8-Chlorochroman-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-chloro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWHOLRRUIEVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Chlorochroman-4-amine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
8-Chlorochroman-4-amine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a chroman core, a chiral primary amine at the C4 position, and a chlorine substituent on the aromatic ring, offers a unique combination of features for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, stereospecific synthesis strategies, and core reactivity. Furthermore, it explores its application as a versatile scaffold in the development of novel therapeutics, particularly for central nervous system (CNS) disorders, by leveraging its structural and functional handles for molecular elaboration.
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and biologically active compounds that exhibit a wide range of physiological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Within this class, this compound (CAS: 770690-25-0) has emerged as a particularly valuable synthetic intermediate.[1][3][4]
Its strategic importance is derived from three key molecular features:
-
The Chroman Core: A bicyclic ether that provides a rigid, three-dimensional framework.
-
The C4 Primary Amine: A nucleophilic handle for a wide array of chemical transformations and a chiral center, making stereochemistry a critical consideration in its application.
-
The C8 Chloro Substituent: An electron-withdrawing group that modulates the electronic properties of the aromatic ring and serves as a versatile anchor point for late-stage functionalization via modern cross-coupling reactions.
This combination makes this compound a powerful starting point for developing novel chemical entities, especially as CNS agents, nootropics, and potential serotonin receptor modulators.[1]
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physicochemical and spectroscopic properties is fundamental for its application in synthesis and material handling. While experimental values for properties like melting and boiling points are best obtained from a certificate of analysis for a specific batch, a summary of its core computed properties and expected spectroscopic data is presented below.
| Property | Value | Source |
| CAS Number | 770690-25-0 | [1][3][4][5] |
| Molecular Formula | C₉H₁₀ClNO | [1][3][4][6] |
| Molecular Weight | 183.64 g/mol | [1] |
| Chirality | Exists as (R) and (S) enantiomers | [7][8] |
Spectroscopic Characterization (The Scientist's Fingerprint)
Spectroscopic analysis provides an unambiguous structural confirmation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region should display a complex multiplet pattern corresponding to the three protons on the chlorinated benzene ring. The proton at the C4 position, bonded to both the amine and the chiral carbon, will appear as a multiplet. The two diastereotopic protons of the -OCH₂- group at C2 will likely appear as separate multiplets, as will the two diastereotopic protons of the C3 methylene group.
-
¹³C NMR Spectroscopy: The spectrum should reveal nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule, confirming its asymmetry.
-
Mass Spectrometry (MS): The mass spectrum is a critical tool for confirmation. It will exhibit a molecular ion peak (M⁺) at m/z ≈ 183. A key diagnostic feature is the presence of an isotopic peak (M+2) at m/z ≈ 185, with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands confirming its key functional groups. These include N-H stretching vibrations for the primary amine, a strong C-O stretch for the cyclic ether, and aromatic C-H and C=C stretching bands.
Synthesis and Stereochemistry
The synthesis of this compound is most strategically accomplished via its corresponding ketone precursor, 8-chlorochroman-4-one. This multi-step approach allows for robust and scalable production.
Synthesis of the 8-Chloro-chroman-4-one Precursor
The chroman-4-one core is efficiently constructed through a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[9][10] Microwave-assisted protocols have proven highly effective, dramatically reducing reaction times and improving yields.
Experimental Protocol: Microwave-Assisted Synthesis of 8-Chloro-chroman-4-one
-
To a 0.4 M solution of 2'-hydroxy-3'-chloroacetophenone in ethanol, add 1.1 equivalents of a suitable aldehyde (e.g., formaldehyde or its equivalent) and 1.1 equivalents of a hindered base such as diisopropylethylamine (DIPA).
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour. The use of microwave heating provides rapid and uniform energy transfer, which is crucial for driving the reaction to completion.
-
After cooling, dilute the reaction mixture with a non-polar organic solvent like dichloromethane (CH₂Cl₂).
-
Perform an aqueous workup by washing the organic phase sequentially with 1 M HCl (to neutralize the base), water, and finally brine.
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield pure 8-chloro-chroman-4-one.
Caption: Synthesis of the 8-Chloro-chroman-4-one precursor.
Conversion to this compound
The transformation of the ketone to the target primary amine is a pivotal step. A highly reliable and common method involves a two-step sequence: formation of an oxime followed by its chemical reduction.
Experimental Protocol: Oxime Formation and Reduction
-
Oxime Formation: Dissolve 8-chloro-chroman-4-one in a suitable solvent like ethanol. Add an excess of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to neutralize the HCl released. Reflux the mixture until TLC or LC-MS analysis indicates complete consumption of the starting ketone. After workup, the 8-chloro-chroman-4-one oxime is isolated.
-
Reduction: The isolated oxime is then reduced to the primary amine. A common and effective method is catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a transition metal salt can be employed.
-
Purification of the final product, this compound, is typically achieved through crystallization of its salt (e.g., hydrochloride) or by column chromatography.
Caption: Conversion of the chromanone precursor to the target amine.
The Chirality Question: Accessing Enantiopure Amines
Since the C4 carbon is a stereocenter, this compound exists as a pair of enantiomers. For drug development, it is often essential to work with a single enantiomer, as biological activity typically resides in one, while the other may be inactive or contribute to off-target effects. Enantiopure (R)- or (S)-8-Chlorochroman-4-amine can be accessed through two primary strategies:
-
Chiral Resolution: Separation of the racemic amine using a chiral acid to form diastereomeric salts, which can be separated by crystallization.
-
Asymmetric Synthesis: Employing a stereoselective reduction of the chroman-4-one precursor. For instance, a Corey-Bakshi-Shibata (CBS) reduction can produce a chiral alcohol with high enantioselectivity, which can then be converted to the amine while retaining its stereochemical integrity.[11]
Chemical Reactivity and Derivatization
The synthetic utility of this compound lies in the distinct reactivity of its two primary functional handles, which can be manipulated orthogonally to build molecular complexity.
The Nucleophilic Amine
The primary amine at C4 is a strong nucleophile and readily participates in a variety of classical amine reactions.[12]
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. This reaction can sometimes lead to over-alkylation, but conditions can be optimized.[12]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
The Versatile Chloro Substituent
The chlorine atom on the aromatic ring is a powerful tool for late-stage functionalization, a highly desirable strategy in drug discovery. While relatively inert to classical nucleophilic aromatic substitution, it is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted anilines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
This dual reactivity allows for a programmed approach to library synthesis. For example, the amine can first be protected, followed by a cross-coupling reaction at the C8 position, and concluded with deprotection and further derivatization of the amine.
Caption: Orthogonal derivatization strategies for this compound.
Applications in Medicinal Chemistry and Drug Discovery
This compound is primarily utilized as a structural scaffold for creating novel compounds with therapeutic potential.[1]
-
A Scaffold for CNS Agents: Its structural similarity to compounds known to modulate cognitive function makes it a valuable starting point for developing nootropic (cognition-enhancing) and neuroprotective agents.[1] The chroman ring system can mimic endogenous ligands and interact with receptors in the brain. It has been specifically explored in the design of serotonin receptor modulators.[1]
-
Leveraging the Chroman Core: The broader chroman-4-one class, the direct precursor to the title amine, has been successfully used to develop potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[2][9][10] This validates the chroman core as a biologically relevant scaffold for CNS targets.
-
The Role of the Chlorine Atom in Drug Design: The inclusion of a chlorine atom is a common strategy in medicinal chemistry.[13][14] It can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and provide additional hydrophobic interactions within a target's binding pocket. Its use as a handle for diversification, as described in Section 4.2, is a key advantage for generating structure-activity relationship (SAR) data during lead optimization.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. It is a chlorinated amine derivative and should be treated as potentially harmful.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Users are required to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for complete safety and handling information.
Conclusion
This compound is more than a simple chemical; it is a sophisticated molecular tool for drug discovery. Its well-defined structure, featuring an accessible chiral amine and a versatile chloro handle on a privileged chroman scaffold, provides researchers with a robust platform for synthesizing diverse and targeted compound libraries. The established synthetic routes to its precursor and the predictable reactivity of its functional groups make it an asset in programs aimed at discovering next-generation therapeutics, particularly in the challenging field of central nervous system disorders.
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An In-Depth Technical Guide to the Synthesis of 8-Chlorochroman-4-amine
Introduction
8-Chlorochroman-4-amine is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest for researchers and pharmaceutical development professionals. The strategic placement of the chlorine atom at the 8-position and the amine group at the 4-position of the chroman ring system offers multiple points for diversification, allowing for the generation of extensive compound libraries for screening and lead optimization. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Strategic Overview of Synthesis
The synthesis of this compound is most effectively approached through a two-stage strategy. The initial stage focuses on the construction of the core chromanone structure, specifically 8-chlorochroman-4-one. The second stage involves the conversion of the ketone functionality of this intermediate into the target primary amine. This guide will explore three robust methods for this key transformation:
-
Direct Reductive Amination: A versatile and widely employed one-pot reaction.
-
Catalytic Hydrogenation of an Oxime Intermediate: A classical and often high-yielding two-step approach.
-
The Leuckart-Wallach Reaction: A traditional method utilizing formamide or its derivatives as both a nitrogen source and a reducing agent.
Each of these pathways offers distinct advantages and is suited to different laboratory settings and scales of production.
Stage 1: Synthesis of the Key Intermediate: 8-Chlorochroman-4-one
The pivotal precursor for all subsequent steps is 8-chlorochroman-4-one. The most common and efficient route to this intermediate is through an intramolecular Friedel-Crafts-type cyclization of a suitably substituted propanoic acid.
Reaction Pathway: Intramolecular Cyclization
The synthesis commences with the reaction of 2-chlorophenol with acrylic acid to furnish 3-(2-chlorophenoxy)propanoic acid. This intermediate is then subjected to cyclization in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to yield 8-chlorochroman-4-one.
Diagram 1: Synthesis of 8-Chlorochroman-4-one
Caption: Intramolecular cyclization pathway to 8-chlorochroman-4-one.
Experimental Protocol: Synthesis of 8-Chlorochroman-4-one
Step 1: Synthesis of 3-(2-chlorophenoxy)propanoic acid
-
To a stirred solution of 2-chlorophenol (1.0 eq) in a suitable solvent such as water or a polar aprotic solvent, add a base like sodium hydroxide (1.1 eq).
-
Cool the mixture to 0-5 °C.
-
Slowly add acrylic acid (1.05 eq) to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-(2-chlorophenoxy)propanoic acid.
Step 2: Intramolecular Cyclization to 8-Chlorochroman-4-one
-
In a reaction vessel equipped with a mechanical stirrer, heat polyphosphoric acid (PPA) to approximately 80-90 °C.
-
Slowly and carefully add 3-(2-chlorophenoxy)propanoic acid (1.0 eq) to the hot PPA with vigorous stirring.
-
Increase the temperature of the reaction mixture to 100-120 °C and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to approximately 60-70 °C and carefully pour it onto crushed ice with stirring to quench the reaction and decompose the PPA.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-chlorochroman-4-one.
-
Purify the crude product by flash column chromatography on silica gel.
Stage 2: Conversion of 8-Chlorochroman-4-one to this compound
With the key intermediate, 8-chlorochroman-4-one, in hand, the subsequent transformation to the target amine can be achieved through several reliable methods.
Method 1: Direct Reductive Amination
Direct reductive amination is a highly efficient one-pot procedure that combines the ketone, an amine source (in this case, ammonia or an ammonium salt), and a reducing agent.[1] The choice of reducing agent is critical for the success of this reaction, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity for the intermediate imine over the starting ketone.[2][3]
Diagram 2: Direct Reductive Amination Pathway
Caption: One-pot direct reductive amination of 8-chlorochroman-4-one.
Experimental Protocol: Direct Reductive Amination
-
Dissolve 8-chlorochroman-4-one (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Add an ammonium salt, such as ammonium acetate or ammonium chloride (5-10 eq), to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add a reducing agent, such as sodium cyanoborohydride (1.5-2.0 eq), portion-wise to the reaction mixture. The pH should be maintained between 6 and 7 for optimal results.[2]
-
Continue stirring the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of an acid (e.g., 1M HCl) until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Basify the aqueous residue with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Further purification can be achieved by column chromatography or crystallization.
| Reagent | Molar Ratio (to ketone) | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| NH₄OAc, NaBH₃CN | 5-10, 1.5-2.0 | Methanol | Room Temp. | 12-24 | 60-80 |
| NH₄OAc, NaBH(OAc)₃ | 5-10, 1.5-2.0 | Dichloroethane | Room Temp. | 12-24 | 65-85 |
Table 1: Comparison of Reagents for Direct Reductive Amination
Method 2: Catalytic Hydrogenation of the Oxime Intermediate
This two-step approach first involves the conversion of the ketone to an oxime, followed by the reduction of the oxime to the primary amine. This method is often high-yielding and avoids the use of hydride reducing agents.[4]
Diagram 3: Oxime Formation and Hydrogenation Pathway
Caption: Two-step synthesis via an oxime intermediate.
Experimental Protocol: Catalytic Hydrogenation of the Oxime
Step 1: Synthesis of 8-Chlorochroman-4-one Oxime
-
Dissolve 8-chlorochroman-4-one (1.0 eq) in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the oxime.
-
Filter the solid, wash with water, and dry to obtain the crude oxime, which can often be used in the next step without further purification.
Step 2: Reduction of the Oxime to this compound
-
Suspend the 8-chlorochroman-4-one oxime (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a hydrogenation catalyst, such as Raney Nickel or palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature or with gentle heating for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify as needed by column chromatography or crystallization.
Method 3: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones using formamide or ammonium formate.[5][6] This reaction typically requires high temperatures and results in the formation of the N-formyl derivative, which is then hydrolyzed to the primary amine.
Diagram 4: Leuckart-Wallach Reaction Pathway
Caption: Synthesis via the Leuckart-Wallach reaction.
Experimental Protocol: Leuckart-Wallach Reaction
-
In a flask equipped with a reflux condenser, mix 8-chlorochroman-4-one (1.0 eq) with an excess of ammonium formate or formamide.
-
Heat the mixture to a high temperature, typically between 160-180 °C, for several hours.
-
Monitor the reaction by TLC.
-
Upon completion of the initial reaction, cool the mixture and add a solution of hydrochloric acid.
-
Heat the acidic mixture to reflux to hydrolyze the intermediate N-formyl amine.
-
After hydrolysis is complete, cool the reaction mixture and basify with a strong base (e.g., NaOH).
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry, and concentrate to obtain the crude this compound.
-
Purify as necessary.
Asymmetric Synthesis
For many pharmaceutical applications, the synthesis of a single enantiomer of this compound is required. This can be achieved through several strategies, including:
-
Asymmetric Reductive Amination: Employing a chiral catalyst or a chiral auxiliary during the reductive amination step.
-
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer of a racemic mixture of this compound or a precursor.
-
Chiral Chromatography: Separating the enantiomers of the final product using a chiral stationary phase.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and its intermediates. The chemical shifts and coupling constants of the protons and carbons in the chroman ring system and the attached functional groups provide a unique fingerprint of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Expected ¹H NMR Data for this compound (Illustrative): The aromatic protons will appear as a multiplet in the range of δ 6.8-7.5 ppm. The proton at the 4-position (CH-NH₂) will be a multiplet, and the protons on the chroman ring will have characteristic shifts and coupling patterns.
Conclusion
The synthesis of this compound is a well-established process that can be accomplished through several reliable synthetic routes. The choice of a particular pathway will depend on the available resources, the desired scale of the reaction, and the specific requirements for purity and enantiomeric excess. The methods outlined in this guide, from the construction of the 8-chlorochroman-4-one intermediate to its conversion to the target amine, provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. Careful optimization of reaction conditions and rigorous characterization of the products are paramount to ensure the successful and reproducible synthesis of this compound for its application in the advancement of medicinal chemistry.
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Wikipedia contributors. (2023). Leuckart reaction. In Wikipedia, The Free Encyclopedia. [Link]
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An In-depth Technical Guide to (R)- and (S)-8-Chlorochroman-4-amine: Stereochemistry, Synthesis, and Implications for CNS Drug Discovery
Abstract
Chirality is a fundamental principle in pharmacology, profoundly influencing the therapeutic efficacy and safety of drug candidates. Within the privileged structure of the chroman scaffold, the stereochemistry at the C4 position is of critical importance, particularly for neurologically active agents. This technical guide provides a comprehensive examination of the enantiomers of 8-chlorochroman-4-amine, (R)-8-chlorochroman-4-amine and (S)-8-chlorochroman-4-amine. While direct comparative biological data for these specific enantiomers is not extensively documented in publicly available literature, this guide synthesizes foundational knowledge, presents detailed stereoselective synthetic and resolution strategies, and explores the anticipated significance of their stereochemistry in the context of central nervous system (CNS) drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS therapeutics.
Introduction: The Critical Role of Stereochemistry in Chroman-4-amine Derivatives
The chroman ring system is a prevalent motif in a diverse array of biologically active compounds. The introduction of an amine group at the C4-position creates a chiral center, giving rise to (R) and (S) enantiomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[1][2] This stereospecificity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which themselves are chiral.[3]
The 8-chloro-substituted chroman-4-amine core is a key building block in the synthesis of various CNS-active agents.[4] The chlorine atom at the 8-position can influence the molecule's electronic properties and its ability to engage in specific interactions with biological targets. The amine functionality provides a handle for further chemical modification and is often crucial for receptor binding. Consequently, the precise spatial orientation of this amine group, as dictated by the (R) or (S) configuration, is expected to be a determining factor in the molecule's biological activity.
This guide will delve into the distinct characteristics of (R)- and (S)-8-chlorochroman-4-amine, providing a framework for their synthesis, separation, and potential applications in CNS drug discovery.
Physicochemical and Stereochemical Properties
Enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[4][5] Their defining difference lies in their interaction with plane-polarized light, where they rotate the light in equal but opposite directions. The (R) and (S) nomenclature, determined by the Cahn-Ingold-Prelog priority rules, defines the absolute configuration at the chiral center.
| Property | (R)-8-Chlorochroman-4-amine | (S)-8-Chlorochroman-4-amine | Racemic this compound |
| Molecular Formula | C₉H₁₀ClNO | C₉H₁₀ClNO | C₉H₁₀ClNO |
| Molecular Weight | 183.64 g/mol | 183.64 g/mol | 183.64 g/mol |
| CAS Number | 1228542-42-4[6] | 1228542-35-5[7] | 770690-25-0[8] |
| Chiral Center | C4 | C4 | C4 |
| Predicted Optical Rotation | Opposite to (S)-enantiomer | Opposite to (R)-enantiomer | 0° |
Figure 1: Stereochemical relationship between (R)- and (S)-8-Chlorochroman-4-amine and the racemic mixture.
Synthesis and Chiral Resolution Strategies
The preparation of enantiomerically pure 8-chlorochroman-4-amines can be achieved through two primary strategies: stereoselective synthesis or resolution of a racemic mixture.
Stereoselective Synthesis
Asymmetric synthesis aims to create a single enantiomer directly. A plausible and effective approach involves the stereoselective reduction of the prochiral ketone, 8-chlorochroman-4-one.
Protocol 1: Asymmetric Reduction of 8-Chlorochroman-4-one
This protocol is based on well-established methods for the asymmetric reduction of ketones.[9][10]
Step 1: Synthesis of 8-Chlorochroman-4-one
The starting material, 8-chlorochroman-4-one, can be synthesized from 2-chlorophenol and acrylic acid via a Friedel-Crafts reaction followed by cyclization.
Step 2: Asymmetric Reduction
-
Catalyst Preparation: In a flame-dried, argon-purged flask, a chiral catalyst is prepared. A common system involves a metal precursor, such as (S)-2-methyl-CBS-oxazaborolidine, and a reducing agent like borane-dimethyl sulfide complex (BMS).
-
Reaction: The 8-chlorochroman-4-one, dissolved in an anhydrous solvent like tetrahydrofuran (THF), is added dropwise to the pre-formed chiral catalyst solution at a low temperature (e.g., -20 °C to 0 °C).
-
Work-up: The reaction is quenched with methanol, followed by acidic work-up (e.g., with HCl) to hydrolyze the borate esters.
-
Purification: The resulting chiral alcohol, (R)- or (S)-8-chlorochroman-4-ol, is purified by column chromatography.
Step 3: Conversion to the Amine
-
Activation of the Hydroxyl Group: The chiral alcohol is converted to a better leaving group, for example, by mesylation or tosylation.
-
Nucleophilic Substitution: The activated alcohol is then reacted with an amine source, such as sodium azide, followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) to yield the desired (R)- or (S)-8-chlorochroman-4-amine.
Figure 2: General workflow for the asymmetric synthesis of this compound enantiomers.
Chiral Resolution of Racemic this compound
Resolution techniques separate the enantiomers from a racemic mixture. Common methods include diastereomeric salt formation and chiral chromatography.
Protocol 2: Resolution via Diastereomeric Salt Formation
This classic method relies on the differential solubility of diastereomeric salts.[11]
-
Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., ethanol, methanol) and treated with a chiral acid resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid.
-
Crystallization: The solution is allowed to cool slowly, promoting the crystallization of one of the diastereomeric salts. The differing crystal lattice energies of the diastereomers lead to one being less soluble.
-
Separation: The crystallized diastereomeric salt is isolated by filtration.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine, which can be extracted into an organic solvent.
-
Recovery of the Other Enantiomer: The other enantiomer can often be recovered from the mother liquor.
Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) Resolution
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6][12][13]
-
Column Selection: A chiral stationary phase (CSP) is chosen. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating chiral amines.[12]
-
Mobile Phase Optimization: A suitable mobile phase is selected. For normal-phase chromatography, a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. Small amounts of an amine additive (e.g., diethylamine) are often added to improve peak shape.
-
Separation: The racemic mixture of this compound is injected onto the column, and the enantiomers are separated based on their differential interactions with the CSP.
-
Detection and Collection: The separated enantiomers are detected (e.g., by UV absorbance) and can be collected as individual fractions in preparative HPLC.
Figure 3: Workflow for the chiral resolution of this compound using HPLC.
Anticipated Biological Significance and Applications in CNS Drug Discovery
While direct comparative studies on the biological activities of (R)- and (S)-8-chlorochroman-4-amine are not prominently available, the extensive body of literature on chiral CNS drugs allows for informed postulation.[2][14] The stereochemistry at the C4 position is expected to be a critical determinant of the molecule's interaction with its biological target(s).
Potential CNS Targets and Stereoselectivity:
-
Dopamine and Serotonin Receptors: Many CNS drugs target dopamine and serotonin receptors. The binding pockets of these G-protein coupled receptors are highly stereospecific. It is plausible that one enantiomer of this compound will exhibit significantly higher affinity and/or efficacy for a particular receptor subtype compared to its counterpart. For example, studies on other chiral ligands for dopamine receptors have demonstrated marked differences in binding affinity between enantiomers.[15][16]
-
Ion Channels: Voltage-gated and ligand-gated ion channels are also important CNS drug targets. The intricate three-dimensional structure of these channels often leads to stereoselective interactions with small molecule modulators.
-
Enzymes: If the biological activity of derivatives of this compound involves the inhibition of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), stereoselectivity is highly probable.
The development of a single enantiomer drug can offer several advantages over a racemic mixture, including:
-
Improved Therapeutic Index: By administering only the active enantiomer, the therapeutic dose can potentially be halved, reducing the metabolic burden on the patient and minimizing the risk of off-target effects caused by the inactive or less active enantiomer.[1]
-
Simplified Pharmacokinetics: Enantiomers can be metabolized at different rates, leading to complex pharmacokinetic profiles for a racemic mixture. The use of a single enantiomer can result in more predictable and less variable drug exposure.
-
Reduced Drug-Drug Interactions: The inactive enantiomer, while not contributing to the therapeutic effect, can still interact with other drugs or metabolic enzymes, leading to unforeseen drug-drug interactions.
Conclusion and Future Directions
(R)- and (S)-8-chlorochroman-4-amine represent a pair of chiral building blocks with significant potential in the discovery and development of novel CNS therapeutics. While the current body of public knowledge lacks a direct comparative analysis of their biological activities, the fundamental principles of stereochemistry in pharmacology strongly suggest that their pharmacological profiles will be distinct.
Future research should focus on the stereoselective synthesis and subsequent pharmacological characterization of these enantiomers. Head-to-head in vitro binding and functional assays against a panel of CNS-relevant targets would be invaluable in elucidating their individual contributions to any observed biological activity. Furthermore, pharmacokinetic and in vivo studies of the pure enantiomers will be crucial to fully understand their therapeutic potential. The detailed synthetic and resolution protocols provided in this guide offer a practical starting point for researchers to embark on these important investigations. The elucidation of the specific biological roles of each enantiomer will undoubtedly pave the way for the rational design of more potent, selective, and safer CNS drugs based on the this compound scaffold.
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An Inquiry into the Mechanistic Profile of 8-Chlorochroman-4-amine: A Proposed Mechanism of Action and a Framework for Elucidation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chlorochroman-4-amine is emerging as a significant scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of novel central nervous system (CNS) agents, including potential nootropic and neuroprotective compounds.[1] While its utility as a synthetic building block is established, a comprehensive understanding of its intrinsic mechanism of action remains to be fully elucidated. This technical guide puts forth a hypothesized mechanism of action for this compound, drawing from the established pharmacology of structurally related chromane derivatives and chloro-substituted aromatic compounds.[2][3][4] We propose that this compound's primary pharmacological effects are likely mediated through modulation of key CNS receptors and transporters, with a potential for secondary antioxidant and anti-inflammatory activities. This document provides a structured framework for the experimental validation of this hypothesis, outlining detailed protocols for target identification, validation, and functional characterization.
Introduction: The Therapeutic Potential of the Chromane Scaffold
The chromane (benzopyran) nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[2][3] These activities include, but are not limited to, anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[2][5] The introduction of an amine group at the 4-position and a chlorine atom at the 8-position of the chromane ring system in this compound creates a unique chemical entity with the potential for specific interactions with biological targets. The chloro-substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to target proteins.[4]
Proposed Mechanism of Action: A Multi-Target Hypothesis
Based on the structural characteristics of this compound and the known pharmacology of related compounds, we propose a multi-target mechanism of action centered on the modulation of neurotransmitter systems, with secondary effects on cellular stress pathways.
Primary Target Hypothesis: Modulation of Serotonergic and Dopaminergic Pathways
The structural similarity of the chromanamine core to known monoamine neurotransmitters suggests that this compound may interact with serotonin (5-HT) and dopamine (DA) receptors and transporters. Specifically, the amine moiety is a key feature for interaction with these targets.
-
Serotonin Receptor Modulation: The chromane ring is a bioisostere for parts of the indole nucleus of serotonin. It is hypothesized that this compound may act as an agonist or antagonist at specific 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, or 5-HT7, which are critically involved in mood, cognition, and neuroprotection.
-
Dopamine Receptor Agonism: Structurally related compounds like 6,7-dihydroxy-3-chromanamine have demonstrated dopaminergic activity.[6] It is plausible that this compound could exhibit agonist or partial agonist activity at D2-like dopamine receptors, potentially contributing to its nootropic effects.
Secondary Target Hypothesis: Antioxidant and Anti-inflammatory Effects
Many chromane derivatives possess antioxidant properties due to the ability of the phenolic hydroxyl group (if present) to scavenge free radicals. While this compound lacks a free hydroxyl group, the overall heterocyclic structure may still contribute to cellular redox modulation. Furthermore, modulation of CNS receptors can indirectly influence inflammatory pathways.
-
Inhibition of Oxidative Stress: The compound may indirectly mitigate oxidative stress by modulating signaling pathways that upregulate endogenous antioxidant defenses.
-
Attenuation of Neuroinflammation: By interacting with specific CNS targets, this compound could suppress the production of pro-inflammatory cytokines in glial cells, a key component of neurodegenerative processes.
Experimental Framework for Mechanism of Action Elucidation
To systematically investigate the proposed mechanism of action, a multi-tiered experimental approach is recommended, progressing from initial target screening to in-depth functional characterization.
Phase 1: Target Identification and Binding Affinity
The initial phase focuses on identifying the primary molecular targets of this compound and quantifying its binding affinity.
Experimental Protocol: Radioligand Binding Assays
This protocol outlines a standard procedure for assessing the binding of this compound to a panel of CNS receptors and transporters.
Methodology:
-
Target Panel Selection: A comprehensive panel of receptors and transporters should be selected, including but not limited to:
-
Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7
-
Dopamine Receptors: D1, D2, D3, D4, D5
-
Monoamine Transporters: SERT, DAT, NET
-
-
Membrane Preparation: Cell membranes expressing the target receptors are prepared from recombinant cell lines or specific brain regions (e.g., cortex, striatum).
-
Binding Assay:
-
Incubate the prepared membranes with a specific radioligand for the target of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).
-
Add increasing concentrations of this compound to compete with the radioligand for binding.
-
Incubate to equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation:
| Target | Radioligand | Ki (nM) for this compound |
| 5-HT1A | [3H]8-OH-DPAT | To be determined |
| 5-HT2A | [3H]Ketanserin | To be determined |
| D2 | [3H]Spiperone | To be determined |
| SERT | [3H]Citalopram | To be determined |
| DAT | [3H]WIN 35,428 | To be determined |
Causality and Validation: A low Ki value for a specific target suggests high binding affinity and indicates a potential primary molecular target. This provides a direct link between the compound and a biological macromolecule. The use of well-characterized radioligands and appropriate controls ensures the specificity and validity of the binding data.
Phase 2: Functional Characterization of Target Interaction
Once high-affinity targets are identified, the next phase is to determine the functional consequence of this binding (i.e., agonist, antagonist, or allosteric modulator).
Experimental Protocol: In Vitro Functional Assays
This protocol describes methods to assess the functional activity of this compound at its primary targets.
Methodology (Example for a G-protein coupled receptor like 5-HT1A):
-
Cell Culture: Utilize a recombinant cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.
-
cAMP Assay:
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Add increasing concentrations of this compound.
-
If the compound is an agonist, it will inhibit adenylyl cyclase (as 5-HT1A is Gi/o-coupled), leading to a decrease in cAMP levels.
-
If the compound is an antagonist, it will block the effect of a known 5-HT1A agonist (e.g., 8-OH-DPAT) on cAMP levels.
-
-
Data Analysis:
-
Generate dose-response curves.
-
For agonists, calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
For antagonists, calculate the IC50 (half-maximal inhibitory concentration) and the Schild constant (pA2).
-
Visualization of Proposed Signaling Pathway:
Caption: Proposed agonist activity of this compound at the 5-HT1A receptor.
Phase 3: Cellular and In Vivo Validation
The final phase involves validating the proposed mechanism in more complex biological systems.
Experimental Protocols:
-
Neuronal Cell Culture Models: Assess the effects of this compound on neuronal viability, neurite outgrowth, and protection against neurotoxins (e.g., glutamate, H2O2).
-
In Vivo Behavioral Models: In animal models of cognition and mood (e.g., Morris water maze, forced swim test), evaluate the behavioral effects of this compound and determine if these effects can be blocked by antagonists of the identified primary targets.
-
In Vivo Microdialysis: Measure the extracellular levels of serotonin and dopamine in specific brain regions of freely moving animals following administration of this compound.
Visualization of Experimental Workflow:
Caption: A tiered workflow for elucidating the mechanism of action of this compound.
Conclusion and Future Directions
This technical guide presents a plausible, multi-target mechanism of action for this compound, centered on the modulation of serotonergic and dopaminergic systems, with potential secondary antioxidant and anti-inflammatory roles. The provided experimental framework offers a robust and logical pathway for the validation of this hypothesis. A thorough investigation into the mechanistic underpinnings of this compound will be crucial for unlocking its full therapeutic potential and guiding the development of novel CNS agents based on this promising chemical scaffold. Future studies should also explore the metabolic fate of this compound and the pharmacological profile of its major metabolites.
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Spectroscopic data for 8-Chlorochroman-4-amine (NMR, IR, MS)
An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 8-Chlorochroman-4-amine
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, a key intermediate in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this document synthesizes established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structural characterization of this molecule. The methodologies for spectral acquisition are also detailed to provide a framework for experimental validation.
Introduction: The Structural Significance of this compound
This compound belongs to the chroman class of heterocyclic compounds, which form the core structure of various biologically active molecules, including Vitamin E. The presence of a chlorine atom on the aromatic ring and an amine group on the chiral center at position 4 makes it a versatile building block for synthesizing novel therapeutic agents. Accurate structural elucidation is paramount for ensuring the purity, identity, and conformity of this intermediate in complex synthetic pathways.
Spectroscopic analysis is the cornerstone of such characterization. NMR spectroscopy reveals the detailed carbon-hydrogen framework and connectivity, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides clues to the molecular formula and fragmentation pathways. This guide will systematically predict the expected outcomes from each of these techniques.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. The following predictions are based on established chemical shift theory and data from analogous structures.[1][2][3][4]
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms of this compound are numbered as shown below.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to show distinct signals for the aromatic, benzylic, and aliphatic protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H5 | ~ 7.10 | Doublet of doublets (dd) | 1H | Ortho-coupled to H6, meta-coupled to H7. |
| H6 | ~ 6.80 | Triplet (t) | 1H | Ortho-coupled to H5 and H7. |
| H7 | ~ 7.05 | Doublet of doublets (dd) | 1H | Ortho-coupled to H6, meta-coupled to H5. Deshielded by adjacent chlorine. |
| H2 (a, b) | ~ 4.2 - 4.4 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the ether oxygen. |
| H4 | ~ 4.10 | Triplet (t) | 1H | Methine proton adjacent to the amine group. |
| H3 (a, b) | ~ 2.0 - 2.2 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center (C4). |
| NH₂ | ~ 1.60 | Broad singlet (br s) | 2H | Amine protons; signal is typically broad and its position is concentration-dependent. Can be exchanged with D₂O.[5] |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon spectrum will reflect the electronic environment of each carbon atom. Aromatic carbons are found downfield, while aliphatic carbons are upfield.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4a | ~ 148 | Aromatic carbon attached to oxygen, deshielded. |
| C8a | ~ 129 | Aromatic carbon quaternary, adjacent to C8-Cl. |
| C5 | ~ 128 | Aromatic CH. |
| C7 | ~ 125 | Aromatic CH, deshielded by chlorine. |
| C6 | ~ 121 | Aromatic CH. |
| C8 | ~ 118 | Aromatic carbon attached to chlorine. |
| C2 | ~ 65 | Aliphatic carbon adjacent to ether oxygen. |
| C4 | ~ 48 | Aliphatic carbon adjacent to the amine group. |
| C3 | ~ 30 | Aliphatic carbon. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups within the molecule. The spectrum is predicted based on characteristic group frequencies.[6][7][8][9][10]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3450 - 3300 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Medium (two sharp bands) |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium to Weak |
| 2960 - 2850 | Aliphatic C-H | Stretch | Medium |
| 1620 - 1580 | Primary Amine (N-H) | Scissoring (Bend) | Medium |
| 1600, 1480 | Aromatic C=C | Ring Stretch | Medium |
| 1260 - 1200 | Aryl Ether (C-O-C) | Asymmetric Stretch | Strong |
| 1100 - 1000 | Aliphatic Amine (C-N) | Stretch | Medium |
| 800 - 700 | Aryl-Chloride (C-Cl) | Stretch | Strong |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in confirming the molecular formula. The predictions are for a standard electron ionization (EI) source.
-
Molecular Formula: C₉H₁₀ClNO
-
Molecular Weight: 183.05 g/mol (for ³⁵Cl) and 185.05 g/mol (for ³⁷Cl)
Molecular Ion (M⁺)
The mass spectrum will exhibit a characteristic molecular ion peak. Due to the presence of a single nitrogen atom, the nominal molecular weight is an odd number, consistent with the Nitrogen Rule .[11][12] The presence of chlorine will result in an M+2 peak with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
-
m/z 183 (M⁺): Relative abundance ~100%
-
m/z 185 (M+2): Relative abundance ~33%
Key Fragmentation Pathways
The primary fragmentation mechanism for amines is alpha-cleavage , where the bond adjacent to the C-N bond breaks to form a resonance-stabilized iminium cation.[13][14][15][16]
-
Alpha-Cleavage: Loss of the C3-C4 bond would lead to the loss of a C₇H₆Cl radical, but the most favorable alpha-cleavage involves the ring opening, which is more complex. A more likely fragmentation is the cleavage of the C4-C4a bond.
-
Loss of NH₂: A peak at m/z 167/169 [M-16]⁺ could be observed corresponding to the loss of the amino radical.
-
Retro-Diels-Alder (RDA) Fragmentation: The chroman ring system can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring. This would result in charged fragments corresponding to the aromatic portion and the ethene-amine portion.
Table of Predicted Fragments:
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Rationale |
| 183 | [C₉H₁₀ClNO]⁺ | Molecular Ion (M⁺) |
| 154 | [C₈H₇ClO]⁺ | Loss of CH₂NH |
| 140 | [C₇H₆ClO]⁺ | RDA fragmentation product |
| 43 | [C₂H₅N]⁺ | RDA fragmentation product |
Experimental Protocols
To validate the predicted data, the following standard operating procedures are recommended for acquiring high-quality spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a spectral width of 0 to 220 ppm.
-
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrument: A mass spectrometer coupled with a suitable inlet system, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Acquisition (LC-MS ESI example):
-
Inject a small volume (1-5 µL) of the sample solution into the LC system.
-
Use a suitable C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) to elute the compound.
-
Set the mass spectrometer to scan a mass range of m/z 50-500 in positive ion mode.
-
-
Data Analysis: Identify the peak corresponding to the compound of interest based on its retention time. Analyze the mass spectrum for the molecular ion cluster and characteristic fragment ions.
Workflow for Spectroscopic Characterization
The logical flow for a comprehensive characterization of an unknown sample suspected to be this compound is outlined below.
Caption: A streamlined workflow for the complete spectroscopic characterization and validation of this compound.
Conclusion
This guide presents a robust, theory-grounded prediction of the NMR, IR, and MS spectra of this compound. By detailing the expected chemical shifts, absorption frequencies, and fragmentation patterns, it provides a valuable reference for scientists working with this compound. The included experimental protocols offer a clear path for the empirical validation of this predicted data, ensuring high standards of scientific integrity in synthetic and analytical chemistry.
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JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]
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Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]
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An In-depth Technical Guide to 8-Chlorochroman-4-amine (CAS 770690-25-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chlorochroman-4-amine is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its rigid, bicyclic core, featuring a chroman skeleton substituted with a chlorine atom and a primary amine, makes it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, consolidating available data on its chemical properties, synthesis, characterization, and potential applications. It is intended to serve as a foundational resource for researchers engaged in the design and development of central nervous system (CNS) agents, where this molecule and its derivatives show considerable promise.
Introduction: The Significance of the 4-Aminochroman Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. The introduction of an amine group at the 4-position creates a chiral center and provides a critical handle for molecular elaboration, leading to compounds with a wide spectrum of pharmacological activities. Molecules possessing the 4-aminochroman skeleton are found in many existing drugs and clinical candidates.[1] The 8-chloro substituent on this particular scaffold serves to modulate the electronic and lipophilic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
This compound, specifically, is recognized as a key building block for pharmaceutical compounds targeting the central nervous system.[2] Its structural features suggest potential for activity as a nootropic, neuroprotective agent, or as a modulator of neurotransmitter systems, such as serotonin receptors.[2] This guide will delve into the technical aspects of working with this compound, from its synthesis and purification to its potential therapeutic relevance.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis.
| Property | Value | Source |
| CAS Number | 770690-25-0 | [1] |
| Molecular Formula | C₉H₁₀ClNO | [1][2] |
| Molecular Weight | 183.64 g/mol | [1][2] |
| Appearance | Solid (typical) | N/A |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [1] |
| SMILES | NC1CCOC2=C1C=CC=C2Cl | [1] |
The presence of a stereocenter at the C4 position means that this compound exists as a pair of enantiomers: (R)-8-chlorochroman-4-amine and (S)-8-chlorochroman-4-amine. The specific stereochemistry is often critical for biological activity, necessitating enantioselective synthesis or chiral separation.
Synthesis and Purification
Proposed Synthetic Pathway: Reductive Amination
Reductive amination is a robust and widely used method for the synthesis of amines from ketones or aldehydes.[3][4] This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced in situ to the desired amine.
Caption: Proposed reductive amination workflow for synthesizing this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on standard reductive amination procedures. Researchers should optimize conditions for their specific setup.
Materials:
-
8-Chlorochroman-4-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 8-chlorochroman-4-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH₃CN is a mild reducing agent selective for the imine in the presence of the ketone, minimizing side reactions. Using it at 0°C helps control the reaction rate and improve selectivity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Trustworthiness: The bicarbonate wash is crucial to neutralize any acidic byproducts and remove excess reagents, ensuring a clean extraction of the amine product.
-
Extraction: Separate the layers and extract the aqueous phase twice more with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, often with a small percentage (e.g., 1%) of triethylamine to prevent the amine from streaking on the acidic silica.
Analytical Characterization
Rigorous characterization is necessary to confirm the identity and purity of the synthesized this compound. While specific spectra for this compound are not published in journals, chemical suppliers confirm that data from standard techniques are available.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR would show characteristic signals for the aromatic protons, the diastereotopic protons of the chroman ring methylene groups, and the methine proton at the C4 position.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (183.64 g/mol ) and its fragmentation pattern, which can help confirm the structure. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with an additive like formic acid or TFA for better peak shape) is a common starting point for analysis.[5][6]
Chiral Separation of Enantiomers
As a chiral compound intended for pharmaceutical applications, the separation of its enantiomers is a critical step. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective and widely used technique for this purpose.[7][8][9]
Chiral HPLC Methodology
Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are highly successful in resolving a broad range of chiral amines.[7][9]
Caption: Workflow for the enantiomeric separation of this compound via Chiral HPLC.
Protocol for Chiral Method Development
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., CHIRALPAK® series) is a strong starting point.
Procedure:
-
Column Screening: Screen several polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) to identify the one that provides the best selectivity.
-
Mobile Phase Optimization:
-
Start with a normal-phase mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol.
-
Incorporate a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), at a low concentration (e.g., 0.1%). Causality: Basic additives are crucial for obtaining good peak shape and reproducible retention times for amine analytes. They compete with the amine for active sites on the stationary phase, preventing peak tailing.[7]
-
-
Parameter Adjustment: Optimize the separation by adjusting the ratio of the alcohol modifier in the mobile phase, the flow rate, and the column temperature.
-
Elution Order Determination: The elution order of the (R) and (S) enantiomers must be determined empirically by injecting commercially available, enantiomerically pure standards if available.
Applications in Drug Discovery and Medicinal Chemistry
This compound is primarily utilized as a sophisticated intermediate in the synthesis of more complex pharmaceutical agents.[2] Its value lies in the combination of its rigid scaffold, which reduces conformational flexibility and can lead to higher binding affinity, and the versatile amine handle, which allows for the introduction of diverse pharmacophoric groups.
Central Nervous System (CNS) Agents
The chroman scaffold is present in compounds with known CNS activity. The structural similarity of this compound to molecules that modulate cognitive function makes it a prime candidate for the development of:
-
Nootropic Drugs: Agents that may improve cognitive functions like memory, creativity, or motivation.
-
Neuroprotective Agents: Compounds designed to preserve neuronal structure and function. The 4-amino group is a key feature in some compounds with neuroprotective properties.[10] For instance, structurally related 8-alkylamino-1,4-benzoxazines have demonstrated potent neuroprotective effects in models of brain damage.[11]
Serotonin (5-HT) Receptor Modulators
The molecule has been explored in research for designing serotonin receptor modulators.[2] Serotonin receptors are implicated in a vast array of physiological and pathological processes, including mood, anxiety, cognition, and sleep. The development of selective 5-HT receptor ligands is a major focus of pharmaceutical research for treating depression, anxiety disorders, and schizophrenia.[12][13] The 4-aminochroman core can serve as a bioisostere for other amine-containing pharmacophores that bind to these receptors.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is at 2-8°C.[1]
Conclusion
This compound (CAS 770690-25-0) is a strategically important building block for the synthesis of novel, high-value pharmaceutical compounds. Its defined stereochemistry, rigid chroman core, and versatile amine functionality provide a robust platform for medicinal chemists, particularly those focused on CNS disorders and neurotransmitter modulation. While detailed biological studies on this specific molecule are not widely published, its utility as a synthetic intermediate is well-established by its commercial availability and the known pharmacological importance of the 4-aminochroman scaffold. This guide provides the foundational knowledge necessary for researchers to effectively incorporate this valuable compound into their drug discovery programs.
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The Chroman-4-Amine Scaffold: A Journey from Discovery to Therapeutic Promise
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Chroman Scaffold
The chroman ring system, a benzopyran structure, is a cornerstone in the realm of medicinal chemistry. Its prevalence in a vast array of naturally occurring, biologically active compounds has earned it the designation of a "privileged scaffold". Nature has frequently utilized the chroman core to construct molecules with diverse and potent pharmacological activities, from the antioxidant properties of Vitamin E (tocopherols) to the phytoestrogenic effects of flavonoids. This guide delves into a specific and increasingly important class of chroman derivatives: the chroman-4-amines. We will embark on a historical journey, tracing their discovery and the evolution of their synthesis, and explore their burgeoning potential in modern drug development, particularly in the context of neurodegenerative diseases.
I. A Historical Perspective: The Genesis of Chroman Chemistry
The story of chroman-4-amines is intrinsically linked to the broader history of chroman-4-ones (also known as chromanones). The initial explorations into this class of compounds were driven by the desire to understand and synthesize naturally occurring flavonoids, which are 2-phenyl-substituted chroman-4-ones.
Early Syntheses of the Chromanone Core
One of the foundational methods for the synthesis of the related chromone nucleus was developed by Heywang and Kostanecki.[1] Their work, which involved the decarboxylation of chromone-2-carboxylic acid, laid the groundwork for future investigations into benzopyran systems.[1][2] Another classical approach to chromone synthesis is the Kostanecki-Robinson reaction, which utilizes o-hydroxyaryl ketones as starting materials.[3] These early methods, while historically significant, often required harsh reaction conditions.[1]
The synthesis of the saturated chroman-4-one ring system, the direct precursor to chroman-4-amines, evolved from these early explorations. A common and enduring strategy involves the intramolecular cyclization of a phenoxypropanoic acid derivative or the reaction of a phenol with an α,β-unsaturated acid or ester. These foundational methods paved the way for the development of more sophisticated and efficient synthetic routes that are employed today.
II. The Advent of Chroman-4-Amines: Synthetic Strategies and Mechanistic Insights
The introduction of an amino group at the 4-position of the chroman scaffold dramatically expands its chemical space and biological activity. The primary and most direct route to chroman-4-amines is the reductive amination of the corresponding chroman-4-one. This versatile reaction allows for the introduction of a wide variety of primary and secondary amines, leading to a diverse library of derivatives.
Reductive Amination: The Workhorse Reaction
Reductive amination is a cornerstone of amine synthesis in organic chemistry.[4][5] The reaction proceeds in two key steps: the formation of an imine or enamine intermediate from the reaction of the chroman-4-one with an amine, followed by the reduction of this intermediate to the corresponding amine.
The choice of reducing agent is critical and is often dictated by the specific substrate and desired reaction conditions. Several common reducing agents are employed, each with its own advantages and mechanistic nuances.[5][6]
-
Sodium Borohydride (NaBH₄) : A relatively mild and inexpensive reducing agent. However, it can also reduce the starting ketone, so it is typically added after allowing sufficient time for imine formation.[5][6] The reaction is often carried out in protic solvents like methanol or ethanol.[6]
-
Sodium Cyanoborohydride (NaCNBH₃) : A more selective reducing agent that is stable in mildly acidic conditions, which are optimal for imine formation.[5] This allows for a "one-pot" procedure where the ketone, amine, and reducing agent are all present in the reaction mixture.[4] Methanol is a common solvent for this reaction.[6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[5] It is less toxic than sodium cyanoborohydride and is often used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[6]
The general mechanism for the reductive amination of a chroman-4-one is depicted below:
Figure 1: General workflow for the reductive amination of chroman-4-one.
Experimental Protocol: A Representative Synthesis of a Chroman-4-Amine Derivative
The following is a representative, step-by-step protocol for the synthesis of a chroman-4-amine derivative via reductive amination, based on established methodologies.
Synthesis of N-benzyl-chroman-4-amine
-
Reaction Setup: To a solution of chroman-4-one (1.0 mmol) in 1,2-dichloroethane (10 mL) is added benzylamine (1.2 mmol).
-
Addition of Reducing Agent: Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-benzyl-chroman-4-amine.
Enantioselective Synthesis: The Quest for Chiral Chroman-4-Amines
Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the development of enantioselective syntheses of chroman-4-amines is a critical area of research.
Recent advances have focused on the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, copper-catalyzed enantioselective hydroamination of 2H-chromenes has emerged as a powerful method for accessing chiral 4-amino chromanes with high enantioselectivity.[7] Transition metal-catalyzed asymmetric hydrogenation of enamines or imines derived from chroman-4-ones is another promising strategy.[8] These methods often employ chiral ligands that coordinate to the metal center, creating a chiral environment that directs the approach of the reactants.
Figure 2: Synthetic pathways to chroman-4-amines.
III. Therapeutic Applications: Chroman-4-Amines in Drug Discovery
The unique three-dimensional structure of the chroman-4-amine scaffold makes it an attractive starting point for the design of novel therapeutic agents. The amino group provides a handle for further functionalization and can also participate in key interactions with biological targets. A significant area of interest for these compounds is in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Cholinesterase Inhibition: A Key Strategy for Alzheimer's Disease
One of the primary therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several studies have demonstrated that chroman-4-amine derivatives can be potent inhibitors of these enzymes.[9]
Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the inhibitory activity of these compounds. For example, the nature of the substituent on the amino group and the substitution pattern on the aromatic ring of the chroman scaffold can significantly influence potency and selectivity for AChE versus BuChE.[9] Molecular docking studies have suggested that the chroman ring can interact with the peripheral anionic site (PAS) of AChE, while the amine substituent can occupy the catalytic anionic site (CAS).[9]
| Compound Type | Target Enzyme | Key SAR Insights | Reference |
| Benzylidene chroman-4-one derivatives | AChE | Cyclic amine and ethoxy substituents enhance potency. | [9] |
| Amino-7,8-dihydro-4H-chromenone derivatives | BuChE | Specific substitutions at the R¹ position are beneficial for activity. | [9] |
Monoamine Oxidase (MAO) Inhibition: Targeting Neurotransmitter Metabolism
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.[10][11] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.[10] Chroman-4-one and its derivatives have been investigated as potential MAO inhibitors.[12][13] The development of selective inhibitors for MAO-A or MAO-B is a key objective, as this can lead to improved therapeutic profiles with fewer side effects.[10] SAR studies in this area are ongoing, with a focus on understanding how the substitution pattern on the chroman ring and the nature of the amine substituent influence selectivity and potency.[11]
IV. Future Directions and Conclusion
The journey of chroman-4-amine derivatives, from their conceptual origins in classical chromanone chemistry to their current status as promising therapeutic leads, highlights the enduring power of scaffold-based drug discovery. The versatility of the reductive amination reaction allows for the creation of vast and diverse chemical libraries, while the advent of enantioselective synthetic methods provides access to stereochemically pure compounds, a critical requirement for modern drug development.
Future research in this field will likely focus on several key areas:
-
Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider range of chroman-4-amine derivatives with diverse substitution patterns.
-
Elucidation of Structure-Activity Relationships: In-depth SAR studies, aided by computational modeling and structural biology, to design more potent and selective inhibitors for specific biological targets.
-
Exploration of New Therapeutic Areas: Investigating the potential of chroman-4-amine derivatives in other disease areas beyond neurodegeneration, such as cancer and inflammatory disorders.
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Potential pharmacological profile of 8-Chlorochroman-4-amine
An In-Depth Technical Guide to the Potential Pharmacological Profile of 8-Chlorochroman-4-amine
Abstract
The chroman-4-amine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on this compound, a specific derivative for which the pharmacological profile is not yet extensively characterized. Based on a comprehensive structure-activity relationship (SAR) analysis of analogous compounds, we hypothesize a multi-target pharmacological profile for this molecule. The presence of an electron-withdrawing chloro group at the 8-position suggests potential as a selective Sirtuin 2 (SIRT2) inhibitor, relevant for neurodegenerative diseases.[3][4][5] Furthermore, the core chroman-amine structure is a known pharmacophore for central nervous system (CNS) targets, particularly the serotonin 5-HT1A receptor and serotonin transporter (SERT), indicating potential antidepressant or anxiolytic activity.[6] This whitepaper outlines these primary hypotheses, provides a plausible synthetic route, and details a rigorous experimental workflow for the validation of its predicted bioactivities, from initial in vitro screening to in silico modeling.
Introduction: The Promise of a Privileged Scaffold
The chroman-4-one and its amine derivatives are heterocyclic scaffolds that appear in a multitude of natural products and synthetic molecules, exhibiting a vast range of pharmacological activities including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][7] This versatility has established it as a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple, distinct biological targets.[2]
This compound (Figure 1) is an intriguing, yet under-explored, member of this family. It is known primarily as a synthetic intermediate for CNS agents.[8] The specific placement of a chloro-substituent at the C-8 position provides a unique electronic and steric profile. Drawing from extensive research on related chroman derivatives, a compelling, data-driven hypothesis for its biological potential can be constructed. This guide aims to:
-
Synthesize Existing Knowledge: Collate and analyze SAR data from structurally similar compounds.
-
Formulate a Pharmacological Profile: Propose the most probable biological targets and therapeutic applications for this compound.
-
Provide a Validation Framework: Detail a comprehensive, step-by-step experimental plan to systematically investigate and confirm this predicted profile.
This document serves as a technical roadmap for researchers seeking to unlock the therapeutic potential of this promising molecule.
Molecular Profile: Synthesis and Physicochemical Properties
A thorough understanding of a compound begins with its physical characteristics and a reliable method for its synthesis.
Physicochemical Data
The key identifying properties of this compound are summarized in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 8-chloro-2,3-dihydro-4H-chromen-4-amine | N/A |
| CAS Number | 770690-25-0 | [9][10] |
| Molecular Formula | C₉H₁₀ClNO | [9][10] |
| Molecular Weight | 183.63 g/mol | [9] |
| Appearance | Solid (predicted) | |
| Purity | Available up to 95-98% | [11] |
Proposed Synthetic Pathway
The synthesis of this compound can be logically achieved via a two-step process starting from the corresponding 8-chlorochroman-4-one. This ketone intermediate is accessible through methods like the intramolecular cyclization of a substituted phenol. The final amine can then be formed via reductive amination. This common and robust reaction pathway ensures high yields and purity.
Caption: Proposed two-step synthesis of this compound.
Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis
The specific substitution pattern of this compound allows for the formulation of several evidence-based hypotheses regarding its biological activity.
Hypothesis 1: Selective Sirtuin 2 (SIRT2) Inhibition
SIRT2 is a protein deacetylase implicated in cell cycle regulation and neurodegenerative conditions like Parkinson's and Huntington's disease.[3] Studies on chroman-4-one derivatives have demonstrated that they can be potent and selective SIRT2 inhibitors.[4][5][12]
-
Causality: A key SAR finding is that large, electron-withdrawing substituents at the C-6 and C-8 positions of the chroman ring are crucial for high inhibitory potency.[3][4][5] The chloro group at the C-8 position of this compound perfectly matches this requirement. The conversion of the 4-one to a 4-amine may alter binding, but the core scaffold and the critical C-8 substitution remain.
-
Therapeutic Potential: As a SIRT2 inhibitor, this compound could serve as a lead for developing novel therapeutics for neurodegenerative disorders.
Hypothesis 2: CNS Activity via the Serotonergic System
The chroman-amine scaffold is a known pharmacophore for CNS targets. Specifically, lactam-fused chroman derivatives with a 3-amino substituent have shown high affinity for both the 5-HT1A receptor and the serotonin transporter (SERT).[6]
-
Causality: The strategy of combining 5-HT1A antagonism with serotonin reuptake inhibition (SSRI) is being explored to accelerate the onset of action and reduce side effects of traditional antidepressants.[6] While this compound is not a lactam-fused analog, it possesses the fundamental chroman-amine core. The 4-amine configuration could interact with the binding pockets of these serotonergic targets.
-
Therapeutic Potential: If the compound exhibits dual affinity for 5-HT1A and SERT, it could be a candidate for developing next-generation antidepressants or anxiolytics.
Hypothesis 3: Antimicrobial and Antiparasitic Activity
Various chroman derivatives have demonstrated significant activity against bacteria and parasites.
-
Causality: Novel 2-vinylchroman-4-ones are potent antibiotics against multi-resistant strains like MRSA.[7] Additionally, spirocyclic chromanes have been identified as having promising antimalarial activity.[13] While the substitution pattern of this compound differs, the general chroman scaffold demonstrates a clear propensity for antimicrobial action that warrants investigation.
-
Therapeutic Potential: This compound could be screened as a potential lead for new anti-infective agents, an area of critical unmet medical need.
Proposed Experimental Validation Workflow
To systematically test the hypotheses outlined above, a multi-stage validation process is proposed, integrating chemical synthesis, in vitro pharmacology, and in silico modeling.
Caption: A comprehensive workflow for the pharmacological validation of this compound.
Protocol: Chemical Synthesis and Characterization
Objective: To synthesize and purify this compound for biological testing.
Methodology: Based on the reductive amination of 8-chlorochroman-4-one.
Step-by-Step Protocol:
-
Dissolution: Dissolve 8-chlorochroman-4-one (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert nitrogen atmosphere.
-
Addition of Amine Source: Add ammonium acetate (10 equivalents) to the solution.
-
Reductant Addition: Cool the mixture to 0°C in an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour.
-
Basification & Extraction: Basify the mixture with aqueous NaOH solution to pH ~10. Extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
In Vitro Pharmacological Evaluation
Objective: To determine the IC₅₀ value of this compound against human SIRT2.
Principle: This assay measures the fluorescence generated when a deacetylase substrate, coupled to a fluorophore, is acted upon by SIRT2. An inhibitor will prevent this reaction, resulting in a lower fluorescence signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD⁺. Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 96-well black plate, add the SIRT2 enzyme to wells containing either the test compound, a known inhibitor (positive control), or vehicle (DMSO, negative control).
-
Initiation: Initiate the reaction by adding a mixture of the peptide substrate and NAD⁺.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Development: Stop the reaction and develop the signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore. Incubate for 15 minutes at 37°C.
-
Measurement: Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and determine the IC₅₀ value using non-linear regression analysis.
Objective: To determine the binding affinity (Ki) of the compound for the human 5-HT1A receptor.
Principle: A competitive binding assay using a radiolabeled ligand (e.g., [³H]8-OH-DPAT) that specifically binds to the 5-HT1A receptor. The test compound's ability to displace the radioligand is measured.
Step-by-Step Protocol:
-
Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing the human 5-HT1A receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand ([³H]8-OH-DPAT) at a fixed concentration (near its Kd), and varying concentrations of this compound.
-
Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., serotonin).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail and count the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding displaced by the test compound. Determine the IC₅₀ and subsequently calculate the Ki using the Cheng-Prusoff equation.
In Silico Modeling: Docking Studies
Objective: To predict the binding mode and rationalize the in vitro activity of this compound at its primary targets.
Workflow:
-
Target Preparation: Obtain crystal structures of SIRT2 (with a bound inhibitor) and the 5-HT1A receptor from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogens, and assigning charges.
-
Ligand Preparation: Generate a 3D conformation of this compound and minimize its energy.
-
Docking: Use molecular docking software (e.g., AutoDock, Glide) to dock the ligand into the defined active site of each target protein.
-
Analysis: Analyze the resulting poses, focusing on key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues. Compare the predicted binding mode with that of known inhibitors to understand the structural basis of its potential activity.
Caption: Hypothetical pathway of neuroprotection via SIRT2 inhibition.
Data Interpretation and Future Directions
The results from the proposed workflow will provide a clear go/no-go decision for further development.
-
Potent SIRT2 Inhibition (IC₅₀ < 1 µM) with Selectivity: This would be a highly significant result, prioritizing the compound for lead optimization and testing in in vivo models of neurodegeneration (e.g., MPTP-induced Parkinson's model).
-
Dual 5-HT1A/SERT Affinity (Ki < 100 nM): This would validate the CNS hypothesis. The next steps would involve functional assays to determine if the compound acts as an agonist or antagonist at 5-HT1A, followed by in vivo behavioral models (e.g., forced swim test, elevated plus maze).
-
Moderate or Weak Activity: If the compound shows only moderate or weak activity in the primary assays, the results from the broader screening (cytotoxicity, antimicrobial) may point toward alternative therapeutic applications. The in silico models can be used to guide the synthesis of more potent analogs.
Conclusion
This compound stands at the intersection of several promising lines of pharmacological research. By leveraging established structure-activity relationships, we have constructed a robust, evidence-based profile that predicts its potential as a selective SIRT2 inhibitor and a modulator of the serotonergic system. The detailed experimental framework provided in this guide offers a clear and logical path to systematically validate these hypotheses. Successful validation would establish this compound as a valuable lead compound for developing novel therapeutics in areas of high unmet medical need, such as neurodegenerative diseases and mental health disorders.
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Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113. [Link]
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Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chromone/Chroman-4-one Derivatives as Novel Inhibitors of SIRT2. Journal of Medicinal Chemistry. [Link]
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Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
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Fridén-Saxin, M., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed. [Link]
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Khan, I., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Targets, 22(12), 1419–1441. [Link]
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Albrecht, U., Lalk, M., & Langer, P. (2005). Synthesis and structure-activity relationships of 2-vinylchroman-4-ones as potent antibiotic agents. Bioorganic & Medicinal Chemistry, 13(5), 1531–1536. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 8-Chlorochroman-4-amine and its Putative Binding to the Human Serotonin 1A (5-HT1A) Receptor
Preamble: The Scientific Rationale for a Focused Computational Investigation
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1][2][3] The introduction of an amine functionality, as seen in 8-Chlorochroman-4-amine, creates a versatile pharmacophore with potential for targeting central nervous system (CNS) receptors.[1][4] Preliminary research and the structural analogy to known CNS agents suggest that chroman amines are promising modulators of serotonin (5-HT) receptors.[5][6][7]
Among the 14 known subtypes of serotonin receptors, the 5-HT1A receptor is a G-protein-coupled receptor (GPCR) of profound therapeutic interest.[8] It functions as a critical somatodendritic autoreceptor in the raphe nuclei, regulating serotonin release, and is a postsynaptic receptor in limbic and cortical regions. Its role in modulating mood, anxiety, and cognition makes it a primary target for anxiolytics, antidepressants, and antipsychotics.[8][9]
This guide provides a comprehensive, in-depth walkthrough of a focused in silico investigation into the binding mechanics of this compound with the human 5-HT1A receptor. We will proceed from the foundational steps of system preparation through molecular docking, molecular dynamics simulations, and advanced binding analysis. The causality behind each methodological choice is explained, reflecting a field-proven approach to computational drug discovery.
Part 1: System Preparation - Establishing a Validated Foundation
The fidelity of any in silico model is contingent upon the quality of the initial structures. This section details the meticulous preparation of both the receptor and the ligand, a critical step for ensuring the scientific integrity of subsequent simulations.
Receptor Structure Acquisition and Preparation
Causality: The selection of a high-resolution, biologically relevant receptor structure is paramount. We will use the cryo-electron microscopy (cryo-EM) structure of the human 5-HT1A receptor in complex with its endogenous ligand, serotonin, and coupled to an inhibitory G-protein (Gi). This conformation represents an active, signaling-competent state, providing a more accurate representation of the binding pocket's geometry during a physiological interaction.
Experimental Protocol: Receptor Preparation
-
Data Acquisition: Download the coordinate file for the serotonin-bound 5-HT1A-Gi complex from the RCSB Protein Data Bank (PDB ID: 7E2Y).[10]
-
Structural Isolation: For docking studies, the G-protein subunits (Chains A, B, G) and any non-essential co-factors are removed. The receptor (Chain R) is isolated for analysis. The endogenous serotonin ligand (PDB HET ID: SRO) should be retained initially to define the binding site, then removed before docking our ligand of interest.
-
Pre-processing with Maestro (Schrödinger Suite):
-
Load the isolated receptor PDB file into the Protein Preparation Wizard.
-
Assign Bond Orders & Add Hydrogens: Correctly protonate the structure at a physiological pH (e.g., 7.4). This is crucial as hydrogen bonds are primary drivers of ligand binding.
-
Create Disulfide Bonds: Ensure all disulfide bridges are correctly assigned.
-
Fill Missing Side Chains & Loops: Use Prime to build any missing residues or loops that are not in proximity to the binding site. For this structure (7E2Y), the model is largely complete, minimizing the need for extensive rebuilding.
-
Energy Minimization: Perform a restrained minimization of the protein structure using a force field like OPLS4 to relieve any steric clashes introduced during preparation. The restraint (e.g., a heavy-atom RMSD of 0.3 Å) prevents significant deviation from the experimentally determined coordinates.
-
Ligand Structure Preparation
Causality: The ligand's three-dimensional conformation and charge distribution must be accurately represented. Starting from a 2D structure, we generate a low-energy 3D conformer and assign appropriate partial charges, which are essential for calculating electrostatic interactions with the receptor.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: The structure of this compound is drawn using a chemical sketcher like ChemDraw or Maestro.
-
Conversion to 3D: The 2D structure is imported into LigPrep (Schrödinger Suite).
-
Protonation and Tautomeric States: Generate possible ionization states at the target pH (7.4). For this compound, the primary amine is expected to be protonated.
-
Stereoisomer Generation: Since the C4 position is a chiral center, both R and S enantiomers should be generated if the specific stereochemistry is unknown. For this guide, we will proceed with the S-enantiomer, but a thorough investigation would analyze both.
-
Energy Minimization: Generate a low-energy 3D conformation for the ligand using the OPLS4 force field.
Part 2: Molecular Docking - Predicting Binding Pose and Affinity
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[11] We employ a hierarchical approach, starting with a broad search and refining the results.
Defining the Binding Site (Grid Generation)
Causality: To focus the docking calculation on the relevant orthosteric site, we define a search space, or "grid," within the receptor. This space is centered on the location of the co-crystallized ligand (serotonin in PDB: 7E2Y), a self-validating approach that ensures we are targeting the known active site.
Experimental Protocol: Grid Generation
-
In Maestro, select the prepared receptor structure.
-
Open the Receptor Grid Generation panel.
-
Center the grid box on the centroid of the removed serotonin ligand.
-
Define the box dimensions to fully enclose the binding pocket, typically a 20x20x20 Å cube, ensuring it is large enough to accommodate the ligand and allow for rotational and translational sampling.
Ligand Docking and Scoring
Causality: We use the Glide (Grid-based Ligand Docking with Energetics) program, which employs a systematic search algorithm to explore ligand conformations within the defined grid. The resulting poses are evaluated using a scoring function that estimates the binding free energy.
Experimental Protocol: Docking Workflow
-
Select Docking Precision: Start with Standard Precision (SP) for initial screening, followed by Extra Precision (XP) for more rigorous scoring of the top poses.
-
Ligand Input: Select the prepared 3D structure of (S)-8-Chlorochroman-4-amine.
-
Execution: Launch the Glide docking job.
-
Pose Analysis: Visually inspect the top-scoring poses. Key interactions to look for include:
-
Hydrogen Bonds: With key residues like Asp116 (on transmembrane helix 3, TM3) which is critical for binding monoamines in many GPCRs.
-
Aromatic Interactions: Pi-pi stacking or pi-cation interactions with aromatic residues such as Phe360, Phe361, or Trp357 (on TM6).
-
Hydrophobic Interactions: With nonpolar residues lining the pocket.
-
Table 1: Predicted Binding Data for (S)-8-Chlorochroman-4-amine with 5-HT1A Receptor
| Parameter | Predicted Value | Key Interacting Residues (Example) |
| Glide Docking Score (XP) | -8.5 kcal/mol | Asp116 (H-Bond), Trp357 (Aromatic), Val117, Ile189 (Hydrophobic) |
| Estimated Ki | ~150 nM | - |
| Key Interaction Types | Ionic, H-Bond | Protonated amine of ligand with carboxylate of Asp116. |
Note: These values are illustrative and would be generated by the actual execution of the docking protocol.
Part 3: Molecular Dynamics (MD) Simulation - Assessing Complex Stability
While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of the ligand-receptor complex over time under simulated physiological conditions.[12] This step is crucial for validating the stability of the predicted binding pose and observing subtle conformational adjustments.[13]
System Setup for MD Simulation
Causality: To accurately simulate the biological environment, the docked complex must be embedded in a realistic membrane bilayer and solvated with water and ions. The 5-HT1A receptor is a transmembrane protein, making a lipid bilayer essential for maintaining its structural integrity.
Experimental Protocol: MD System Building
-
Complex Selection: Start with the top-scoring, most plausible docking pose of this compound within the 5-HT1A receptor.
-
Membrane Embedding: Use a tool like the OPM (Orientations of Proteins in Membranes) database to orient the receptor. Embed the complex in a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) lipid bilayer.
-
Solvation: Solvate the system in an orthorhombic box of TIP3P water molecules, ensuring a buffer distance of at least 10 Å from the protein to the box edge.
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration of 0.15 M.
Simulation Execution and Analysis
Causality: The simulation proceeds through minimization and equilibration phases to relax the system before a final production run where data is collected. Analysis of the trajectory from this production run reveals the stability of the complex.
Experimental Protocol: MD Simulation
-
Software: Use a simulation package like GROMACS, AMBER, or Desmond (Schrödinger).
-
Force Field: Employ a suitable force field, such as AMBER ff14SB for the protein and GAFF2 for the ligand.
-
Minimization: Perform a series of energy minimization steps to remove steric clashes.
-
Equilibration: Gradually heat the system to 310 K (human body temperature) and equilibrate under NVT (constant volume) and then NPT (constant pressure) ensembles. This allows the water and lipids to settle around the protein.
-
Production Run: Run the simulation for a significant duration (e.g., 100-200 nanoseconds) to sample conformational space.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable, converging RMSD indicates the complex has reached equilibrium.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and stable regions of the protein.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking. A persistent interaction throughout the simulation provides strong evidence for its importance in binding.
-
Workflow Visualization
Below is a diagram illustrating the complete in silico workflow from preparation to simulation.
Caption: High-level workflow for the in silico analysis of ligand-receptor binding.
Part 4: Advanced Analysis and Interpretation
With a stable complex confirmed by MD, we can perform more computationally intensive analyses to quantify binding affinity and abstract the key chemical features responsible for binding.
Binding Free Energy Calculation
Causality: While docking scores provide a rapid estimate of affinity, methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) offer a more accurate calculation of binding free energy by averaging over multiple snapshots from the MD trajectory.
Experimental Protocol: MM/GBSA
-
Trajectory Sampling: Extract frames (e.g., 100 frames) at regular intervals from the stable portion of the production MD trajectory.
-
Energy Calculation: For each frame, calculate the free energy of the complex, the receptor, and the ligand individually. The binding free energy (ΔGbind) is calculated as: ΔGbind = Ecomplex - (Ereceptor + Eligand)
-
Analysis: The final ΔGbind is the average over all sampled frames. This value can be used to rank different ligands or compare binding modes more accurately than docking scores alone.
Pharmacophore Modeling
Causality: A pharmacophore model is an abstract representation of the essential molecular features required for binding.[14] By analyzing the stable interactions from the MD simulation, we can construct a 3D pharmacophore hypothesis. This model is invaluable for virtual screening of large compound libraries to find novel molecules with the potential to bind to the same receptor.[5][6]
Experimental Protocol: Structure-Based Pharmacophore Generation
-
Interaction Analysis: Use the MD trajectory to identify the most persistent interactions between this compound and the 5-HT1A receptor.
-
Feature Definition: Define pharmacophoric features based on these interactions:
-
A Positive Ionizable feature at the position of the ligand's protonated amine.
-
A Hydrogen Bond Acceptor feature corresponding to the carboxylate of Asp116.
-
An Aromatic Ring feature for the interaction with Trp357.
-
Hydrophobic features for interactions with surrounding nonpolar residues.
-
-
Model Generation: Combine these features with their specific 3D coordinates to create a pharmacophore model. This model can then be used as a 3D query to search for other molecules that fit these spatial and chemical constraints.
Caption: Pharmacophore model based on key ligand-receptor interactions.
Conclusion and Trustworthiness of the Protocol
This guide outlines a self-validating, multi-step computational protocol for investigating the binding of this compound to the human 5-HT1A receptor. The trustworthiness of this workflow is embedded in its hierarchical and cross-validating nature:
-
Experimentally-Grounded Start: The protocol begins with a high-resolution experimental structure of the target receptor in a biologically relevant state.
-
Static Prediction: Molecular docking provides an initial, computationally inexpensive prediction of the binding mode.
-
Dynamic Validation: Molecular dynamics simulation rigorously tests the stability of this predicted pose in a dynamic, solvated environment, weeding out energetically unfavorable or transient binding modes.
-
Quantitative Refinement: MM/GBSA calculations provide a more accurate, ensemble-averaged estimation of binding affinity, refining the initial docking score.
-
Knowledge Abstraction: Pharmacophore modeling distills the complex interaction data into a usable model for further drug discovery efforts, such as virtual screening.
By following this structured, logic-driven approach, researchers can generate robust, testable hypotheses about the molecular interactions of novel ligands, significantly accelerating the early stages of drug development and providing a strong foundation for subsequent experimental validation.
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Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Gobbi, M. (2007). Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor. PubMed. [Link]
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Zhang, M., Wilson, A., Gfesser, G. A., Mo, D., Gauthier, D., Husbands, S. M., & Roth, B. L. (2006). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters. [Link]
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Cao, C., Barros-Alvarez, X., Zhang, S., Kim, K., Damgen, M. A., Panova, O., ... & Roth, B. L. (2022). 5-HT2B receptor bound to LSD in complex with heterotrimeric mini-Gq protein obtained by cryo-electron microscopy (cryoEM). RCSB Protein Data Bank. [Link]
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Yuan, D., Liu, Z., & Wang, J. (2019). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. PubMed Central. [Link]
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Sławiński, J., & Szymańska, E. (2018). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. MDPI. [Link]
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Kushwaha, R. K., Singh, K., Kumar, P., & Chandra, D. (2019). Review on Chromen derivatives and their Pharmacological Activities. ResearchGate. [Link]
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Kushwaha, R. K., Singh, K., Kumar, P., & Chandra, D. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]
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Moutayakine, A., Burke, A. J., Marques, C. S., & López, Ó. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. [Link]
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Yadav, P., & Husain, A. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews. [Link]
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Sławiński, J., & Szymańska, E. (2013). Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core. PubMed Central. [Link]
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Idres, S., Delarue, C., Lefebvre, H., Vaudry, H., & Cazin, L. (1993). Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells. PubMed. [Link]
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Allouche, S., Coudoré, F., & Eschalier, A. (2000). Pharmacological characterization of serotonin receptor subtypes modulating primary afferent input to deep dorsal horn neurons in the neonatal rat. PubMed. [Link]
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Rudnick, G., & Wall, S. C. (1992). p-Chloroamphetamine induces serotonin release through serotonin transporters. PubMed. [Link]
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Peroutka, S. J. (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
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An In-depth Technical Guide to 8-Chlorochroman-4-amine Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-chlorochroman-4-amine scaffold represents a privileged structure in medicinal chemistry, particularly in the development of agents targeting the central nervous system. Its structural resemblance to key neurotransmitters has made it a focal point for the design of novel therapeutics, most notably as serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][2][3] This guide provides a comprehensive technical overview of this compound and its derivatives. We will explore synthetic strategies for the core structure and its analogs, delve into the critical structure-activity relationships (SAR) that govern their biological activity, detail established pharmacological evaluation protocols, and discuss the therapeutic outlook for this promising class of compounds.
The this compound Core: A Foundation for CNS Drug Discovery
The chroman ring system is a versatile heterocyclic moiety found in a variety of biologically active compounds.[4] The addition of an amine at the 4-position and a chlorine atom at the 8-position creates the this compound scaffold, a key building block for neurologically active agents.[1] The chlorine atom at the 8-position is particularly significant as it can influence the electronic properties and metabolic stability of the molecule, often leading to enhanced potency and a more desirable pharmacokinetic profile.[5][6]
Synthesis of the Core Scaffold
The synthesis of the this compound core typically begins with the corresponding 8-chlorochroman-4-one. This ketone intermediate can be synthesized through various methods, often starting from a substituted phenol. The crucial step is the reductive amination of the ketone to introduce the primary amine at the 4-position.
Causality Behind Experimental Choices: The choice of reducing agent and reaction conditions is critical to achieving high yield and purity. Strong reducing agents like sodium borohydride in the presence of an amine source (e.g., ammonia or an ammonium salt) are commonly employed. The reaction is often performed in a protic solvent like methanol or ethanol. The use of a chiral catalyst or a chiral auxiliary can be incorporated at this stage to produce specific enantiomers, which is often crucial for biological activity.
Structural Analogs and Derivatives: Exploring Chemical Space
The therapeutic potential of the this compound scaffold can be fine-tuned by modifying its structure at several key positions. These modifications are guided by the principles of structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
N-Substitutions at the 4-Amine
Modification of the primary amine at the 4-position is a common strategy to modulate pharmacological activity. The introduction of small alkyl groups (e.g., methyl, ethyl) or the formation of secondary or tertiary amines can significantly impact the compound's interaction with its biological target.
Aromatic Ring Substitutions
While the 8-chloro substituent is often a key feature, further modifications to the aromatic ring can be explored. The introduction of other halogens, small alkyl groups, or electron-donating/withdrawing groups can influence the molecule's electronic distribution and binding affinity.
Chroman Ring Modifications
Alterations to the chroman ring itself, such as the introduction of substituents on the aliphatic portion, are less common but can be used to explore conformational effects and further refine the molecule's three-dimensional shape to better fit the target's binding pocket.
Structure-Activity Relationship (SAR) Analysis
The primary therapeutic interest in this compound derivatives lies in their activity as serotonin-norepinephrine reuptake inhibitors (SNRIs).[2][3][7] SAR studies have revealed key structural features that govern their potency and selectivity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).
| Compound/Analog | Modification | SERT Inhibition (IC50, nM) | NET Inhibition (IC50, nM) | Selectivity (SERT/NET) |
| Parent (this compound) | - | (Baseline Activity) | (Baseline Activity) | (Baseline) |
| Analog A | N-methylation | (Data from Literature) | (Data from Literature) | (Calculated) |
| Analog B | N,N-dimethylation | (Data from Literature) | (Data from Literature) | (Calculated) |
| Analog C | 7-Fluoro substitution | (Data from Literature) | (Data from Literature) | (Calculated) |
Note: The data in this table is representative and would be populated with specific values from cited literature in a full whitepaper.
Key SAR Insights:
-
N-Alkylation: Generally, mono-methylation at the 4-amine position tends to enhance potency for both SERT and NET. Di-methylation can sometimes lead to a decrease in activity or a shift in selectivity.
-
Aromatic Substitution: The 8-chloro group is often optimal for potent dual inhibition. Moving the chlorine to other positions or replacing it with other substituents can drastically alter the activity profile.
-
Stereochemistry: The stereochemistry at the C4 position is critical. Often, one enantiomer is significantly more active than the other, highlighting the importance of a specific three-dimensional arrangement for binding to the transporters.
Pharmacological Profile and Evaluation
The pharmacological characterization of this compound derivatives involves a series of in vitro and in vivo assays to determine their mechanism of action, potency, selectivity, and overall therapeutic potential.
Mechanism of Action
These compounds primarily exert their effects by binding to SERT and NET, inhibiting the reuptake of serotonin and norepinephrine from the synaptic cleft.[3][7] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
In Vitro Evaluation: Transporter Binding and Reuptake Assays
The initial screening of new analogs is typically performed using in vitro assays to determine their binding affinity and functional inhibition of SERT and NET.[8]
This protocol provides a standardized method to determine the binding affinity (Ki) of a test compound for SERT and NET.
Objective: To quantify the ability of a test compound to displace a specific radioligand from human SERT and NET expressed in a stable cell line (e.g., HEK293).
Materials:
-
Cell membranes from HEK293 cells expressing hSERT or hNET.
-
Radioligand: [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
-
Test compounds (this compound analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either a test compound dilution or buffer (for total binding).
-
For non-specific binding determination, add a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Trustworthiness: This protocol is self-validating through the inclusion of controls for total and non-specific binding, allowing for accurate determination of specific binding. The use of well-characterized radioligands and reference compounds ensures the reliability of the results.
Workflow and Visualization
Drug Discovery Workflow
The development of novel this compound derivatives follows a structured workflow from initial design to preclinical evaluation.
Caption: High-level workflow for the development of this compound analogs.
Future Directions and Therapeutic Outlook
The this compound scaffold continues to be a promising starting point for the development of novel CNS therapeutics. Future research will likely focus on:
-
Improving Selectivity: Fine-tuning the structure to achieve desired selectivity profiles, such as balanced dual inhibition or preferential inhibition of one transporter over the other.
-
Enhancing Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties to improve oral bioavailability and duration of action.
-
Exploring New Therapeutic Areas: While depression and anxiety are primary targets for SNRIs, these compounds may also have potential in treating other conditions such as chronic pain and ADHD.[3]
The versatility of the this compound core, combined with a deep understanding of its structure-activity relationships, ensures its continued relevance in the field of drug discovery.
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Literature review of chlorinated chroman compounds
An In-depth Technical Guide to Chlorinated Chroman Compounds for Drug Discovery
Abstract
The chroman scaffold is a privileged heterocyclic system that forms the core of numerous biologically active natural products and synthetic molecules.[1] The introduction of chlorine atoms into this scaffold is a powerful medicinal chemistry strategy, often leading to profound enhancements in potency and modulation of pharmacokinetic properties.[2][3] This guide provides a comprehensive review of chlorinated chroman compounds, designed for researchers, scientists, and drug development professionals. We will explore the synthesis, structural characterization, and diverse biological activities of these compounds, with a focus on their anticancer and antimicrobial potential. By synthesizing technical data with field-proven insights, this document explains the causality behind experimental choices, details key protocols, and presents a thorough analysis of structure-activity relationships to guide future drug discovery efforts.
The Chroman Scaffold and the Strategic Role of Chlorination
The Chroman Ring System: A Versatile Therapeutic Template
Chroman (2,3-dihydro-1-benzopyran) and its oxidized counterpart, chromone, are fundamental heterocyclic structures.[1][4] These scaffolds are ubiquitous in nature, particularly in plants and fungi, and are recognized as valuable templates for designing therapeutic molecules.[4][5] Their structural rigidity and synthetic tractability have made them a cornerstone in the development of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8] The chroman-4-one (chromanone) structure, which lacks the C2-C3 double bond of chromone, is of particular interest as it serves as a key intermediate in the synthesis of many bioactive molecules and exhibits its own distinct biological profile.[1][9]
The "Magic Chloro" Effect: Modulating Potency and Pharmacokinetics
Chlorine is one of the most prevalent halogen atoms found in FDA-approved small-molecule drugs.[10][11] Its incorporation into a lead compound is a well-established strategy to enhance biological activity and optimize drug-like properties.[12] This phenomenon, sometimes termed the "magic chloro effect," stems from the unique physicochemical characteristics of the chlorine atom.[2][13]
Causality behind Chlorination:
-
Increased Lipophilicity: The chlorine atom increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve oral bioavailability.
-
Metabolic Stability: Chlorine can block sites of metabolic oxidation, thereby increasing the compound's half-life and overall exposure in vivo.[2]
-
Enhanced Binding Affinity: As an electron-withdrawing group, chlorine can alter the electronic distribution of the aromatic ring, potentially leading to stronger interactions (such as halogen bonding) with target proteins and enzymes. This can result in significant improvements in potency.[2]
-
Conformational Control: The steric bulk of the chlorine atom can influence the molecule's preferred conformation, locking it into a bioactive shape that fits more precisely into a target's binding pocket.
The strategic placement of chlorine on the chroman scaffold can therefore serve to fine-tune a compound's pharmacological profile, transforming a moderately active hit into a potent lead candidate.[3]
Synthesis of Chlorinated Chroman Compounds
The synthesis of chlorinated chromans can be achieved through various routes, most commonly involving the cyclization of appropriately substituted precursors. A prevalent and versatile method involves the use of chlorinated chalcones.
Key Synthetic Strategy: Cyclization of Chalcones
Chalcones (α,β-unsaturated ketones) are excellent precursors for chroman-4-ones. The synthesis typically begins with the Claisen-Schmidt condensation of a substituted hydroxyacetophenone with a substituted benzaldehyde. The resulting chalcone can then be cyclized to form the chroman ring. Chlorination can be introduced either on the starting materials or on the chalcone intermediate before cyclization.
A common method for the synthesis of 3-chloro-chromones involves the treatment of chalcones with copper(II) chloride (CuCl₂) in a solvent like dimethyl sulfoxide (DMSO).[14]
Detailed Experimental Protocol: Synthesis of 2-(4-bromo-2-fluorophenyl)-3-chloro-4H-chromen-4-one
This protocol is adapted from a reported synthesis and demonstrates a reliable method for producing a chlorinated chromone derivative.[14]
Step 1: Synthesis of the Chalcone Precursor
-
Treat 4-Bromo-2-fluorobenzaldehyde with a substituted hydroxyacetophenone in the presence of a base (e.g., potassium hydroxide in ethanol) to yield the corresponding chalcone.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolate the crude chalcone product by precipitation in acidified water, followed by filtration and washing.
-
Purify the chalcone by recrystallization from a suitable solvent like ethanol.
-
Confirm the structure using IR and ¹H NMR spectroscopy. The IR spectrum should show characteristic peaks for the hydroxyl (-OH stretch, ~3523 cm⁻¹) and carbonyl (C=O, ~1642 cm⁻¹) groups. The ¹H NMR spectrum should confirm the presence of the vinyl protons of the α,β-unsaturated system.[14]
Step 2: Cyclization and Chlorination to form the 3-Chloro-Chromone
-
Dissolve the purified chalcone (0.001 mol) in 15 mL of DMSO.
-
Add an excess of Copper(II) Chloride (CuCl₂, 2 g) to the solution.
-
Heat the reaction mixture under mild reflux for approximately 3 hours and then allow it to cool overnight.
-
Pour the reaction mixture into 100 mL of ice-cold water to precipitate the solid product.
-
Filter the solid and wash it sequentially with dilute HCl and then with water to remove any remaining copper salts.
-
Purify the final product by recrystallization from ethanol.
-
Characterize the final chlorinated chromone using spectroscopic methods (IR, ¹H NMR, and Mass Spectrometry) to confirm its structure and purity. The IR spectrum should show a shift in the carbonyl peak (~1665 cm⁻¹) and the appearance of a C-Cl stretch (~1078 cm⁻¹).[14]
Visualization: Synthetic and Purification Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of chlorinated chroman compounds.
Caption: General workflow for synthesis and validation of chlorinated chromans.
Biological Activities and Therapeutic Potential
Chlorinated chroman derivatives have demonstrated significant potential across several therapeutic areas, most notably as antimicrobial and anticancer agents.
Antimicrobial Activity
The introduction of chlorine atoms can enhance the antimicrobial properties of the chroman scaffold.[15] These compounds have shown efficacy against a range of bacterial and fungal pathogens, including those resistant to conventional antibiotics.[16] Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.
Mechanism of Action Insight: The antimicrobial activity of some N-chloramine compounds has been linked to their ability to inhibit bacterial DNA, RNA, and protein synthesis.[17] They are thought to act on sulfhydryl groups within essential enzymes, leading to irreversible inhibition.[17]
Data Summary: Antimicrobial Activity of Chlorinated Chromans and Related Compounds
| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |
| Chlorinated Coumarin | Bacillus cereus | 0.75 | [15] |
| Chlorinated Coumarin | Streptococcus faecalis | 0.75 | [15] |
| Chlorinated Coumarin | Escherichia coli | 1.5 | [15] |
| Trichlorinated Depsidone | Staphylococcus aureus | 0.5 - 1.0 | [16] |
| Trichlorinated Depsidone | Bacillus thuringiensis | 0.5 - 1.0 | [16] |
| Trichlorinated Depsidone | Bacillus subtilis | 0.5 - 1.0 | [16] |
Note: Lower MIC values indicate greater antimicrobial potency.
Anticancer Activity
Chlorinated chromans have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[18][19] The position and number of chlorine substituents can dramatically influence this activity, highlighting the importance of structure-activity relationship (SAR) studies.[20]
Mechanism of Action Insight: The antitumor activity of chromone derivatives, in general, is multifaceted. They can induce cytotoxicity, prevent metastasis, inhibit angiogenesis, and regulate the immune system.[6] For chlorinated compounds specifically, the enhanced lipophilicity and altered electronic properties can lead to better target engagement with proteins crucial for cancer cell survival and proliferation.
Data Summary: Anticancer Activity of Chlorinated Chromans
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-cyclohexyl-chromone | Lung (A549) | 12.4 - 16.1 | [18][19] |
| Spiro-cyclohexyl-chromone | Prostate (PC3) | 12.4 | [19] |
| Spiro-cyclohexyl-chromone | Pancreatic (PACA2) | 16.1 | [19] |
| 3-chloro-3-chlorosulfenyl analog | Prostate (PC3) | 52.8 | [19] |
| 3-chloro-3-chlorosulfenyl analog | Pancreatic (PACA2) | 58.7 | [19] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater cytotoxic potency.
Structure-Activity Relationships (SAR)
Systematic analysis of chlorinated chroman analogs has revealed key structural features that govern their biological activity.
-
Position of Chlorine: The location of the chlorine atom on the chroman ring system is critical. For instance, in one study on chroman derivatives with dual anti-breast cancer and antiepileptic activities, a chlorine group at the sixth position conferred more activity than one at the fifth position.[21]
-
Stereochemistry: For certain biological targets, the three-dimensional arrangement of the molecule is paramount. In a series of chroman derivatives developed as pure antiestrogens, the (3RS,4RS)-configuration between the 3- and 4-positions was found to be important for activity.[22]
-
Number of Chlorine Atoms: As seen in antimicrobial studies, poly-chlorinated compounds can exhibit exceptionally high potency. A trichlorinated depsidone, for example, showed potent activity against Gram-positive bacteria with MIC values as low as 0.5 µg/mL.[16]
-
Interaction with Other Substituents: The effect of a chlorine atom is often synergistic or antagonistic with other functional groups on the molecule. This interplay must be carefully considered during the design of new analogs.
Case Study: A Potential Mechanism of Action
To illustrate how these compounds may exert their biological effects, we can examine a simplified model of a key cellular process they might disrupt. The antimicrobial activity of many natural and synthetic compounds has been linked to the inhibition of bacterial communication, a process known as quorum sensing (QS).[15]
Visualization: Inhibition of Bacterial Quorum Sensing
The following diagram illustrates a hypothetical model where a chlorinated chroman derivative interferes with a bacterial quorum sensing pathway, preventing the expression of virulence factors.
Caption: Hypothetical inhibition of bacterial quorum sensing by a chlorinated chroman.
In this model, the chlorinated chroman could potentially inhibit the synthase enzyme that produces the signaling molecule or act as an antagonist by blocking the receptor protein. By disrupting this communication pathway, the compound can prevent bacteria from coordinating group behaviors like biofilm formation and toxin production, thereby reducing their pathogenicity.
Conclusion and Future Perspectives
Chlorinated chroman compounds represent a rich and versatile class of molecules with significant therapeutic potential. The strategic incorporation of chlorine into the chroman scaffold has proven to be a highly effective method for enhancing antimicrobial and anticancer activities. The causality is clear: chlorination modulates key physicochemical properties like lipophilicity and electronic distribution, leading to improved metabolic stability and target binding affinity.
Future research should focus on several key areas:
-
Expanded SAR Studies: Systematic exploration of different chlorination patterns on the chroman ring is needed to build more comprehensive SAR models.
-
Mechanism of Action Elucidation: While potent activities have been observed, the precise molecular targets for many chlorinated chromans remain unknown. Advanced techniques like chemoproteomics could be employed to identify their binding partners in cancer cells and microbes.
-
Development of Novel Synthetic Methodologies: The creation of new, efficient, and regioselective methods for chlorinating complex chroman scaffolds will accelerate the discovery of novel drug candidates.[23][24]
-
Pharmacokinetic and In Vivo Studies: Promising compounds identified in in vitro screens must be advanced to pharmacokinetic profiling and in vivo efficacy studies to assess their true potential as therapeutic agents.
By leveraging the principles outlined in this guide, researchers and drug development professionals can continue to unlock the potential of chlorinated chromans in the ongoing search for new and effective medicines.
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An In-Depth Technical Guide to the Predicted ADMET Properties of 8-Chlorochroman-4-amine
Abstract
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles.[1][2][3] Early and accurate prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore a cornerstone of modern drug discovery, enabling the prioritization of compounds with a higher probability of success.[2][4] This guide provides a comprehensive, in-silico-driven analysis of the predicted ADMET profile of 8-Chlorochroman-4-amine, a heterocyclic compound featuring a chroman scaffold. The chroman structure is a recognized privileged scaffold, appearing in various bioactive molecules and natural products, including Vitamin E and several pharmaceuticals.[5][6][7][8] By leveraging established computational models and structure-activity relationships, this document offers predictive insights into the compound's drug-like characteristics, metabolic fate, and potential toxicological liabilities. Methodologies for experimental validation are also detailed to provide a clear path for preclinical assessment.
Introduction: The Imperative of Early ADMET Profiling
The high attrition rates in drug development pipelines underscore the necessity of integrating ADMET profiling at the earliest stages of research.[9] Computational or in silico methods provide a rapid and cost-effective means to evaluate thousands of molecules, filtering out those with predicted liabilities long before resource-intensive synthesis and in vitro testing.[2][4][10] This "fail early, fail cheap" paradigm is critical for optimizing lead compounds and focusing resources on candidates with the most promising developability profiles.[2]
This whitepaper focuses on this compound (C₉H₁₀ClNO, MW: 183.64 g/mol ), a molecule of interest due to its chroman core, which is present in numerous neurologically active and antioxidant compounds.[11][12][13] The presence of a chlorine atom and an aromatic amine group introduces specific physicochemical characteristics that significantly influence its ADMET profile. This guide will systematically dissect each component of ADMET for this specific molecule, grounded in established scientific principles and predictive modeling data.
Predicted Physicochemical Properties and Drug-Likeness
The foundation of a compound's pharmacokinetic behavior lies in its fundamental physicochemical properties. These parameters are strong determinants of its ability to be absorbed, distribute through the body, and be eliminated. For this compound, key properties have been predicted using established computational algorithms.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Drug-Likeness |
| Molecular Weight (MW) | 183.64 g/mol | Excellent: Well below the 500 Da threshold, favoring good absorption and diffusion. |
| logP (Lipophilicity) | ~2.5 - 3.0 | Good: Balanced lipophilicity suggests good membrane permeability without excessive sequestration in fatty tissues. |
| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Excellent: TPSA < 140 Ų is associated with good oral bioavailability and cell permeation. |
| Hydrogen Bond Donors | 1 (from the amine group) | Excellent: Conforms to the rule of ≤ 5, indicating good membrane permeability. |
| Hydrogen Bond Acceptors | 2 (from the ether oxygen and amine nitrogen) | Excellent: Conforms to the rule of ≤ 10, indicating good membrane permeability. |
| Rotatable Bonds | 1 | Excellent: Low number of rotatable bonds (< 10) suggests good oral bioavailability due to lower conformational flexibility.[14] |
Analysis of Drug-Likeness: this compound demonstrates strong adherence to established drug-likeness rules, most notably Lipinski's Rule of Five.[14][15] All calculated parameters fall comfortably within the recommended ranges, suggesting that the molecule possesses the fundamental physicochemical attributes of an orally bioavailable drug candidate. Its low molecular weight and TPSA are particularly favorable for passive diffusion across biological membranes.
Predicted Absorption
Absorption is the process by which a drug enters the bloodstream. For oral administration, this involves traversing the gastrointestinal (GI) tract epithelium.
-
Gastrointestinal (GI) Absorption: The compound is predicted to have high intestinal absorption. This prediction is based on its favorable Lipinski profile, particularly its low molecular weight and balanced lipophilicity (logP).
-
Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal absorption. Based on its physicochemical properties, this compound is predicted to be highly permeable in Caco-2 assays.
-
P-glycoprotein (P-gp) Substrate: P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption. The structure of this compound does not contain common P-gp substrate motifs, suggesting it is unlikely to be a significant substrate for this transporter.
Predicted Distribution
Distribution describes the reversible transfer of a drug from the blood to various tissues in the body.
-
Plasma Protein Binding (PPB): With a moderately lipophilic character (logP ~2.5-3.0), the compound is predicted to exhibit moderate binding to plasma proteins like albumin. High PPB can limit the free fraction of the drug available to exert its therapeutic effect.
-
Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for centrally acting drugs. With a low TPSA (< 90 Ų) and a favorable logP, this compound is predicted to cross the BBB . This makes it a potential candidate for neurological targets.
-
Volume of Distribution (Vd): Vd indicates the extent of a drug's distribution in body tissues. Given its predicted ability to cross membranes and moderate plasma protein binding, a moderate to high Vd is anticipated, suggesting it will not be confined to the bloodstream and will distribute into tissues.
Predicted Metabolism
Metabolism is the biotransformation of drug molecules, primarily in the liver, by enzymes such as the Cytochrome P450 (CYP) family. This process typically renders compounds more water-soluble for easier excretion.
-
CYP450 Inhibition: The compound is predicted to be a potential inhibitor of CYP2D6 and CYP3A4 . Many aromatic amines can interact with the heme iron of CYP enzymes. Inhibition of major CYP isoforms is a significant concern as it can lead to drug-drug interactions.
-
Metabolic Stability: The chroman ring is generally stable. The primary sites of metabolism are predicted to be the aromatic ring and the amine group.
-
Likely Metabolic Pathways:
-
N-Acetylation: The primary amine is a likely site for Phase II conjugation, specifically N-acetylation by N-acetyltransferases (NATs).
-
Aromatic Hydroxylation: The chlorinated benzene ring is susceptible to hydroxylation, likely catalyzed by CYP enzymes. The position of hydroxylation will be directed by the existing substituents.
-
N-Oxidation: The amine group can undergo oxidation to form hydroxylamine and nitroso metabolites, a pathway often associated with toxicity for aromatic amines.[16]
-
Caption: Predicted metabolic pathways for this compound.
Predicted Excretion
Excretion is the final removal of the drug and its metabolites from the body.
-
Primary Route: Based on the generation of more polar, water-soluble metabolites through Phase I and Phase II metabolism, the primary route of excretion is predicted to be renal (via urine) . Some excretion of metabolites may also occur via the biliary route.
-
Total Clearance: The total clearance is predicted to be low to moderate , primarily dependent on the rate of hepatic metabolism.
Predicted Toxicity
Early identification of potential toxicities is paramount to avoid late-stage failures.[9] The structure of this compound contains two structural alerts: a chlorinated aromatic ring and a primary aromatic amine.
-
hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac repolarization. Blockage of this channel can lead to fatal arrhythmias.[17] While the compound does not possess the classic pharmacophore for high-affinity hERG blockers, its basic amine and lipophilic character warrant caution. It is predicted to have a low to moderate risk of hERG inhibition.
-
Mutagenicity (Ames Test): Aromatic amines are a well-known class of compounds that can be metabolically activated to reactive species that cause DNA damage.[16] Therefore, this compound is predicted to be positive in the Ames test for mutagenicity, particularly in the presence of metabolic activation (S9 fraction).
-
Hepatotoxicity: Drug-induced liver injury (DILI) is a major reason for drug withdrawal. The potential for metabolic activation to reactive intermediates raises a moderate risk of hepatotoxicity.
-
Carcinogenicity: Due to the positive prediction for mutagenicity, there is a corresponding risk of carcinogenicity .[16]
-
General Toxicity: Chlorinated aromatic compounds can be persistent and exhibit various toxic effects.[18][19][20]
Table 2: Summary of Predicted ADMET Profile
| ADMET Parameter | Prediction | Confidence | Rationale |
| Absorption | High GI Absorption | High | Favorable Lipinski profile (low MW, balanced logP) |
| Distribution | BBB Penetrant | High | Low TPSA, moderate lipophilicity |
| Moderate PPB | Medium | Moderately lipophilic structure | |
| Metabolism | CYP2D6/3A4 Inhibitor | Medium | Presence of aromatic amine moiety |
| Metabolized via Oxidation & Conjugation | High | Presence of amine and aromatic ring | |
| Excretion | Primarily Renal | High | Metabolites are polar |
| Toxicity | hERG Inhibition | Low-Medium | Basic amine and lipophilic character |
| Mutagenicity (Ames) | High | Structural alert: Aromatic amine | |
| Hepatotoxicity | Medium | Potential for reactive metabolite formation |
Experimental Validation Strategies
While in silico predictions are invaluable for initial screening, they must be validated through experimental assays.[10] The following section outlines standard protocols to confirm the predicted ADMET properties.
Caption: Experimental workflow for ADMET validation.
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay: Add this compound (typically at 10 µM) to the apical (A) side of the monolayer.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the monolayer.
Protocol 2: Liver Microsome Stability Assay
-
Preparation: Prepare an incubation mixture containing pooled human liver microsomes, NADPH (as a cofactor), and a buffer solution (e.g., potassium phosphate).
-
Initiation: Add this compound (typically at 1 µM) to the mixture to start the reaction. Incubate at 37°C.
-
Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Protocol 3: Ames Mutagenicity Test
-
Strains: Utilize several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100).
-
Metabolic Activation: Prepare two sets of experiments: one with and one without a rat liver homogenate fraction (S9 mix) to assess both direct and metabolically activated mutagens.
-
Exposure: Expose the bacterial strains to various concentrations of this compound on a histidine-deficient agar medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic result.
Conclusion and Recommendations
The in silico analysis of this compound predicts a compound with favorable drug-like properties, including high oral absorption and the ability to penetrate the blood-brain barrier. However, significant toxicological risks, particularly mutagenicity and potential hepatotoxicity stemming from its aromatic amine structure, have been identified. These predictions strongly suggest that while the pharmacokinetic profile is promising, the safety profile is a major liability.
Recommendations:
-
Prioritize Toxicity Testing: Immediate experimental validation should focus on the Ames test and an in vitro hepatotoxicity assay. A positive result in the Ames test would be a significant hurdle for further development.
-
Metabolic Profiling: Conduct a thorough metabolic identification study to characterize the metabolites formed, especially any reactive intermediates.
-
Structural Modification: If the chroman scaffold is of high interest, medicinal chemistry efforts should be directed towards modifying or masking the aromatic amine group to mitigate the toxicity risks while preserving the desirable pharmacokinetic properties.
This predictive guide serves as a critical first step in the comprehensive evaluation of this compound, enabling informed, data-driven decisions in the early stages of drug discovery.
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Villamizar, R., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(15), 5780. [Link]
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Bergman, J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6539-6553. [Link]
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Ark Pharma Scientific Limited. (n.d.). (R)-8-Chlorochroman-4-amine. Retrieved from [Link]
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Medical Xpress. (n.d.). Heterocyclic Compounds: News and Research on Chromans. Retrieved from [Link]
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Kumar, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Targets, 22(10), 1143-1161. [Link]
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Wikipedia. (n.d.). Chromane. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical evaluation of ADMET properties for coumarin derivatives as compounds with therapeutic potential. Retrieved from [Link]
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Maliehe, T. S., Tsilo, P. H., & Shandu, J. S. (2020). Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. Pharmacognosy Journal, 12(6). [Link]
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The Enantiomers of 8-Chlorochroman-4-amine: A Technical Guide to Synthesis, Chiral Separation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Drug Efficacy
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and thus interact stereoselectively with drug molecules. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects. Therefore, the synthesis and evaluation of single enantiomers is a critical aspect of modern drug discovery and development. This guide provides a comprehensive technical overview of the synthesis, chiral separation, and anticipated biological activities of the (R)- and (S)-enantiomers of 8-Chlorochroman-4-amine, a promising scaffold for the development of novel therapeutics targeting the central nervous system.
Section 1: Synthesis of Racemic this compound
The synthesis of racemic this compound is most effectively achieved through a two-step process commencing with the synthesis of the key intermediate, 8-chlorochroman-4-one, followed by reductive amination.
Synthesis of 8-Chlorochroman-4-one
The precursor, 8-chlorochroman-4-one, can be synthesized from 2-chlorophenol and acrylonitrile via a series of reactions including cyanoethylation, hydrolysis, and intramolecular Friedel-Crafts acylation (PPA cyclization).
Experimental Protocol: Synthesis of 8-Chlorochroman-4-one
-
Cyanoethylation of 2-Chlorophenol: To a stirred solution of 2-chlorophenol in a suitable solvent (e.g., dioxane), add a catalytic amount of a strong base (e.g., sodium hydroxide). Slowly add acrylonitrile at a controlled temperature. The reaction is typically stirred at room temperature for several hours.
-
Hydrolysis of the Nitrile: The resulting propionitrile derivative is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the nitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Intramolecular Friedel-Crafts Acylation (PPA Cyclization): The dried 3-(2-chlorophenoxy)propanoic acid is heated with polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-120 °C) for a specified time to effect intramolecular cyclization. The reaction mixture is then cooled and poured onto ice, and the product is extracted with a suitable organic solvent. Purification by chromatography yields 8-chlorochroman-4-one.
Reductive Amination of 8-Chlorochroman-4-one
Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[1] In this case, 8-chlorochroman-4-one is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine, this compound.[2]
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a reaction vessel, dissolve 8-chlorochroman-4-one in a suitable solvent, typically an alcohol such as methanol or ethanol.
-
Amine Source: Add a source of ammonia. This can be ammonium acetate, a solution of ammonia in methanol, or another suitable ammonium salt.
-
Reducing Agent: A reducing agent is then added to the mixture. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation as it is selective for the imine over the ketone.[3] Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) can be used.[3]
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography on silica gel to yield racemic this compound.
Figure 1: Reductive amination workflow.
Section 2: Chiral Resolution of Racemic this compound
The separation of the racemic mixture of this compound into its individual enantiomers is a crucial step to enable the evaluation of their distinct biological activities. Diastereomeric salt formation with a chiral resolving agent is a classical and effective method for this purpose.[4]
Diastereomeric Salt Formation with Tartaric Acid
Tartaric acid, a readily available and inexpensive chiral resolving agent, can be used to form diastereomeric salts with the racemic amine.[4] The differing solubilities of these diastereomeric salts in a particular solvent system allow for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). In a separate flask, dissolve an equimolar amount of a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The mother liquor, which is enriched in the more soluble diastereomer, should be saved for the isolation of the other enantiomer.
-
Liberation of the Enantiopure Amine: Suspend the isolated diastereomeric salt in water and basify the solution with an aqueous base (e.g., sodium hydroxide or potassium carbonate) to a pH greater than 10. This will deprotonate the amine and dissolve the tartrate salt.
-
Extraction and Purification: Extract the free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiopure this compound.
-
Isolation of the Second Enantiomer: The mother liquor from the initial crystallization can be treated in a similar manner to isolate the other enantiomer. Alternatively, the solvent can be evaporated, and the remaining diastereomeric salt can be treated with base to liberate the other enantiomer.
-
Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the separated amines should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
Figure 2: Diastereomeric salt resolution workflow.
Section 3: Biological Activity and Mechanism of Action
The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, with derivatives known to interact with a variety of biological targets, particularly within the central nervous system. The primary anticipated target for the enantiomers of this compound are serotonin (5-hydroxytryptamine, 5-HT) receptors.
Interaction with Serotonin Receptors
Serotonin receptors are a large family of G protein-coupled receptors and ligand-gated ion channels that mediate the diverse physiological and neurological effects of serotonin. They are implicated in a wide range of functions, including mood, cognition, and appetite, and are the targets of many therapeutic agents.
While specific binding data for the enantiomers of this compound are not publicly available, studies on structurally related 4-aminochromane derivatives have demonstrated significant affinity for various serotonin receptor subtypes. It is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit differential binding affinities and functional activities at these receptors.
Table 1: Anticipated Serotonin Receptor Subtype Interactions
| Receptor Subtype | Potential Interaction of this compound Enantiomers | Rationale |
| 5-HT₁A | Potential for agonistic or antagonistic activity. Enantiomers are likely to show different potencies and efficacies. | The 4-aminochromane scaffold is a known pharmacophore for 5-HT₁A ligands. |
| 5-HT₂A | Possible interaction, with enantiomers displaying distinct binding affinities. | Structural similarities to known 5-HT₂A ligands suggest potential for interaction. |
| 5-HT₂C | Potential for modulation, with stereoselective activity expected. | The chromane core is present in some 5-HT₂C receptor modulators. |
| 5-HT₆ | Possible antagonistic activity, with one enantiomer likely being more potent. | Chromane derivatives have been explored as 5-HT₆ receptor antagonists for cognitive enhancement. |
| 5-HT₇ | Potential for interaction, with enantioselectivity in binding. | The flexible nature of the 4-amino group could allow for interaction with the 5-HT₇ receptor binding pocket. |
In Vitro Biological Evaluation
To elucidate the specific pharmacological profiles of the (R)- and (S)-enantiomers of this compound, a series of in vitro assays are required.
Experimental Protocol: Radioligand Binding Assays
-
Membrane Preparation: Prepare cell membranes expressing the human recombinant serotonin receptor subtypes of interest (e.g., 5-HT₁A, 5-HT₂A, etc.).
-
Assay Conditions: In a multi-well plate, incubate the prepared membranes with a specific radioligand for the receptor subtype being studied and varying concentrations of the test compounds ((R)- and (S)-8-Chlorochroman-4-amine).
-
Incubation and Filtration: Incubate the plates at a specific temperature for a set period to allow for binding equilibrium to be reached. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation. These values will provide a quantitative measure of the affinity of each enantiomer for the specific receptor subtype.
Experimental Protocol: Functional Assays (e.g., cAMP Assay for Gs or Gi-coupled receptors)
-
Cell Culture: Culture cells stably expressing the serotonin receptor of interest.
-
Compound Treatment: Treat the cells with varying concentrations of the (R)- and (S)-enantiomers of this compound.
-
cAMP Measurement: After a specified incubation time, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA kit or other suitable method.
-
Data Analysis: The results will indicate whether each enantiomer acts as an agonist (stimulates cAMP production for Gs-coupled receptors, or inhibits it for Gi-coupled receptors), an antagonist (blocks the effect of a known agonist), or an inverse agonist (reduces basal receptor activity).
Conclusion
The synthesis and chiral separation of this compound provide access to its individual enantiomers, which are expected to exhibit distinct biological activities, primarily through their interaction with serotonin receptors. The detailed protocols provided in this guide offer a framework for the preparation and initial pharmacological characterization of these promising compounds. The elucidation of the specific activities of the (R)- and (S)-enantiomers will be a critical step in determining their therapeutic potential for the treatment of central nervous system disorders. Further investigation into their full pharmacological profiles, including selectivity, efficacy, and pharmacokinetic properties, will be necessary to fully assess their viability as drug candidates.
References
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-
Wikipedia. (n.d.). Chiral resolution. In Wikipedia. Retrieved January 11, 2026, from [Link].
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Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved January 11, 2026, from [Link].
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 11, 2026, from [Link].
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 11, 2026, from [Link].
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A Technical Guide to the Procurement and Quality Control of Enantiopure 8-Chlorochroman-4-amine for Pharmaceutical Research and Development
Introduction: The Critical Role of Chirality in Drug Discovery
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a paramount factor dictating its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit undesirable side effects. It is this principle that elevates the importance of enantiopure compounds in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of enantiopure 8-Chlorochroman-4-amine, a key chiral building block, for researchers, scientists, and professionals in the drug development sector. We will delve into the commercial supplier landscape, critical quality control parameters, and a robust protocol for in-house validation of enantiopurity.
This compound, with its constrained bicyclic structure and a chiral center at the C4 position, is a valuable intermediate in the synthesis of compounds targeting the central nervous system.[1] The precise stereochemical configuration of this amine is fundamental to achieving the desired therapeutic effect and safety profile in the final drug candidate.
Commercial Suppliers of Enantiopure this compound
A number of chemical suppliers specialize in providing enantiopure building blocks for pharmaceutical research. The following table summarizes a selection of commercial suppliers for the (R) and (S) enantiomers of this compound and its hydrochloride salt. It is imperative for researchers to scrutinize the documentation provided by suppliers to ensure the material meets the stringent requirements of their research.
| Supplier | Product Name | CAS Number | Purity/Specification |
| BLD Pharm | (S)-8-Chlorochroman-4-amine | 1228542-35-5 | Purity information available upon request.[1] |
| BLD Pharm | (R)-8-Chlorochroman-4-amine hydrochloride | 2250243-10-6 | Purity information available upon request. |
| BLD Pharm | (S)-6-Chlorochroman-4-amine hydrochloride | 1956436-48-8 | Purity information available upon request.[2] |
| Ark Pharma Scientific Limited | (R)-8-Chlorochroman-4-amine | 1228542-42-4 | Purity information available upon request.[3] |
| ChemUniverse | (S)-8-Chlorochroman-4-amine hydrochloride | 2061996-42-5 | 97% Purity.[4] |
| CP Lab Safety | (S)-8-Chlorochroman-4-amine | 1228542-35-5 | 95% Purity.[5] |
Technical Evaluation of Commercial Enantiopure this compound
The procurement of a chiral intermediate is not merely a transaction but the foundational step of a scientifically rigorous process. A supplier's trustworthiness is established through comprehensive and transparent documentation.
The Cornerstone of Quality: The Certificate of Analysis (CoA)
A Certificate of Analysis is a non-negotiable document that should accompany any purchased enantiopure material. It is a formal attestation of the product's quality and purity. For a chiral compound like this compound, the CoA must provide more than just a chemical purity value.
Key Parameters to Scrutinize on a CoA:
-
Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), this value indicates the percentage of the desired compound in the sample.
-
Enantiomeric Excess (e.e.): This is the most critical parameter for an enantiopure substance. It is a measure of the degree to which one enantiomer is present in excess of the other.[6] An e.e. of 100% signifies a single, pure enantiomer, while a racemic mixture has an e.e. of 0%.[6]
-
Method of Enantiomeric Excess Determination: The CoA should specify the analytical technique used to determine the e.e., which is most commonly chiral HPLC.
-
Optical Rotation: The specific rotation ([(\alpha)]) is a physical property of a chiral compound and can be an indicator of enantiomeric purity.[7] However, it is less precise than chromatographic methods for determining e.e.[6]
-
Spectroscopic Data: The CoA should include references to or data from techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical structure of the compound.
While a specific CoA for enantiopure this compound is not publicly available, researchers should expect a document with similar details to the one for other chiral amines, which typically includes the enantiomeric ratio determined by a chromatographic method.
In-House Validation of Enantiopurity: A Self-Validating System
Even with a comprehensive CoA from a reputable supplier, it is a matter of scientific integrity and good laboratory practice to perform in-house validation of the enantiomeric purity of a critical starting material. This not only verifies the supplier's claims but also ensures the material has not undergone any racemization during storage or handling. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8]
Workflow for In-House Enantiopurity Validation
Caption: Workflow for the in-house validation of enantiopurity of this compound using chiral HPLC.
Detailed Protocol for Chiral HPLC Method Development and Validation
The successful separation of enantiomers by HPLC is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition.[9] Polysaccharide-based CSPs are often a good starting point for the separation of chiral amines.[10]
1. Column Selection and Mobile Phase Screening:
-
Initial Column Choice: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), is a versatile first choice.
-
Mobile Phase Systems:
-
Normal Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is a common starting point.
-
Mobile Phase Additives: For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase is often crucial to achieve good peak shape and resolution.
-
2. Method Optimization:
-
Alcohol Modifier: Vary the type and percentage of the alcohol modifier to optimize the separation (resolution and retention time).
-
Flow Rate: Adjust the flow rate to achieve a balance between analysis time and resolution.
-
Temperature: Column temperature can influence enantioselectivity; this parameter can be explored if initial attempts at room temperature are not successful.
3. Sample Preparation:
-
Dissolve the enantiopure this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
If available, prepare a solution of the racemic mixture at the same concentration to serve as a reference for peak identification and resolution confirmation.
4. Data Analysis and Calculation of Enantiomeric Excess:
-
Inject the racemic standard to confirm that the two enantiomer peaks are well-resolved.
-
Inject the enantiopure sample under the optimized conditions.
-
Integrate the peak areas of both the major and minor enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
A result of ≥99% e.e. is typically required for a compound to be considered "enantiopure" for pharmaceutical applications.
Synthetic Strategies and the Importance of Enantiopurity
The commercial availability of enantiopure this compound is a result of advances in asymmetric synthesis and chiral resolution techniques.
Logical Framework for Obtaining Enantiopure Amines
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Thermochemical analysis of 8-Chlorochroman-4-amine
An In-depth Technical Guide to the Thermochemical Analysis of 8-Chlorochroman-4-amine
Abstract
This compound is a heterocyclic amine built upon the chroman scaffold, a privileged structure in medicinal chemistry and drug development.[1][2] A comprehensive understanding of its thermochemical properties is not merely academic; it is a prerequisite for safe handling, scalable synthesis, and the development of stable pharmaceutical formulations. This guide provides a framework for the systematic thermochemical characterization of this compound, detailing the core analytical techniques, the rationale behind experimental parameters, and the synthesis of data into a cohesive thermal profile. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of the material's behavior under thermal stress.
Foundational Considerations: Safety and Sample Integrity
Before any analysis, a thorough understanding of the compound's potential hazards and handling requirements is critical. As a chlorinated aromatic amine, this compound warrants careful handling.
Hazard Assessment and Safe Handling
While specific toxicity data for this compound is limited, its structure suggests potential hazards analogous to other chlorinated amines. It should be handled as a potentially harmful substance.[3]
Key Safety Protocols:
-
Engineering Controls: All manipulations, including weighing and sample preparation, should be conducted within a certified chemical fume hood to prevent inhalation of fine particulates.[3]
-
Personal Protective Equipment (PPE): A standard ensemble of a lab coat, chemical-resistant gloves (nitrile or neoprene recommended), and safety goggles is mandatory.[3] For handling larger quantities, a face shield and a chemical-resistant apron are advised.
-
Waste Disposal: All contaminated materials and excess compound must be disposed of as hazardous chemical waste, following institutional and local regulations.[4]
-
Stability: The compound may be sensitive to air and light.[4] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a dark, cool, and dry place.[5]
Sample Purity and Preparation
The accuracy of any thermochemical measurement is contingent on the purity of the sample.
-
Purity Verification: Before analysis, confirm the purity of the this compound sample using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation: Ensure the sample is dry and free of residual solvents, which could interfere with thermal measurements. If necessary, dry the sample under a high vacuum.
Core Analytical Workflow: A Tripartite Approach
A complete thermochemical profile is constructed from three complementary analytical techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Bomb Calorimetry. Each provides a unique and essential piece of the puzzle.
Caption: Overall workflow for thermochemical characterization.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This is the primary technique for determining the thermal stability and decomposition profile of a material.[7]
Scientific Rationale
By heating the sample in an inert atmosphere (typically nitrogen), we can observe mass loss due to thermal decomposition, breaking of chemical bonds, rather than oxidation.[8] The temperature at which significant mass loss begins provides a clear indicator of the material's upper thermal stability limit.
Experimental Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (platinum or alumina).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the system with high-purity nitrogen gas at a flow rate of 50-100 mL/min. This inert atmosphere prevents oxidative degradation.[8]
-
Set the temperature program: Equilibrate at 30 °C, then ramp the temperature at a linear rate of 10 °C/min up to a final temperature of 600 °C. A 10 °C/min rate provides a good balance between resolution and experimental time.
-
-
Data Analysis: Plot the sample mass (%) and its first derivative (DTG) against temperature. Determine the onset temperature of decomposition (T_onset) and the percentage of residual mass at the end of the experiment.
Data Presentation: TGA
| Parameter | Result (Hypothetical) | Interpretation |
| T_onset (Onset of Decomposition) | 250 °C | The temperature at which significant thermal degradation begins. |
| T_peak (Peak Decomposition Rate) | 275 °C | The temperature of maximum decomposition rate, indicated by the peak of the DTG curve. |
| Residual Mass @ 600 °C | < 1% | Indicates nearly complete decomposition into volatile products. |
Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect and quantify thermal events like melting, crystallization, and glass transitions.[10][11]
Scientific Rationale
When the sample undergoes a phase transition, such as melting, it requires an input of energy (an endothermic process) without a change in temperature. DSC quantifies this energy, known as the enthalpy of fusion (ΔH_fus).[11] This value is a critical parameter for understanding the material's crystalline structure and for polymorphism screening.
Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to prevent mass loss due to sublimation or evaporation during the analysis.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Use a nitrogen purge gas at 50 mL/min to maintain an inert environment.
-
Set the temperature program: Heat from 25 °C to a temperature approximately 30-50 °C above the suspected melting point at a rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow against temperature. Identify endothermic peaks corresponding to melting. Determine the onset temperature of melting (T_melt) and integrate the peak area to calculate the enthalpy of fusion (ΔH_fus).
Data Presentation: DSC
| Parameter | Result (Hypothetical) | Interpretation |
| T_melt (Melting Point) | 185 °C | The characteristic temperature at which the solid-to-liquid phase transition occurs. |
| ΔH_fus (Enthalpy of Fusion) | 25 kJ/mol | The energy required to melt the sample, indicative of its crystalline lattice energy. |
Bomb Calorimetry: Determining Energy of Combustion
Bomb calorimetry is the standard method for determining the heat of combustion (ΔU_c) of a substance.[12] This is a fundamental thermodynamic property from which the standard enthalpy of formation (ΔH_f°) can be derived.
Scientific Rationale
The sample is completely combusted in an excess of pure oxygen under constant volume conditions.[13] The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature rise is measured.[14] For a chlorinated compound, the combustion products include not only CO₂, H₂O, and N₂, but also hydrochloric acid (HCl). Accurate determination of ΔU_c requires accounting for the heat of formation of these acidic byproducts.[15]
Caption: Interrelation of analytical techniques.
Experimental Protocol: Bomb Calorimetry
-
Calorimeter Calibration: Determine the heat capacity (C_cal) of the calorimeter system by combusting a certified benzoic acid standard.
-
Sample Preparation:
-
Press approximately 0.8-1.2 g of this compound into a pellet.
-
Accurately weigh the pellet.
-
Measure a length of fuse wire and attach it to the bomb electrodes, ensuring it is in contact with the sample pellet.
-
Add 1 mL of distilled water to the bottom of the bomb to ensure all chlorine is converted to aqueous HCl.
-
-
Bomb Assembly and Combustion:
-
Seal the bomb and purge it of air.
-
Pressurize the bomb with high-purity oxygen to 30 atm.
-
Submerge the bomb in the calorimeter bucket containing a known mass of water.
-
Allow the system to reach thermal equilibrium, then ignite the sample.
-
Record the temperature change of the water bath until a final thermal equilibrium is reached.
-
-
Post-Combustion Analysis:
-
Vent the bomb and collect the internal washings.
-
Titrate the washings with a standardized NaOH solution to quantify the amount of HCl and any nitric acid formed.
-
-
Calculations: Calculate the total heat released and apply corrections for the fuse wire combustion and acid formation to determine the standard internal energy of combustion (ΔU_c).
Data Presentation: Bomb Calorimetry
| Parameter | Result (Hypothetical) | Interpretation |
| ΔU_c (Internal Energy of Combustion) | -4850 kJ/mol | The energy released when one mole of the compound is combusted at constant volume. |
| ΔH_f° (Standard Enthalpy of Formation) | -120 kJ/mol | A fundamental measure of the compound's stability relative to its constituent elements. |
Conclusion: Synthesizing a Cohesive Profile
The thermochemical analysis of this compound, executed through the synergistic application of TGA, DSC, and Bomb Calorimetry, provides a comprehensive profile of its thermal behavior. This data is indispensable for the advancement of this compound in a research and development setting. The thermal stability limit defined by TGA dictates maximum processing temperatures, while the melting characteristics from DSC are crucial for formulation and polymorphism studies. Finally, the fundamental thermodynamic data derived from bomb calorimetry underpins any further theoretical modeling and reaction calorimetry. This systematic approach ensures not only the safety of researchers but also the logical and scientifically sound progression of a promising chemical entity from the lab to potential application.
References
- Safety Data Sheet for p-Chloroaniline. (2010). Provides safety, handling, and stability information for an analogous compound. [Source URL not available for direct linking, but typically sourced from chemical suppliers like Sigma-Aldrich or Fisher Scientific based on CAS No. 106-47-8]
-
Physicochemical properties of the selected compounds 2a-2g. (n.d.). ResearchGate. Discusses the synthesis and properties of novel flavanones incorporating chromene motifs. [Link]
-
SAFETY DATA SHEET - CDMS.net. (n.d.). Provides general safety information for amine-based chemical products. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI. Details the synthesis and characterization of chroman-4-one derivatives. [Link]
-
Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. (2023). E3S Web of Conferences. Presents the use of DSC for studying amine compounds. [Link]
-
(S)-8-Chlorochroman-4-amine, 95% Purity, C9H10ClNO, 250 mg. (n.d.). CP Lab Safety. Product information page. [Link]
-
Differential scanning calorimetry. (2024). Wikipedia. Provides a detailed overview of the DSC technique. [Link]
-
Differential Scanning Calorimetry. (2023). Chemistry LibreTexts. An educational resource on the principles and applications of DSC. [Link]
-
3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. (2020). Science and Education Publishing. Describes the synthesis and characterization of coumarin derivatives. [Link]
-
Expt. 8: Differential Scanning Calorimetry. (n.d.). Williams College. An educational experiment guide on DSC. [Link]
-
Thermogravimetric analysis. (2024). Wikipedia. An overview of the TGA technique. [Link]
-
Differential scanning calorimetry (DSC) curves of epoxy/DDM system with... (n.d.). ResearchGate. Shows DSC application for amine systems. [Link]
-
Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (2022). PMC. Discusses TGA of heterocyclic compounds. [Link]
-
Bomb Calorimetry. (n.d.). A detailed guide on the principles of bomb calorimetry. [Link]
-
On the accuracy of rotating-bomb combustion calorimetry for organic chlorine and bromine compounds. (1970). Scilit. A scientific paper on the specifics of calorimetry for halogenated compounds. [Link]
-
2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Stu. (2020). Provides context on characterization of related heterocyclic structures. [Link]
-
Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. (2007). PubMed. Research on the synthesis and activity of chroman derivatives. [Link]
-
Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. An educational resource on the TGA technique. [Link]
-
8-Chloro-2,2-dimethylchroman-4-amine. (2026). PubChem. Database entry with computed properties. [Link]
-
8-Chlorochroman. (n.d.). PubChem. Database entry for the parent chroman structure. [Link]
-
Safety Data Sheet: Chloramine B. (n.d.). Chemos GmbH&Co.KG. Provides safety information for a related class of compounds. [Link]
-
Introduction to Bomb Calorimetry. (n.d.). Scimed. An overview of the principles and procedures of bomb calorimetry. [Link]
-
Bomb Calorimeter. (n.d.). NSUWorks. An experimental guide to using a bomb calorimeter. [Link]
-
Bomb Calorimetry: A New Method of CEC Determination. (n.d.). SFA ScholarWorks. A research paper describing an application of bomb calorimetry. [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. A technical note from an instrument manufacturer on TGA. [Link]
-
Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated... (2023). MDPI. Research on the analysis of heterocyclic aromatic amines. [Link]
-
(R)-8-Chlorochroman-4-amine. (n.d.). Ark Pharma Scientific Limited. Supplier information page. [Link]
-
Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. (2025). ResearchGate. Provides context on the synthesis of related amine structures. [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 8-Chlorochroman-4-amine
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro characterization of 8-Chlorochroman-4-amine, a synthetic heterocyclic compound. While its primary established use is as a chemical intermediate in the synthesis of central nervous system agents, its structural features warrant investigation into its intrinsic biological activities.[1] This guide is intended for researchers in cell biology, pharmacology, and drug development. We present a tiered experimental approach, beginning with foundational cytotoxicity and proliferation assays, followed by more mechanistic studies to elucidate potential modes of action. The protocols herein are designed to be robust and self-validating, providing a solid framework for the initial biological profiling of this and similar novel chemical entities.
Introduction and Scientific Rationale
This compound is a chromane derivative characterized by a chloro substitution and an amine group.[2][3] The chromane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The amine functionality suggests potential interactions with a range of biological targets, including receptors, ion channels, and enzymes. While its role as a synthetic building block is documented, its independent pharmacological profile remains largely unexplored.[1]
The initial in vitro assessment of any novel compound is crucial for identifying potential therapeutic applications or toxicological liabilities. This application note outlines a logical workflow for the preliminary evaluation of this compound in cultured mammalian cells. The proposed assays are standard in the field and are selected to provide a broad overview of the compound's effects on cell viability, proliferation, and potential induction of apoptosis.
Workflow for In Vitro Characterization:
Caption: A tiered workflow for the in vitro evaluation of this compound.
Materials and Reagents
This section provides a general list of materials and reagents. Specific details are provided within each protocol.
| Reagent/Material | Supplier (Example) | Purpose |
| This compound | Commercially Available | Test Compound |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Compound Solvent |
| Selected Mammalian Cell Lines (e.g., HeLa, HEK293, SH-SY5Y) | ATCC | In Vitro Model |
| Complete Growth Medium (e.g., DMEM, EMEM) | Gibco | Cell Culture |
| Fetal Bovine Serum (FBS) | Gibco | Growth Supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| Trypsin-EDTA | Gibco | Cell Detachment |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Thermo Fisher Scientific | Viability Assay |
| Carboxyfluorescein succinimidyl ester (CFSE) | Thermo Fisher Scientific | Proliferation Assay |
| Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit | BD Biosciences | Apoptosis Assay |
| Caspase-Glo® 3/7 Assay System | Promega | Apoptosis Assay |
Core Protocols
Compound Preparation and Handling
The accurate preparation of the test compound is critical for reproducible results.
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile, cell culture-grade DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.
-
The final concentration of DMSO in the cell culture wells should be kept constant across all treatments (including vehicle control) and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Line Selection and Maintenance
The choice of cell line(s) is dependent on the research question. For a general screening, a panel of cell lines from different tissue origins is recommended.
Recommended Cell Lines for Initial Screening:
| Cell Line | Origin | Rationale |
| HeLa | Human Cervical Cancer | A robust, widely used cell line for general cytotoxicity screening. |
| HEK293 | Human Embryonic Kidney | A well-characterized line, easy to transfect, and often used in pharmacological studies. |
| SH-SY5Y | Human Neuroblastoma | Relevant given the use of this compound as an intermediate for CNS agents.[1] |
General Cell Culture Protocol:
-
Culture cells in the recommended complete growth medium, supplemented with FBS and antibiotics.[4]
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 70-80% confluency to maintain exponential growth.
-
Regularly inspect cultures for any signs of contamination.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a range of concentrations of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Include "cells only" (no treatment) and "medium only" (blank) controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control:
-
% Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect this event. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate compensation controls for FITC and PI.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Expected Data Representation:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | >95% | <5% | <2% |
| This compound (IC50) | Variable | Increased | Increased |
| Positive Control | <10% | Variable | Increased |
Advanced Protocols and Future Directions
Should the initial screening indicate significant biological activity, further mechanistic studies can be pursued.
Potential Signaling Pathway Investigation:
Given its structural similarity to compounds with neurological activity, investigating its effect on neurotransmitter receptor signaling could be a logical next step. For example, a cAMP assay could be employed to assess its potential modulation of G-protein coupled receptors.
Caption: A hypothetical GPCR signaling pathway potentially modulated by this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicate wells in MTT assay | - Uneven cell seeding- Edge effects in the 96-well plate- Incomplete formazan solubilization | - Ensure a single-cell suspension before seeding- Avoid using the outermost wells of the plate- Ensure complete mixing after adding the solubilizing agent |
| High background in flow cytometry | - Incomplete washing of cells- Delayed analysis after staining | - Wash cells thoroughly with cold PBS- Analyze cells promptly after staining |
| Compound precipitation in culture medium | - Poor solubility of the compound | - Lower the final concentration of the compound- Increase the DMSO concentration slightly (not exceeding 0.5%) |
Conclusion
This application note provides a structured and detailed approach for the initial in vitro characterization of this compound. By following these protocols, researchers can obtain reliable and reproducible data on the compound's effects on cell viability and apoptosis, laying the groundwork for more in-depth mechanistic studies. The principles and methods described are broadly applicable to the screening of other novel chemical entities.
References
- This reference is a placeholder for a relevant scientific publication that would ideally be cited for the general principles of in vitro toxicology testing.
-
This compound | C9H10ClNO. PubChem. [Link]
- This reference is a placeholder for a relevant scientific publication on the importance of polyamines in cell biology.
-
8-Chlorochroman | C9H9ClO. PubChem. [Link]
- This reference is a placeholder for a relevant scientific public
- This reference is a placeholder for a relevant scientific publication on the pharmacology of aminoquinolines.
- This reference is a placeholder for a relevant scientific publication on synergistic effects of compounds in cancer cells.
- This reference is a placeholder for a relevant scientific publication on the pharmacology of 8-aminoquinolines.
- This reference is a placeholder for a relevant scientific publication on the mechanism of action of 8-aminoquinolines.
- This reference is a placeholder for a relevant scientific publication on the role of polyamines in cancer.
- This reference is a placeholder for a relevant scientific publication on in vitro analysis of amine deriv
- This reference is a placeholder for a relevant scientific publication on high cell density culture protocols.
- This reference is a placeholder for a relevant scientific publication on the mechanism of action of quinoline deriv
-
Culturing human ES and iPS cells. BioLamina. [Link]
- This reference is a placeholder for a relevant scientific publication on the pharmacology of acetylcholinesterase inhibitors.
-
How do I use Biolaminin for cell culture?. BioLamina. [Link]
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Application Note: High-Throughput Screening for Novel 5-HT2A Receptor Modulators Using an 8-Chlorochroman-4-amine Based Chemical Library
Introduction
The serotonin 2A receptor (5-HT2A) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in modulating a wide range of physiological and cognitive processes, including learning, memory, and mood.[1][2] Dysregulation of 5-HT2A signaling is implicated in the pathophysiology of several neuropsychiatric disorders, such as schizophrenia and depression.[3] Consequently, the 5-HT2A receptor remains a high-priority target for the discovery of novel therapeutics.[1][2]
The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[4] Notably, the structural motif of 8-Chlorochroman-4-amine presents a promising starting point for the development of novel CNS-active agents, including potential serotonin receptor modulators.[4] This application note details a comprehensive high-throughput screening (HTS) campaign designed to identify novel 5-HT2A receptor modulators from a focused chemical library derived from the this compound core structure. We present a robust primary screening protocol utilizing a cell-based TR-FRET assay to measure inositol monophosphate (IP1) accumulation, a downstream second messenger of 5-HT2A receptor activation.[1] A secondary, orthogonal β-arrestin recruitment assay is also described for hit confirmation and to elucidate the functional selectivity of identified compounds.
Scientific Rationale and Assay Principle
The 5-HT2A receptor primarily couples to the Gq family of G-proteins.[1] Upon agonist binding, Gq activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 stimulates the release of intracellular calcium, and is subsequently metabolized to inositol monophosphate (IP1). As IP1 is a stable downstream metabolite in this pathway, its accumulation serves as a robust measure of 5-HT2A receptor activation.
Our primary screening assay is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay for the detection of IP1. This competitive immunoassay uses a specific anti-IP1 antibody labeled with a cryptate (donor) and IP1 coupled to d2 (acceptor). Unlabeled IP1 produced by the cells competes with the IP1-d2 tracer for binding to the antibody, leading to a decrease in the FRET signal. This assay format is highly amenable to automation and miniaturization, making it ideal for HTS.[5]
To confirm hits from the primary screen and to identify compounds with potential functional selectivity (i.e., biased agonism), a secondary β-arrestin recruitment assay will be employed. This assay measures the interaction of the 5-HT2A receptor with β-arrestin, a key protein in GPCR desensitization and signaling.
Experimental Workflow
The overall HTS workflow is designed to efficiently identify and validate novel 5-HT2A receptor modulators.
Caption: High-throughput screening workflow for the identification of 5-HT2A modulators.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293 cells stably expressing human 5-HT2A | ATCC | CRL-3249 |
| DMEM/F-12 Medium | Thermo Fisher | 11320033 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| IP-One HTRF Assay Kit | Cisbio | 62IPAPEC |
| Serotonin (5-HT) | Sigma-Aldrich | H9523 |
| This compound Library | In-house/Vendor | N/A |
| 384-well white microplates | Greiner Bio-One | 781080 |
Protocols
Protocol 1: Primary HTS - 5-HT2A IP1 TR-FRET Antagonist Assay
This protocol is designed for a 384-well plate format and is optimized for automated liquid handling systems.
1. Cell Culture and Plating:
- Culture HEK293-5-HT2A cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- On the day of the assay, harvest cells and resuspend in assay buffer (HBSS with 20 mM HEPES).
- Dispense 5,000 cells in 10 µL of assay buffer into each well of a 384-well white plate.
2. Compound Addition:
- Prepare a 10 µM screening concentration of the this compound derived compounds in assay buffer containing 0.1% DMSO.
- Using an acoustic liquid handler, transfer 5 µL of the compound solution to the cell plates.
- For controls, add 5 µL of assay buffer with 0.1% DMSO (negative control) or 5 µL of a known 5-HT2A antagonist (e.g., Ketanserin) at a final concentration of 10 µM (positive control).
- Incubate the plates for 30 minutes at room temperature.
3. Agonist Challenge:
- Prepare a solution of serotonin at a concentration of 2X its EC80 value (previously determined, typically ~20 nM) in assay buffer.
- Add 5 µL of the serotonin solution to all wells except for the negative control wells (add 5 µL of assay buffer instead).
- Incubate for 60 minutes at 37°C.
4. IP1 Detection:
- Prepare the IP1-d2 and anti-IP1 cryptate detection reagents according to the manufacturer's protocol (Cisbio IP-One HTRF Assay Kit).
- Add 5 µL of the IP1-d2 solution followed by 5 µL of the anti-IP1 cryptate solution to each well.
- Incubate for 60 minutes at room temperature, protected from light.
5. Data Acquisition:
- Read the plates on a TR-FRET compatible plate reader (e.g., PHERAstar FSX) with an excitation wavelength of 337 nm and emission wavelengths of 620 nm and 665 nm.
- Calculate the HTRF ratio (665nm/620nm) * 10,000.
6. Data Analysis and Hit Criteria:
- Normalize the data using the positive and negative controls.
- Calculate the percent inhibition for each compound.
- Compounds exhibiting >50% inhibition in the primary screen are considered "hits" and are selected for further characterization.
- The Z'-factor, a measure of assay quality, should be calculated for each plate and should be > 0.5 for a robust assay.[6]
Protocol 2: Secondary Assay - β-Arrestin Recruitment Assay
This protocol outlines a generic approach for a β-arrestin recruitment assay, which can be adapted to various detection technologies (e.g., enzyme fragment complementation, FRET).
1. Cell Line:
- Use a commercially available cell line co-expressing the human 5-HT2A receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter).
2. Assay Procedure:
- Plate the cells in a 384-well white plate according to the manufacturer's instructions.
- Prepare 10-point, 3-fold serial dilutions of the confirmed hits.
- Add the diluted compounds to the cell plate and incubate for the recommended time (typically 60-90 minutes) at 37°C.
- Add the detection reagents as per the manufacturer's protocol.
- Read the signal (e.g., luminescence or fluorescence) on a compatible plate reader.
3. Data Analysis:
- Plot the signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Data Presentation and Interpretation
Quantitative data from the screening campaign should be presented in a clear and concise manner.
Table 1: Representative HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well TR-FRET | Miniaturized for high throughput |
| Final Assay Volume | 30 µL | Reduces reagent consumption |
| Serotonin EC80 | ~20 nM | Concentration for antagonist challenge |
| Z'-Factor | > 0.5 | Indicates a robust and reliable assay |
| Hit Cutoff | > 50% Inhibition | Threshold for primary hit selection |
Table 2: Hypothetical Hit Characterization Data
| Compound ID | Primary Screen (% Inhibition) | IP1 IC50 (nM) | β-Arrestin EC50 (nM) |
| HTS-001 | 75.2 | 150 | >10,000 |
| HTS-002 | 68.9 | 250 | 500 |
| HTS-003 | 82.1 | 85 | 120 |
The data in Table 2 illustrates potential outcomes for hypothetical hits. HTS-001 shows potent inhibition in the IP1 assay but no activity in the β-arrestin assay, suggesting it may be a G-protein biased antagonist. HTS-002 and HTS-003 show activity in both assays, indicating they are likely unbiased antagonists.
Signaling Pathway Diagram
The following diagram illustrates the 5-HT2A receptor signaling pathway and the points of intervention for antagonists.
Caption: 5-HT2A receptor Gq signaling pathway leading to IP1 production.
Conclusion
This application note provides a detailed framework for a high-throughput screening campaign to identify novel 5-HT2A receptor modulators using a focused library based on the this compound scaffold. The combination of a robust primary TR-FRET assay for IP1 accumulation and an orthogonal β-arrestin secondary assay allows for the efficient identification and characterization of promising hit compounds. This approach, grounded in established HTS principles, provides a clear path from initial screening to the identification of lead candidates for further development in the pursuit of novel CNS therapeutics.
References
-
Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760–766. [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
- Moutayakine, A., Galman, J. L., Turner, N. J., & Burke, A. J. (2021). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues.
- Singh, U. P., & Kumar, S. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 335-374.
-
PubChem. (n.d.). 8-Chlorochroman. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
-
Cisbio. (n.d.). IP-One HTRF Assay. Retrieved from [Link]
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Application Notes and Protocols: 8-Chlorochroman-4-amine as a Putative Tool for Neuroscience Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 8-Chlorochroman-4-amine in neuroscience research. While primarily utilized as a synthetic intermediate in medicinal chemistry, its structural similarity to known neuroactive compounds suggests its utility as a research tool for investigating neuroprotection and serotonergic pathways. These application notes offer a scientifically-grounded framework for exploring its hypothesized biological activities, complete with detailed protocols for in vitro validation.
Introduction: The Chroman Scaffold in Neuroscience
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of chroman have been investigated for a range of central nervous system (CNS) activities, including neuroprotection and modulation of key neurotransmitter systems. The inherent antioxidant properties of some chroman derivatives, coupled with the ability to introduce diverse functionalities, make them attractive candidates for the development of novel therapeutics for neurodegenerative diseases.
This compound, with its reactive amine group and chlorinated aromatic ring, represents a valuable starting point for the synthesis of a library of compounds with potential CNS activity. However, the parent molecule itself may possess intrinsic biological effects worthy of investigation. These notes are intended to guide the researcher in exploring these potential activities.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 770690-25-0 | [1][2] |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.64 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Store at 2-8°C, sealed in a dry, dark place. | [1] |
Hypothesized Mechanism of Action and Applications
Based on the known pharmacology of structurally related chroman derivatives, two primary avenues of investigation are proposed for this compound: neuroprotection and modulation of serotonin receptors.
Potential as a Neuroprotective Agent
Causality: Oxidative stress and excitotoxicity are key pathological mechanisms in a range of neurodegenerative disorders. Chroman derivatives have been shown to possess neuroprotective effects by acting as antioxidants and by modulating signaling pathways involved in cell survival. For instance, a novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has demonstrated significant neuroprotective effects against glutamate-induced excitotoxicity in primary cortical neurons.[3][4] This effect was attributed to both its antioxidant properties and its ability to enhance the phosphorylation of ERK-CREB, a critical cell survival pathway.[3][4] It is plausible that this compound, by virtue of its chroman core, may exhibit similar protective effects.
Proposed Research Applications:
-
In vitro models of neurodegeneration: Assessing the ability of this compound to protect neuronal cell lines (e.g., SH-SY5Y, HT22) or primary neurons from insults such as oxidative stress (induced by H₂O₂ or rotenone) and glutamate-induced excitotoxicity.[5]
-
Mechanistic studies: Investigating the downstream signaling pathways modulated by this compound, including the ERK-CREB pathway, and assessing its radical-scavenging capabilities.[3][4]
Putative Modulation of Serotonergic Systems
Causality: The serotonin (5-HT) system is a major target for therapeutic intervention in a variety of psychiatric and neurological disorders. The structural motif of an amine-substituted chroman is present in compounds designed to interact with serotonin receptors. While direct evidence is lacking for this compound, its potential to serve as a scaffold for serotonin receptor modulators suggests that the parent compound may have some affinity for these receptors.[6] The modulation of 5-HT receptors can have profound effects on neuronal function and behavior.[7]
Proposed Research Applications:
-
Receptor binding assays: Determining the binding affinity of this compound to various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₄) using radioligand binding assays.[8]
-
Functional assays: Characterizing the functional activity of this compound at serotonin receptors as an agonist, antagonist, or allosteric modulator using cell-based assays that measure downstream signaling events like calcium mobilization or cAMP accumulation.[1][9]
Experimental Protocols
The following protocols are provided as a starting point for investigating the hypothesized biological activities of this compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
Objective: To determine if this compound can protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is below 0.1%.
-
Pre-treatment: Remove the old medium and add fresh medium containing the various concentrations of this compound. Incubate for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM (this concentration should be optimized for the specific cell line).
-
Incubation: Incubate the cells for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Workflow Diagram:
Caption: Workflow for in vitro neuroprotection assay.
Protocol 2: Calcium Mobilization Assay for 5-HT Receptor Activation
Objective: To assess the agonist or antagonist activity of this compound at a Gq-coupled serotonin receptor (e.g., 5-HT₂A) by measuring intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Cell culture medium.
-
This compound.
-
Serotonin (5-HT) as a reference agonist.
-
A selective 5-HT₂A antagonist (e.g., ketanserin) as a reference antagonist.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader with injection capabilities.
Procedure:
-
Cell Seeding: Seed the 5-HT₂A expressing HEK293 cells into 96-well black, clear-bottom plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Cell Washing: Wash the cells twice with HBSS to remove excess dye.
-
Assay:
-
Agonist Mode: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence, then inject a solution of this compound at various concentrations and continue recording the fluorescence signal to detect any increase in intracellular calcium. Include 5-HT as a positive control.
-
Antagonist Mode: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes. Then, inject a fixed concentration of 5-HT (e.g., its EC₈₀) and measure the fluorescence response. A reduction in the 5-HT-induced signal indicates antagonist activity. Include a known antagonist as a positive control.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. For agonist mode, plot ΔF against the concentration of this compound to determine the EC₅₀. For antagonist mode, plot the inhibition of the 5-HT response against the concentration of this compound to determine the IC₅₀.
Signaling Pathway Diagram:
Caption: Hypothesized Gq-coupled 5-HT₂A receptor signaling.
Conclusion and Future Directions
This compound is a readily available chemical intermediate with a structural framework that suggests potential for bioactivity within the central nervous system. The application notes provided here offer a rationale and experimental starting points for investigating its putative neuroprotective and serotonergic modulatory effects. Positive results from these initial in vitro screens would warrant further investigation, including more detailed mechanistic studies and progression to in vivo models to assess its pharmacokinetic properties and behavioral effects. The exploration of this compound and its derivatives could lead to the discovery of novel chemical probes for studying neuronal function or even new therapeutic leads for neurological and psychiatric disorders.
References
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Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
Innoprot. 5-HT2C Serotonin Receptor Assay. [Link]
-
MDPI. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. [Link]
-
PubMed Central. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. [Link]
-
PubMed. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. [Link]
-
PubMed. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. [Link]
-
Analytical Chemistry. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]
-
PubMed. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
PubMed Central. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [Link]
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PubMed Central. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. [Link]
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PubMed. Studies on the behavioral and biochemical effects of hemicholinium in vivo. [Link]
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Oriental Journal of Chemistry. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. [Link]
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PubMed. Stereoselective synthesis and pharmacological evaluation of [4.3.3]propellan-8-amines as analogs of adamantanamines. [Link]
-
PubMed Central. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. [Link]
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PubMed. Novel antagonists of serotonin-4 receptors: synthesis and biological evaluation of pyrrolothienopyrazines. [Link]
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PubMed Central. Structural studies of serotonin receptor family. [Link]
-
PubMed. Design, synthesis and evaluation of galanthamine derivatives as acetylcholinesterase inhibitors. [Link]
-
ResearchGate. Novel 2-Aminotetralin and 3-AminoChroman Derivatives as Selective Serotonin 5-HT 7 Receptor Agonists and Antagonists. [Link]
-
PubMed Central. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. [Link]
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Application of 8-Chlorochroman-4-amine in Drug Discovery: A Technical Guide for Researchers
This guide provides a comprehensive overview of the utility of 8-Chlorochroman-4-amine as a pivotal scaffold in modern drug discovery, with a particular focus on the development of novel therapeutics for Central Nervous System (CNS) disorders. We will delve into the rationale behind its use, detailed protocols for its derivatization, and methodologies for the biological evaluation of its analogues.
Introduction: The Chroman Scaffold in CNS Drug Discovery
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while the oxygen heterocycle can engage in crucial hydrogen bonding. The introduction of a chlorine atom at the 8-position and an amine at the 4-position, as in this compound, offers a versatile platform for generating diverse chemical libraries with potential therapeutic applications.
The strategic placement of the chlorine atom can influence the molecule's electronic properties and metabolic stability, while the primary amine at the 4-position serves as a key handle for synthetic elaboration, allowing for the introduction of a wide array of functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Notably, derivatives of chroman amines have been explored for their activity on the central nervous system, including as potential antidepressants.[1]
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is essential for reaction design and interpretation of structure-activity relationships (SAR).
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | PubChem |
| Molecular Weight | 183.64 g/mol | PubChem |
| CAS Number | 770690-25-0 | PubChem |
| Appearance | Off-white to light yellow solid | Commercial Suppliers |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | General Chemical Knowledge |
Synthetic Utility: Derivatization of the 4-Amine Group
The primary amine of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. Below are detailed protocols for two of the most common and versatile derivatization strategies: N-acylation to form amides and reductive amination to generate secondary and tertiary amines.
Protocol 1: N-Acylation of this compound
N-acylation is a robust method for introducing a diverse range of substituents and is fundamental in the synthesis of many pharmaceutical compounds. The resulting amide bond is generally stable and can participate in hydrogen bonding with biological targets.
Objective: To synthesize a library of N-acyl-8-chlorochroman-4-amine derivatives for SAR studies.
Causality: The choice of acylating agent (acyl chloride or carboxylic acid with a coupling agent) allows for the systematic variation of steric and electronic properties of the substituent, which can be correlated with biological activity. The use of a non-nucleophilic base is crucial to neutralize the HCl generated from acyl chlorides, driving the reaction to completion without competing with the primary amine.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC equipment
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acyl-8-chlorochroman-4-amine.
Protocol 2: Reductive Amination of Aldehydes and Ketones
Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary and tertiary amines. This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ.
Objective: To introduce alkyl or arylalkyl substituents on the nitrogen atom of this compound.
Causality: This method is highly efficient for creating more complex amine derivatives. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde or ketone under neutral or slightly acidic conditions.
Materials:
-
This compound
-
Aldehyde or ketone of choice (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous DCE, add a catalytic amount of acetic acid (optional).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography to yield the desired secondary or tertiary amine.
Biological Evaluation: Screening for CNS Activity
Given the documented interest in chroman derivatives for CNS applications, particularly as modulators of serotonin receptors, the following protocols outline standard assays for evaluating the biological activity of newly synthesized this compound analogues.
Protocol 3: Serotonin 5-HT₂A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of synthesized compounds for the human serotonin 5-HT₂A receptor.
Causality: Radioligand binding assays are a primary screening method to identify compounds that interact with a specific receptor. A competition assay, where the test compound displaces a known radiolabeled ligand, allows for the quantification of binding affinity. High affinity is often a prerequisite for potent functional activity.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells)
-
[³H]Ketanserin (radiolabeled antagonist)
-
Test compounds (derivatives of this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Mianserin or another high-affinity unlabeled ligand)
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and microplate scintillation counter
Step-by-Step Protocol:
-
Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]Ketanserin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 4: Functional Assay for 5-HT₂A Receptor Activation (Calcium Flux)
Objective: To assess whether high-affinity compounds act as agonists or antagonists at the 5-HT₂A receptor.
Causality: The 5-HT₂A receptor is a Gq-coupled GPCR. Agonist binding activates the Gq protein, leading to the activation of phospholipase C, which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ can be measured using a calcium-sensitive fluorescent dye, providing a direct readout of receptor activation.
Materials:
-
A cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Serotonin (as a reference agonist)
-
Ketanserin (as a reference antagonist)
-
Test compounds
-
A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR or similar)
Step-by-Step Protocol:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37 °C).
-
Agonist Mode:
-
Place the plate in the fluorescence reader.
-
Record a baseline fluorescence reading.
-
Add varying concentrations of the test compound and measure the change in fluorescence over time.
-
Compare the maximal response to that of the reference agonist, serotonin.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound for a set period.
-
Add a fixed concentration of serotonin (typically the EC₈₀) and measure the fluorescence response.
-
An antagonist will inhibit the serotonin-induced calcium flux in a dose-dependent manner.
-
-
Data Analysis:
-
For agonists, plot the change in fluorescence against the compound concentration to determine the EC₅₀ and maximal efficacy.
-
For antagonists, plot the inhibition of the serotonin response against the compound concentration to determine the IC₅₀.
-
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of compound libraries targeting the central nervous system. Its amenability to straightforward and high-yielding derivatization at the 4-amine position allows for extensive exploration of the chemical space around the privileged chroman scaffold. The protocols outlined in this guide provide a solid foundation for researchers to synthesize novel analogues and evaluate their potential as modulators of key CNS targets, such as the serotonin 5-HT₂A receptor. By systematically applying these synthetic and biological methodologies, the full potential of the this compound scaffold in drug discovery can be effectively explored.
References
- Chroman derivative active on the central nervous system, their method of preparation and pharmaceutical compositions in which they are present.
Sources
Application Notes and Protocols for In Vivo Dosing and Administration of 8-Chlorochroman-4-amine in Mice
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vivo administration and dosing of 8-Chlorochroman-4-amine, a heterocyclic building block used in the synthesis of central nervous system agents, in a murine model.[1] Given the novelty of this compound in in vivo applications, this guide emphasizes foundational principles, from physicochemical characterization and vehicle selection to detailed administration protocols and pharmacokinetic analysis. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.
Introduction and Preclinical Considerations
This compound is a chromane derivative with potential applications in neuroscience research.[1] Its basic chemical structure consists of a chroman core with a chloro- group at the 8-position and an amine group at the 4-position. Before initiating in vivo studies, a thorough understanding of the compound's properties is critical for appropriate formulation and experimental design.
Physicochemical Properties
A summary of the known properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [1][2] |
| Molecular Weight | 183.64 g/mol | [1] |
| CAS Number | 770690-25-0 | [1][2] |
| Appearance | Solid (assumed) | General chemical knowledge |
| Solubility | To be determined empirically | |
| pKa | To be determined empirically |
Initial solubility screening is a mandatory first step. The amine group suggests potential solubility in acidic aqueous solutions. Testing should include common biocompatible solvents.
Rationale for In Vivo Studies in Mice
The mouse model is a cornerstone of preclinical drug development due to its genetic tractability, well-understood physiology, and cost-effectiveness. Studies involving chroman derivatives in mice have been conducted to evaluate their potential as therapeutic agents.[3] Given that this compound is an intermediate for CNS agents, in vivo studies in mice are essential to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Formulation and Vehicle Selection
The choice of vehicle is a critical determinant of a drug's bioavailability and can influence the experimental outcome.[4][5][6][7] The ideal vehicle should be non-toxic and inert, without confounding biological effects.[8]
Recommended Vehicle Screening Protocol
-
Aqueous Solubility: Attempt to dissolve this compound in sterile water and 0.9% saline.[5] Given the amine group, solubility may be enhanced by adjusting the pH with a biocompatible acid (e.g., HCl) to form a salt, targeting a final pH between 4.5 and 8.0.[8]
-
Co-solvents: If aqueous solubility is poor, evaluate common co-solvents. A tiered approach is recommended:
-
Suspensions: If the compound is insoluble, a suspension can be prepared using agents like 0.5% carboxymethylcellulose (CMC).[4][6]
A preliminary tolerability study of the chosen vehicle in a small cohort of mice is highly recommended to rule out adverse effects.[4][6]
Dosing and Administration
Dose Determination
For a novel compound, a dose-escalation study is necessary to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies. A suggested starting point could be in the range of 5-10 mg/kg, based on typical doses for other small molecules in early-stage preclinical studies.[9][10][11]
Administration Routes
The choice of administration route depends on the experimental objective and the compound's properties.[12][13] The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[12]
IV administration provides 100% bioavailability and is ideal for initial pharmacokinetic studies. The lateral tail vein is the most common site for IV injections in mice.[14][15]
Protocol for IV Injection:
-
Restrain the mouse appropriately. Warming the tail with a heating pad or warm water (around 40-45°C) can help dilate the vein.[8]
-
Use a 27-30 gauge needle.[12]
-
Inject slowly into the lateral tail vein. If resistance is felt or a bubble forms, withdraw the needle and re-attempt.[8]
-
Apply gentle pressure to the injection site after withdrawal to prevent bleeding.[16]
IP injection is a common route for administering larger volumes and substances that are not suitable for IV injection.[14]
Protocol for IP Injection:
-
Properly restrain the mouse, tilting it slightly head-down.
-
Inject into the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Insert the needle at a shallow angle and aspirate to ensure no internal organs have been punctured before injecting.
Oral administration is used to assess the oral bioavailability of a compound. This technique requires significant skill to avoid injury to the animal.[8]
Protocol for Oral Gavage:
-
Use a flexible gavage needle with a spherical tip.[13]
-
Gently guide the needle along the roof of the mouth and down the esophagus.
-
Administer the dose smoothly. Do not force the gavage needle.
Recommended Volumes and Needle Sizes
| Route of Administration | Maximum Volume (for a 25-30g mouse) | Recommended Needle Size |
| Intravenous (IV) | < 0.2 mL | 27-30 G[12] |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G[8][12] |
| Subcutaneous (SC) | 2-3 mL | 25 G[8] |
| Oral Gavage (PO) | 0.2 mL (for a 30g mouse) | 18-20 G (gavage needle) |
These volumes are based on guidelines from multiple institutions.[8][12][17][18][19] Always use the smallest possible volume.[12]
Experimental Workflow for a Pharmacokinetic Study
A typical workflow for a preliminary pharmacokinetic study of this compound is outlined below.
Caption: Workflow for a murine pharmacokinetic study.
Blood Collection and Sample Processing
Blood Sampling Techniques
For serial blood sampling in pharmacokinetic studies, the saphenous vein is a preferred method as it does not require anesthesia for trained personnel.[16][20][21]
Protocol for Saphenous Vein Blood Collection:
-
Restrain the mouse, extend the hind leg, and shave the area over the saphenous vein.[21]
-
Puncture the vein with a 25-gauge needle.[21]
-
Collect blood using a capillary tube.
-
Apply pressure to the site to stop the bleeding.[16]
Other methods include tail vein and retro-orbital sinus collection, though the latter often requires anesthesia and is considered a terminal procedure by some institutions.[22][23]
Plasma Preparation
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and store at -80°C until analysis.
Bioanalytical Method
Quantitative analysis of this compound in plasma will likely require a sensitive analytical method such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Due to the amine group, pre-column derivatization may be necessary to improve chromatographic retention and detection sensitivity.[24][25][26][27]
Caption: Bioanalytical workflow for amine-containing compounds.
Data Analysis and Interpretation
Pharmacokinetic parameters should be calculated using non-compartmental analysis. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
Software such as PKSolver can be utilized for these calculations.[28] The pharmacokinetic profile of this compound will provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) properties, guiding further development. It is worth noting that some chroman derivatives exhibit poor oral bioavailability and rapid metabolism, which should be considered when interpreting the results.[9][10][11]
Conclusion
These application notes provide a foundational framework for conducting in vivo studies with this compound in mice. Adherence to these protocols, with careful consideration of the compound's specific properties, will ensure the generation of high-quality, reproducible data while maintaining the ethical standards of animal research.
References
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Guidelines for the administration of substances to rodents - NTNU. (n.d.). Retrieved from [Link]
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Routes and Volumes of Administration in Mice. (n.d.). Retrieved from [Link]
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Parasuraman, S., Raveendran, R., & Kesavan, R. (2010). Blood sample collection in small laboratory animals. Journal of pharmacology & pharmacotherapeutics, 1(2), 87–93. Retrieved from [Link]
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Injections and Dosing - Preclinical Research Unit. (n.d.). UNC School of Medicine. Retrieved from [Link]
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Methods of Blood Collection in the Mouse. (n.d.). UniRV. Retrieved from [Link]
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4 Top Methods of Blood Collection in Lab Rodents. (2017, February 9). Neoteryx. Retrieved from [Link]
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Guideline #10: Drug and Chemical Administration. (2023, August 15). Washington State University Institutional Animal Care and Use Committee. Retrieved from [Link]
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Everds, N. E., Snyder, P. W., & St. Claire, M. C. (2013). A Comparison of Blood Collection Techniques in Mice and their Effects on Welfare. Journal of the American Association for Laboratory Animal Science, 52(3), 279–286. Retrieved from [Link]
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Blood sampling: Mouse. (2013, December 11). NC3Rs. Retrieved from [Link]
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Fortuna, A., Alves, G., Soares-da-Silva, P., & Falcão, A. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. Retrieved from [Link]
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Substance Administration - Recommended Volumes (Informational Sheet). (2023, June 14). Retrieved from [Link]
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Policy for Substance Administration and Blood Collection. (2017, November 22). University of Colorado Denver. Retrieved from [Link]
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Gray, N., Adesina-Georgiadis, K., Chekmeneva, E., Plumb, R. S., Wilson, I. D., & Nicholson, J. K. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(4), 2478–2487. Retrieved from [Link]
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Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University. Retrieved from [Link]
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What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate. Retrieved from [Link]
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Lee, H., Lee, K., Jeong, T. C., & Lee, S. (2017). Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization. Molecules, 22(12), 2185. Retrieved from [Link]
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Fortuna, A., Alves, G., Soares-da-Silva, P., & Falcão, A. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]
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How to Administer a Substance to a Mouse? (2025, May 22). TransCure bioServices. Retrieved from [Link]
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High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. (2017). Analytical Chemistry. Retrieved from [Link]
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High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6‑Amin. (2017, January 19). Waters Corporation. Retrieved from [Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). ILAR Journal, 52(1), e1-e12. Retrieved from [Link]
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(PDF) High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. (2017). ResearchGate. Retrieved from [Link]
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Gad, S. C. (2007). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Retrieved from [Link]
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Quantitative analysis of surface amine groups on plasma-polymerized ethylenediamine films using UV–visible spectroscopy compared to chemical derivatization with FT-IR spectroscopy, XPS and TOF-SIMS. (2025, August 6). ResearchGate. Retrieved from [Link]
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Lee, H., Lee, K., Jeong, T. C., & Lee, S. (2017). Mouse Pharmacokinetics and in Vitro Metabolism of (±)-Cremastranone. Molecules, 22(12), 2185. Retrieved from [Link]
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This compound. (n.d.). Retrieved from [Link]
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8-Chlorochroman. (n.d.). PubChem. Retrieved from [Link]
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Lee, H., Lee, K., Jeong, T. C., & Lee, S. (2017). Mouse Pharmacokinetics and in Vitro Metabolism of (±)-Cremastranone. J-Stage. Retrieved from [Link]
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Kim, Y. J., Choi, H. J., Lee, J. W., & Kim, S. (2007). Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. Journal of Medicinal Chemistry, 50(22), 5393–5403. Retrieved from [Link]
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Mouse Pharmacokinetics and in Vitro Metabolism of (±)-Cremastranone. (2017). ResearchGate. Retrieved from [Link]
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8-Chloro-2,2-dimethylchroman-4-amine. (2026, January 3). PubChem. Retrieved from [Link]
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Ward, J. M., Weisburger, E. K., & Yamamoto, R. S. (1975). Comparative gavage subchronic toxicity studies of o-chloroaniline and m-chloroaniline in F344 rats and B6C3F1 mice. Toxicology and Applied Pharmacology, 34(1), 163–170. Retrieved from [Link]
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(R)-8-Chlorochroman-4-amine. (n.d.). Ark Pharma Scientific Limited. Retrieved from [Link]
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Suter, W., Gocke, E., & Martus, H. J. (1998). 4-Chloro-o-phenylenediamine: a 26-week oral (in feed) mutagenicity study in Big Blue mice. Mutation Research, 415(1-2), 119–127. Retrieved from [Link]
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Application Note & Protocols: 8-Chlorochroman-4-amine as a Versatile Scaffold for Serotonin 5-HT2C Receptor Chemical Probe Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Chlorochroman-4-amine is a heterocyclic building block with a chroman core, functionalized with a chloro group and an amine.[1][2] While not extensively characterized as a standalone chemical probe, its structural motif is of significant interest in medicinal chemistry for the development of novel central nervous system agents. This document provides a comprehensive guide on utilizing this compound as a foundational scaffold for the synthesis and application of selective chemical probes targeting the serotonin 5-HT2C receptor, a key G protein-coupled receptor (GPCR) implicated in various neurological disorders.[3][4]
The protocols outlined herein are designed to guide the user through the process of developing a novel chemical probe from the this compound scaffold, including synthetic considerations, target engagement, selectivity profiling, and cellular application.
Scientific Rationale: Targeting the 5-HT2C Receptor
The serotonin 5-HT2C receptor is a crucial mediator of serotonin's effects in the central nervous system, influencing mood, appetite, and cognition.[4] Its dysfunction has been linked to obesity, depression, anxiety, and substance use disorders.[3] Consequently, the development of selective ligands for the 5-HT2C receptor is of high therapeutic and research interest. The chroman-4-amine scaffold present in this compound provides a valuable starting point for the design of such ligands due to its structural similarities to known monoamine neurotransmitter receptor modulators.[1]
Mechanism of Action of 5-HT2C Receptor
The 5-HT2C receptor is a G protein-coupled receptor that primarily signals through the Gαq/11 pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Figure 1: Simplified 5-HT2C Receptor Gαq Signaling Pathway.
Probe Development Workflow
The development of a chemical probe from the this compound scaffold follows a logical progression from synthesis to cellular application.
Figure 2: Workflow for Chemical Probe Development.
Experimental Protocols
PART 1: Synthesis and Characterization of a Candidate Probe
The primary amine of this compound serves as a key functional handle for derivatization. A common strategy is to couple it with a fluorophore or a photoaffinity label to generate a functional probe.
Protocol 1.1: Synthesis of a Fluorescently Labeled Probe
This protocol describes the synthesis of a candidate fluorescent probe by coupling this compound with a commercially available N-hydroxysuccinimide (NHS)-ester of a fluorophore (e.g., FITC, Rhodamine).
Materials:
-
Fluorophore-NHS ester (e.g., FITC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add triethylamine (2 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve the fluorophore-NHS ester (1.1 equivalents) in anhydrous DMF.
-
Slowly add the fluorophore solution to the this compound solution with stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the fluorescently labeled probe.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
PART 2: In Vitro Characterization
Protocol 2.1: Target Engagement using a Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the synthesized probe for the 5-HT2C receptor by measuring its ability to displace a known radioligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor
-
[³H]-Mesulergine (or other suitable 5-HT2C radioligand)
-
Synthesized chemical probe
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes from HEK293-5-HT2C cells.
-
In a 96-well plate, add a constant concentration of [³H]-Mesulergine and varying concentrations of the synthesized probe to the cell membrane preparation.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of probe that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2.2: Functional Agonism/Antagonism using a Calcium Flux Assay
This assay determines whether the probe acts as an agonist or antagonist at the 5-HT2C receptor by measuring changes in intracellular calcium levels.[5]
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Serotonin (as a reference agonist)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent plate reader with an injection port
Procedure:
-
Plate HEK293-5-HT2C cells in a 96-well plate and grow to confluency.
-
Load the cells with Fluo-4 AM according to the manufacturer's instructions.
-
To determine agonist activity, add varying concentrations of the synthesized probe and measure the change in fluorescence over time.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of the probe before adding a known concentration of serotonin (EC80) and measure the inhibition of the serotonin-induced calcium signal.
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values.
PART 3: Selectivity and Cellular Application
Protocol 3.1: Selectivity Profiling
To be a useful chemical probe, the synthesized compound should exhibit high selectivity for the 5-HT2C receptor over other related receptors, such as 5-HT2A and 5-HT2B.[6]
Procedure:
-
Perform radioligand binding assays (as in Protocol 2.1) using cell lines expressing other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2B) and other GPCRs known to interact with similar ligands.
-
Compare the Ki values obtained for the different receptors to determine the selectivity profile of the probe. A selectivity of >100-fold is generally desired for a high-quality chemical probe.
Protocol 3.2: Cellular Imaging with a Fluorescent Probe
This protocol uses the fluorescently labeled probe to visualize the localization of 5-HT2C receptors in cells.
Materials:
-
Cells expressing 5-HT2C receptor (e.g., transfected HeLa or SH-SY5Y cells)
-
Fluorescently labeled probe
-
Confocal microscope
Procedure:
-
Grow cells on glass-bottom dishes.
-
Incubate the cells with the fluorescently labeled probe at a concentration determined from the binding assays (e.g., 1-3x Ki).
-
Wash the cells to remove unbound probe.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore.
-
Co-stain with markers for specific cellular compartments (e.g., plasma membrane, endosomes) to determine the subcellular localization of the receptor.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of a Hypothetical Probe (Probe-X) Derived from this compound
| Property | Value |
| Molecular Formula | C₂₉H₂₇ClN₂O₅S |
| Molecular Weight | 567.06 g/mol |
| Purity (HPLC) | >98% |
| 5-HT2C Ki (nM) | 15.2 |
| 5-HT2A Ki (nM) | 1850 |
| 5-HT2B Ki (nM) | 2500 |
| Selectivity (5-HT2A/5-HT2C) | 122-fold |
| Selectivity (5-HT2B/5-HT2C) | 164-fold |
| Functional Activity | Antagonist |
| 5-HT2C IC50 (nM) | 25.8 |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, the binding affinity determined by the radioligand binding assay should correlate with the functional potency observed in the calcium flux assay. Furthermore, in cellular imaging experiments, the specific staining by the fluorescent probe should be displaceable by a known unlabeled 5-HT2C receptor antagonist, confirming on-target binding. It is crucial to also test a structurally similar but biologically inactive control compound to ensure that the observed effects are not due to non-specific interactions.
References
-
Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. PubMed. [Link][3][4]
-
Development of Fluorescent Probes that Target Serotonin 5-HT2B Receptors. Monash University. [Link][6]
-
Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. PubMed Central. [Link][4]
-
(4S)-8-chloroisochroman-4-amine. PubChem. [Link]
-
Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. PubMed. [Link][5]
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Synthesis of 8-Chlorochroman-4-amine Derivatives for Structure-Activity Relationship (SAR) Studies: An Application Note
For: Researchers, scientists, and drug development professionals.
Introduction: The Chroman Scaffold in Medicinal Chemistry
The chroman ring system is a privileged heterocyclic motif frequently found in a wide array of natural products and pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a versatile framework for the spatial presentation of functional groups, making it an attractive scaffold in drug discovery. Among its various functionalized forms, chroman-4-amine derivatives have emerged as potent modulators of various biological targets, including enzymes implicated in neurodegenerative diseases and cancer.[2] Specifically, substitutions on the aromatic ring and functionalization of the 4-amino group can profoundly influence the binding affinity and selectivity of these compounds, making them ideal candidates for structure-activity relationship (SAR) studies.
This application note provides a comprehensive guide to the synthesis of a focused library of 8-chlorochroman-4-amine derivatives. The presence of a chlorine atom at the 8-position is of particular interest, as halogenation can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby impacting its biological activity.[3][4] We will detail a robust synthetic pathway starting from readily available precursors, followed by protocols for the diversification of the 4-amino group through N-alkylation and N-acylation. The overarching goal is to furnish researchers with the necessary methodologies to generate a library of analogs for systematic SAR exploration, aimed at identifying novel and potent enzyme inhibitors.
Strategic Synthesis of the this compound Core
The synthetic strategy is designed in two main stages: first, the construction of the key intermediate, 8-chlorochroman-4-one, and second, its conversion to the versatile primary amine, this compound.
Part 1: Synthesis of 8-Chlorochroman-4-one via Intramolecular Friedel-Crafts Cyclization
The synthesis commences with the formation of 3-(2-chlorophenoxy)propanoic acid from 2-chlorophenol and acrylic acid. This intermediate then undergoes an intramolecular Friedel-Crafts acylation to yield the target chromanone. Polyphosphoric acid (PPA) is an effective reagent for this cyclization, promoting the reaction under thermal conditions.
Diagram of the Synthetic Workflow for 8-Chlorochroman-4-one:
Caption: Synthesis of the 8-chlorochroman-4-one core.
Experimental Protocol 1: Synthesis of 8-Chlorochroman-4-one
-
Synthesis of 3-(2-chlorophenoxy)propanoic acid:
-
In a round-bottom flask, dissolve 2-chlorophenol (1.0 equiv.) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong base (e.g., sodium hydroxide).
-
Slowly add acrylic acid (1.1 equiv.) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, acidify with HCl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-chlorophenoxy)propanoic acid, which can be purified by recrystallization or column chromatography.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (10-20 wt. equiv.).
-
Heat the PPA to approximately 80-90 °C.
-
Slowly add 3-(2-chlorophenoxy)propanoic acid (1.0 equiv.) to the hot PPA with vigorous stirring.
-
Continue heating and stirring for the required time, monitoring the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 8-chlorochroman-4-one.
-
Part 2: Reductive Amination to this compound
The conversion of the chromanone to the primary amine is efficiently achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by in-situ reduction. Sodium cyanoborohydride is a suitable reducing agent for this transformation as it is selective for the iminium ion over the ketone starting material.[5][6]
Diagram of the Reductive Amination Workflow: dot digraph "Reductive Amination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Chromanone" [label="8-Chlorochroman-4-one", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ammonia_Source" [label="NH4OAc", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Imine" [label="Imine Intermediate"]; "Reducing_Agent" [label="NaBH3CN", fillcolor="#FBBC05", fontcolor="#202124"]; "Amine" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Chromanone" -> "Imine"; "Ammonia_Source" -> "Imine"; "Imine" -> "Amine"; "Reducing_Agent" -> "Amine"; }
Sources
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- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold | MDPI [mdpi.com]
Application Notes & Protocols: Radiolabeling of 8-Chlorochroman-4-amine
Abstract
This document provides a comprehensive guide for the radiosynthesis, purification, and quality control of a novel positron emission tomography (PET) imaging agent based on the 8-Chlorochroman-4-amine scaffold. We present a detailed protocol for the carbon-11 formylation of the primary amine using cyclotron-produced [¹¹C]CO₂. This method offers a direct and efficient pathway to produce [¹¹C]N-(8-chlorochroman-4-yl)formamide, a potential tracer for neuroimaging applications.[1] The protocol is designed for researchers, scientists, and drug development professionals engaged in the discovery of new radiopharmaceuticals. All procedures emphasize scientific integrity, self-validating quality control, and adherence to Good Radiopharmacy Practices (GRP).[2]
Introduction and Rationale
The chroman scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific derivative, this compound, presents structural motifs that suggest potential interactions with targets within the central nervous system (CNS). To investigate the in vivo pharmacokinetics and target engagement of this compound, radiolabeling for use with Positron Emission Tomography (PET) is an essential step.[3] PET is a highly sensitive molecular imaging technique that allows for the non-invasive, quantitative assessment of biological processes at the molecular level.[1]
Choice of Radionuclide: Carbon-11
Carbon-11 is a positron-emitting radionuclide with a short half-life (t½ = 20.4 minutes).[4] Its key advantages for this application include:
-
Preservation of Bioactivity: Incorporating a carbon isotope does not alter the chemical structure or pharmacological properties of the parent molecule.[4]
-
Versatile Chemistry: A wide array of ¹¹C-labeling methodologies has been developed, allowing for the labeling of diverse functional groups.[5]
-
Favorable Imaging Kinetics: The short half-life is suitable for imaging dynamic processes and allows for multiple scans in the same subject on the same day.[6]
We have selected a direct ¹¹C-formylation strategy targeting the primary amine of this compound. This modern approach utilizes cyclotron-produced [¹¹C]CO₂ as the primary synthon, converting the amine into a [¹¹C]formamide.[7] This one-pot reaction is rapid and efficient, which is critical when working with the short-lived carbon-11 isotope.
Overall Synthesis and Quality Control Workflow
The entire process, from radionuclide production to final product validation, follows a strictly controlled sequence to ensure the final radiopharmaceutical is safe and effective for preclinical or clinical research.
Caption: Workflow for the production of [¹¹C]N-(8-chlorochroman-4-yl)formamide.
Experimental Protocols
Materials and Reagents
All chemicals should be of analytical grade or higher. The precursor, this compound, can be sourced commercially or synthesized. It is critical to ensure all glassware and reagents used in the final formulation steps are sterile and pyrogen-free.[2]
| Reagent / Material | Supplier | Grade | Purpose |
| This compound | Commercial Vendor | >98% | Radiolabeling Precursor |
| 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) | Commercial Vendor | Anhydrous | Superbase |
| Phosphoryl chloride (POCl₃) | Commercial Vendor | Anhydrous | Dehydrating Agent |
| Sodium borohydride (NaBH₄) | Commercial Vendor | >98% | Reducing Agent |
| Acetonitrile (MeCN) | Commercial Vendor | Anhydrous, HPLC Grade | Reaction & Mobile Phase Solvent |
| N,N-Dimethylformamide (DMF) | Commercial Vendor | Anhydrous | Reaction Solvent |
| Water for Injection, USP | Pharmaceutical Supplier | USP Grade | HPLC Mobile Phase, Formulation |
| Ethanol, USP | Pharmaceutical Supplier | USP Grade | Formulation |
| Sterile Vials | Pharmaceutical Supplier | Sterile, Pyrogen-free | Final Product Collection |
| 0.22 µm Sterile Filter | Commercial Vendor | Sterile | Final Product Sterilization |
| Sep-Pak C18 Cartridge | Commercial Vendor | N/A | Post-synthesis cleanup (optional) |
Instrumentation
-
Medical Cyclotron: Capable of producing [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.[5]
-
Automated Radiosynthesis Module: A commercially available or custom-built module equipped with a reaction vessel, heating/cooling capabilities, and reagent delivery systems.
-
Radio-HPLC System: A High-Performance Liquid Chromatography system equipped with a semi-preparative column for purification and an analytical column for quality control. The system must have a UV detector and a radioactivity detector connected in series.[8][9]
-
Gamma Spectrometer: For determination of radionuclidic purity.[10]
-
Dose Calibrator: For accurate measurement of radioactivity.
-
Endotoxin Testing System: (e.g., LAL test) for pyrogen detection.
Radiolabeling Pathway
The synthesis proceeds in a one-pot, two-stage reaction. First, the primary amine is converted to a [¹¹C]isocyanate intermediate using [¹¹C]CO₂. This intermediate is then immediately reduced to the final [¹¹C]formamide product.
Caption: Two-stage, one-pot reaction for ¹¹C-formylation.
Step-by-Step Synthesis Protocol
CAUTION: All operations must be performed within a shielded hot cell by trained personnel, following all institutional and regulatory radiation safety guidelines.
-
Precursor Preparation: In a 2 mL V-vial, dissolve this compound (1.0-2.0 mg) in anhydrous DMF (300 µL). Add BEMP (10 µL) and POCl₃ (5 µL). Place the vial in the automated synthesis module's reaction vessel.
-
[¹¹C]CO₂ Production and Trapping: Bombard a nitrogen gas target (with ~0.5% O₂) with protons in the cyclotron to produce [¹¹C]CO₂.[5] Transfer the gaseous [¹¹C]CO₂ from the cyclotron target and bubble it through the reaction vial at room temperature for 2-3 minutes until radioactivity trapping is complete (>95%).
-
Isocyanate Formation: Heat the sealed reaction vessel to 80°C for 3 minutes. This facilitates the conversion of the amine to the corresponding [¹¹C]isocyanate intermediate.[7]
-
Reduction to Formamide: Cool the vessel to room temperature. Add a solution of sodium borohydride (NaBH₄, ~5 mg) in 100 µL of anhydrous DMF. Let the reaction proceed for 5 minutes at room temperature to reduce the isocyanate to the final [¹¹C]formamide product.[7]
-
Quenching and Preparation for HPLC: Quench the reaction by adding 500 µL of the initial HPLC mobile phase (e.g., 20% Acetonitrile in water). The crude mixture is now ready for purification.
Purification and Formulation
Purification is essential to separate the desired radiolabeled product from unreacted precursor, reagents, and radiochemical impurities.[11]
-
Semi-Preparative HPLC: Inject the entire crude reaction mixture onto a semi-preparative HPLC system. The separation is monitored by both UV (to identify the non-radioactive precursor and product) and radiation detectors.
| HPLC Purification Parameters | |
| Column | C18, semi-preparative (e.g., 10 x 250 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (MeCN) |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV (254 nm) and Radioactivity Detector |
-
Product Collection: Collect the radioactive peak corresponding to the [¹¹C]N-(8-chlorochroman-4-yl)formamide into a sterile flask containing 20 mL of sterile water.
-
Formulation: The collected HPLC fraction is diluted with water, making the final solution predominantly aqueous. Pass this solution through a sterile C18 Sep-Pak cartridge to trap the product. Wash the cartridge with 10 mL of Water for Injection, USP. Elute the final product from the cartridge with 0.5-1.0 mL of Ethanol, USP, followed by 5-10 mL of sterile saline, USP, into a sterile, pyrogen-free final product vial. The final solution should be passed through a 0.22 µm sterile filter.
Quality Control (QC)
A robust quality control system is mandatory for all radiopharmaceuticals to ensure patient safety and data integrity.[12][13] QC tests should be performed on each batch before release.
| QC Test | Method | Specification |
| Identity | Analytical Radio-HPLC | Retention time of the radioactive peak matches that of an authentic, non-radioactive standard. |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC | ≥ 95% |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.5% (no peaks other than 511 keV) |
| Chemical Purity | Analytical HPLC (UV) | Peak from radiolabeled product should be minimal; unreacted precursor and other impurities below set limits. |
| pH | pH paper or meter | 4.5 - 7.5 |
| Molar Activity (Aₘ) | Calculated from Radio-HPLC | > 37 GBq/µmol (>1 Ci/µmol) at time of injection |
| Sterility | USP <71> Sterility Test | No microbial growth |
| Bacterial Endotoxins | USP <85> LAL Test | < 175 EU / V (where V is the max patient dose in mL) |
Analytical Radio-HPLC for Radiochemical Purity
A small aliquot of the final formulated product is analyzed using a separate analytical HPLC method.
| Analytical HPLC Parameters | |
| Column | C18, analytical (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: Water w/ 0.1% TFA; B: Acetonitrile w/ 0.1% TFA |
| Gradient | Isocratic 40% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV (254 nm) and Radioactivity Detector |
Radiochemical Purity (RCP) is calculated from the radio-chromatogram as follows:
RCP (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) x 100
References
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IAEA. (n.d.). Quality Control in the Production of Radiopharmaceuticals. International Atomic Energy Agency. Retrieved from [Link]
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Slideshare. (n.d.). Qc of radiopharmaceuticals. Retrieved from [Link]
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The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. Retrieved from [Link]
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Nucleus RadioPharma. (2024). Meeting the unique demands of radiopharmaceutical quality control. Retrieved from [Link]
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İlem-Özdemir, D., & Araman, A. (2022). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Journal of Research in Pharmacy, 26(4), 1044-1053. Retrieved from [Link]
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Bongarzone, S., et al. (2020). Rapid one-pot radiosynthesis of [carbonyl-¹¹C]formamides from primary amines and [¹¹C]CO₂. EJNMMI Radiopharmacy and Chemistry, 5(1), 21. Retrieved from [Link]
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Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 25(12), 2105-2120. Retrieved from [Link]
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Wang, Y., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 884517. Retrieved from [Link]
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Mossine, A. V., et al. (2013). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Journal of Labeled Compounds and Radiopharmaceuticals, 56(3-4), 140-150. Retrieved from [Link]
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Rotstein, B. H., et al. (2014). ¹¹C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals. Organic Letters, 16(11), 3036-3039. Retrieved from [Link]
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ResearchGate. (2023). Fluorine-18 Labeling Methods: Features and Possibilities of Basic Reactions. Retrieved from [Link]
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Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Retrieved from [Link]
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ResearchGate. (2023). Carbon-11 Labeling Chemistry Based upon [¹¹C]Methyl Iodide. Retrieved from [Link]
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Kotta, K., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8206. Retrieved from [Link]
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Pees, C., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Retrieved from [Link]
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Pees, C., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. Retrieved from [Link]
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Berthold Technologies. (n.d.). Radio HPLC Detectors. Retrieved from [Link]
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Polimi Open Knowledge. (2020). Purification, formulation and quality control of radiopharmaceuticals. Retrieved from [Link]
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New England BioGroup. (n.d.). Radio HPLC Detectors. Retrieved from [Link]
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Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from [Link]
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Zeglis, B. M., et al. (2010). Modular Strategies for PET Imaging Agents. Current Opinion in Chemical Biology, 14(2), 214-221. Retrieved from [Link]
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Li, R., et al. (2021). Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. Experimental and Therapeutic Medicine, 22(5), 1258. Retrieved from [Link]
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Radiology Key. (2021). Novel Tracers and Radionuclides in PET Imaging. Retrieved from [Link]
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Jo, S., et al. (2018). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a ¹²⁵I-labeled Azide Prosthetic Group. Journal of Visualized Experiments, (132), 56930. Retrieved from [Link]
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Cancer Network. (2024). Novel PET Agent May Accelerate Imaging in Patients With Clear Cell Renal Cell Carcinoma. Retrieved from [Link]
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Wang, Y., et al. (2024). Design and Discovery of Novel NLRP3 Inhibitors and PET Imaging Radiotracers Based on a 1,2,3-Triazole-Bearing Scaffold. Journal of Medicinal Chemistry, 67(2), 1184-1200. Retrieved from [Link]
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Steel, C. J., et al. (2003). Safety-catch linker strategies for the production of radiopharmaceuticals labeled with positron-emitting isotopes. Bioorganic & Medicinal Chemistry Letters, 13(12), 2051-2054. Retrieved from [Link]
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MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Retrieved from [Link]
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Nature Protocols. (2012). Radiochemistry at Nature Protocols. Retrieved from [Link]
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van Dongen, G., et al. (2008). Facile radiolabeling of monoclonal antibodies and other proteins with zirconium-89 or gallium-68 for PET imaging using p-isothiocyanatobenzyl-desferrioxamine. Protocols.io. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]
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Application Notes & Protocols: The Role and Evaluation of Chroman Derivatives in Anticancer Research
I. Introduction: The Chroman Scaffold as a Privileged Structure in Oncology
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, oxygen-containing scaffolds are particularly prominent due to their prevalence in natural products and their diverse pharmacological activities.[1] Among these, the chroman (3,4-dihydro-2H-1-benzopyran) and its unsaturated analog, chromene, represent a "privileged structure." This designation stems from their ability to bind to a wide array of biological targets, making them a fertile ground for the development of new therapeutics.[1][2]
Chroman derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and, most notably, antitumor properties.[1][3] Their promise in cancer therapy is underscored by the identification of numerous derivatives that exert potent cytotoxic effects against a wide range of human cancer cell lines, including those resistant to standard chemotherapies.[1][4] The anticancer mechanisms of these compounds are diverse and sophisticated, involving the disruption of critical cellular processes such as cell division, signal transduction, and programmed cell death.[4] For instance, the chromene analog Crolibulin™ (EPC2407) has advanced to Phase I/II clinical trials for the treatment of advanced solid malignancies, validating the therapeutic potential of this chemical class.[1]
This guide provides an in-depth exploration of the key mechanisms of action employed by chroman derivatives and offers detailed, field-proven protocols for their evaluation. The methodologies described herein are designed to be self-validating, providing researchers with the tools to rigorously assess the anticancer potential of novel chroman-based compounds from initial screening to in vivo efficacy studies.
II. Key Anticancer Mechanisms and Evaluation Workflows
The anticancer activity of chroman derivatives is not attributed to a single mode of action but rather to their ability to modulate multiple cellular pathways. A logical workflow for evaluating a novel chroman derivative begins with broad cytotoxicity screening, followed by more focused mechanistic assays to identify its specific molecular target(s), and culminates in preclinical in vivo validation.
Figure 1: A general experimental workflow for the evaluation of novel anticancer compounds.
Mechanism 1: Disruption of Microtubule Dynamics
A significant number of potent chroman derivatives exert their anticancer effects by interfering with the polymerization of tubulin, a critical component of the cytoskeleton required for cell division.[4] By binding to tubulin (often at the colchicine binding site), these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4]
A. Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This initial assay is fundamental for determining the concentration-dependent cytotoxic effect of a compound and calculating its half-maximal inhibitory concentration (IC₅₀). The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[5]
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)[5]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Chroman derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 550-600 nm)[6]
-
-
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate.[3] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the chroman derivative in complete medium. Aspirate the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.[5]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5][9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm.[6]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
B. Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol verifies if the compound induces cell cycle arrest, a hallmark of microtubule-targeting agents.[10]
-
Materials:
-
Cancer cells (e.g., K562)[10]
-
Chroman derivative
-
PBS, 70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
-
-
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the chroman derivative at concentrations around its IC₅₀ value (e.g., 0, 0.5x, 1x, and 2x IC₅₀) for 24 hours.[10]
-
Harvesting: Collect both adherent and floating cells. Wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the control indicates mitotic arrest.[10]
-
Mechanism 2: Inhibition of Protein Kinases
Kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer. Chroman derivatives have been identified as potent inhibitors of various kinases, including EGFR, B-RAF, Src, and ATR, thereby blocking proliferation and survival pathways.[1][2][11]
Figure 2: Simplified signaling pathway showing kinase inhibition by a chroman derivative.
Protocol: Western Blotting for Analysis of Kinase Inhibition
Western blotting is the definitive method to demonstrate that a compound inhibits a specific signaling pathway by detecting changes in the phosphorylation state of target proteins.[12] This protocol details the analysis of a hypothetical kinase pathway.
-
Materials:
-
Cancer cells, chroman derivative
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents (gels, running buffer)
-
Transfer system (e.g., wet or semi-dry) and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk1, anti-total-Chk1)[2]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Treat cells in 6-well plates with the chroman derivative for the desired time. Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold lysis buffer.[13] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH. A decrease in the phosphorylated protein signal relative to the total protein signal indicates successful kinase inhibition.
-
Mechanism 3: Induction of Apoptosis via Intrinsic and Extrinsic Pathways
Apoptosis, or programmed cell death, is a crucial anticancer mechanism. Chroman derivatives can trigger apoptosis through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[14] The intrinsic pathway is often modulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from mitochondria and activation of caspases.[8][14]
Figure 3: The intrinsic apoptosis pathway induced by a chroman derivative.
Protocol: Western Blotting for Key Apoptotic Markers
This protocol uses the same Western Blotting technique described previously but focuses on proteins that are hallmarks of apoptosis.
-
Target Proteins:
-
Bcl-2 Family: Analyze the expression of Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.[8]
-
Caspases: Detect the cleaved (active) forms of key caspases, such as Cleaved Caspase-9 (initiator caspase for the intrinsic pathway) and Cleaved Caspase-3 (executioner caspase).[4][15]
-
PARP: Look for Cleaved PARP, a substrate of activated Caspase-3. Its cleavage is a classic marker of apoptosis.[4]
-
-
Methodology:
-
Follow the Western Blotting protocol outlined in Mechanism 2.
-
Probe separate membranes or strip and re-probe a single membrane with antibodies specific to these apoptotic markers. A time-course or dose-response experiment is highly recommended to observe the sequential activation of the apoptotic cascade.
-
III. In Vivo Efficacy Assessment
Promising in vitro results must be validated in a living organism. The subcutaneous xenograft mouse model is a standard and essential tool for evaluating the antitumor efficacy of a drug candidate before it can be considered for clinical trials.[16][17]
Protocol: Subcutaneous Tumor Xenograft Model
In this model, human cancer cells are implanted into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign cells.[18] This allows for the growth of a human tumor, creating a platform to assess the therapeutic efficacy of a compound.[16][18]
-
Materials:
-
Step-by-Step Methodology:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, often mixed 1:1 with Matrigel. Subcutaneously inject 1-10 million cells into the flank of each mouse.[17]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the health of the animals and measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Drug Administration: Administer the chroman derivative via the desired route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule and dose. The control group should receive the vehicle only.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight loss can be an indicator of drug toxicity.
-
Study Endpoint: The study typically concludes when tumors in the control group reach a predetermined maximum size, or after a fixed treatment duration. Euthanize the animals, excise the tumors, and measure their final weight.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the compound's efficacy.
-
IV. Data Summary
The initial screening of chroman derivatives often yields a range of cytotoxic potencies across different cancer cell lines. This data is crucial for selecting lead compounds for further mechanistic studies.
| Compound Class/Derivative | Cancer Cell Line | Reported IC₅₀ / GI₅₀ (µM) | Reference |
| Spiro-benzo-chromene (Cpd 33) | EGFR Kinase Assay | 1.2 | [1] |
| Chroman-Isatin Schiff Base (6i) | MCF-7 (Breast) | 34.7 | [20][21] |
| Halogenated 4H-chromene | PC-3 (Prostate) | 1.1 - 2.7 | [1] |
| Benzo[h]chromene (5a) | HL-60 (Leukemia) | (Promising activity) | [14] |
| 4H-chromene (112b) | MCF-7 (Breast) | 0.2 | [1] |
| Chromone Derivative (7l) | HeLa (Cervical) | 2.659 | [2] |
| Flavanone Derivative (1) | HCT 116 (Colon) | ~15 | [22] |
Table 1: Representative in vitro anticancer activities of various chroman and chromene derivatives. IC₅₀/GI₅₀ values represent the concentration required to inhibit growth by 50%.
V. Conclusion
Chroman derivatives stand out as a highly versatile and promising class of compounds in anticancer drug discovery. Their ability to target multiple, fundamental cancer-driving mechanisms—including microtubule stability, kinase signaling, and apoptotic pathways—provides a rich platform for the development of novel therapeutics. The successful progression of compounds like Crolibulin™ into clinical trials highlights the real-world potential of this scaffold.[1]
The systematic application of the protocols detailed in this guide, from broad in vitro screening to targeted mechanistic studies and in vivo validation, is essential for rigorously evaluating new chemical entities. By understanding the "why" behind each experimental step and adhering to robust methodologies, researchers can effectively identify and advance the most promising chroman derivatives, contributing to the next generation of cancer therapies.
VI. References
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
-
Xenograft Model for Cancer Drug Discovery. TheraIndx. [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health (NIH). [Link]
-
Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Institutes of Health (NIH). [Link]
-
Xenograft Models For Drug Discovery. Reaction Biology. [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. PubMed. [Link]
-
Xenograft Mouse Models. Ichor Life Sciences. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]
-
MTT Cell Assay Protocol. T. Horton Checkpoint Lab. [Link]
-
Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. PubMed. [Link]
-
Xenograft Mouse Models. Melior Discovery. [Link]
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. National Institutes of Health (NIH). [Link]
-
Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]
-
Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega. [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways. Taylor & Francis Online. [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. ResearchGate. [Link]
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Application Notes and Protocols for Behavioral Studies with 8-Chlorochroman-4-amine
Introduction: Unveiling the Behavioral Profile of a Novel CNS Candidate
8-Chlorochroman-4-amine is a synthetic intermediate with potential applications in the development of agents targeting the central nervous system (CNS).[1] Its structural resemblance to compounds that modulate cognitive function and its potential as a serotonin receptor modulator suggest a promising profile for treating neurological and psychiatric disorders.[1] As with any novel CNS compound, a thorough and systematic evaluation of its behavioral effects is paramount before it can advance in the drug development pipeline.
This guide provides a comprehensive framework for the preclinical behavioral assessment of this compound in rodent models. The experimental design detailed herein is structured to first establish a baseline locomotor profile, followed by an evaluation of its potential anxiolytic, antidepressant, and cognitive-enhancing properties. This tiered approach ensures that the specific behavioral effects of the compound are not confounded by general changes in motor activity. The protocols provided are based on well-validated, standard behavioral assays and are designed to yield robust and reproducible data. Adherence to rigorous experimental design and ethical considerations is emphasized throughout.[2]
Part 1: Foundational Assessment - Locomotor Activity
Rationale: Before assessing more complex behaviors, it is crucial to determine if this compound has any intrinsic effects on spontaneous locomotor activity.[3][4] A compound that causes hyperactivity or sedation can produce false positives or negatives in other behavioral tests. The open field test is a standard assay for this purpose.[5]
Open Field Test Protocol
Objective: To assess baseline locomotor activity and exploratory behavior in mice or rats treated with this compound.[3][5]
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 38 cm for mice), made of a non-porous material.[5]
-
Video camera mounted above the arena.
-
Video tracking software (e.g., ANY-maze, EthoVision XT).
-
This compound, vehicle solution.
-
Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old).
-
70% ethanol for cleaning.
Experimental Workflow:
Caption: Workflow for the Open Field Test.
Step-by-Step Protocol:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.[6] Maintain consistent lighting and minimize auditory disturbances.[7]
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). The timing between administration and testing should be consistent and based on preliminary pharmacokinetic data, if available.
-
Test Initiation: Gently place the animal in the center of the open field arena.[5]
-
Data Acquisition: Start the video recording and tracking software immediately. Allow the animal to explore the arena undisturbed for a set period, typically 10 to 30 minutes.[5]
-
Post-Trial: At the end of the session, return the animal to its home cage. Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.[7]
-
Data Analysis: The tracking software will analyze the recording for key parameters.
Data Presentation: Key Parameters in the Open Field Test
| Parameter | Description | Interpretation |
| Total Distance Traveled | The total distance the animal moved during the session.[5][8] | A primary measure of overall locomotor activity. |
| Time Spent in Center | The duration the animal spent in the central zone of the arena. | An indicator of anxiety-like behavior; less time in the center suggests higher anxiety.[5] |
| Rearing Frequency | The number of times the animal stands on its hind legs. | A measure of exploratory behavior. |
| Velocity | The average speed of the animal's movement.[8] | Complements the total distance traveled data. |
Part 2: Probing Emotional States - Anxiety and Depression Models
Rationale: Given the frequent comorbidity of anxiety and depression, and the potential for novel CNS agents to impact these states, it is logical to test for both anxiolytic and antidepressant-like effects.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic potential of this compound. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[7][9][10]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).[9][11]
-
Video camera and tracking software.
-
Experimental animals and dosing solutions.
Experimental Workflow:
Caption: Workflow for the Elevated Plus Maze Test.
Step-by-Step Protocol:
-
Acclimation and Dosing: Follow the same pre-test procedures as for the open field test.
-
Test Initiation: Place the mouse in the center of the maze, facing one of the closed arms.[10]
-
Data Acquisition: Allow the animal to freely explore the maze for 5 minutes and record its behavior.[9][10][11]
-
Post-Trial: Return the animal to its home cage. Clean the maze thoroughly between subjects.[7]
-
Data Analysis: An entry into an arm is typically defined as all four paws entering the arm.[9]
Data Presentation: Key Parameters in the EPM
| Parameter | Description | Interpretation |
| Time Spent in Open Arms (%) | (Time in open arms / Total time) x 100 | An increase suggests an anxiolytic effect.[11] |
| Open Arm Entries (%) | (Entries into open arms / Total entries) x 100 | An increase suggests an anxiolytic effect. |
| Total Arm Entries | The total number of entries into both open and closed arms. | A measure of general activity. |
Forced Swim Test (FST) for Depressive-Like Behavior
Objective: To evaluate the potential antidepressant efficacy of this compound. The test is based on the principle of behavioral despair; animals will cease escape-oriented behaviors when placed in an inescapable, stressful situation.[12][13][14] Antidepressant compounds are known to increase the duration of mobility.
Materials:
-
Transparent cylindrical containers (e.g., 20 cm diameter, 30-50 cm height).[13][14]
-
Video camera.
-
Scoring software or trained observer.
Step-by-Step Protocol:
-
Acclimation and Dosing: Standard pre-test procedures apply.
-
Test Preparation: Fill the cylinders with water to a depth where the animal cannot touch the bottom with its hind legs or tail.[12][13]
-
Test Initiation: Gently place the animal into the water-filled cylinder.[6][13]
-
Data Acquisition: The test duration is typically 6 minutes for mice.[12][13] The first 2 minutes are often considered a habituation period and are excluded from the analysis.[6][13]
-
Post-Trial: Remove the mouse from the water, dry it gently, and place it in a clean, dry cage with heat support until fully dry to prevent hypothermia.[6]
-
Data Analysis: Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the lack of movement, except for small motions necessary to keep the head above water.[14]
Data Presentation: Key Parameter in the FST
| Parameter | Description | Interpretation |
| Duration of Immobility (seconds) | The total time the animal spends immobile during the analysis period. | A decrease in immobility time suggests an antidepressant-like effect.[12] |
Part 3: Assessing Higher-Order Function - Cognition
Rationale: Since this compound is an intermediate for potential nootropic agents, assessing its impact on learning and memory is a critical step.[1] The Novel Object Recognition (NOR) test is a widely used assay for recognition memory in rodents.[15][16]
Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of this compound on recognition memory. The test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[16]
Materials:
-
Open field arena (same as for locomotor activity).
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the animal.
-
One novel object, distinct from the familiar objects in shape, color, and texture.
-
Video camera and tracking software.
Experimental Workflow:
Caption: Workflow for the Novel Object Recognition Test.
Step-by-Step Protocol:
-
Habituation (Day 1): Place each animal in the empty arena for 5-10 minutes to acclimate to the environment.[15][16][17]
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Position the animal in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).[16][17] Compound or vehicle administration should occur before this phase.
-
Inter-Trial Interval: Return the animal to its home cage. The delay between training and testing can be varied (e.g., 1 hour to 24 hours) to assess short-term or long-term memory.[15]
-
Testing (Day 2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for 5-10 minutes.[15][17]
-
Data Analysis: Manually or with software, score the amount of time the animal spends actively exploring each object (e.g., sniffing or touching with the nose).
Data Presentation: Key Parameters in the NOR Test
| Parameter | Description | Interpretation |
| Discrimination Index (DI) | (Time with novel object - Time with familiar object) / (Total exploration time) | A positive DI indicates the animal remembers the familiar object and prefers the novel one, suggesting intact recognition memory.[18] |
| Total Exploration Time | The sum of time spent exploring both objects. | A significant decrease may indicate reduced motivation or sedative effects of the compound. |
General Considerations for Experimental Design
-
Control Groups: Always include a vehicle-treated control group and, if applicable, a positive control group (a known anxiolytic, antidepressant, or nootropic).[19]
-
Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blind to the treatment conditions to minimize bias.[11]
-
Randomization: Animals should be randomly assigned to treatment groups.[19]
-
Animal Welfare: All procedures must be in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Statistical Analysis: Use appropriate statistical methods (e.g., t-test, ANOVA followed by post-hoc tests) to analyze the data. The primary outcome for each study should be pre-defined.[2][20]
Conclusion
This guide outlines a systematic and robust approach to characterizing the behavioral profile of this compound. By progressing from foundational locomotor assessments to more complex models of anxiety, depression, and cognition, researchers can build a comprehensive understanding of the compound's CNS effects. The detailed protocols and emphasis on rigorous experimental design provide a solid foundation for generating high-quality, interpretable data, which is essential for informed decision-making in the drug development process.
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protocols.io. (2023). Elevated plus maze protocol. [Link]
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MMPC.org. (2024). Novel Object Recognition test. [Link]
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HPLC Method for Purity Analysis of 8-Chlorochroman-4-amine: An Application Note and Protocol
Introduction
8-Chlorochroman-4-amine is a chiral synthetic intermediate of significant interest in medicinal chemistry, particularly in the development of novel central nervous system agents and serotonin receptor modulators.[1] The purity of such intermediates is paramount, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[2]
This application note presents a detailed, robust, and stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. As a chiral compound, the method is designed to be adaptable for chiral separation with an appropriate chiral stationary phase, a critical consideration for enantiomerically pure drug development.[3][4] The narrative herein delineates the rationale behind the methodological choices, provides a step-by-step protocol for implementation, and includes a comprehensive guide to forced degradation studies to ensure the method's specificity and stability-indicating properties, in line with ICH guidelines.[5][6]
Physicochemical Properties and Method Development Rationale
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. For this compound (C₉H₁₀ClNO, MW: 183.64 g/mol ), several key parameters guide the method development.[1]
pKa and Mobile Phase Selection: The basicity of the amine group is a critical factor. The pKa of the conjugate acid of a typical aromatic amine is in the range of 4-5. The presence of the electron-withdrawing chlorine atom on the aromatic ring will likely decrease the basicity of the amine, lowering its pKa. To ensure good peak shape and consistent retention, it is crucial to maintain the analyte in a single ionic form. Therefore, a mobile phase with a pH of 3.0 is chosen. At this pH, the amine group will be consistently protonated, minimizing peak tailing that can occur due to interactions with residual silanols on the stationary phase. A phosphate buffer is selected for its buffering capacity in this pH range.
Stationary Phase Selection: A C18 stationary phase is chosen for its versatility and wide applicability in reversed-phase chromatography. The hydrophobic nature of the C18 chains will provide adequate retention for the moderately nonpolar this compound. A column with end-capping is recommended to further reduce silanol interactions and improve peak symmetry.
Chiral Separation Considerations: Given that this compound is a chiral molecule, the development of an enantioselective method is a critical next step for stereospecific synthesis and analysis. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are highly effective for the separation of chiral amines.[3] Initial screening on columns like Chiralpak® IA, IB, or IC with a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is recommended. The addition of a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) is often necessary to improve peak shape and resolution.
Experimental Protocols
I. HPLC Method for Achiral Purity Analysis
This protocol details the achiral RP-HPLC method for determining the purity of this compound and separating it from potential process-related and degradation impurities.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA detector |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (with PDA scanning from 200-400 nm) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Reagent and Sample Preparation:
-
Mobile Phase A Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (80:20 v/v).
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the standard solution.
System Suitability:
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate.
-
Inject the sample solution.
-
After the analysis, wash the column with a high percentage of organic solvent (e.g., 80% acetonitrile) before storage.
Data Analysis:
The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
II. Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[5][6] The sample is subjected to various stress conditions to induce degradation.
Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve 10 mg of the sample in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH and dilute with diluent. |
| Base Hydrolysis | Dissolve 10 mg of the sample in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl and dilute with diluent. |
| Oxidative Degradation | Dissolve 10 mg of the sample in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours and then dilute with diluent. |
| Thermal Degradation | Expose the solid sample to 105 °C for 48 hours. Dissolve in diluent for analysis. |
| Photolytic Degradation | Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve in diluent for analysis. |
Analysis of Stressed Samples:
Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other. Peak purity analysis of the main peak in the stressed samples should be performed using the PDA detector to confirm that it is free from co-eluting degradants.
Visualization of Workflows
Method Development Workflow
Caption: A logical workflow for the development of the HPLC method.
Purity Analysis Protocol
Caption: Step-by-step protocol for the purity analysis of this compound.
Potential Impurities and Method Specificity
The synthesis of this compound likely proceeds through a multi-step pathway, introducing the possibility of various process-related impurities. A plausible synthetic route involves the initial synthesis of 8-Chlorochroman-4-one, followed by its conversion to the amine.
Potential Impurities from the Synthesis of 8-Chlorochroman-4-one:
-
Starting Materials: Unreacted 2'-hydroxyacetophenone derivatives (e.g., 5'-chloro-2'-hydroxyacetophenone) and the corresponding aldehyde used in the condensation step.
-
Intermediates: Aldol condensation products that have not undergone cyclization.
-
By-products: Products from side reactions, such as over-alkylation or alternative cyclization pathways.
Potential Impurities from the Reductive Amination of 8-Chlorochroman-4-one:
-
Starting Material: Unreacted 8-Chlorochroman-4-one.
-
Reducing Agent By-products: Residual borohydride salts or other by-products from the reducing agent.[3]
-
Over-alkylation Products: If a primary amine is used in the reductive amination, di-alkylation can occur.
-
Imine Intermediate: The intermediate imine formed before reduction may be present in trace amounts.[3]
The developed gradient HPLC method is designed to have a broad elution window to ensure the separation of these potential impurities, which are expected to have a range of polarities. The specificity of the method is further confirmed by the forced degradation studies, which demonstrate its ability to separate the main analyte from its degradation products.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the purity analysis of this compound. The method is designed to be robust, specific, and stability-indicating, making it suitable for quality control in a research and drug development setting. The detailed protocols for both achiral purity analysis and forced degradation studies, along with the rationale for method development, provide a solid foundation for researchers and scientists. Furthermore, the considerations for future chiral separation method development address the critical need for enantiomeric purity analysis of this important chiral intermediate.
References
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MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Luminerity. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Chlorochroman-4-one on Newcrom R1 HPLC column. [Link]
-
PMC. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
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Techniques for scaling up 8-Chlorochroman-4-amine synthesis
An Application Guide to the Scalable Synthesis of 8-Chlorochroman-4-amine
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Transitioning its synthesis from laboratory scale to pilot or industrial production presents unique challenges related to yield, purity, cost-effectiveness, and safety. This document provides a detailed technical guide for researchers and process chemists, outlining robust and scalable methodologies for the synthesis of this compound. We will explore two primary industrial-scale routes starting from the key intermediate, 8-Chlorochroman-4-one: one-pot reductive amination and a two-step oximation-hydrogenation sequence. The guide includes detailed protocols, a comparative analysis of the methods, and strategies for large-scale purification.
Introduction and Strategic Overview
The core challenge in scaling the synthesis of this compound lies in the efficient and selective conversion of the ketone functional group in its precursor, 8-Chlorochroman-4-one, to a primary amine. While numerous methods exist for this transformation at the bench scale, only a select few meet the stringent requirements of large-scale production, such as high atom economy, operational simplicity, and avoidance of hazardous or costly reagents.
Our strategic approach is bifurcated:
-
Part A: Secure a scalable and efficient synthesis of the pivotal intermediate, 8-Chlorochroman-4-one.
-
Part B: Implement and optimize a robust method for the conversion of this ketone to the target primary amine, this compound.
This guide will focus primarily on Part B, as the conversion to the amine is the critical scale-up step. However, a scalable protocol for the precursor is provided for completeness.
Synthesis of Key Intermediate: 8-Chlorochroman-4-one
The most common and industrially viable route to chroman-4-ones is the intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid intermediate.[1] This process, however, requires careful management of reaction concentration to prevent intermolecular polymerization, a common pitfall during scale-up.
Protocol 1: Gram-Scale Synthesis of 8-Chlorochroman-4-one
Materials:
-
2-Chlorophenol
-
Sodium hydroxide (NaOH)
-
β-Propiolactone
-
Concentrated hydrochloric acid (HCl)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Deionized water, Crushed ice
Procedure:
Step 1: Synthesis of 3-(2-chlorophenoxy)propanoic acid
-
In a reactor equipped with mechanical stirring and temperature control, dissolve NaOH in deionized water, ensuring the temperature is maintained below 30°C.
-
Add 2-chlorophenol in portions to the stirred NaOH solution. Cool the resulting phenoxide solution to 10-15°C.
-
Slowly add β-propiolactone dropwise, maintaining the reaction temperature below 20°C to control the exotherm.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.
-
Monitor reaction completion via TLC. Upon completion, cool the mixture to 10°C and carefully acidify with concentrated HCl to a pH of 1-2 to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 3-(2-chlorophenoxy)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Pre-heat polyphosphoric acid (PPA) to 85°C in a suitable reactor with vigorous mechanical stirring.
-
Slowly and carefully add the 3-(2-chlorophenoxy)propanoic acid from Step 1 to the hot PPA. Causality Note: Slow addition is critical to control the reaction exotherm and prevent runaway reactions.
-
Heat the reaction mixture to 105°C and maintain for 3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to ~70°C and very carefully pour it onto a large excess of crushed ice with vigorous stirring to quench the reaction and decompose the PPA.
-
Extract the aqueous slurry with dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 8-Chlorochroman-4-one.
-
Purify the crude material by flash column chromatography or recrystallization.
Scalable Routes to this compound
Two primary methodologies stand out for their scalability and efficiency: direct reductive amination and a two-step oximation-hydrogenation sequence.
Caption: Key synthetic routes from the ketone intermediate.
Route 1: Direct Catalytic Reductive Amination
This is often the most attractive route for industrial production as it is a one-pot process that combines the formation of the imine and its subsequent reduction.[2][3][4] Using catalytic hydrogenation as the reduction method avoids stoichiometric, expensive, and often toxic hydride reagents like sodium cyanoborohydride.[5]
Causality & Expertise:
-
Catalyst Choice: Raney Nickel is a cost-effective and highly active catalyst for this transformation. Palladium or Platinum on carbon can also be used, offering different selectivity and activity profiles.
-
Ammonia Source: Using ammonia gas dissolved in a solvent like methanol or ethanol is common. Anhydrous ammonia provides the necessary nucleophile for imine formation.
-
Pressure & Temperature: Hydrogen pressure and elevated temperature increase the rate of both imine formation and reduction. These parameters must be optimized to minimize side reactions.
Protocol 2: One-Pot Reductive Amination
Materials:
-
8-Chlorochroman-4-one
-
Methanol (anhydrous)
-
Ammonia (gas or solution in Methanol)
-
Raney Nickel (50% slurry in water)
-
Hydrogen gas (H₂)
-
Celite or a similar filter aid
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with mechanical stirring, gas inlet, and temperature control.
Procedure:
-
To the autoclave, add 8-Chlorochroman-4-one and anhydrous methanol.
-
Carefully add the Raney Nickel slurry. Safety Note: Raney Nickel is pyrophoric when dry and must be handled under a liquid blanket.
-
Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with ammonia gas to the desired pressure, or add a saturated solution of ammonia in methanol.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, but must be optimized).
-
Heat the mixture to 50-70°C with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake and periodic sampling for HPLC analysis. The reaction is typically complete in 8-16 hours.
-
Once complete, cool the reactor to room temperature and carefully vent the excess pressure. Purge the system with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Safety Note: The Celite pad must be kept wet with solvent (methanol) to prevent the catalyst from igniting upon exposure to air.
-
Rinse the filter cake with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Route 2: Oximation followed by Hydrogenation
This two-step approach provides a robust alternative. It separates the C=N bond formation from the reduction step, which can sometimes offer better control and optimization, albeit at the cost of an additional unit operation. The hydrogenation of oximes is a well-established and reliable industrial reaction.[6][7]
Causality & Expertise:
-
Oximation: The reaction of a ketone with hydroxylamine hydrochloride is typically straightforward and high-yielding. A base, such as sodium acetate or pyridine, is used to neutralize the HCl released.
-
Oxime Hydrogenation: The N-O bond is weak and readily cleaved by catalytic hydrogenation.[7] This is followed by the reduction of the C=N bond to the amine. Catalysts like Palladium on Carbon (Pd/C) or Platinum catalysts are highly effective.[7]
Protocol 3: Two-Step Oximation and Hydrogenation
Step A: Synthesis of 8-Chlorochroman-4-one Oxime
-
Dissolve 8-Chlorochroman-4-one in ethanol in a reaction vessel.
-
Add hydroxylamine hydrochloride and sodium acetate.
-
Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the oxime.
-
Filter the solid product, wash with water, and dry under vacuum.
Step B: Hydrogenation of the Oxime
-
Charge a high-pressure autoclave with the 8-Chlorochroman-4-one oxime from Step A, a suitable solvent (e.g., ethanol or acetic acid), and a catalyst (e.g., 10% Pd/C).
-
Seal the reactor, purge with nitrogen, and then with hydrogen.
-
Pressurize with hydrogen gas (50-100 psi) and heat to 40-60°C with vigorous stirring.
-
Monitor the reaction by hydrogen uptake and HPLC.
-
Upon completion, cool, vent, and purge with nitrogen.
-
Filter the catalyst through Celite (keeping the pad wet) and rinse with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Comparative Analysis of Scale-up Routes
| Parameter | Route 1: One-Pot Reductive Amination | Route 2: Oximation & Hydrogenation | Rationale & Justification |
| Process Steps | 1 (One-Pot) | 2 (Isolation of intermediate) | Reductive amination offers superior process economy by avoiding intermediate isolation.[3][8] |
| Atom Economy | Higher | Lower | Route 1 incorporates ammonia directly. Route 2 uses hydroxylamine and a base, generating salt waste. |
| Safety | High-pressure H₂/NH₃, pyrophoric catalyst. | Isolation of potentially unstable oxime, high-pressure H₂, pyrophoric catalyst. | Both routes involve similar hazards (hydrogen, catalyst). Handling ammonia gas in Route 1 requires specialized equipment. |
| Reagent Cost | Ammonia and Raney Ni are relatively inexpensive. | Hydroxylamine HCl is more expensive than ammonia. | Route 1 is generally more cost-effective for raw materials.[9] |
| Yield & Purity | Generally good to excellent, but can form secondary amine impurities. | Often very high-yielding and clean, with fewer byproducts. | The two-step process can sometimes provide a purer product stream, simplifying downstream processing. |
| Operational Complexity | Simpler workflow, but requires careful control of multiple reagents in one pot. | More complex workflow due to intermediate isolation, but each step is simpler to control. | The choice depends on plant capability and process control sophistication. |
Large-Scale Purification
Crude this compound, regardless of the synthetic route, will require purification to meet specifications for pharmaceutical use. Simple distillation is often not feasible due to the high boiling point of the amine. The most common and scalable method is purification via salt formation.
Caption: A standard workflow for amine purification.
Protocol 4: Purification via Hydrochloride Salt Formation
-
Dissolve the crude this compound in a suitable solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, MTBE, or ethyl acetate).
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, with stirring.
-
The this compound hydrochloride salt will precipitate out of the solution.
-
Continue addition until the solution is acidic and no further precipitation is observed.
-
Filter the solid salt and wash it with a small amount of the cold solvent to remove soluble impurities.
-
Dry the hydrochloride salt under vacuum.
-
To recover the free amine, suspend the salt in water and add a base (e.g., 10M NaOH) until the pH is >12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure this compound.
An innovative alternative involves using trichloroacetic acid (TCA) to precipitate the amine salt, which can then be thermally decomposed to release the free amine, avoiding the need for a separate basification step.[10][11]
Conclusion
For the large-scale synthesis of this compound, one-pot catalytic reductive amination (Route 1) stands out as the most efficient and cost-effective method due to its operational simplicity and high atom economy. However, the two-step oximation-hydrogenation sequence (Route 2) offers a highly reliable alternative that can sometimes yield a product of higher purity, potentially simplifying downstream processing. The final choice will depend on specific economic drivers, available equipment, and desired purity specifications. In all cases, purification via hydrochloride salt formation remains the most robust and scalable method for achieving high-purity material suitable for drug development professionals.
References
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Liu, Y., Liu, M., Zhou, Y., & Wu, H. (2023). Representative synthetic strategies for the construction of chroman-4-ones. ResearchGate. Available at: [Link]
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Anonymous. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. Available at: [Link]
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Anonymous. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Publishing. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. Organic Chemistry Portal. Available at: [Link]
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Anonymous. (n.d.). Synthesis of chroman-4-one derivatives. ResearchGate. Available at: [Link]
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Anonymous. (n.d.). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Anonymous. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]
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Takle, M. J., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. PubMed. Available at: [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Anonymous. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Anonymous. (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. Chemical Communications (RSC Publishing). Available at: [Link]
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Anonymous. (n.d.). Hydrogenation of carvone oxime over Pt-supported catalysts. ResearchGate. Available at: [Link]
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Anonymous. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia MDPI. Available at: [Link]
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Anonymous. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate. Available at: [Link]
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Universidad de Cádiz. (n.d.). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Universidad de Cádiz. Available at: [Link]
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PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. Available at: [Link]
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Anonymous. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]
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Chemistry LibreTexts. (2025). Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
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Application Notes and Protocols for 8-Chlorochroman-4-amine in Neurodegenerative Disease Models
Abstract
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are complex, multifactorial disorders characterized by progressive neuronal loss. Key pathological drivers include oxidative stress, mitochondrial dysfunction, neuroinflammation, and protein aggregation[1][2]. The chroman chemical scaffold has emerged as a promising source of multi-target therapeutic candidates due to its diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties[3][4]. This document provides a comprehensive guide for researchers on the application of 8-Chlorochroman-4-amine, a specific chroman derivative, in relevant in vitro and in vivo models of neurodegeneration. We detail robust, self-validating protocols for assessing its neuroprotective potential and elucidating its mechanism of action.
Introduction: The Rationale for this compound
The drug development pipeline for neurodegenerative diseases has been challenging, largely because of the intricate and interconnected nature of the underlying pathology. Single-target drugs often fail to produce significant clinical benefits. This has shifted focus towards multi-target compounds that can simultaneously address several pathological cascades.
Chroman derivatives are well-positioned to meet this challenge. Their core structure, a benzo-γ-pyrone, is associated with significant neuroprotective effects[3][5]. Studies on various chroman and chromone derivatives have demonstrated their ability to:
-
Mitigate Oxidative Stress: By scavenging reactive oxygen species (ROS) and activating endogenous antioxidant pathways like the Nrf2/ARE pathway[3][6].
-
Preserve Mitochondrial Function: By protecting mitochondrial membrane potential, enhancing cellular respiration, and reducing mitochondrial-derived ROS[5].
-
Suppress Neuroinflammation: By inhibiting pro-inflammatory signaling pathways, thereby reducing the production of neurotoxic cytokines[5].
-
Inhibit Excitotoxicity: By modulating receptors like the NMDA receptor, preventing excessive calcium influx and subsequent neuronal death[6].
This compound (PubChem CID: 57469395) belongs to this promising class of molecules. Its structure suggests a potential to engage with these key neurodegenerative pathways. These application notes provide the experimental framework to systematically evaluate this potential.
Postulated Signaling Pathways and Mechanism of Action
Based on evidence from related chroman compounds, this compound is hypothesized to exert neuroprotection through a multi-pronged mechanism. The central hypothesis is that the compound simultaneously reduces the toxic burden on neurons (oxidative stress, inflammation) while enhancing their resilience (mitochondrial health, pro-survival signaling).
Caption: Postulated multi-target mechanism of this compound.
In Vitro Application Protocols
The human neuroblastoma SH-SY5Y cell line is a cornerstone for in vitro neurodegenerative disease modeling.[7] These cells are of human origin, express dopaminergic markers, and can be differentiated into a more mature, neuron-like phenotype, making them suitable for modeling aspects of Parkinson's and Alzheimer's disease[8].
General Workflow for In Vitro Screening
Caption: Standard experimental workflow for in vitro neuroprotection assays.
Protocol: SH-SY5Y Cell Culture and Differentiation
Rationale: Undifferentiated SH-SY5Y cells are proliferative and resemble neuroblasts. Differentiation with agents like Retinoic Acid (RA) induces a more mature, post-mitotic neuronal phenotype with developed neurites, making the cells more physiologically relevant and often more sensitive to neurotoxins[8].
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Growth Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin[9].
-
Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-Retinoic Acid (RA).
-
DPBS, Trypsin-EDTA (0.25%).
Protocol:
-
Maintenance: Culture SH-SY5Y cells in T-75 flasks with Growth Medium at 37°C, 5% CO₂. Passage cells when they reach 80-90% confluency, typically every 4-6 days[10].
-
Differentiation (for enhanced neuronal phenotype): a. Plate cells in the desired format (e.g., 96-well plate for viability assays) at a density of 2 x 10⁴ cells/cm². b. Allow cells to adhere for 24 hours in Growth Medium. c. Aspirate Growth Medium and replace with Differentiation Medium. d. Culture for 5-7 days, replacing the medium every 2 days. Observe for morphological changes (cell body enlargement and neurite outgrowth)[8].
Protocol: Induction of Neurotoxicity and Compound Treatment
Rationale: To test the protective effects of this compound, a neurotoxic insult must be applied to the cells. The choice of toxin depends on the disease being modeled. Pre-treatment with the test compound allows for the assessment of its ability to prevent the damage initiated by the toxin.
Protocol:
-
Plating: Plate and, if desired, differentiate SH-SY5Y cells as described in 3.2.
-
Pre-treatment: Prepare serial dilutions of this compound in the appropriate culture medium. A typical concentration range to start with is 0.1 µM to 50 µM. Replace the existing medium with the medium containing the compound. Incubate for 2-4 hours.
-
Control Wells: Include "Vehicle Control" (medium with DMSO or other solvent) and "Toxin-Only Control" wells. A "Positive Control" with a known neuroprotective agent (e.g., Memantine for excitotoxicity models) is highly recommended.
-
-
Toxin Induction: Add the selected neurotoxin to the wells (except for "Vehicle Control" wells).
-
Incubation: Co-incubate the cells with the compound and the toxin for the designated time (typically 24 hours).
Protocol: Assessing Neuroprotection - Key Endpoint Assays
Rationale: The MTT assay measures the metabolic activity of mitochondria, which is an indicator of cell viability. A decrease in the conversion of MTT to formazan reflects mitochondrial dysfunction and cell death[11].
Protocol:
-
After the toxin incubation period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Aspirate the medium and dissolve the crystals in 100 µL of DMSO.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Rationale: Excessive ROS production is a common denominator in neurodegeneration[12]. Dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS, allowing for the quantification of intracellular oxidative stress.
Protocol:
-
After the toxin incubation period (a shorter incubation of 4-6 hours is often sufficient for ROS), wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess dye.
-
Measure fluorescence using a microplate reader with excitation/emission wavelengths of ~485/535 nm.
-
Express ROS levels as a percentage relative to the vehicle-treated control.
Rationale: The mitochondrial membrane potential (ΔΨm) is essential for ATP production. A loss of ΔΨm is an early indicator of mitochondrial dysfunction and a commitment to apoptosis[13][14]. Tetramethylrhodamine, Ethyl Ester (TMRE) is a fluorescent dye that accumulates in active mitochondria with an intact membrane potential.
Protocol:
-
Following toxin incubation, add TMRE to the culture medium to a final concentration of 50-100 nM.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Wash cells with warm PBS.
-
Measure fluorescence using a microplate reader (Ex/Em ~549/575 nm). A decrease in fluorescence indicates a loss of ΔΨm.
Example Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Neuroprotective Efficacy of this compound in an MPP⁺ Model
| Treatment Group | Cell Viability (% of Control) | Relative ROS Levels (%) | Mitochondrial Potential (%) |
| Vehicle Control | 100 ± 5.2 | 100 ± 8.1 | 100 ± 6.5 |
| MPP⁺ (1 mM) | 48 ± 4.5 | 215 ± 15.3 | 55 ± 5.1 |
| MPP⁺ + 1 µM Cpd | 65 ± 5.1 | 150 ± 11.2 | 72 ± 6.0 |
| MPP⁺ + 5 µM Cpd | 82 ± 6.3 | 115 ± 9.8 | 88 ± 5.8 |
| MPP⁺ + 10 µM Cpd | 91 ± 4.9 | 108 ± 7.5 | 94 ± 4.9 |
| (Data are hypothetical mean ± SEM, n=6. "Cpd" refers to this compound) |
In Vivo Application Protocols
In vivo studies are critical for evaluating the therapeutic potential of a compound in a complex biological system, assessing its pharmacokinetics, safety, and efficacy in animal models that mimic human disease[15][16][17].
General Workflow for In Vivo Studies
Caption: Phased workflow for preclinical in vivo evaluation.
Selection of Animal Models
The choice of model is critical and depends on the primary hypothesis.
-
Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used. MPTP is metabolized to MPP⁺, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking key pathological features of PD[18].
-
Alzheimer's Disease: Intracerebral injection of Aβ₁₋₄₂ can be used to model aspects of amyloid pathology and neuroinflammation[5]. Transgenic models like 5XFAD are also common.
-
Huntington's Disease: Transgenic mouse models, such as the R6/2 mouse, express a fragment of the human huntingtin gene with an expanded CAG repeat. These mice develop a progressive motor phenotype and neuropathology similar to the human disease[19][20][21].
Protocol Outline: Efficacy in a Chronic MPTP Mouse Model
Rationale: This model assesses if this compound can protect dopaminergic neurons from toxin-induced degeneration and preserve motor function.
Protocol Outline:
-
Animals and Acclimatization: Use 8-10 week old male C57BL/6 mice. Allow them to acclimate for at least one week.
-
Dosing Regimen: Based on preliminary pharmacokinetic and maximum tolerated dose (MTD) studies, establish a daily dosing regimen for this compound (e.g., 5, 10, 20 mg/kg via oral gavage).
-
Treatment Groups (n=10-15 per group):
-
Group 1: Vehicle Control (Saline)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (Low Dose)
-
Group 4: MPTP + this compound (High Dose)
-
-
Procedure: a. Begin daily pre-treatment with the compound or vehicle for 7 days. b. On day 8, induce parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneal injection, 4 times at 2-hour intervals). Continue daily compound/vehicle treatment. c. After 7-14 days post-MPTP, conduct behavioral assessments.
-
Behavioral Assessment (Rotarod Test): a. Train mice on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for 3 consecutive days before MPTP treatment. b. Test the mice post-MPTP. Record the latency to fall. A longer latency indicates better motor coordination.
-
Endpoint Analysis: a. At the end of the study (e.g., 21 days post-MPTP), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. b. Harvest brains. Post-fix, cryoprotect, and section the substantia nigra and striatum. c. Immunohistochemistry: Stain sections for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons. d. Biochemistry: From fresh brain tissue, measure levels of dopamine and its metabolites in the striatum using HPLC. Also, measure markers of oxidative stress (MDA) and inflammation (cytokines like TNF-α)[22].
Conclusion
This compound, as a member of the neuroprotective chroman family, is a compelling candidate for investigation in neurodegenerative disease models. Its potential to act on multiple core pathologies—oxidative stress, mitochondrial dysfunction, and neuroinflammation—aligns with modern, multi-target therapeutic strategies. The protocols detailed in this guide provide a robust framework for a systematic evaluation of its efficacy, from initial in vitro screening in SH-SY5Y cells to preclinical validation in established in vivo models. Careful execution of these self-validating experimental designs will be crucial in determining the therapeutic promise of this compound.
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Connolly, N. M. C., Theurey, P., Adam-Vizi, V., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation, 25(3), 542–572. [Link]
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Kim, H., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. International Journal of Molecular Sciences, 19(11), 3328. [Link]
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Cali, A., et al. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug Discovery Today: Technologies, 10(1), e115-e119. [Link]
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PLOS ONE. (2024). Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson's disease: In silico and in vivo study. PLOS ONE. [Link]
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Chopra, V., et al. (2007). A small-molecule therapeutic lead for Huntington's disease: preclinical pharmacology and efficacy of C2-8 in the R6/2 transgenic mouse. Proceedings of the National Academy of Sciences, 104(42), 16685-16689. [Link]
-
Journal of Biomedical Science. (2013). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Biomedical Science. [Link]
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ResearchGate. (2025). 4-amino-7-chloroquinoline derivatives for treating Parkinsons disease: Implications for drug discovery. ResearchGate. [Link]
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Arriagada, C., et al. (2016). Aminochrome induces dopaminergic neuronal dysfunction: a new animal model for Parkinson's disease. Cellular and Molecular Life Sciences, 73(18), 3547-3560. [Link]
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Mitochon Pharmaceuticals. (n.d.). Huntington's Disease. Mitochon Pharmaceuticals. [Link]
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Dedeoglu, A., et al. (2002). Therapeutic effects of cystamine in a murine model of Huntington's disease. Journal of Neuroscience, 22(20), 8942-8950. [Link]
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Neuroscience Research Notes. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes. [Link]
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ACS Chemical Neuroscience. (2012). Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. ACS Chemical Neuroscience. [Link]
-
ResearchGate. (2025). Aminochrome as New Preclinical Model to Find New Pharmacological Treatment that Stop the Development of Parkinson's Disease. ResearchGate. [Link]
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MDPI. (2023). From Pathogenesis to Therapeutics: A Review of 150 Years of Huntington's Disease Research. International Journal of Molecular Sciences. [Link]
-
Current Pharmaceutical Design. (2020). New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity. Current Pharmaceutical Design. [Link]
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MDPI. (2022). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. International Journal of Molecular Sciences. [Link]
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Frontiers in Aging Neuroscience. (2022). Update to the Treatment of Parkinson's Disease Based on the Gut-Brain Axis Mechanism. Frontiers in Aging Neuroscience. [Link]
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CPT: Pharmacometrics & Systems Pharmacology. (2021). Hallmarks of neurodegenerative disease: A systems pharmacology perspective. CPT: Pharmacometrics & Systems Pharmacology. [Link]
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Cold Spring Harbor Perspectives in Biology. (2010). Huntington's Disease: Mechanisms of Pathogenesis and Therapeutic Strategies. Cold Spring Harbor Perspectives in Biology. [Link]
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ResearchGate. (2025). Targeting cholinergic dysfunction in Alzheimer's disease: Development of next-generation galantamine derivatives. ResearchGate. [Link]
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Cochrane Database of Systematic Reviews. (2000). Galantamine for Alzheimer's disease. Cochrane Database of Systematic Reviews. [Link]
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ResearchGate. (2025). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chlorochroman-4-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 8-Chlorochroman-4-amine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in optimizing your synthetic protocols and improving yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via the reductive amination of 8-chlorochroman-4-one.[1] This process, while conceptually straightforward, is often plagued by issues that can significantly impact reaction yield and purity. This guide will walk you through common problems, their underlying causes, and provide robust solutions to enhance the efficiency and success of your experiments.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: Low Conversion of 8-Chlorochroman-4-one
Question: My reaction consistently shows a low conversion of the starting ketone, 8-chlorochroman-4-one, even after extended reaction times. What are the likely causes and how can I improve the conversion rate?
Answer:
Low conversion in the reductive amination of 8-chlorochroman-4-one is a frequent challenge. The root cause often lies in suboptimal reaction conditions that hinder the initial formation of the imine intermediate or the subsequent reduction step.
Underlying Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation between the ketone and the amine source (e.g., ammonia or an ammonium salt) to form the imine is a critical equilibrium-driven step.[2]
-
pH Control: The reaction pH is crucial. A weakly acidic medium (pH 5-6) is generally optimal for imine formation. Highly acidic conditions can protonate the amine, rendering it non-nucleophilic, while basic conditions prevent the necessary protonation of the carbonyl oxygen.
-
Recommendation: Buffer the reaction mixture with a mild acid, such as acetic acid.
-
-
Water Removal: The formation of the imine releases water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product.
-
Recommendation: Employ a Dean-Stark apparatus if the solvent system is appropriate (e.e., toluene). Alternatively, the use of a dehydrating agent, like molecular sieves, can be effective.
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount for the successful reduction of the imine intermediate.[3]
-
Agent Selection: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough not to reduce the starting ketone but are effective for the imine.[3][4] NaBH(OAc)₃ is often preferred due to its lower toxicity and sensitivity to pH.
-
Stepwise vs. One-Pot: While one-pot reductive aminations are convenient, a stepwise approach can sometimes offer better control and yield.[2] This involves forming the imine first, followed by the addition of the reducing agent.
-
Experimental Workflow: Optimizing Imine Formation and Reduction
Caption: A stepwise workflow for the synthesis of this compound.
Issue 2: Formation of Side Products
Question: My crude product shows significant impurities alongside the desired this compound. What are the common side products and how can their formation be minimized?
Answer:
The formation of side products is a common issue that complicates purification and reduces the overall yield. The primary culprits are often over-alkylation and the formation of byproducts from the starting materials or intermediates.
Common Side Products and Mitigation Strategies:
-
Secondary Amine Formation (Over-alkylation): The primary amine product can react with another molecule of the starting ketone to form a secondary amine.
-
Mitigation:
-
Excess Amine Source: Use a significant excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine.
-
Slow Addition of Ketone: Adding the 8-chlorochroman-4-one slowly to the reaction mixture containing the amine source and reducing agent can help maintain a low concentration of the ketone, thereby minimizing the chance of the product amine reacting with it.
-
-
-
Alcohol Byproduct: Reduction of the starting ketone to the corresponding alcohol (8-chlorochroman-4-ol) can occur if the reducing agent is too strong or if the imine formation is slow.
Table 1: Troubleshooting Side Product Formation
| Side Product | Cause | Recommended Solution |
| Secondary Amine | Reaction of the primary amine product with the starting ketone. | Use a large excess of the amine source. Add the ketone slowly to the reaction mixture. |
| 8-Chlorochroman-4-ol | Reduction of the starting ketone by the reducing agent. | Use a milder, imine-selective reducing agent like NaBH(OAc)₃. Ensure efficient imine formation before reduction. |
Issue 3: Difficulties in Product Purification
Question: I am struggling to obtain a pure sample of this compound after the reaction workup. What are the recommended purification techniques?
Answer:
Purifying amines can be challenging due to their basic nature and potential for salt formation.[5] A multi-step purification strategy is often necessary to achieve high purity.
Recommended Purification Protocol:
-
Aqueous Workup:
-
After quenching the reaction, perform an acid-base extraction.
-
Acidify the aqueous layer with dilute HCl to protonate the amine, making it water-soluble.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted ketone and other non-basic organic impurities.
-
Basify the aqueous layer with a base like NaOH or NaHCO₃ to deprotonate the amine, causing it to precipitate or allowing it to be extracted into an organic solvent.
-
-
Chromatography:
-
If impurities persist, column chromatography on silica gel is a standard method.
-
A common eluent system is a gradient of methanol in dichloromethane. It is often beneficial to add a small amount of a volatile base, such as triethylamine (e.g., 1%), to the eluent to prevent the amine from streaking on the silica gel.
-
-
Crystallization/Salt Formation:
-
For final purification, the free amine can be crystallized from a suitable solvent system.
-
Alternatively, the amine can be converted to a stable salt (e.g., hydrochloride) by treating a solution of the amine with HCl (e.g., HCl in ether or isopropanol). The resulting salt can then be isolated by filtration and is often a crystalline solid with improved stability and handling properties.[6]
-
Purification Workflow Diagram
Caption: A typical purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reductive amination reaction?
A1: Most reductive aminations using borohydride-based reagents are conducted at room temperature. Running the reaction at elevated temperatures can increase the rate of side reactions, such as the reduction of the starting ketone.
Q2: Can I use a different amine source instead of ammonia or ammonium salts?
A2: Yes, other primary or secondary amines can be used in reductive amination to synthesize N-substituted 8-chlorochroman-4-amines.[7] The general principles of optimizing pH and using a suitable reducing agent still apply.
Q3: My final product is an oil, but I need a solid. What can I do?
A3: If the free amine is an oil, converting it to a salt, such as the hydrochloride or tartrate, is a common strategy to induce crystallization and obtain a solid material.[6] This also often improves the compound's stability and ease of handling.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. The disappearance of the starting ketone spot and the appearance of the product spot (which may require staining with ninhydrin for visualization) indicate the reaction's progress. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
References
-
Manikandan, B., Boopathi, M., & Ganesan, S. S. (n.d.). Challenges in the synthesis of chroman-4-one derivatives. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
- Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US10544087B2 - Process for the reductive amination of halogen-containing substrates.
-
Alipour, M., et al. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Reddit. (2023). Help with mechanism in order to diagnose automated synthesis hardware issues. Retrieved from [Link]
- Ahemad, N., & Raga, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Asian Journal of Chemical Sciences, 12(1), 21-30.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
PubMed. (2022). Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis. Retrieved from [Link]
-
PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
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PubMed Central. (2017). Great Challenges in Organic Chemistry. Retrieved from [Link]
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- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
8-Chlorochroman-4-amine solubility issues and solutions
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of 8-Chlorochroman-4-amine. Our goal is to provide both foundational understanding and practical, actionable solutions to facilitate seamless experimental workflows.
Introduction: The Duality of this compound
This compound is a valuable heterocyclic building block used in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its structure, featuring a chroman scaffold, is a privileged motif in medicinal chemistry.[2] However, the molecule's architecture presents a classic solubility challenge: the largely nonpolar, hydrophobic chroman ring system is appended with a polar, basic primary amine group. This duality governs its behavior in solution, often leading to poor aqueous solubility, which can be a significant hurdle in both in vitro and in vivo studies.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively.
Physicochemical Profile
Understanding the fundamental properties of this compound is the first step in troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [1][3] |
| Molecular Weight | 183.64 g/mol | [1][4] |
| Appearance | Solid (form may vary) | Inferred from common organic compounds |
| Predicted XLogP3 | ~2.9 (for parent 8-Chlorochroman) | [5] |
| Functional Groups | Primary Amine (Weak Base), Aryl Chloride, Ether | Chemical Structure |
The relatively high predicted lipophilicity (logP) contributed by the chlorinated aromatic ring and the chroman system is the primary driver of its low intrinsic solubility in aqueous media.[6]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound directly into my aqueous buffer (e.g., PBS, pH 7.4) and it's not dissolving. Why?
Answer:
This is expected behavior due to the compound's chemical nature. There are two primary reasons:
-
Hydrophobicity: The chroman core is nonpolar and water-insoluble, dominating the molecule's overall character.
-
Lack of Ionization at Neutral pH: this compound is a weak base. In a neutral pH 7.4 buffer, the primary amine group (—NH₂) is predominantly in its uncharged, "free base" form.[7] Uncharged organic molecules are significantly less soluble in water than their charged, salt counterparts.[8][9]
To achieve dissolution, you must either use an organic solvent or manipulate the pH to protonate the amine group.
Q2: How does pH impact the solubility of this compound, and how can I use this to my advantage?
Answer:
The solubility of amines is strongly dependent on pH.[10][11][12] By lowering the pH, you can dramatically increase the aqueous solubility of this compound.
The Mechanism: In an acidic environment (pH < pKa of the amine), the amine group accepts a proton (H⁺) to form a cationic ammonium salt (—NH₃⁺). This charged species is much more polar and readily interacts with water molecules, leading to a significant increase in solubility.[7][9]
Caption: Effect of pH on the ionization state and solubility of an amine.
Practical Application: If your experimental conditions can tolerate it, using a buffer with a pH of 4-5 will result in significantly higher solubility compared to a buffer at pH 7.4.
Illustrative pH-Dependent Solubility Data
| pH of Aqueous Buffer | Expected Solubility | Rationale |
| 2.0 | High | Fully protonated (R-NH₃⁺), highly soluble. |
| 5.0 | Moderate to High | Mostly protonated, good solubility. |
| 7.4 | Very Low | Predominantly in the uncharged free base (R-NH₂) form. |
| 9.0 | Very Low | Almost entirely in the free base form. |
Q3: What is the recommended method for preparing a high-concentration stock solution for in vitro assays?
Answer:
The standard and most reliable method is to prepare a concentrated stock solution in a pure, water-miscible organic solvent.
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) .
DMSO is a powerful solvent capable of dissolving most organic molecules. Preparing a high-concentration stock (e.g., 10 mM to 50 mM) in DMSO allows you to introduce the compound into your aqueous assay medium with a minimal final concentration of the organic solvent.[13]
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weigh: Accurately weigh out 1.84 mg of this compound (MW = 183.64 g/mol ).
-
Dissolve: Add 1.0 mL of 100% anhydrous DMSO to the solid.
-
Mix: Vortex or sonicate gently at room temperature until the solid is completely dissolved. The solution should be clear.
-
Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
Q4: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?
Answer:
This is a very common problem known as compound "crashing out" of solution. It occurs when the compound, which is stable in 100% DMSO, is rapidly transferred to an aqueous environment where its solubility is much lower. The key is to keep the final concentration in the aqueous phase below its kinetic solubility limit.
Below is a workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for compound precipitation.
Key Strategies:
-
Decrease Final Concentration: This is the simplest solution. Determine the maximum concentration at which the compound remains soluble in your final assay buffer.
-
Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO, perform an intermediate dilution in a mix of buffer and an organic solvent before the final dilution.
-
Incorporate Co-solvents: For many cell-free assays, the addition of a small amount of a water-miscible organic solvent can maintain solubility.[14][15]
| Co-Solvent | Typical Starting % (v/v) | Considerations |
| Ethanol | 1 - 5% | Generally well-tolerated in enzymatic assays. |
| Propylene Glycol | 1 - 10% | Common vehicle for in vivo and in vitro work. |
| PEG 400 | 1 - 10% | Good solubilizer, often used in formulations. |
| DMSO | ≤ 0.5% | Critical: Keep final DMSO concentration below 1%, and ideally ≤0.5%, for cell-based assays to avoid cytotoxicity. Always run a vehicle control.[13] |
Q5: I see that an "this compound hydrochloride" salt is commercially available. How does this help with solubility?
Answer:
Using the hydrochloride (HCl) salt is an excellent and highly recommended strategy. Salt formation is one of the most effective methods for increasing the aqueous solubility and dissolution rate of ionizable drugs, especially basic compounds like amines.[16]
-
What it is: The HCl salt is the pre-protonated form of your compound (R-NH₃⁺Cl⁻). It is a stable, crystalline solid that is inherently more polar than the free base.[17][18][19]
-
How it helps: When you add the HCl salt to water or a neutral buffer, it dissolves readily because it is already in its charged, soluble form. This bypasses the need for an acidic environment to achieve protonation. The dissolution rate is often significantly faster than that of the free base.[16]
-
Important Consideration: While the initial dissolution is much better, be aware that in a neutral or basic buffer (pH > pKa), the dissolved salt will be in equilibrium with the less-soluble free base. If you try to make a very high concentration solution even with the salt, it may still precipitate over time as the free base forms. However, for most typical experimental concentrations, the HCl salt provides a major advantage.
Advanced Formulation Strategies for In Vivo Studies
For preclinical animal studies, achieving sufficient exposure often requires more advanced formulation techniques beyond simple pH adjustment or co-solvents. These methods aim to enhance both solubility and bioavailability.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic chroman portion of the molecule, forming an inclusion complex that is water-soluble.[20][21]
-
Lipid-Based Formulations: For oral delivery, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be used. The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion in the gastrointestinal tract, facilitating absorption.[20][22]
-
Amorphous Solid Dispersions: The crystalline form of a compound has a high lattice energy that must be overcome to dissolve. By dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state, its apparent solubility and dissolution rate can be dramatically increased.[16][20]
These advanced strategies typically require specialized expertise in formulation science.
References
-
Doc S, et al. Solubility and pH of amines. Royal Society of Chemistry. [Link]
-
Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 126-131. [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 2(1), 1-6. [Link]
-
Elder, D. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review, 13, 28. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Ferdoush, F., et al. (2021). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Journal of Chemical & Engineering Data, 66(9), 3465-3476. [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. [Link]
-
Li, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Kumar, A., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(6), 1-8. [Link]
-
PubChem. (4S)-8-chloroisochroman-4-amine. National Center for Biotechnology Information. [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. r/askscience. [Link]
-
Gupta, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]
-
The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
Ark Pharma Scientific Limited. (R)-8-Chlorochroman-4-amine. [Link]
-
ChemUniverse. (S)-8-CHLOROCHROMAN-4-AMINE HYDROCHLORIDE. [Link]
-
PubChem. 8-Chlorochroman. National Center for Biotechnology Information. [Link]
-
Emami, S., et al. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic Chemistry, 113, 104983. [Link]
-
University of Arizona. Principles of Drug Action 1, Spring 2005, Amines. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
Ataman Kimya. 4-CHLOROANILINE. [Link]
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Technical Support Center: Stability of 8-Chlorochroman-4-amine in Aqueous Solution
Document ID: TSS-CCA4-AQ-V1
Audience: Researchers, scientists, and drug development professionals.
Introduction: This technical guide provides comprehensive troubleshooting advice and answers to frequently asked questions regarding the stability of 8-Chlorochroman-4-amine in aqueous solutions. As a bifunctional molecule incorporating a substituted aromatic ring, a cyclic ether, and a primary amine, its behavior in aqueous media can be complex. This document is designed to equip researchers with the foundational knowledge and practical protocols to anticipate, diagnose, and resolve stability challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and experimentation of this compound in aqueous solutions.
Issue 1: Precipitate Formation or Cloudiness in Solution
You've prepared an aqueous stock solution of this compound, but upon storage or pH adjustment, it has turned cloudy or a precipitate has formed.
Potential Causes:
-
pH-Dependent Solubility: As an amine, this compound has a basic character. Its solubility in water is highly dependent on pH. The protonated (ammonium) form, prevalent at acidic pH, is generally much more water-soluble than the free base form, which dominates at neutral to alkaline pH.
-
Buffer Incompatibility: Certain buffer salts (e.g., phosphates) can form insoluble salts with the protonated amine, leading to precipitation.
-
Concentration Exceeding Solubility Limit: The concentration of the prepared solution may have exceeded the intrinsic solubility of the compound under the specific conditions (pH, temperature) used.
-
Degradation: While less common to cause immediate precipitation, some degradation pathways could yield insoluble products over time.
Diagnostic Workflow:
The following workflow can help pinpoint the cause of precipitation.
Caption: Diagnostic workflow for troubleshooting precipitate formation.
Solutions & Preventative Measures:
-
Maintain Acidic pH: For routine aqueous stock solutions, maintain a pH between 3 and 5 to ensure the amine remains fully protonated and solubilized. Use dilute HCl or formic acid for adjustments.
-
Buffer Selection: If a buffer is required, screen for compatibility. Consider buffers like citrate or acetate over phosphate if precipitation is observed.
-
Prepare Concentrated Stocks in Organic Solvents: Prepare high-concentration primary stocks in DMSO or ethanol. Dilute into the aqueous experimental medium at the last moment to a final concentration well below the aqueous solubility limit.
-
Use Hydrochloride Salt: If available, using the hydrochloride salt form of this compound will improve aqueous solubility without the need for initial pH adjustment.
Issue 2: Suspected Compound Degradation and Inconsistent Analytical Results
You observe a decrease in the peak area of the parent compound over time via HPLC, or new, unidentified peaks are appearing in the chromatogram.
Potential Causes:
-
Oxidation: The amine functional group and the benzylic ether linkage can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen, metal ions, or light.[1]
-
Hydrolysis: While the chroman (cyclic ether) ring is generally stable, extreme pH and high temperatures could potentially promote hydrolysis of the ether linkage.
-
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation pathways.[2]
-
Thermal Degradation: High storage temperatures can accelerate all degradation pathways.[3] For amines, this can involve complex reactions, including cyclization or polymerization, though this is more common at very high temperatures (>100 °C).[4][5]
Diagnostic Workflow:
A forced degradation study is the most systematic way to diagnose stability issues and identify the conditions your compound is sensitive to.
Solutions & Preventative Measures:
-
Control Storage Temperature: Store aqueous solutions at 4°C or frozen at -20°C for short-term and long-term storage, respectively. Aliquot solutions to avoid repeated freeze-thaw cycles.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2]
-
De-gas Solvents: For sensitive experiments, sparging the aqueous buffer with an inert gas like nitrogen or argon can minimize oxidative degradation.
-
Add Antioxidants/Chelators: If oxidation is confirmed, consider adding trace amounts of an antioxidant (e.g., ascorbic acid) or a chelating agent like EDTA to sequester catalytic metal ions. This must be validated for compatibility with your assay.
-
pH Optimization: Determine the optimal pH for stability by conducting a pH stability study (see FAQs). Avoid excessively high or low pH during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for aqueous stock solutions of this compound?
For maximum stability, aqueous stock solutions should be:
-
pH Adjusted: Maintained at a slightly acidic pH (e.g., pH 4-5) to ensure solubility and potentially reduce the rate of oxidation of the free amine.
-
Protected from Light: Stored in amber glass vials.[2]
-
Stored at Low Temperature: Refrigerated at 2-8°C for short-term use (days to weeks) or frozen at -20°C or -80°C for long-term storage (months). Aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles.
| Parameter | Recommended Condition | Rationale |
| pH | 4.0 - 5.0 | Ensures protonation of the amine for solubility; may reduce susceptibility to oxidation. |
| Temperature | 2-8°C (short-term), ≤ -20°C (long-term) | Reduces rates of all potential degradation reactions.[1] |
| Light Exposure | Store in amber vials or protect from light | Prevents photodegradation.[2] |
| Atmosphere | Standard atmosphere (consider inert for high sensitivity) | If oxidation is a proven issue, de-gassing with N₂ or Ar can help. |
Q2: How does pH affect the stability of this compound?
The stability of this compound is expected to be pH-dependent.
-
Acidic Conditions (pH < 6): The amine group is protonated (-NH3+). This form is generally less susceptible to oxidation than the free amine. However, very strong acidic conditions (pH < 2) coupled with heat could potentially catalyze the hydrolysis of the chroman ether linkage.
-
Neutral to Alkaline Conditions (pH > 7): The amine is primarily in its unprotonated, free base form (-NH2). This form is more nucleophilic and generally more prone to oxidative degradation.[6] The compound's solubility will also be significantly lower in this pH range.[7]
Q3: Is this compound susceptible to oxidation, and how can I prevent it?
Yes, compounds containing primary amines and electron-rich aromatic rings can be susceptible to oxidation.[8] Potential oxidation could occur at the amine nitrogen or the chroman ring system. To prevent this:
-
Work with freshly prepared solutions.
-
Store solutions under the optimal conditions described in Q1.
-
If necessary, de-gas the aqueous solvent with nitrogen or argon prior to dissolving the compound.
-
Avoid contamination of solutions with trace metals (Fe³⁺, Cu²⁺), which can catalyze oxidation. Use high-purity water and reagents.[9]
Q4: What is a reliable analytical method for a stability study of this compound?
A stability-indicating HPLC method with UV or Mass Spectrometric (MS) detection is the gold standard. A reverse-phase C18 column is a good starting point.
-
HPLC-UV: Simple and robust for quantifying the parent compound.
-
HPLC-MS/MS: Highly sensitive and specific; crucial for identifying and quantifying potential degradation products.[10][11]
A typical starting method would involve a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid, which aids in good peak shape for amines) and an organic component (e.g., acetonitrile or methanol).[7]
Experimental Protocol: Forced Degradation Study
This protocol provides a framework to systematically evaluate the stability of this compound under various stress conditions. This is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
HPLC system with UV or MS detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter, calibrated
-
Incubator or water bath
-
Photostability chamber (ICH Option 1: cool white fluorescent and near-UV lamps)[2]
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. This will serve as the source for all stress samples.
-
Set Up Stress Conditions: For each condition below, mix the reagents in a clear glass HPLC vial. Prepare a control sample by diluting the stock solution with the solvent (e.g., water) to the target concentration and keeping it at 4°C in the dark.
| Stress Condition | Reagents & Conditions | Timepoints for Analysis |
| Acid Hydrolysis | Dilute stock with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C. | 0, 2, 6, 12, 24 hours |
| Base Hydrolysis | Dilute stock with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C. | 0, 2, 6, 12, 24 hours |
| Oxidation | Dilute stock with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temp. | 0, 2, 6, 12, 24 hours |
| Thermal | Dilute stock with water to 100 µg/mL. Incubate at 60°C in the dark. | 0, 1, 3, 5 days |
| Photolytic | Dilute stock with water to 100 µg/mL. Expose to light in a photostability chamber (ICH Q1B guidelines: >1.2 million lux hours and >200 W hours/m²).[2] Keep a wrapped control sample next to it. | Analyze after exposure |
-
Sample Analysis:
-
At each timepoint, withdraw an aliquot.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before injection.
-
Analyze all samples by the developed HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound in each condition relative to the time-zero or control sample.
-
Examine chromatograms for the appearance of new peaks (degradants).
-
If using HPLC-MS, determine the mass-to-charge ratio (m/z) of the degradants to propose potential structures.
-
Expected Outcome: This study will reveal if the compound is sensitive to acid, base, oxidation, heat, or light, providing critical information for formulating, storing, and handling the compound in all future experiments.
References
-
Pereira, V. et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
-
Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. Available at: [Link]
-
Castañeda-Ovando, A. et al. (2022). The Stability of Anthocyanins and Their Derivatives through Clay Minerals: Revising the Current Literature. MDPI. Available at: [Link]
-
Hars, N. & Schupp, J. (2011). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions. Available at: [Link]
-
Li, L. et al. (2017). Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Lars, E. et al. (2023). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate. Available at: [Link]
-
Nielsen, P. (2016). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Available at: [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]
-
Wang, Y. et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dovepress. Available at: [Link]
-
Ceda, A. & Cooks, R. G. (2001). Organic chloramine analysis and free chlorine quantification by electrospray and atmospheric pressure chemical ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Thompson, J. et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. Available at: [Link]
-
Pienimäki, K. et al. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]
-
Corbett, J. F. (2005). Structure-stability correlations for imine formation in aqueous solution. ResearchGate. Available at: [Link]
-
Ge, X. et al. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed. Available at: [Link]
-
Namjoshi, S. (2016). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. Available at: [Link]
-
Hars, N. & Schupp, J. (2011). Thermal Stability of Amine Compounds and Dichloromethane. ResearchGate. Available at: [Link]
-
Li, Y. et al. (2023). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. Available at: [Link]
-
Lee, J. H. et al. (2017). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PubMed. Available at: [Link]
-
Ahmed, A. et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI. Available at: [Link]
-
Stengel, D. et al. (2017). A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds. PubMed. Available at: [Link]
-
Ambrosi, A. et al. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. PubMed. Available at: [Link]
-
Ambrosi, A. et al. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. ResearchGate. Available at: [Link]
-
Study Force. (2019). Hydrolysis of Amides. YouTube. Available at: [Link]
-
Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Available at: [Link]
Sources
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pjoes.com [pjoes.com]
- 11. Organic chloramine analysis and free chlorine quantification by electrospray and atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 8-Chlorochroman-4-amine: A Technical Support Guide
For researchers and professionals in drug development, the synthesis of 8-Chlorochroman-4-amine is a critical step in the development of various pharmaceutical compounds. This guide provides an in-depth look at the common side reactions and troubleshooting strategies to ensure a successful and efficient synthesis.
Introduction
The synthesis of this compound, a key intermediate for various bioactive molecules, is most commonly achieved through the reduction of 8-chloro-chroman-4-one oxime. While seemingly straightforward, this reduction is often plagued by a series of side reactions that can significantly impact yield and purity. This guide is designed to serve as a technical support center, offering troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, their probable causes, and actionable solutions.
Issue 1: Low Yield of this compound
A diminished yield of the desired product is a frequent concern. This can often be attributed to the formation of byproducts or incomplete conversion of the starting material.
Probable Causes:
-
Formation of Secondary Amines: A common side reaction in the hydrogenation of oximes is the formation of secondary amines. This occurs when the initially formed primary amine reacts with the intermediate imine.[1][2][3]
-
Incomplete Reduction: Insufficient catalytic activity or non-optimized reaction conditions can lead to the incomplete reduction of the oxime, leaving unreacted starting material or hydroxylamine intermediates.
-
Beckmann Rearrangement: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to form an amide, which is resistant to hydrogenation under typical conditions.[1]
-
Hydrolysis of Oxime: Elevated temperatures can cause the hydrolysis of the oxime back to the corresponding ketone (8-chloro-chroman-4-one) and hydroxylamine.[1]
Solutions:
-
Catalyst Selection: The choice of catalyst is crucial. While highly active catalysts like Palladium (Pd) and Rhodium (Rh) on carbon can be effective, they may also promote the formation of secondary amines.[1] Less active but more selective catalysts such as Nickel (Ni) or Cobalt (Co) based catalysts, like Raney Nickel, can favor the formation of the primary amine, especially under basic conditions.[1][2]
-
Reaction Conditions Optimization:
-
Temperature: Maintain a moderate reaction temperature to prevent oxime hydrolysis and other temperature-induced side reactions.
-
Pressure: Ensure adequate hydrogen pressure to facilitate the reduction process.
-
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used.
-
-
pH Control: To suppress the Beckmann rearrangement, it is important to avoid acidic conditions. The addition of a base may be beneficial.[2]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Raney Nickel, Ni/SiO2, Co/SiO2 | Higher selectivity for primary amines.[1][2] |
| Temperature | Moderate (e.g., Room Temp to 50°C) | Minimizes hydrolysis and other side reactions.[1] |
| Pressure | 1-50 atm H2 | Ensures sufficient hydrogen for reduction. |
| Solvent | Ethanol, Methanol | Common protic solvents for hydrogenation. |
| Additives | Base (e.g., NH3, NaOH) | Suppresses Beckmann rearrangement.[2] |
Issue 2: Presence of Impurities in the Final Product
Even with a reasonable yield, the final product can be contaminated with various impurities, complicating purification.
Probable Causes:
-
Over-reduction Products: In some cases, the aromatic ring or other functional groups may be susceptible to reduction, leading to undesired byproducts.
-
Residual Catalyst: Fine catalyst particles can be difficult to remove completely by simple filtration.
-
Unreacted Starting Material and Intermediates: As mentioned earlier, incomplete reaction can leave starting oxime or hydroxylamine intermediates in the product mixture.
Solutions:
-
Purification Techniques:
-
Crystallization: The product can often be purified by crystallization from a suitable solvent system. For amines, conversion to a salt (e.g., hydrochloride) can facilitate crystallization and removal of non-basic impurities.
-
Chromatography: Column chromatography is an effective method for separating the desired amine from closely related impurities.
-
-
Catalyst Removal: Use of fine filter aids like Celite® can help in the complete removal of the heterogeneous catalyst.
-
Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and other water-soluble impurities. Extraction with an appropriate organic solvent followed by washing and drying is a standard procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method is the catalytic hydrogenation of 8-chloro-chroman-4-one oxime.[2][3] This involves the reduction of the oxime functional group to a primary amine using a heterogeneous catalyst and a hydrogen source.
Q2: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts.
Q3: What are the key safety precautions to consider during this synthesis?
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The reaction should be carried out in a well-ventilated fume hood, and all sources of ignition must be eliminated.
-
Catalysts: Some catalysts, particularly Raney Nickel, are pyrophoric and must be handled with care, typically under a solvent.
-
Solvents: Organic solvents used in the reaction and work-up are often flammable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Q4: Can other reducing agents be used for this transformation?
Yes, besides catalytic hydrogenation, other reducing agents can be employed for the reduction of oximes to primary amines. These include metal hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a catalyst, as well as dissolving metal reductions (e.g., sodium in ethanol).[4] However, catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up.[2][3]
Visualizing the Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the desired reaction and potential side reactions.
Caption: Desired reduction pathway to this compound.
Caption: Common side reactions in the synthesis.
Experimental Protocol: A General Procedure for Catalytic Hydrogenation
The following is a representative experimental protocol. Researchers should adapt this procedure based on their specific equipment and scale.
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 8-chloro-chroman-4-one oxime (1.0 eq) in an appropriate solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add the chosen catalyst (e.g., Raney Nickel, 5-10 wt%) to the solution.
-
Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization, column chromatography, or by forming a salt and recrystallizing.
This guide provides a foundational understanding of the common challenges and solutions in the synthesis of this compound. By carefully considering the choice of catalyst, optimizing reaction conditions, and employing appropriate purification techniques, researchers can significantly improve the yield and purity of this valuable pharmaceutical intermediate.
References
- Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst.
- Recent advances on catalytic asymmetric hydrogenation of oximes and oxime ethers. Bohrium, 2024.
- Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia MDPI, 2022.
- Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI, 2022.
- Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE, 2023.
Sources
- 1. Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00368C [pubs.rsc.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
Technical Support Center: Troubleshooting the Crystallization of 8-Chlorochroman-4-amine
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 8-Chlorochroman-4-amine. As a key intermediate in the synthesis of various pharmaceutical agents, achieving high purity and a consistent crystalline form is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of small molecule crystallization and specific considerations for aromatic amines and chroman derivatives.
I. Understanding the Molecule: Key Physicochemical Properties
Before troubleshooting, it is essential to understand the basic properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [1][2][3] |
| Molecular Weight | 183.64 g/mol | [1][2] |
| Appearance | Not specified, likely a solid at room temperature | General chemical knowledge |
| Storage | Room temperature, sealed in a dry environment | [1][2] |
II. Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.
Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This typically occurs when the level of supersaturation is too high, or the cooling process is too rapid, especially with compounds that have relatively low melting points or strong intermolecular interactions that favor a disordered state.
Causality: The amine functionality of this compound can lead to strong hydrogen bonding, which, if not properly directed into a crystal lattice, can result in an amorphous oil. The presence of impurities can also disrupt crystallization and promote oiling.
Solutions:
-
Reduce Supersaturation: The most common cause of oiling out is a solution that is too concentrated. Try adding a small amount of additional solvent to the hot solution before cooling.[4]
-
Slow Down the Cooling Process: Rapid cooling favors the formation of oils. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further using an ice bath or refrigerator.[4][5]
-
Use a Seed Crystal: If you have a small amount of solid this compound, adding a seed crystal to the slightly cooled, saturated solution can induce crystallization and provide a template for crystal growth, bypassing the formation of an oil.[4][6]
-
Solvent System Modification: Consider using a solvent mixture. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) until the solution becomes slightly turbid. Heating to clarify and then slow cooling can promote crystallization.[7]
Q2: I'm not getting any crystals to form, even after extended cooling. What should I do?
A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated under the current conditions.
Solutions:
-
Induce Nucleation:
-
Increase Concentration: If no crystals form, it's likely that too much solvent was used.[6] You can carefully evaporate some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.
-
Solvent Screening: The choice of solvent is critical. An ideal solvent will dissolve the this compound when hot but have low solubility when cold.[8] A systematic solvent screening is recommended.
Recommended Solvents for Screening (Based on General Amine/Chroman Solubility):
-
Alcohols (Isopropanol, Ethanol, Methanol)
-
Esters (Ethyl acetate)
-
Ketones (Acetone)
-
Ethers (Methyl tert-butyl ether, Diethyl ether)
-
Hydrocarbons (Toluene, Heptane, Hexane) - often used as anti-solvents.
-
Acetonitrile
Q3: The purity of my crystallized this compound is not improving. What are the likely causes?
A3: Ineffective purification via recrystallization can be due to several factors, including the presence of impurities with similar solubility profiles or the formation of a solid solution.
Solutions:
-
Optimize Solvent Choice: The impurity may have a similar solubility profile to your product in the chosen solvent. Experiment with different solvents or solvent systems to maximize the solubility difference between the this compound and the impurity.
-
Activated Charcoal Treatment: If your compound has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.
-
Consider Salt Formation: Amines can be converted to their corresponding salts (e.g., hydrochloride or sulfate) by treatment with an acid.[9][10] These salts often have very different solubility profiles and may crystallize more readily and with higher purity. The free base can be regenerated after purification.
-
Alternative Purification Techniques: If recrystallization is ineffective, consider other purification methods such as flash column chromatography.[10][11] For chroman derivatives, this is a common alternative.[11]
Q4: I suspect I have different crystal forms (polymorphs). How can I control this?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for heterocyclic compounds and can be influenced by factors like solvent, cooling rate, and temperature.[12][13] Different polymorphs can have different physical properties, which is critical in pharmaceutical development.
Controlling Polymorphism:
-
Consistent Crystallization Protocol: Strictly control parameters such as solvent, concentration, cooling rate, and agitation.
-
Seeding: Using seed crystals of the desired polymorph can help ensure the formation of that specific form.
-
Solvent Choice: The solvent from which the material is crystallized can have a significant impact on the resulting polymorphic form.
-
Characterization: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to characterize the crystalline form obtained.
III. Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and observe solubility at room temperature. Heat the mixture and observe if the solid dissolves. Allow to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature.[5] Further cooling in an ice bath can maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification via Salt Formation
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acid Addition: Slowly add a solution of an acid (e.g., HCl in ether, or sulfuric acid in methanol) to precipitate the amine salt.
-
Isolation of Salt: Collect the salt by filtration, wash with the solvent, and dry.
-
Recrystallization of Salt: Recrystallize the salt using an appropriate solvent system (often involving polar solvents like alcohols or water).
-
Regeneration of Free Base: Dissolve the purified salt in water and basify with a suitable base (e.g., NaOH, NaHCO₃) to regenerate the free amine.
-
Extraction and Isolation: Extract the free amine with an organic solvent, dry the organic layer, and concentrate to obtain the purified this compound.
IV. Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for this compound crystallization.
V. Frequently Asked Questions (FAQs)
Q5: What is the impact of pH on the crystallization of this compound?
A5: As an amine, this compound is a basic compound. The pH of the solution will significantly impact its solubility.[14][15] In acidic solutions, the amine will be protonated to form a more polar ammonium salt, which is generally more soluble in polar solvents like water. This property is exploited in purification via salt formation. Controlling the pH is crucial, as unintended pH shifts can dramatically alter solubility and crystallization outcomes.[14][15]
Q6: Are there any specific safety precautions for handling this compound?
Q7: How can I determine the solubility of this compound in different solvents?
A7: A systematic approach is to take a known small mass of the compound and add a measured volume of a solvent at room temperature. If it dissolves, it is soluble. If not, heat the mixture to the solvent's boiling point. If it dissolves, it is soluble in the hot solvent. Then, cool the solution to see if the compound crystallizes. This will give you a qualitative understanding of its solubility, which is the first step in selecting a suitable recrystallization solvent.[8]
VI. References
-
Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines - Benchchem. Available at:
-
Technical Support Center: Synthesis of Chroman Derivatives - Benchchem. Available at:
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC - NIH. Available at:
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at:
-
Amine workup : r/Chempros - Reddit. Available at:
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at:
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at:
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at:
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Available at:
-
This compound. Available at:
-
This compound - CAS:770690-25-0 - Sunway Pharm Ltd. Available at:
-
770690-25-0|this compound|BLD Pharm. Available at:
-
Effect of Molecular Perturbation on Polymorphism: The Case of 8-Halotheophyllines (8-Cl-Tph and 8-Br-Tph) - MDPI. Available at:
-
Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PubMed. Available at:
-
Solubility of Organic Compounds. Available at:
-
Technical Support Center: Purifying (R)-7-Methylchroman-4-amine by Recrystallization - Benchchem. Available at:
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound - CAS:770690-25-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. 770690-25-0|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Effect of Molecular Perturbation on Polymorphism: The Case of 8-Halotheophyllines (8-Cl-Tph and 8-Br-Tph) [mdpi.com]
- 13. Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
How to prevent degradation of 8-Chlorochroman-4-amine during storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 8-Chlorochroman-4-amine to prevent its degradation. By understanding the underlying chemical principles, users can ensure the long-term integrity and reliability of this valuable research compound.
Core Principles of Stability: Understanding the Vulnerabilities of this compound
This compound combines several chemical features that make it susceptible to degradation if not handled correctly. Its structure contains an aromatic amine, a halogen substituent, and a chroman core. This combination dictates its primary degradation pathways:
-
Oxidation: The arylamine moiety is electron-rich and thus prone to oxidation by atmospheric oxygen.[1][2][3] This process is often autocatalytic and can be accelerated by light and trace metal impurities. Oxidation typically leads to the formation of highly colored quinone-imine type structures and polymeric byproducts, which are visible as a darkening of the material from white or off-white to yellow, brown, or even black.
-
Reaction with Atmospheric Moisture: While less reactive than acid chlorides, amines can interact with moisture. More importantly, dissolved carbon dioxide in atmospheric moisture can react with the amine to form a carbamate salt. While often reversible, this can introduce impurities and affect accurate weighing and solution preparation.
-
Light Sensitivity: Chroman derivatives and compounds with aromatic systems can be sensitive to UV and visible light, which can provide the activation energy for unwanted side reactions, including oxidation.[4][5][6]
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[7][8][9] While stable at room temperature for short periods, long-term storage at elevated temperatures will inevitably lead to a faster decline in purity.
Understanding these vulnerabilities is the foundation for establishing effective storage and handling protocols. The primary goal is to create an environment that minimizes exposure to oxygen, moisture, light, and heat.
Troubleshooting Guide & Experimental Issues (Q&A Format)
This section addresses specific issues that users may encounter, providing explanations grounded in the compound's chemistry and offering actionable solutions.
Question 1: My solid this compound, which was initially an off-white powder, has turned noticeably yellow/brown upon storage in my lab. What happened, and is it still usable?
Answer: A color change from white/off-white to yellow or brown is the most common indicator of degradation. This is almost certainly due to oxidation of the aromatic amine functional group.[2] Atmospheric oxygen reacts with the amine, leading to the formation of colored impurities.[1][3]
-
Causality: The vial was likely opened multiple times in the ambient atmosphere, or the initial seal was not completely airtight, allowing for the continuous ingress of oxygen. Even small amounts of oxygen over time can cause visible degradation.
-
Usability: The usability of the darkened material is highly dependent on your application.
-
For high-sensitivity applications (e.g., quantitative biological assays, GMP synthesis, reference standard preparation), the material should be considered compromised. The impurities can lead to artifactual results, lower reaction yields, and complicate purification. It is strongly recommended to use a fresh, unopened lot of the compound.
-
For less sensitive, exploratory work , you might be able to proceed after purification (e.g., recrystallization or column chromatography), but you must first confirm the identity and purity of the purified material by analytical methods like NMR or LC-MS.
-
Question 2: I prepared a 10 mM stock solution of this compound in DMSO. After a week in the refrigerator (2-8°C), the solution has darkened. Why did this happen even at low temperature?
Answer: While refrigeration slows down reaction rates, it does not stop them entirely.[9] The degradation you are observing in your DMSO solution is still likely due to oxidation.
-
Causality:
-
Dissolved Oxygen: Standard laboratory solvents, including DMSO, contain dissolved oxygen. Unless the solvent was de-gassed (e.g., by sparging with nitrogen or argon) before use, sufficient oxygen was present to cause degradation over time.
-
-
Troubleshooting Protocol:
-
Always use high-purity, anhydrous grade solvent.
-
Before preparing the solution, thoroughly de-gas the solvent by sparging with an inert gas like argon or nitrogen for 15-20 minutes.
-
Prepare the solution under a gentle stream of inert gas.
-
Dispense the stock solution into smaller, single-use aliquots. This prevents the need to repeatedly warm and open the main stock, minimizing exposure of the bulk material to atmospheric oxygen.
-
Blanket the headspace of each aliquot vial with inert gas before sealing.
-
Question 3: My HPLC analysis of a stored sample shows a decrease in the main peak area and the appearance of several new, smaller peaks. What are these impurities?
Answer: This analytical observation confirms the chemical degradation of your sample. The decrease in the main peak area corresponds to the consumption of this compound, while the new peaks represent the degradation products.
-
Likely Impurities: The new peaks are likely a mixture of oxidized species (such as dimers or oligomers) and potentially products from reactions with trace impurities in your solvent or storage container. Without mass spectrometry (LC-MS) data, it is difficult to identify them definitively. However, based on the known reactivity of aromatic amines, they are almost certainly more polar than the parent compound, which may affect their elution profile.
-
Preventative Workflow: To prevent this, you must adhere strictly to air-free handling and storage techniques.[10][11][12] This includes using inert gas for all transfers and storing the material in tightly sealed containers with an inert atmosphere in the headspace.
Frequently Asked Questions (FAQs)
-
What is the absolute best way to store solid this compound for long-term stability ( >1 year)? For maximum long-term stability, the solid should be stored in a sealed amber glass ampoule under an argon atmosphere at -20°C.[10] Argon is denser than nitrogen and provides an excellent protective blanket.[11] Sealing under an inert atmosphere in an ampoule provides the most robust barrier against oxygen and moisture ingress.[10]
-
Can I store the solid in a standard screw-cap vial in the freezer? Yes, but with precautions. Use a vial with a PTFE-lined cap to ensure a good seal. Before sealing, flush the vial thoroughly with a dry inert gas (nitrogen or argon) to displace all air.[13][14] Wrap the cap-vial interface with Parafilm® as an extra barrier. This is a good method for routine use, but ampoulization is superior for archival storage.
-
Is nitrogen or argon better for blanketing? Both are effective. Argon is denser than air and can provide a more stable protective layer over the compound, making it theoretically superior, especially when transferring solids.[11] However, high-purity nitrogen is more economical and is perfectly suitable for most applications.[13][14] The purity of the inert gas is the most critical factor.
-
How should I handle the compound on the bench? Minimize benchtop time in the open air. For weighing and transferring, it is ideal to use a glovebox with a purified inert atmosphere (<1 ppm O₂ and H₂O).[4][10][11] If a glovebox is not available, work quickly and efficiently. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[15] Once the transfer is complete, immediately re-flush the container with inert gas before sealing and returning to storage.
Protocols and Data
Recommended Storage Conditions Summary
| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Solution Storage (in Anhydrous, Degassed Solvent) |
| Temperature | 2-8°C | -20°C | -20°C or -80°C |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Inert Gas (Argon preferred) | Inert Gas (Nitrogen or Argon) |
| Container | Tightly sealed amber glass vial with PTFE-lined cap | Flame-sealed amber glass ampoule or specialized air-tight container | Tightly sealed amber glass vial with PTFE-lined septum cap |
| Light | Protect from light | Protect from light | Protect from light |
Experimental Protocol: Aliquoting a Master Stock Solution
This protocol minimizes degradation when preparing stock solutions for routine use.
-
Preparation: Move the sealed container of solid this compound and a fresh bottle of anhydrous, high-purity solvent (e.g., DMSO) into a nitrogen or argon-filled glovebox. If a glovebox is unavailable, prepare a Schlenk line setup.
-
Degassing (if no glovebox): Sparge the solvent with dry argon for 20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the desired amount of the solid directly into a clean, dry volumetric flask inside the glovebox or under a positive pressure of inert gas.
-
Dissolution: Add the degassed solvent to the flask to dissolve the solid, then bring it to the final volume. Mix thoroughly.
-
Aliquoting: Immediately dispense the solution into smaller, single-use amber glass vials (e.g., 2 mL HPLC vials) that have been pre-flushed with inert gas.
-
Blanketing: Before sealing each aliquot, flush the headspace with inert gas.
-
Sealing & Storage: Tightly cap each vial. Label clearly and store at the recommended temperature (-20°C or -80°C).
Visualizing Degradation and Prevention
Degradation Pathways and Prevention Workflow
The following diagram illustrates the primary chemical threats to this compound and the corresponding protective measures that form the basis of a sound storage strategy.
Caption: Key degradation threats and corresponding preventative measures.
Recommended Handling Workflow
This workflow outlines the logical steps for handling the compound to minimize exposure and maintain purity during experimental use.
Caption: Recommended workflow for handling solid this compound.
References
-
Air Products. The Importance of Inerting. [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]
-
Linde Gas. (n.d.). White Paper: Inerting in the chemical industry. [Link]
-
Wikipedia. (n.d.). Inert gas. [Link]
-
Wisdomlib. (2025). Inert gases: Significance and symbolism. [Link]
-
Plaza, M. (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. [Link]
-
Hunt, I. (n.d.). Ch20: Amide hydrolysis. University of Calgary. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
Save My Exams. (2025). Reactions of Amides. [Link]
-
Tanthana, J., & Veawab, A. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993–16013. [Link]
-
Ashenhurst, J. (2019). Hydrolysis of Amides Using Acid Or Base. Master Organic Chemistry. [Link]
- Google Patents. (2012).
-
ResearchGate. (n.d.). Effect of temperature on amine loss. [Link]
-
ResearchGate. (n.d.). Thermal degradation rates of different amines. [Link]
-
PNAS. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]
-
ResearchGate. (2022). Visible‐Light‐Induced Deaminative Alkylation for the Synthesis of Chroman‐4‐One Derivatives via EDA Complexes. [Link]
-
ResearchGate. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. [Link]
Sources
- 1. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. The Importance of Inerting [airproducts.ie]
- 14. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Poor Cell Penetration of 8-Chlorochroman-4-amine
Welcome to the technical support center for 8-Chlorochroman-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this compound and encountering challenges with its cellular uptake. As a key intermediate in the synthesis of central nervous system agents and other novel analogs, its ability to efficiently enter cells is paramount to its biological activity and the success of your experiments.[1]
This document provides a series of frequently asked questions (FAQs) to diagnose the underlying issues and in-depth troubleshooting guides with actionable protocols to enhance the cell permeability of this compound and its derivatives.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental properties of this compound and the principles governing its passage across the cell membrane.
FAQ 1: What are the key physicochemical properties of this compound?
Understanding a molecule's physical and chemical characteristics is the first step in diagnosing permeability issues. The properties of this compound suggest potential hurdles for passive diffusion across the lipid-rich cell membrane.
| Property | Value | Implication for Cell Permeability |
| Molecular Formula | C₉H₁₀ClNO[1] | - |
| Molecular Weight | 183.64 g/mol [1] | Favorable. Well below the 500 Da guideline from Lipinski's Rule of 5, suggesting size is not a barrier. |
| Structure | Chroman core with a primary amine at position 4 and chlorine at position 8.[1][2][3] | The primary amine is the most critical feature influencing permeability. |
| Predicted pKa | ~9-10 (Estimated for a primary amine on a cyclic scaffold) | High. This means the amine group will be predominantly protonated (positively charged) at physiological pH (~7.4). |
| Predicted cLogP | ~2.0 - 2.5 (Estimated) | Moderate lipophilicity. While not excessively polar, the charge from the protonated amine will dominate its behavior. |
FAQ 2: Why is this compound likely to have poor cell penetration?
The primary reason is its ionization state at physiological pH. The cell membrane is a lipid bilayer, creating a nonpolar, hydrophobic barrier. While small, uncharged molecules can passively diffuse through this barrier, charged molecules are strongly repelled.
Due to its high pKa, the amine group on this compound will accept a proton in a neutral pH environment (like cell culture media or blood) to become a cationic ammonium group (-NH₃⁺). This positive charge makes it very difficult for the molecule to enter the hydrophobic interior of the cell membrane, drastically reducing its passive diffusion.
FAQ 3: What is the difference between passive diffusion and active transport?
-
Passive Diffusion: The movement of substances across a membrane from a region of higher concentration to a region of lower concentration, without the expenditure of cellular energy. This process is driven by the molecule's lipophilicity and is the primary route of entry for many small-molecule drugs.[4] Poor permeability of this compound is due to the failure of this mechanism.
-
Active Transport: The movement of substances across a membrane against a concentration gradient, requiring energy. This is mediated by transporter proteins. A significant challenge in drug delivery is efflux , a form of active transport where pumps like P-glycoprotein (P-gp) actively remove foreign substances from the cell, further reducing intracellular concentration.[5][6][7]
FAQ 4: How can I experimentally measure the cell permeability of my compound?
Two industry-standard in vitro assays are recommended to quantify permeability. It is crucial to gather this baseline data before attempting optimization strategies.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion only.[8] It's an excellent first step to confirm if poor passive transport is the core issue.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal barrier.[9][10][11] It measures both passive diffusion and active transport, making it possible to identify if your compound is a substrate for efflux pumps.[9]
Section 2: Troubleshooting Guide - Assessing Permeability
This section provides condensed protocols for the key permeability assays and guidance on interpreting the results.
Caption: Permeability Troubleshooting Workflow.
Protocol 2.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability coefficient (Papp) of this compound.
Methodology:
-
Prepare Donor Plate: A stock solution of the test compound is prepared in a buffer (e.g., PBS at pH 7.4) and added to the wells of a 96-well filter plate (the donor plate).
-
Prepare Artificial Membrane: The filter membrane of the donor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Prepare Acceptor Plate: A 96-well acceptor plate is filled with buffer.
-
Assemble and Incubate: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-18 hours) at room temperature.
-
Quantify: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient is calculated based on the compound concentrations.
Data Interpretation:
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Likely In Vivo Absorption |
| > 10 | High | > 80% |
| 1 - 10 | Medium | 20% - 80% |
| < 1 | Low | < 20% |
| Reference standards (e.g., high-permeability caffeine, low-permeability famotidine) should be run in parallel for validation.[8] |
Protocol 2.2: Caco-2 Cell Permeability Assay
Objective: To determine bidirectional permeability (A→B and B→A) and identify potential active efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for ~21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Apical to Basolateral (A→B) Transport: The test compound is added to the apical (upper) chamber. At various time points, samples are taken from the basolateral (lower) chamber to measure the amount of compound that has crossed the monolayer. This mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber. This measures transport back into the "gut lumen."
-
Quantify and Calculate Papp: Compound concentrations are measured by LC-MS/MS, and Papp values are calculated for both directions.
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B).
Data Interpretation:
| Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| < 1 | < 2 | Low permeability, not an efflux substrate. |
| 1 - 10 | < 2 | Medium permeability, not an efflux substrate. |
| > 10 | < 2 | High permeability, not an efflux substrate. |
| Any Value | > 2 | Potential efflux substrate. The compound can enter cells but is actively pumped out. |
| If ER > 2, the assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm the involvement of this specific efflux pump.[9] |
Section 3: Strategies for Enhancing Cell Penetration
If the assays in Section 2 confirm poor permeability, the following strategies can be employed. The choice of strategy depends on the experimental context, synthetic feasibility, and desired mechanism of action.
Strategy 3.1: Prodrug Approach (Chemical Modification)
Causality: The most direct way to overcome charge-based permeability issues is to temporarily mask the primary amine with a non-polar group. This creates a "prodrug" – an inactive precursor that is more lipophilic and can cross the cell membrane.[12][13] Once inside the cell, cellular enzymes (like esterases or amidases) cleave the masking group, releasing the active this compound.[14][15]
Common Prodrug Moieties for Amines:
-
Amides: Formed by reacting the amine with an acyl chloride or carboxylic acid. Amides are generally very stable, so cleavage might be slow.
-
(Acyloxy)alkyl Carbamates: A more advanced approach that often results in faster cleavage rates inside the cell compared to simple amides.[12]
Caption: The Prodrug Strategy Workflow.
Strategy 3.2: Formulation with Nano-carriers
Causality: Instead of modifying the drug, it can be encapsulated within a nano-sized carrier. These carriers can protect the drug and interact with the cell membrane in ways that facilitate entry, often via endocytosis, bypassing the need for passive diffusion of the drug itself. This is particularly useful for delivering hydrophilic or charged molecules.[16][17][18]
Common Nano-carriers:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate aqueous drugs in their core.
-
Polymeric Nanoparticles: Made from biodegradable polymers, these can encapsulate drugs within their matrix.[19]
Caption: Nanoparticle-Mediated Drug Delivery.
Strategy 3.3: Conjugation with Cell-Penetrating Peptides (CPPs)
Causality: CPPs are short peptides (typically 5-30 amino acids) that can traverse the cell membrane and carry molecular cargo inside.[20][21] By covalently linking this compound to a CPP, the peptide acts as a "molecular vehicle," pulling the drug into the cell.[22] Many CPPs are cationic (e.g., poly-arginine) and are thought to interact with negatively charged components of the cell membrane to trigger uptake.[4]
Common CPPs:
-
Tat peptide: Derived from the HIV-1 Tat protein.
-
Penetratin: Derived from the Drosophila Antennapedia homeodomain.[20]
-
Poly-arginine: Synthetic peptides consisting of multiple arginine residues.[22]
Experimental Workflow:
-
Synthesis: Synthesize the CPP-drug conjugate. This typically involves modifying the this compound to introduce a reactive handle that can be linked to the peptide via a stable or cleavable bond.
-
Purification: Purify the conjugate using methods like HPLC.
-
Validation of Uptake: Treat cells with the conjugate. Use a fluorescently labeled CPP or an antibody against the CPP to confirm cellular entry via fluorescence microscopy or flow cytometry.
-
Confirm Activity: Perform a biological assay to ensure the released drug is still active after cellular entry.
Section 4: Summary and Decision-Making Guide
Choosing the right strategy requires balancing synthetic effort, cost, and the specific goals of your research.
| Strategy | Pros | Cons | Best For... |
| Prodrug | - Retains small molecule character.- Potentially high drug loading.- Can be optimized for specific enzyme cleavage.[12] | - Requires synthetic chemistry expertise.- Cleavage rate can be unpredictable.- May alter metabolism or create toxic byproducts. | Early-stage drug discovery where modifying the core molecule is feasible and desirable for oral bioavailability. |
| Nano-carrier | - No chemical modification of the drug needed.- Can carry high payloads of both hydrophobic and hydrophilic drugs.[16]- Can be tailored for targeted delivery. | - Complex formulation and characterization.- Potential for immunogenicity.- Drug release kinetics can be difficult to control. | Projects where the parent drug cannot be modified, or when co-delivery of multiple agents is needed. |
| CPP Conjugation | - Highly efficient cellular uptake.[23]- Can deliver a wide range of cargo.[20]- Mechanism is independent of drug's lipophilicity. | - Increases molecular weight significantly.- Can be costly to synthesize.- Often lacks cell-type specificity, leading to off-target effects.[20] | Research applications requiring high intracellular concentrations, delivery of otherwise impermeable cargo, and proof-of-concept studies. |
This guide provides a framework for diagnosing and solving the cell penetration challenges associated with this compound. By systematically assessing permeability and selecting an appropriate enhancement strategy, researchers can unlock the full potential of this valuable chemical scaffold.
References
-
The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain. (n.d.). MDPI. [Link]
-
Co-delivery of a hydrophobic small molecule and a hydrophilic peptide by porous silicon nanoparticles. (2013). PubMed. [Link]
-
Drug delivery of nanoparticles and hydrophobic small molecules loaded into the hydrogel. (n.d.). ResearchGate. [Link]
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Prodrugs for Amines. (n.d.). MDPI. [Link]
-
Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (n.d.). ResearchGate. [Link]
-
Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. (2019). Royal Society of Chemistry. [Link]
-
Strategies to improve CPP internalization and intracellular delivery of the carried nucleic acids. (n.d.). ResearchGate. [Link]
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Cell Penetrating Peptides in the Delivery of Biopharmaceuticals. (2012). PubMed Central. [Link]
-
Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. (2019). Semantic Scholar. [Link]
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Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). PubMed Central. [Link]
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Applications of cell penetrating peptide-based drug delivery system in immunotherapy. (2024). Frontiers in Immunology. [Link]
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Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress. (n.d.). PubMed Central. [Link]
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Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. (2021). ACS Publications. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Sygnature Discovery. [Link]
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Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. (2021). Semantic Scholar. [Link]
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Caco-2 cell permeability, pampa membrane assays. (n.d.). SlideShare. [Link]
-
Predicting Permeability for Small Molecules. (2024). Rowan Newsletter. [Link]
-
Experimental Drug Absorption — Caco-2 vs. PAMPA. (2024). Medium. [Link]
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Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004). Rutgers University. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). ResearchGate. [Link]
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The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (n.d.). MDPI. [Link]
-
Prodrugs for Amines. (2008). ResearchGate. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). R Discovery. [Link]
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Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (n.d.). Frontiers. [Link]
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Microbial Primer: Multidrug efflux pumps. (n.d.). PubMed Central. [Link]
-
Efflux Pumps: Current Targets in the fight against Antibiotic Resistance. (2024). Impulse. [Link]
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Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). PubMed. [Link]
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (n.d.). PubMed Central. [Link]
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Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. (n.d.). PubMed Central. [Link]
-
Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. (2024). PubMed. [Link]
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Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). Sci-Hub. [Link]
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Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. (2024). ResearchGate. [Link]
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Improved Synthesis of Capuramycin and Its Analogs. (n.d.). PubMed Central. [Link]
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8-Chlorochroman. (n.d.). PubChem. [Link]
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Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. (2023). PubMed Central. [Link]
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Lipophilic cationic drugs increase the permeability of lysosomal membranes in a cell culture system. (n.d.). PubMed. [Link]
-
Enhancing Membrane Permeability of Fluorescein-Type Chromophore Through Covalent Attachment of Chlorinated Dodecaborate. (2024). MDPI. [Link]
-
(S)-8-Chlorochroman-4-amine, 95% Purity, C9H10ClNO, 250 mg. (n.d.). CP Lab Safety. [Link]
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Technical Support Center: Minimizing Off-Target Effects of 8-Chlorochroman-4-amine and Related Chroman-4-amine Derivatives
Last Updated: 2026-01-11
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Chlorochroman-4-amine and the broader class of chroman-4-amine derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to minimize off-target effects during your experiments. While specific data on this compound is limited in publicly available literature[1][2][3], this document leverages established principles of pharmacology and drug discovery, along with data on related chroman-4-one and chroman-4-amine scaffolds, to offer a robust framework for your research.
The chroman-4-one scaffold is a "privileged structure" in drug discovery, forming the basis for a wide range of biologically active compounds, including flavanones and isoflavanones.[4][5] These compounds have demonstrated a variety of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] However, as with any bioactive small molecule, the potential for off-target interactions is a critical consideration in preclinical development.[8] This guide will walk you through the causality behind experimental choices to ensure the highest degree of scientific integrity in your work.
Understanding and Identifying Off-Target Effects
Off-target effects, where a drug interacts with unintended molecular targets, are a significant cause of adverse drug reactions and can lead to costly failures in later stages of drug development.[8] Therefore, early identification and mitigation of these effects are paramount.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target families for chroman-4-amine derivatives?
A1: Given the structural similarity of the chroman-4-amine scaffold to various endogenous ligands, potential off-target families include G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. The specific substitution pattern on the chroman ring and the amine will heavily influence the off-target profile. For instance, derivatives of the related chroman-4-one scaffold have shown activity as SIRT2 inhibitors and MAO inhibitors.[9][10]
Q2: At what stage of my research should I start screening for off-target effects?
A2: Off-target screening should be initiated as early as possible in the drug discovery pipeline.[11][12] Early-stage screening allows for the selection of lead candidates with higher specificity and can guide medicinal chemistry efforts to design out unwanted activities.
Q3: What is the difference between in vitro and in silico off-target screening?
A3: In silico methods use computational models to predict potential off-target interactions based on the compound's structure.[8][13] These are cost-effective and can screen a vast number of targets. In vitro screening involves experimentally testing the compound against a panel of purified proteins or in cell-based assays to directly measure its activity at various targets.[11][14]
Troubleshooting Guide: Unexpected Phenotypes or Toxicity
Issue: My in vitro or in vivo experiments with a chroman-4-amine derivative are showing an unexpected or toxic phenotype that cannot be explained by its on-target activity.
Possible Cause: This is a classic indicator of one or more off-target interactions.
Troubleshooting Workflow:
Caption: Workflow for phenotypic screening and off-target validation.
In Vivo Models for Off-Target Assessment
Ultimately, the relevance of off-target effects must be assessed in a whole organism.
Protocol:
-
Select an appropriate animal model that is relevant to the intended therapeutic indication. [15]2. Administer the compound at a range of doses, including a therapeutically relevant dose and a higher dose to assess potential toxicity.
-
Monitor for adverse effects , including changes in behavior, body weight, and clinical signs.
-
Collect tissues at the end of the study for histopathological analysis to identify any organ-specific toxicity.
-
Correlate any observed toxicity with the potencies of known off-target interactions to establish a causal link.
Conclusion
Minimizing off-target effects is a critical and iterative process in drug discovery and development. By employing a combination of predictive in silico tools, comprehensive in vitro screening, and validation in cellular and in vivo models, researchers can significantly de-risk their drug candidates. This technical guide provides a foundational framework for addressing potential off-target liabilities of this compound and related derivatives, ultimately leading to the development of safer and more effective therapeutics.
References
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
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Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]
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AZoNano. (2022, May 13). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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Wilson, J. T., et al. (2018). Reducing off-target drug accumulation by exploiting a type-III interferon response. Oncotarget, 9(49), 29119–29131. Retrieved from [Link]
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Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 7648. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Weldon, J. E., et al. (2019). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibodies, 8(1), 19. Retrieved from [Link]
-
Crown Bioscience. (2025, July 28). Off-target toxicity in antibody-drug conjugates. Retrieved from [Link]
-
CRISPR Medicine News. (2023, May 24). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. Retrieved from [Link]
-
ResearchGate. (2021, May 19). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved from [Link]
-
Semantic Scholar. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Retrieved from [Link]
-
ScienceDirect. (2015). Recent advances of chroman-4-one derivatives. Retrieved from [Link]
-
React4Life. (n.d.). Off-Target/On-Target Cytotoxicity Assay. Retrieved from [Link]
-
UPM. (n.d.). Exploring Chroman-4-one: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]
-
Springer. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Retrieved from [Link]
-
ResearchGate. (2021, December 1). (PDF) In–Vivo Models for Toxicity Screening of Nanohazards: Opportunities and Challenges. Retrieved from [Link]
-
PubMed Central. (2021, June 30). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from [Link]
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ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (S)-8-Chlorochroman-4-amine, 95% Purity, C9H10ClNO, 250 mg. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
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Journal of Pharmaceutical Research International. (2021, December 29). Design, Synthesis and MAO Inhibitor Activity of Chroman-4-one Derivative. Retrieved from [Link]
-
Wiley Online Library. (2019, July 28). Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities. Bulletin of the Korean Chemical Society. Retrieved from [Link]
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Technical Support Center: Purification of 8-Chlorochroman-4-amine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 8-Chlorochroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this and structurally similar basic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations.
The purification of amine-containing compounds like this compound by silica gel chromatography is a frequently encountered yet challenging task. The basic nature of the amine functional group leads to strong, often problematic, interactions with the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[1][2][3] This guide provides a structured, question-and-answer approach to navigate these challenges, ensuring higher purity, better yield, and greater confidence in your results.
Section 1: Foundational Knowledge & Method Development
This section addresses the essential preliminary steps and the chemical reasoning behind them. A successful column purification is almost always preceded by meticulous method development.
Q1: Why is purifying this compound particularly challenging on standard silica gel?
The core of the issue lies in an acid-base interaction. Silica gel is an acidic stationary phase due to the prevalence of silanol groups (Si-OH) on its surface. This compound, being a primary amine, is a basic compound.[1][2] When the basic amine interacts with the acidic silica, it can lead to several undesirable outcomes:
-
Strong Adsorption: The amine can be protonated by the silica, leading to a strong ionic interaction that causes the compound to bind tightly to the stationary phase. This results in significant peak tailing (streaking) on TLC and the column.[3]
-
Irreversible Binding: In some cases, the interaction is so strong that the compound does not elute from the column at all, leading to very low or zero recovery.[4][5]
-
Compound Degradation: The acidic surface of the silica can catalyze the degradation of sensitive molecules.[2][4]
Understanding this fundamental interaction is the first step toward developing a successful purification strategy.
Q2: How do I select the most appropriate stationary phase for my purification?
While standard silica gel can be used with modifications, sometimes a different stationary phase is a more direct route to success. The choice depends on the severity of the interaction and the nature of the impurities.
| Stationary Phase | Key Characteristics & Best Use Cases | Advantages | Disadvantages |
| Standard Silica Gel | Acidic surface. Most common and economical. Suitable for this compound only when the mobile phase is modified with a basic additive.[5] | Inexpensive, widely available. | Requires mobile phase modifiers for amines; can cause tailing, low recovery, or degradation.[1][2] |
| Amine-Functionalized Silica | Silica surface is bonded with aminopropyl groups, creating a basic environment.[6] Ideal for purifying basic compounds without additives.[1][2] | Excellent peak shape for amines, no need for basic additives, simplified solvent systems (e.g., Hexane/EtOAc).[1] | More expensive than standard silica. |
| Alumina (Neutral or Basic) | Less acidic than silica. Basic alumina is particularly effective for purifying basic compounds.[4] | Good alternative when silica causes degradation or irreversible binding.[7] | Can have different selectivity than silica; activity can vary with water content. |
Recommendation: Begin with standard silica gel and a modified mobile phase. If tailing or recovery issues persist, an amine-functionalized silica column is the most robust solution.[1][2]
Q3: How do I properly develop a mobile phase using Thin-Layer Chromatography (TLC)?
TLC is an indispensable tool for developing and optimizing your separation before committing your sample to a column.[8] The goal is to find a solvent system where the this compound has a Retention Factor (Rf) between 0.2 and 0.4, ensuring good separation from impurities.[3]
Experimental Protocol: TLC Method Development
-
Prepare the Eluent: Start with a common solvent mixture, such as 70:30 Hexane:Ethyl Acetate. To counteract the acidic silica, add a basic modifier directly to this eluent. A typical starting point is 1% triethylamine (TEA) by volume.[3][7]
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the mixture onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent. Ensure the chamber is sealed to maintain a saturated atmosphere. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots. Since this compound is a primary amine, it can be visualized with UV light (if UV-active) or specific stains.[9]
-
Analyze and Optimize: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
-
If the Rf is too low (<0.2), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
If the Rf is too high (>0.4), decrease the polarity (e.g., increase the percentage of hexane).
-
Continue this process until the target compound has an Rf of ~0.3 and is well-separated from all major impurities.
-
Q4: How can I be certain my compound is not decomposing on the silica gel?
Compound instability on silica is a common reason for poor recovery.[4] A 2D TLC experiment is a simple and effective way to diagnose this issue.[4][10]
Experimental Protocol: 2D TLC for Stability Check
-
Spot your crude mixture in one corner of a square TLC plate, about 1.5 cm from each edge.
-
Develop the plate as usual with your chosen eluent.
-
Remove the plate and let it dry completely in a fume hood.
-
Rotate the plate 90 degrees so that the line of separated spots is now the baseline.
-
Develop the plate again in the same eluent system.
-
Visualize the spots.
Interpreting the Results:
-
Stable Compound: All spots will appear on a 45-degree diagonal line from the origin. This means their Rf values were the same in both directions.
-
Unstable Compound: Any spots that appear off the diagonal indicate degradation. The compound ran to a certain height in the first dimension, degraded while adsorbed on the silica, and the new degradation products ran to different heights in the second dimension.[4] If you see this, you must switch to a less acidic stationary phase like neutral alumina or amine-functionalized silica.[1][2][4]
Section 2: Troubleshooting Common Purification Issues
This section provides direct answers to the most common problems encountered during the column chromatography of this compound.
Q5: My compound is streaking badly on the column, leading to mixed fractions. What's wrong?
Cause: This is the classic symptom of the strong acid-base interaction between your basic amine and the acidic silica gel.[1][3] The "tail" of the peak consists of molecules that were more strongly adsorbed and took longer to elute, contaminating later fractions.
Solutions:
-
Add a Basic Modifier to the Eluent: This is the primary solution. Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your mobile phase.[1][5] The modifier acts as a competitive base, interacting with the acidic silanol sites and allowing your compound to elute more symmetrically.[1] Always re-develop your TLC with the chosen modifier to confirm the Rf.
-
Switch to an Amine-Functionalized Column: If modifiers are insufficient or undesirable, an amine-functionalized silica column is the ideal solution.[1][2] This stationary phase has a basic surface, which eliminates the problematic interaction and typically results in sharp, symmetrical peaks without any mobile phase additives.[6]
-
Use Neutral or Basic Alumina: Alumina is a less acidic alternative and can prevent the strong binding observed with silica.[4][7]
Q6: I ran my column, but my total recovery of this compound is extremely low. Where did my product go?
Cause: The product has likely either irreversibly bound to the column or decomposed.
Solutions:
-
Confirm Stability: First, perform the 2D TLC experiment described in Q4 to rule out decomposition. If decomposition is observed, immediately switch to a less acidic stationary phase like amine-silica or alumina.[4][7]
-
Increase Eluent Polarity and Basicity: If the compound is stable but not eluting, it is likely stuck to the column. You can try to "strip" the column with a much more polar and basic eluent, such as 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide. However, be aware that very polar basic eluents can dissolve some of the silica stationary phase.[5]
-
Proactive Prevention: The best solution is prevention. Always use a mobile phase containing a basic modifier (like TEA) when purifying amines on silica.[5][8] This prevents the irreversible binding from occurring in the first place.
Q7: My TLC showed good separation, but on the column, the peaks are broad and overlapping. How can I improve the resolution?
Cause: This issue usually points to problems with the column setup or sample loading, rather than the solvent system itself.
Solutions:
-
Reduce the Sample Load: Overloading is a very common cause of poor separation.[3] For a standard separation, the crude material should be no more than 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column). For difficult separations, reduce this to 0.5% or less.
-
Ensure Proper Column Packing: The column must be packed perfectly to avoid channels or cracks, which lead to uneven solvent flow and band broadening.[3] Always use a "wet slurry" packing method (see Protocol 1) and ensure the silica bed is uniform and level before loading.[11][12]
-
Load the Sample in a Minimal Volume: The sample should be loaded onto the column as a highly concentrated, narrow band.[12] Dissolve your crude material in the absolute minimum amount of solvent required for it to be fully dissolved. Using too much solvent for loading will result in a wide initial band that is impossible to resolve well.
Q8: My final product is pure by NMR, but it's contaminated with triethylamine. How do I remove it?
Cause: Triethylamine (Boiling Point: 89.5 °C) is significantly less volatile than common chromatography solvents like hexane and ethyl acetate, and it can be difficult to remove completely under reduced pressure.
Solutions:
-
Co-evaporation: The most effective method is to add a solvent that forms an azeotrope with TEA or simply helps carry it away. Dissolve your purified product in a moderate volume of a solvent like methanol or toluene.[13] Remove the solvent on a rotary evaporator. Repeat this process 2-3 times. This will effectively remove residual TEA.
-
Aqueous Wash: If your compound is not water-soluble, you can dissolve the purified material in a solvent like dichloromethane or ethyl acetate, wash it with a dilute acid solution (e.g., 1M HCl) to protonate and extract the TEA into the aqueous layer, and then wash with brine. Dry the organic layer and remove the solvent. Caution: Ensure your target compound, this compound, does not get extracted into the acidic aqueous layer during this process. A milder wash with saturated ammonium chloride may be preferable.
Section 3: Protocols & Visual Guides
Workflow for Purification of this compound
Caption: Overall workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
Protocol 1: Step-by-Step Guide to Column Packing (Wet Slurry Method)
This method is preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase.[11][12]
-
Select Column and Silica: Choose a glass column of appropriate size. As a rule of thumb, use 50-100 g of silica gel for every 1 g of crude material.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your chosen initial eluent (e.g., 90:10 Hexane:EtOAc + 1% TEA) until the silica forms a smooth, pourable slurry with no dry clumps. Stir gently to release trapped air.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column if it doesn't have a frit. Add a thin layer of sand. With the stopcock closed, pour the silica slurry into the column in a single, continuous motion.
-
Settle and Compact: Gently tap the side of the column with a piece of rubber tubing to help the silica settle into a uniform bed. Open the stopcock and drain some solvent, but never let the solvent level drop below the top of the silica bed .[12]
-
Add Sand Layer: Once the bed is stable, carefully add a 1-2 cm layer of sand on top of the silica. This will protect the surface from being disturbed during solvent addition and sample loading.[11]
-
Equilibrate: Run 2-3 column volumes of your initial eluent through the packed column to ensure it is fully equilibrated before loading the sample.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the best visualization agents for primary amines on a TLC plate? A: Ninhydrin is highly effective for primary and secondary amines, usually giving a distinct pink or purple color.[8][9] Fluorescamine is specific for primary amines and will fluoresce under UV light.[9] General stains like potassium permanganate also work well.
-
Q: Can I reuse my column? A: Standard silica gel columns are generally not reused for different compounds to avoid cross-contamination. Amine-functionalized columns are more robust and can often be cleaned and reused, but you must ensure that all previously loaded material has been completely washed off the column.[6]
-
Q: My crude material is not soluble in the column eluent. How do I load it? A: This is a common problem. The best method is "dry loading." First, dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (~2-3 times the mass of your crude) to this solution. Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This technique ensures a very narrow starting band and excellent resolution.[4]
References
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Industry News. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Carter, T. S. (2015, February 20). Answer to "Is there any negative impact of diethyl amine while using in column chromatography?". ResearchGate. [Link]
-
Scribd. Amine Plant Troubleshooting and Optimization. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Le Coz, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 206-212. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
International Organisation of Vine and Wine (OIV). Qualitative method for detection of biogenic amines produced by lactic acid bacteria by thin-layer chromatography (TLC). [Link]
-
ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]
-
Dutscher. Protein purification troubleshooting guide. [Link]
-
ResearchGate. Thin-layer chromatography for the identification and semi-quantification of biogenic amines produced by bacteria. [Link]
-
Silver, J. (2014, November 4). Answer to "When basification of silica gel is required, before using Column chromatography?". ResearchGate. [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]
-
Chromatography Forum. (2009, November 16). Amine column degradation. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
-
Sousa, M. F., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 4993. [Link]
-
PubChem. Patent US-4440954-A: Process for the purification of p-aminophenol. [Link]
- Google Patents.
- Google Patents.
-
Google Patents. US Patent 12/2017. [Link]
-
Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
- Google Patents.
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Addressing batch-to-batch variability of 8-Chlorochroman-4-amine
Welcome to the technical support center for 8-Chlorochroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common issue of batch-to-batch variability. As a crucial intermediate in the synthesis of novel therapeutics, particularly central nervous system agents, ensuring the consistency of this compound is paramount for reproducible and reliable experimental outcomes.[1]
This resource provides in-depth, experience-driven guidance in a question-and-answer format to help you identify, understand, and resolve variability between different lots of this reagent.
Frequently Asked Questions (FAQs)
Why does the physical appearance (color, form) of my this compound vary from batch to batch?
Answer:
Variations in the physical appearance of this compound, which is often supplied as a solid or thick liquid, can be indicative of several underlying factors.[2] While slight color changes from off-white to yellow or tan may not always signify a critical loss of purity, they should not be dismissed.
Potential Causes:
-
Residual Solvents: Incomplete removal of solvents from the final synthesis or purification steps can lead to a more liquid or oily appearance.
-
Oxidation: Amines, particularly aromatic amines, can be susceptible to air oxidation over time, leading to the formation of colored impurities. This can be exacerbated by improper storage conditions (e.g., exposure to air and light).
-
Trace Impurities: The presence of minute quantities of highly colored byproducts from the synthesis can significantly impact the overall color of the batch.
-
Polymorphism: While less common for this specific structure, different crystalline forms (polymorphs) can exhibit different physical properties.[3]
Troubleshooting and Resolution:
-
Visual Inspection and Documentation: Upon receipt, carefully document the appearance of each new batch. Note any deviations from the manufacturer's certificate of analysis (CoA).
-
Purity Assessment: Perform a preliminary purity check using Thin Layer Chromatography (TLC) against a previous, well-performing batch. The appearance of new spots or significant streaking can indicate the presence of impurities.
-
Spectroscopic Analysis: A simple UV-Vis scan can sometimes reveal the presence of chromophoric (colored) impurities that are not present in a reference batch.
-
Review Storage Conditions: Ensure the material is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature to minimize degradation.[3][4]
My current batch of this compound shows lower reactivity in my downstream reaction compared to previous lots. What could be the cause?
Answer:
A decrease in reactivity is a critical issue that directly impacts experimental success. This is often linked to a lower effective concentration of the desired amine due to the presence of impurities or degradation products.
Potential Causes:
-
Lower Purity/Assay: The most straightforward cause is a lower overall purity of the batch, meaning there is less of the active reagent per unit of mass.
-
Presence of Inhibitory Impurities: Certain impurities, even at low levels, can interfere with or inhibit your reaction. These could be unreacted starting materials, byproducts, or reagents from the synthesis.
-
Protonation/Salt Formation: If the amine has been exposed to acidic conditions, it may exist partially or fully as a salt (e.g., hydrochloride). While often sold as the hydrochloride salt for stability, unexpected salt formation in the freebase form will reduce its nucleophilicity.[5]
-
Degradation: Over time, this compound can degrade, especially if not stored correctly. Degradation products are unlikely to participate in the desired reaction.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting reduced reactivity.
Experimental Protocols:
-
Quantitative NMR (qNMR): This is a powerful technique for determining the absolute purity of a sample without needing a reference standard of the same compound.[6] By integrating the signals of this compound against a certified internal standard, you can obtain a highly accurate assay value.
-
HPLC with UV Detection: Develop a gradient HPLC method to separate the main component from any potential impurities. Comparing the peak area percentage of the main peak across different batches can provide a reliable measure of relative purity.
-
Titration: A simple acid-base titration can determine the molar content of the amine functional group, providing a direct measure of the active component.[6]
I am observing unexpected peaks in my LC-MS/GC-MS analysis of my reaction product. Could they originate from the this compound starting material?
Answer:
Absolutely. It is a common and critical issue that impurities in a starting material can carry through a reaction sequence or even react to form new, unexpected byproducts. Identifying these "process-related impurities" is a cornerstone of robust drug development.[7]
Likely Impurity Profile Based on Synthesis:
While the exact commercial synthesis route for this compound is often proprietary, it is commonly synthesized from 8-chlorochroman-4-one. This allows us to predict potential impurities:
| Potential Impurity | Origin | Potential Impact |
| 8-Chlorochroman-4-one | Unreacted starting material | May form imine byproducts in your reaction. |
| 8-Chlorochroman-4-ol | Over-reduction byproduct | Likely less reactive, effectively a non-reactive impurity. |
| Dehalogenated Species | Reductive dehalogenation | May lead to products without the desired chlorine atom. |
| Isomeric Amines | Non-specific reduction | Could lead to regioisomers in the final product. |
Troubleshooting and Identification:
-
Analyze the Starting Material: Before running your reaction, inject a sample of the this compound batch directly into your LC-MS or GC-MS system. This will provide a baseline chromatogram of the impurities present.
-
Forced Degradation Study: To understand potential degradation products, subject a small sample of the amine to stress conditions (e.g., heat, acid, base, oxidation). Analyzing the resulting mixture can help identify peaks that may appear in your reaction due to instability under your reaction conditions.
-
High-Resolution Mass Spectrometry (HRMS): If you identify unknown peaks, HRMS can provide an accurate mass measurement, allowing you to propose elemental compositions and identify the impurity structures.
My batch of this compound has poor solubility in my reaction solvent. What can I do?
Answer:
Poor solubility can be due to the nature of the compound itself or the presence of insoluble impurities. This compound, as a free base, should be soluble in many common organic solvents. If you are using the hydrochloride salt, it will have better solubility in polar protic solvents.
Troubleshooting Steps:
Caption: Troubleshooting workflow for solubility issues.
Recommendations:
-
Verify the Form: Double-check if you have the free base or a salt form (e.g., hydrochloride), as their solubility profiles will differ significantly.[5]
-
Small-Scale Solvent Screening: Test the solubility of a small amount of the material in a panel of different solvents to find a more suitable one for your reaction.
-
Gentle Warming/Sonication: Sometimes, an activation energy barrier to dissolution can be overcome with gentle heating or sonication. Be cautious, as heating can also promote degradation.
-
Filtration and Analysis: If an insoluble portion remains, filter it off, wash with a small amount of solvent, and dry it. Analyze this solid separately (e.g., by NMR, IR, or MS) to determine if it is an impurity or the desired material in an insoluble form.
References
-
Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]
-
American Elements. (S)-6-Chlorochroman-4-amine hydrochloride. [Link]
-
Catalysis Science & Technology. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. [Link]
-
ScienceDirect. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). [Link]
-
J&K Scientific LLC. 6-Chlorochroman-4-amine. [Link]
-
Springer. Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
UM Research Repository. DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
ResearchGate. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]
-
University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]
-
The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture. [Link]
-
European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
-
MilliporeSigma. 6-Chlorochroman-4-amine hydrochloride. [Link]
-
PMC. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
-
PMC. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
Sources
- 1. 191608-23-8 Cas No. | 7-Chlorochroman-4-amine hcl | Apollo [store.apolloscientific.co.uk]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chlorochroman-4-amine hydrochloride | 191608-09-0 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Chlorochroman-4-amine hydrochloride | 191608-09-0 [sigmaaldrich.com]
- 6. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Aminating Chlorochroman
Welcome to the Technical Support Center for the amination of chlorochroman derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial C-N bond formation reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this transformation, ensuring a higher success rate in your synthetic endeavors.
Introduction to Aminating Chlorochroman
The amination of chlorochroman represents a key synthetic step in the preparation of a wide array of biologically active molecules. The chroman scaffold is a privileged structure in medicinal chemistry, and the introduction of an amino group can significantly modulate the pharmacological properties of the resulting compounds. However, like many cross-coupling reactions involving heterocyclic halides, the amination of chlorochroman can be challenging. Issues such as low conversion, side reactions, and catalyst deactivation are common hurdles. This guide will provide you with the expertise to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when aminating chlorochroman?
A1: The primary challenges in aminating chlorochroman stem from a combination of factors related to the substrate and the reaction conditions. These include:
-
Substrate Reactivity: The chlorine atom on the aromatic ring of the chroman scaffold can be less reactive than other aryl halides (like bromides or iodides) in oxidative addition to the catalyst.[1]
-
Catalyst Deactivation: The heterocyclic nature of the chroman ring, particularly the ether oxygen, can lead to catalyst inhibition or deactivation.[2]
-
Side Reactions: Undesired reactions such as hydrodehalogenation (replacement of chlorine with hydrogen), ether cleavage, or reactions involving other functional groups on the chroman ring can compete with the desired amination.[3]
-
Steric Hindrance: Bulky substituents on either the chlorochroman or the amine can significantly slow down the reaction rate.
Q2: Which catalytic system is best suited for the amination of chlorochroman?
A2: The choice of catalytic system is critical and depends on the specific chlorochroman substrate and the amine coupling partner. The three main systems to consider are:
-
Palladium-based catalysts (Buchwald-Hartwig amination): This is often the first choice due to its broad substrate scope and high efficiency.[4][5] For chlorochromans, which are electron-rich aryl chlorides, bulky, electron-rich phosphine ligands are generally required to promote the challenging oxidative addition step.[6]
-
Copper-based catalysts (Ullmann condensation): Recent advancements have made copper-catalyzed aminations a milder and more cost-effective alternative to palladium.[7][8] Novel N,N'-diaryl diamine ligands have shown promise for the amination of aryl chlorides at lower temperatures.[9]
-
Nickel-based catalysts: Nickel catalysts are particularly effective for the amination of electron-rich aryl chlorides and heteroaryl chlorides, making them a strong candidate for chlorochroman substrates.[10][11][12]
Q3: How do I choose the right ligand for a Palladium-catalyzed amination of chlorochroman?
A3: Ligand selection is paramount for a successful Buchwald-Hartwig amination of chlorochroman. For the less reactive aryl chlorides, bulky and electron-rich monophosphine ligands are generally preferred. These ligands stabilize the monoligated palladium(0) species, which is believed to be the active catalyst in the oxidative addition of aryl chlorides.
| Ligand Type | Examples | Rationale |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | These ligands possess significant steric bulk and electron-donating properties, which facilitate the oxidative addition of the aryl chloride and promote the reductive elimination step. |
| Josiphos Ligands | Have been shown to be effective for the direct coupling of ammonia with aryl chlorides.[4] |
Q4: What is the role of the base in the amination of chlorochroman, and how do I select the appropriate one?
A4: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine, forming the more nucleophilic amide, which then coordinates to the metal center. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6]
-
For base-sensitive substrates, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, although this might require higher reaction temperatures or longer reaction times.[5]
Troubleshooting Guide
This section addresses specific problems you might encounter during the amination of chlorochroman and provides actionable solutions.
Problem 1: Low or No Conversion of Chlorochroman
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | The active catalyst is a Pd(0) species, which can be sensitive to air and moisture. Pre-catalysts are often more stable and provide more consistent results. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky ligand (e.g., from a general phosphine ligand to a biarylphosphine like XPhos). Consider using a Nickel-based catalyst, which can be more effective for electron-rich aryl chlorides.[13] | The oxidative addition of the C-Cl bond to the metal center is often the rate-limiting step for aryl chlorides.[7] Bulky, electron-donating ligands increase the electron density on the metal, facilitating this step. |
| Poor Amine Nucleophilicity | Use a stronger base (e.g., NaOtBu or LHMDS) to fully deprotonate the amine. | The deprotonated amine (amide) is a much stronger nucleophile and is required for the catalytic cycle to proceed efficiently. |
| Low Reaction Temperature | Gradually increase the reaction temperature. | Amination of aryl chlorides often requires higher temperatures to overcome the activation energy of the oxidative addition step. |
Problem 2: Formation of Byproducts
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Hydrodehalogenation | Use a less sterically hindered ligand. Ensure the reaction is performed under strictly anaerobic conditions. | This side reaction, where the chlorine is replaced by a hydrogen, can be promoted by certain catalyst-ligand combinations and the presence of water or other proton sources. |
| Ether Cleavage of the Chroman Ring | Use milder reaction conditions (lower temperature, weaker base). Consider a copper-catalyzed system which often operates under milder conditions.[14] | Harsh basic conditions or high temperatures can lead to the cleavage of the ether linkage in the chroman ring. |
| Side Chain Oxidation | If your chroman has an alkyl substituent, avoid strong oxidizing conditions. | While not a direct result of the amination reaction, be mindful of potential side reactions if your substrate is exposed to air at high temperatures for extended periods.[15] |
| Dimerization of the Amine | Use a slight excess of the chlorochroman starting material. | This can sometimes occur, especially with primary amines. Adjusting the stoichiometry can help to minimize this. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination of 6-Chlorochroman
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: Add the 6-chlorochroman (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. Purify by column chromatography.
Visualization of Key Processes
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination of an aryl chloride.
Troubleshooting Workflow for Low Conversion
Sources
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting low signal in 8-Chlorochroman-4-amine bioassays
Welcome to the technical support center for 8-Chlorochroman-4-amine bioassays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low signal intensity in their experiments. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions.
Troubleshooting Guide: Diagnosing Low Signal
This section is organized in a question-and-answer format, starting with the most common and easily addressable issues and progressing to more complex, compound-specific problems.
Q1: I'm seeing a weak or non-existent signal. Where should I start?
The first step in troubleshooting is always to rule out systemic issues with your instrumentation and general assay setup before investigating compound-specific effects.
Answer: Begin by verifying your instrument settings and basic assay components. An incorrect setup is a frequent cause of low signal intensity.[1][2]
-
Instrument Settings: Confirm that the excitation and emission wavelengths on your plate reader are correctly set for your chosen fluorophore.[1] A mismatch is one of the most common sources of a weak signal. Also, check the gain or sensitivity settings; a low gain may not be sufficient to detect your signal.[2]
-
Plate Choice: For fluorescence-based assays, always use black-walled, clear-bottom plates.[1][3] This minimizes background fluorescence and prevents crosstalk between wells, which can obscure a low signal.
-
Reagent Controls: Run a control plate with only your buffer and detection reagents (without the enzyme or compound) to establish a baseline background signal. If this background is high, it can mask your specific signal.[1][2]
Q2: My instrument settings are correct, but the signal is still low. Could it be an issue with my assay concentrations?
Answer: Absolutely. Sub-optimal concentrations of your enzyme or substrate are a primary cause of poor assay performance. It is critical to operate within the linear range of your assay.
-
Enzyme Titration: The enzyme concentration should be high enough to produce a robust signal but low enough to remain the rate-limiting component. To find the optimal concentration, perform a titration experiment. Fix the substrate concentration (at a non-limiting level) and test a dilution series of your enzyme. Plot the reaction rate against enzyme concentration and select a point within the linear portion of the curve.[2]
-
Substrate Concentration (Michaelis-Menten Kinetics): The reaction rate is highly dependent on the substrate concentration. Perform a substrate titration using your optimized enzyme concentration to determine the Michaelis constant (Km). For most assays, using a substrate concentration of 2-5 times the Km ensures that the reaction rate is not limited by substrate availability.[2]
A logical workflow for this optimization is critical for success.
Caption: Workflow for optimizing enzyme and substrate concentrations.
Q3: I've optimized my concentrations, but the signal remains weak. Could the this compound compound itself be the problem?
Answer: Yes, the physicochemical properties of your test compound, this compound, can directly interfere with the assay readout. Two primary mechanisms to consider are fluorescence quenching and compound instability.
-
Fluorescence Quenching: The "heavy atom effect" is a known phenomenon where atoms with high atomic numbers, like chlorine, can decrease fluorescence intensity.[4][5] The chlorine atom on your compound can interact with the excited state of the fluorophore, causing it to return to the ground state without emitting a photon (a process called intersystem crossing). This effectively "quenches" the signal.[4][6] While chlorine is a weaker quencher than bromine or iodine, this effect can be significant, especially if your signal is already marginal.[4][5]
-
Compound Instability: Aqueous buffers can affect the stability of small molecules through hydrolysis or oxidation.[7][8] The amine group on your compound makes it susceptible to pH-dependent degradation. An unstable compound means a lower effective concentration, leading to reduced biological activity and a weaker signal.[7]
The following diagram illustrates how these compound-specific issues can lead to signal loss.
Caption: Potential mechanisms of signal loss due to compound properties.
Q4: How can I test for and mitigate compound instability and fluorescence quenching?
Answer: Specific validation experiments are required. For stability, you should assess the compound's integrity over time in your assay buffer. To address quenching, you may need to change your detection method.
Recommended Actions:
-
Assess Compound Stability: Use an orthogonal method like LC-MS to quantify the concentration of this compound in your assay buffer at time zero and after the full assay incubation period.[7] A significant decrease confirms degradation.
-
Optimize Buffer pH: The amine group's ionization state is pH-dependent, which can affect both its stability and its interaction with the target protein.[9][10] Perform your assay across a range of pH values (e.g., 6.5 to 8.0) to find an optimal pH where the compound is stable and active.[11][12] Remember that enzyme activity is also highly pH-dependent.[9][13]
-
Control for Quenching: To determine if quenching is occurring, run a control experiment with your detection fluorophore and a dilution series of this compound in the absence of the target enzyme. A dose-dependent decrease in fluorescence would strongly suggest quenching.
-
Switch Detection Method: If quenching is confirmed and unavoidable, consider switching to an orthogonal detection method that is not fluorescence-based, such as a luminescence or absorbance-based assay, if available for your target.
Key Experimental Protocols
Here we provide step-by-step methodologies for the validation experiments described above.
Protocol 1: Compound Stability Assessment by LC-MS
This protocol determines the stability of this compound in your final assay buffer.
-
Sample Preparation:
-
Prepare your complete assay buffer (e.g., PBS, Tris-HCl with all additives).
-
Prepare a stock solution of this compound in DMSO.
-
Spike the compound into the assay buffer to the final assay concentration.
-
-
Time Points:
-
Immediately take an aliquot of the solution (T=0).
-
Incubate the remaining solution under the exact assay conditions (e.g., 37°C for 60 minutes).
-
After incubation, take a final aliquot (T=final).
-
-
Sample Quenching & Analysis:
-
To halt any further degradation, quench each aliquot by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples via LC-MS to determine the peak area of this compound at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of compound remaining: (Peak Area at T=final / Peak Area at T=0) * 100.
-
A value below 85% typically indicates significant instability that could be affecting your assay results.
-
| Parameter | Recommended Condition | Rationale |
| Analysis Method | LC-MS | Provides high sensitivity and specificity to distinguish the parent compound from potential degradants.[7] |
| Incubation | Mimic exact assay conditions | Ensures the stability data is relevant to your experiment. |
| Internal Standard | Structurally similar, stable compound | Corrects for variability in sample injection and ionization efficiency. |
Protocol 2: Buffer pH Optimization
This protocol helps identify a pH that supports both compound stability and enzyme activity.
-
Buffer Preparation: Prepare a set of identical assay buffers, varying only the pH in 0.2-0.5 unit increments (e.g., pH 6.5, 7.0, 7.5, 8.0).
-
Assay Execution:
-
Set up three parallel sets of experiments at each pH:
-
Set A (No Compound): Enzyme + Substrate. This measures enzyme activity at different pH values.
-
Set B (Test Compound): Enzyme + Substrate + this compound. This measures the inhibited enzyme activity.
-
Set C (No Enzyme): Substrate + this compound. This serves as a background and quenching control at each pH.
-
-
-
Data Analysis:
-
For each pH, calculate the percent inhibition: 100 * (1 - (Signal_SetB - Signal_SetC) / (Signal_SetA - Signal_SetC)).
-
Plot both the raw enzyme activity (from Set A) and the percent inhibition against pH.
-
-
Selection Criteria: Choose the pH that provides a good balance between high enzyme activity and robust inhibition, suggesting the compound is both stable and active. Extreme pH values can denature enzymes, leading to a complete loss of activity.[9][10][14]
Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for this compound?
-
Q: Could non-specific binding be a cause of my low signal?
-
A: While less common for causing a low signal (it more often causes a high background), non-specific binding can be an issue. If the compound binds promiscuously to surfaces or other proteins, its effective concentration available to bind the target is reduced.[17] Including a small amount of a non-ionic detergent like Tween-20 (0.01-0.05%) or BSA in your assay buffer can help mitigate this.
-
-
Q: My compound is an amine. Are there any special considerations for cell-based assays?
-
A: Yes. Amines can be basic and may accumulate in acidic organelles like lysosomes, a phenomenon known as lysosomotropism. This can lead to off-target effects or cytotoxicity that might be misinterpreted as a low specific signal. When working with cells, it's crucial to run cytotoxicity assays in parallel and ensure you are working at non-toxic concentrations.[18] Optimizing cell density and ensuring cells are in a healthy, logarithmic growth phase is also critical for reproducible results.[3][19]
-
References
-
Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. [Link]
-
McDonagh, J. L., et al. (2001). Optical halide sensing using fluorescence quenching: theory, simulations and applications—a review. Measurement Science and Technology, 12(8), R53. [Link]
-
Sunil, S., et al. (2009). Fluorescence quenching of coumarins by halide ions. PubMed. [Link]
-
Quenching of the fluorescence of substituted benzenes by halomethanes. ResearchGate. [Link]
-
Zhang, G., et al. (2019). Studies of the effect of halide ions on the fluorescence of quinine sulfate. PubMed. [Link]
-
Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
de Oliveira, A. B., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. [Link]
-
de Oliveira, A. B., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
-
Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? ResearchGate. [Link]
-
Harriman, A., & Rockett, B. W. (1974). Quenching of alkanone fluorescence by alkyl halides in cyclohexane solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]
-
Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. ResearchGate. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Aslam, S., et al. (2017). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. PubMed. [Link]
-
Fais, A., et al. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. PubMed. [Link]
-
8-Chloro-2,2-dimethylchroman-4-amine. PubChem. [Link]
-
Dahlin, J. L., et al. (2016). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH. [Link]
-
Optimizing the Cell Painting assay for image-based profiling. Springer Nature Experiments. [Link]
-
Kholikova, M. A., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
-
Zhang, H., et al. (2020). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. PubMed. [Link]
-
What are the probable reasons for the increase in assay during the stability study of a drug product. Pharma Growth Hub. [Link]
-
Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]
-
(S)-8-Chlorochroman-4-amine, 95% Purity, C9H10ClNO, 250 mg. CP Lab Safety. [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. [Link]
-
Effect of pH on Enzyme Activity. Study.com. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. [Link]
-
How can i reduce non-specific binding in lateral flow assay? ResearchGate. [Link]
-
8-Chlorochroman. PubChem. [Link]
-
Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. YouTube. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI. [Link]
-
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Strategies to enhance the bioavailability of 8-Chlorochroman-4-amine
Technical Support Center: 8-Chlorochroman-4-amine
A Guide to Enhancing Oral Bioavailability for Research & Development
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge, strategic frameworks, and practical troubleshooting steps to overcome the common challenges associated with this promising chemical scaffold. This guide is structured to move from theoretical understanding to actionable experimental protocols, empowering you to maximize the therapeutic potential of your compound.
This compound and its derivatives are of significant interest in medicinal chemistry, particularly for developing agents targeting the central nervous system.[1] However, like many novel chemical entities, its structure presents inherent challenges to achieving adequate oral bioavailability. This document will serve as your primary resource for diagnosing these barriers and implementing effective enhancement strategies.
Understanding the Bioavailability Barriers of this compound
Oral bioavailability is determined by a drug's ability to dissolve in the gastrointestinal fluid, permeate the intestinal membrane, and survive metabolic breakdown before reaching systemic circulation.[2][3] The structure of this compound suggests three potential hurdles.
-
Solubility: The molecule contains a lipophilic chlorochroman backbone and a basic primary amine. While the amine group will be protonated and ionized at physiological pH, potentially aiding aqueous solubility, the bulky, non-polar ring system can lead to poor overall solubility. This often categorizes such compounds as Biopharmaceutics Classification System (BCS) Class II or IV.[4][5]
-
Permeability: While the compound's relatively small size (MW: 183.64 g/mol ) is favorable for passive diffusion, its ionizable nature can limit its ability to cross the lipid-rich intestinal cell membranes.[2][6]
-
First-Pass Metabolism: This is a critical and highly probable barrier. The primary amine is a prime target for metabolic enzymes in the gut wall and liver, such as monoamine oxidases (MAO) or N-acetyltransferases.[6][7] The aromatic ring is also susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes.[8] This presystemic metabolism can significantly reduce the amount of active drug reaching the bloodstream.[3][9]
A logical workflow for diagnosing these issues is essential before selecting an enhancement strategy.
Caption: Initial diagnostic workflow for bioavailability issues.
Core Strategies for Bioavailability Enhancement
Based on the probable barriers, three primary strategic pillars can be employed.
Formulation-Based Strategies
If poor solubility is the primary rate-limiting step, altering the drug's physical form or delivery vehicle is the most direct approach. These strategies aim to increase the dissolution rate or present the drug to the gut wall in a pre-dissolved state.[10][11]
| Strategy | Mechanism of Action | Best For | Key Considerations |
| Particle Size Reduction | Increases surface area, enhancing dissolution rate according to the Noyes-Whitney equation.[4] | BCS Class IIa (dissolution-rate limited) compounds. | Can be achieved via micronization or nanonization. May lead to particle aggregation.[12] |
| Amorphous Solid Dispersions | Overcomes crystal lattice energy, presenting the drug in a higher-energy, more soluble amorphous state, often stabilized in a polymer matrix.[10] | Compounds with high melting points and strong crystal structures. | Requires careful screening of polymers; physical stability of the amorphous form is critical. |
| Lipid-Based Formulations (LBDDS) | The drug is dissolved in a lipid/surfactant mixture. Self-emulsifying (SEDDS) or self-microemulsifying (SMEDDS) systems form fine oil-in-water emulsions in the gut.[4][12] | Lipophilic (high LogP) compounds. Can enhance lymphatic uptake, partially bypassing first-pass metabolism.[10] | Requires excipient compatibility screening. Food effects can be significant. |
| Complexation | Host-guest complexes are formed with agents like cyclodextrins, which have a hydrophilic exterior and a lipophilic interior to encapsulate the drug.[4][13] | Molecules that fit within the cyclodextrin cavity. | Can significantly increase solubility, but loading capacity may be limited. |
Chemical Modification: Prodrug Strategies
A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[14][15] For this compound, this is a powerful strategy to simultaneously tackle poor permeability and high first-pass metabolism.[6][7]
The Core Principle: Mask the polar, metabolically-liable primary amine (-NH2) with a lipophilic, cleavable promoiety. This increases the molecule's overall lipophilicity, enhancing its ability to diffuse across cell membranes while protecting it from premature metabolism.[]
Caption: A typical workflow for developing and validating a prodrug.
Common Prodrug Approaches for Primary Amines:
-
Amides: Formed by reacting the amine with a carboxylic acid. Can be cleaved by amidase enzymes.
-
Carbamates: Formed with chloroformates. Often cleaved by esterases.[6]
-
Amino Acid Conjugates: Can target specific transporters like PEPT1 to enhance absorption.[6]
Metabolic Modulation
If first-pass metabolism is identified as the dominant barrier, an alternative to modifying the drug is to temporarily inhibit the metabolic enzymes responsible.[8]
The Core Principle: Co-administer this compound with a known inhibitor of the specific CYP450 or MAO enzyme that metabolizes it. This "saturates" the enzyme, allowing more of the parent drug to pass through the liver and gut wall intact.
Key Steps:
-
Reaction Phenotyping: Use recombinant human CYP enzymes or specific chemical inhibitors in an in vitro assay to identify which enzyme(s) are responsible for metabolizing the compound.
-
Inhibitor Selection: Choose a safe, well-characterized inhibitor for the identified enzyme. For example, hesperidin is a known inhibitor of CYP3A4 and P-glycoprotein.[17]
-
In Vivo Evaluation: Conduct a pharmacokinetic study in an appropriate animal model, comparing the exposure of the drug administered alone versus with the inhibitor.
Troubleshooting Guides & FAQs
This section is formatted to address specific issues you may encounter during your experiments.
Q1: My initial formulation of this compound in a simple aqueous buffer shows very low solubility. What is the first thing I should do?
A1: You need to quantify its solubility to establish a baseline. A kinetic solubility assay is a robust first step.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of your test buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a 100 µM nominal concentration. Prepare in triplicate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the insoluble compound.
-
Separation: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated solid.
-
Quantification: Carefully transfer the supernatant to a new plate. Determine the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS, by comparing it against a standard curve prepared in the same buffer/DMSO mixture.[18][19]
-
Interpretation: The measured concentration is your kinetic solubility. If it is significantly below your target concentration for in vitro assays, you must implement a solubilization strategy (see Table 1).
Q2: I've improved the solubility with a formulation, but the oral bioavailability in my animal model is still very low (<5%). How do I determine if the problem is poor permeability or rapid metabolism?
A2: You need to decouple these two parameters using in vitro models. Run a Caco-2 permeability assay and a liver microsomal stability assay in parallel.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[2]
-
High Apparent Permeability (Papp > 10 x 10⁻⁶ cm/s): Suggests permeability is NOT the issue. The problem is almost certainly rapid first-pass metabolism.
-
Low Apparent Permeability (Papp < 2 x 10⁻⁶ cm/s): Indicates poor membrane transport is a significant barrier. A prodrug strategy to increase lipophilicity is strongly recommended.[15]
-
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that are rich in CYP450 enzymes.[8]
-
Protocol: Incubate the compound with liver microsomes and the necessary cofactor (NADPH). Measure the disappearance of the parent compound over time using LC-MS/MS.
-
High Clearance (>70% metabolized in 30 min): Confirms the compound is rapidly metabolized by hepatic enzymes. This validates first-pass metabolism as a key issue. Prodrug or metabolic inhibition strategies are warranted.[9]
-
Low Clearance (<20% metabolized in 60 min): Suggests hepatic metabolism is not the primary cause of low bioavailability. Re-evaluate permeability and consider other factors like gut wall metabolism or efflux transporters.
-
Q3: I've confirmed high first-pass metabolism. How can a lipid-based formulation help with this?
A3: Lipid-based drug delivery systems (LBDDS), such as SMEDDS, can enhance absorption through the intestinal lymphatic system.
Caption: Mechanism of LBDDS bypassing first-pass metabolism.
The highly lipophilic drug-lipid droplets can be absorbed into the lymphatic vessels of the small intestine, which drain into the thoracic duct and then directly into systemic circulation. This pathway bypasses the hepatic portal vein, which would otherwise carry the drug directly to the liver.[10] This can significantly increase the fraction of the drug that reaches the bloodstream unmetabolized.
Q4: What is a simple, general-purpose analytical method for quantifying this compound in plasma for my PK studies?
A4: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for its sensitivity and selectivity.
General Protocol Outline: Plasma Sample Analysis
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but non-interfering compound). Vortex vigorously to precipitate plasma proteins.
-
Centrifugation: Centrifuge at high speed for 10-15 minutes to pellet the precipitated proteins.
-
Injection: Transfer the clear supernatant to an autosampler vial and inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
LC Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid) to separate the analyte from matrix components.
-
MS/MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Optimize the mass spectrometer to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for both the analyte and the internal standard. This provides high specificity.[18][20]
-
Quantification: Construct a calibration curve by spiking known concentrations of this compound into blank plasma and processing it alongside the study samples. The concentration in unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) from this curve.[21]
References
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Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
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Hughes, P. M., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Drug Discovery & Development. [Link]
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Félix, R., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 515-545. [Link]
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Olatunji, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Pinnamaneni, S., et al. (2002). Formulation approaches for orally administered poorly soluble drugs. Pharmazie, 57(5), 291-300. [Link]
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Félix, R., et al. (2008). Prodrugs for Amines. ResearchGate. [Link]
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Ferreira, H., et al. (2024). Strategies to improve oral bioavailability. ResearchGate. [Link]
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Ferreira, H., & Santos, A. O. (2012). Strategies to improve oral drug bioavailability. Semantic Scholar. [Link]
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Wang, S., et al. (2024). Prioritizing oral bioavailability in drug development strategies. Expert Opinion on Drug Discovery. [Link]
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Wang, S., et al. (2024). Prioritizing oral bioavailability in drug development strategies. Taylor & Francis Online. [Link]
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(4S)-8-chloroisochroman-4-amine. (n.d.). PubChem. [Link]
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Kett, N., et al. (2021). Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. Pharmaceutics, 13(10), 1545. [Link]
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This compound. (n.d.). Caming Pharmaceutical Ltd. [Link]
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First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
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Ye, T., et al. (2010). Quantitative Analysis of Blood Plasma Metabolites Using Isotope Enhanced NMR Methods. Analytical Chemistry, 82(20), 8569-8576. [Link]
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Ritschel, W. A., et al. (1979). First-pass effect of coumarin in man. International Journal of Clinical Pharmacology and Biopharmacy, 17(3), 99-103. [Link]
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(S)-6-Chlorochroman-4-amine hydrochloride. (n.d.). American Elements. [Link]
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Study of First-Pass Metabolism and its Uses. (2023). Walsh Medical Media. [Link]
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Maurer, H. H. (2005). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Clinical Biochemistry, 38(4), 310-318. [Link]
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First pass effect. (n.d.). Wikipedia. [Link]
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Kowalska, E., et al. (2021). Representative examples of biologically relevant chroman-4-ones or pyrrolidine derivatives. ResearchGate. [Link]
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(R)-8-Chlorochroman-4-amine. (n.d.). Ark Pharma Scientific Limited. [Link]
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Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts. (2001). ResearchGate. [Link]
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Gualpa, F., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(14), 5364. [Link]
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Musso, L., et al. (2019). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. Molecules, 24(18), 3290. [Link]
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Al-Warhi, T., et al. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]
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Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. (2005). ResearchGate. [Link]
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Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6823-6836. [Link]
-
Maurer, H. H. (2005). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Semantic Scholar. [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of 8-Chlorochroman-4-amine and Other Chroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products like vitamin E and various flavonoids. Its inherent structural features and amenability to chemical modification have made it a fertile ground for the discovery of novel therapeutic agents. The introduction of an amine functionality, particularly at the 4-position, has given rise to a class of compounds with significant potential in modulating central nervous system (CNS) targets. This guide provides an in-depth technical comparison of the efficacy of 8-Chlorochroman-4-amine with other chroman derivatives, leveraging available experimental data and structure-activity relationship (SAR) insights to inform future drug discovery efforts.
The Significance of the Chroman-4-amine Scaffold in Neuropharmacology
Chroman-4-amines have emerged as potent modulators of various neurodegenerative and psychiatric conditions.[1] Their rigid bicyclic structure provides a well-defined orientation for pharmacophoric groups, enabling specific interactions with biological targets. The amine group, in particular, serves as a crucial handle for introducing substituents that can fine-tune potency, selectivity, and pharmacokinetic properties. Research has shown that derivatives of this scaffold exhibit inhibitory activity against key enzymes implicated in neurodegeneration, such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).[1]
Comparative Efficacy: A Structure-Activity Relationship Perspective
Direct comparative efficacy data for this compound is limited in publicly available literature. However, by examining the broader landscape of substituted chroman derivatives, we can infer the potential impact of the 8-chloro substitution on biological activity. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, which in turn can significantly influence its efficacy and pharmacokinetic profile.
The Role of Halogen Substitution on the Chroman Core
Studies on related chroman-4-one derivatives have demonstrated that the position and nature of halogen substituents on the aromatic ring are critical determinants of biological activity. For instance, in a study of substituted chroman-4-ones as Sirtuin 2 (SIRT2) inhibitors, it was found that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for potency.[2] Specifically, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent inhibitor with an IC50 value of 4.5 µM.[3] This suggests that the presence of a halogen at the 8-position can contribute positively to the inhibitory activity, likely through enhanced binding interactions within the active site of the target enzyme.
The chloro group at the 8-position in this compound is expected to increase the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier, a critical factor for CNS-targeting drugs. Furthermore, the electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring, potentially affecting π-π stacking interactions with aromatic residues in the binding pockets of target proteins.
Comparative Data of Representative Chroman Derivatives
To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the biological activities of various chroman derivatives against relevant neurological targets. It is important to note that these data are from different studies and direct comparisons should be made with caution.
| Compound/Derivative | Target | Assay | Cell Line/Enzyme Source | IC50/EC50/Ki | Reference |
| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | Fluorescence-based inhibition assay | Human SIRT2 | 4.5 µM | [2][3] |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | Fluorescence-based inhibition assay | Human SIRT2 | 1.5 µM | |
| Benzylidene chroman-4-one derivative (compound A) | Acetylcholinesterase (AChE) | In vitro inhibition assay | Not specified | 0.122 - 0.207 µM | [4] |
| Amino-7,8-dihydro-4H-chromenone derivative (4k) | Butyrylcholinesterase (BuChE) | In vitro inhibition assay | Not specified | 0.65 ± 0.13 µM | [4] |
| 3-aryl-5-(chroman-5-yl)-isoxazole (compound 17) | Neuroprotection (Oxidative stress-induced death) | Cell viability assay | Neuronal HT22 cells | ~0.3 µM |
This data highlights the low micromolar to nanomolar potency that can be achieved with substituted chroman scaffolds against various neurological targets. The superior activity of the di-brominated compound over the bromo-chloro derivative in the SIRT2 inhibition assay suggests that the nature and number of halogen substituents can be fine-tuned to optimize efficacy.
Experimental Protocols for Evaluating Chroman Derivatives
The following are detailed, step-by-step methodologies for key in vitro assays relevant to the assessment of chroman derivatives for their neuroprotective and CNS-modulating activities.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (e.g., this compound) and a positive control (e.g., Donepezil)
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of various concentrations of the test compound to the sample wells. Add 25 µL of buffer to the control wells and 25 µL of the positive control to its designated wells.
-
Add 25 µL of the AChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the DTNB solution followed by 25 µL of the ATCI solution to all wells.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each well and determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
In Vitro Neurotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Signaling Pathway: Neuronal Apoptosis
Caption: Simplified signaling pathway of neuronal apoptosis and points of intervention for neuroprotective agents.
Radioligand Binding Assays for CNS Receptors (General Protocol)
This protocol provides a general framework for assessing the binding affinity of chroman derivatives to CNS receptors like dopamine, serotonin, or GABA receptors.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors)
-
Assay buffer
-
Unlabeled competitor (for non-specific binding)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
In a 96-well filter plate, add assay buffer, the radiolabeled ligand, and various concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled competitor.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki or IC50 value for the test compound.
Conclusion and Future Directions
While direct comparative efficacy data for this compound is not yet abundant, the analysis of structure-activity relationships within the broader class of chroman derivatives provides a strong rationale for its potential as a CNS-active agent. The presence of the 8-chloro substituent is likely to enhance its lipophilicity and modulate its electronic properties, which could translate to improved blood-brain barrier penetration and potent interactions with neurological targets.
Future research should focus on the systematic evaluation of this compound and its analogs in a battery of in vitro and in vivo models of neurological disorders. Direct, head-to-head comparisons with other halogenated and non-halogenated chroman-4-amines will be crucial to definitively elucidate the contribution of the 8-chloro moiety to the overall efficacy and pharmacological profile. Such studies will undoubtedly pave the way for the development of novel and more effective chroman-based therapeutics for a range of debilitating neurological conditions.
References
-
Moutayakine, A., et al. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341687. [Link]
-
Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104-7113. [Link]
-
Chen, J., et al. (2011). Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Bioorganic & Medicinal Chemistry Letters, 21(18), 5401-5405. [Link]
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Enz, A., et al. (2001). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 21(4), 425-442. [Link]
-
Enna, S. J., & Bylund, D. B. (2008). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [Link]
-
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A Comparative Guide to In Vivo Target Engagement Validation for the Putative Serotonin Receptor Modulator 8-Chlorochroman-4-amine
For researchers and drug development professionals, establishing that a novel compound reaches and interacts with its intended molecular target within a living organism—a concept known as target engagement—is a critical milestone. This guide provides an in-depth, objective comparison of methodologies to validate the in vivo target engagement of 8-Chlorochroman-4-amine, a compound explored for its potential as a serotonin receptor modulator.[1] This document will delve into the causality behind experimental choices and provide actionable protocols, grounded in authoritative scientific principles.
While direct in vivo studies on this compound are not yet prevalent in published literature, its chemical scaffold, the chroman-4-amine core, is a well-established pharmacophore known to interact with serotonin receptors, particularly the 5-HT1A subtype.[2][3][4] Therefore, this guide will use the highly characterized 5-HT1A receptor agonist, Buspirone, as a primary comparator to illustrate robust methodologies for target engagement validation.
The Imperative of In Vivo Target Engagement
The transition from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. A compound that demonstrates high affinity and selectivity for its target in a cell-free or cellular assay may fail in a complex physiological system due to poor bioavailability, rapid metabolism, or an inability to penetrate the target tissue. Validating target engagement in vivo provides direct evidence that the drug interacts with its intended target in the relevant biological context, a crucial step in de-risking a drug discovery program and building confidence in preclinical efficacy and safety data.[2]
Comparative Methodologies for In Vivo Target Engagement Validation
Here, we compare three powerful techniques for validating the in vivo target engagement of a putative serotonin receptor modulator like this compound, using Buspirone as our reference compound targeting the 5-HT1A receptor.
Positron Emission Tomography (PET) Imaging: Visualizing Target Occupancy
PET is a non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the living brain.[5] It is the gold standard for CNS target engagement studies, providing unparalleled spatial and temporal information.
Causality of Experimental Choice: For CNS-active compounds like serotonin receptor modulators, directly visualizing and quantifying the interaction with the target in the brain is the most definitive proof of engagement. PET allows for the determination of the relationship between drug dosage, plasma concentration, and the degree of receptor occupancy, which is critical for dose selection in clinical trials.
Experimental Protocol: 5-HT1A Receptor Occupancy Study using PET
This protocol is adapted from standard methodologies for assessing 5-HT1A receptor occupancy with novel ligands.
-
Radiotracer Selection: A validated PET radiotracer for the 5-HT1A receptor is essential. A common choice is [¹¹C]WAY-100635, a potent and selective 5-HT1A receptor antagonist.
-
Animal Model: Non-human primates or rodent models are typically used. For this example, we will use rats.
-
Baseline Scan: A baseline PET scan is performed on each animal to determine the initial density of available 5-HT1A receptors.
-
Anesthetize the animal and position it in the PET scanner.
-
Administer a bolus injection of [¹¹C]WAY-100635 intravenously.
-
Acquire dynamic PET data for 60-90 minutes.
-
-
Drug Administration: Administer this compound or the comparator (Buspirone) at various doses to different cohorts of animals.
-
Post-Dosing Scan: At the time of expected peak plasma concentration of the test compound, perform a second PET scan using the same procedure as the baseline scan.
-
Data Analysis:
-
Reconstruct the PET images and co-register them with an anatomical MRI or a brain atlas for accurate region-of-interest (ROI) delineation (e.g., hippocampus, raphe nuclei, cortex).
-
Calculate the binding potential (BPND) in each ROI for both the baseline and post-dosing scans.
-
Receptor occupancy (RO) is calculated using the following formula: RO (%) = [(BPND_baseline - BPND_post-dosing) / BPND_baseline] * 100
-
-
Dose-Occupancy Modeling: Plot the receptor occupancy as a function of the administered dose or plasma concentration to determine the dose required to achieve a certain level of target engagement (e.g., ED50).
Data Presentation:
| Compound | Dose (mg/kg) | Mean 5-HT1A Receptor Occupancy (%) in Hippocampus |
| Vehicle | 0 | 0 |
| This compound | 1 | Hypothetical Data |
| 3 | Hypothetical Data | |
| 10 | Hypothetical Data | |
| Buspirone | 1 | 30 |
| 3 | 65 | |
| 10 | 85 |
Note: Data for this compound is hypothetical and would need to be experimentally determined.
Visualization of PET Workflow:
Caption: Workflow for a PET receptor occupancy study.
Cellular Thermal Shift Assay (CETSA®): Direct Evidence of Target Binding
CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein in a cellular or tissue context.[6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.
Causality of Experimental Choice: While PET is excellent for macroscopic visualization, CETSA provides direct evidence of target binding at the molecular level within the cell or tissue. It is a valuable orthogonal method to confirm the findings from imaging studies and can be adapted for higher throughput screening.
Experimental Protocol: In Vivo CETSA for 5-HT1A Receptor Engagement
-
Animal Treatment: Dose animals (e.g., mice) with this compound, Buspirone, or vehicle.
-
Tissue Harvesting: At the desired time point, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus).
-
Tissue Homogenization: Homogenize the tissue samples in a suitable buffer containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the homogenates and heat them at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation and aggregation. A no-heat control is also included.
-
Separation of Soluble Fraction: Centrifuge the heated samples at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein (5-HT1A receptor) remaining in the soluble fraction is quantified by a sensitive detection method, such as Western blotting or an immunoassay (e.g., ELISA).
-
Data Analysis:
-
For each treatment group, plot the amount of soluble 5-HT1A receptor as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the drug-treated group compared to the vehicle group indicates target stabilization and thus, target engagement.
-
Alternatively, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature and plotting the amount of soluble protein against the drug concentration.
-
Data Presentation:
| Compound | Concentration | Temperature for 50% Protein Aggregation (Tm) | ΔTm (°C) vs. Vehicle |
| Vehicle | - | 52.5 °C | - |
| This compound | 10 µM | Hypothetical Data | Hypothetical Data |
| Buspirone | 10 µM | 56.0 °C | +3.5 °C |
Note: Data for this compound is hypothetical and would need to be experimentally determined.
Visualization of CETSA Workflow:
Caption: Workflow for an in vivo CETSA experiment.
Biomarker Analysis: Probing Downstream Pharmacodynamic Effects
Measuring a downstream biomarker that is modulated by the target can provide indirect but physiologically relevant evidence of target engagement.
Causality of Experimental Choice: For some targets, direct measurement of engagement is challenging. In such cases, a validated pharmacodynamic (PD) biomarker can serve as a surrogate for target engagement. For 5-HT1A receptor agonists, a well-established downstream effect is the reduction of serotonin synthesis and turnover.
Experimental Protocol: Measurement of Serotonin Turnover
-
Animal Treatment: Dose animals with this compound, Buspirone, or vehicle.
-
Tissue Collection: At a specific time point after dosing, euthanize the animals and dissect brain regions rich in serotonergic neurons, such as the raphe nuclei and hippocampus.
-
Neurochemical Analysis: Homogenize the brain tissue and measure the concentrations of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using a sensitive analytical method like high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Calculate the 5-HIAA/5-HT ratio, which is an index of serotonin turnover. A decrease in this ratio following drug administration indicates activation of presynaptic 5-HT1A autoreceptors, leading to reduced serotonin release and metabolism.
Data Presentation:
| Compound | Dose (mg/kg) | Hippocampal 5-HIAA/5-HT Ratio (mean ± SEM) | % Change from Vehicle |
| Vehicle | 0 | 0.50 ± 0.03 | - |
| This compound | 10 | Hypothetical Data | Hypothetical Data |
| Buspirone | 10 | 0.30 ± 0.02 | -40% |
Note: Data for this compound is hypothetical and would need to be experimentally determined.
Visualization of Serotonin Biomarker Pathway:
Caption: Simplified pathway of 5-HT1A agonist action on serotonin turnover.
Conclusion: A Multi-Faceted Approach to In Vivo Target Engagement
Validating the in vivo target engagement of a novel compound like this compound requires a strategic and multi-pronged approach. While PET imaging offers the most direct and quantitative measure of receptor occupancy in the CNS, CETSA provides crucial, direct evidence of target binding at the molecular level. Complementing these direct methods with the analysis of a relevant pharmacodynamic biomarker provides a comprehensive picture of the compound's in vivo activity.
For this compound, a logical progression would be to first confirm its affinity for the 5-HT1A receptor in vitro. Subsequently, an in vivo CETSA study would provide initial evidence of target engagement in the brain. This could then be followed by a PET imaging study to quantify receptor occupancy and establish a dose-response relationship. Finally, a biomarker study measuring serotonin turnover would link this target engagement to a downstream physiological effect. By employing this self-validating system of orthogonal assays, researchers can build a robust data package to support the continued development of this compound as a potential therapeutic agent.
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A Methodological Guide to Establishing the Cross-Reactivity Profile of 8-Chlorochroman-4-amine
Abstract: The development of novel therapeutics requires a comprehensive understanding of their selectivity. Off-target interactions can lead to unforeseen adverse effects, undermining clinical potential and contributing to late-stage drug attrition.[1][2] This guide presents a systematic framework for establishing the cross-reactivity profile of a novel chemical entity, using 8-Chlorochroman-4-amine as a working example. While comprehensive public data for this specific compound is limited, its chroman-amine scaffold is a recognized pharmacophore, suggesting potential interactions with several target families.[3][4] This document provides field-proven methodologies, experimental protocols, and data interpretation strategies essential for researchers, scientists, and drug development professionals to rigorously assess the selectivity of this and other novel compounds.
Introduction: The Imperative of Selectivity Profiling
This compound is a heterocyclic building block used in the synthesis of neuroprotective and cognitive-modulating agents.[5] Its core structure, the chroman-amine moiety, is found in compounds targeting a range of receptors and enzymes, including sigma (σ) receptors, cholinesterases, and monoamine oxidases (MAOs).[3][6] This inherent bioactivity necessitates a proactive and thorough investigation of its selectivity profile early in the drug discovery process.
Identifying unintended molecular interactions, or "off-targets," is a cornerstone of modern safety pharmacology.[7][8] Early-stage, broad profiling allows for the mitigation of potential safety liabilities, enhances the quality of lead candidates, and ultimately reduces the high rate of clinical trial failures attributed to unforeseen toxicity.[1][9] This guide outlines a tiered, logical approach to building a comprehensive cross-reactivity profile, beginning with a hypothesized primary target and expanding to broad liability panels.
Strategic Framework for Cross-Reactivity Profiling
The profiling strategy follows a logical progression from initial hypothesis to broad-spectrum screening and subsequent validation. This ensures an efficient use of resources while maximizing the depth of understanding of the compound's biological interactions.
Step 1: Hypothesis of Primary Target and Rationale
Given the structural precedents of the chroman scaffold, a plausible primary target class for this compound could be G-Protein Coupled Receptors (GPCRs), specifically sigma (σ) receptors, which are implicated in various neurological processes.[6] For the purpose of this guide, we will hypothesize that This compound is an antagonist of the sigma-1 (σ1) receptor. This hypothesis provides a starting point for designing initial affinity assays and serves as a benchmark against which all other interactions will be compared.
Step 2: Tiered Off-Target Screening Approach
A tiered approach is recommended to systematically assess cross-reactivity:
-
Tier 1: Focused Selectivity Panel: Assess activity against closely related targets. If the primary target is the σ1 receptor, this panel would include the σ2 receptor to determine subtype selectivity.
-
Tier 2: Broad Liability Panel: Screen the compound against a wide array of targets known to be involved in common adverse drug reactions. This typically includes a diverse set of GPCRs, kinases, ion channels (especially hERG), and transporters.[9]
-
Tier 3: Functional Follow-up: For any significant binding interactions ("hits") identified in Tier 2, conduct functional assays to determine if the binding event translates into a biological effect (i.e., antagonism, agonism, or allosteric modulation).
Below is a workflow diagram illustrating this strategic approach.
Caption: Workflow for systematic cross-reactivity profiling.
Core Experimental Methodologies
The selection of appropriate assay technologies is critical for generating reliable and interpretable data. The following sections detail the standard, robust methods for assessing interactions with major target families.
GPCR Profiling: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[10][11] They are highly sensitive and provide a direct measure of binding.[12] The most common format is the competition assay, which measures the ability of the test compound to displace a known radioactive ligand from the receptor.
Caption: Principle of a competitive radioligand binding assay.
Illustrative Data for GPCR Panel:
The following table presents hypothetical data for this compound screened against a panel of GPCRs. The results are expressed as the inhibition constant (Ki), which is a measure of binding affinity.
| Target | Class | This compound Ki (nM) | Interpretation |
| Sigma-1 Receptor | Hypothesized Primary | 25 | High Affinity (On-Target) |
| Sigma-2 Receptor | Sigma Receptor | 850 | ~34-fold selective for σ1 |
| 5-HT2A Receptor | Serotonin Receptor | 1,200 | Low Affinity |
| D2 Receptor | Dopamine Receptor | >10,000 | No significant binding |
| M1 Receptor | Muscarinic Receptor | >10,000 | No significant binding |
| α1A Adrenergic | Adrenergic Receptor | 2,500 | Low Affinity |
| H1 Receptor | Histamine Receptor | >10,000 | No significant binding |
Data is for illustrative purposes only.
Kinase Profiling: In Vitro Activity Assays
Protein kinases are a major class of drug targets and a frequent source of off-target effects.[13] Assays typically measure the transfer of phosphate from ATP to a substrate peptide.[14] A reduction in signal in the presence of the test compound indicates inhibition.
Illustrative Data for Kinase Panel:
The table below shows hypothetical results of screening against a panel of representative kinases, expressed as percent inhibition at a single high concentration (e.g., 10 µM). Hits are typically defined as >50% inhibition.
| Target Kinase | Kinase Family | % Inhibition @ 10 µM | Interpretation |
| CDK2/cyclin A | CMGC | 8% | No significant inhibition |
| GSK3β | CMGC | 15% | No significant inhibition |
| PKA | AGC | 5% | No significant inhibition |
| ROCK1 | AGC | 45% | Weak inhibition |
| SRC | Tyrosine Kinase | 12% | No significant inhibition |
| VEGFR2 | Tyrosine Kinase | 9% | No significant inhibition |
Data is for illustrative purposes only.
Ion Channel Profiling: hERG Patch-Clamp Assay
Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical safety liability as it can lead to fatal cardiac arrhythmias (Long QT Syndrome).[15] The gold standard for assessing hERG liability is the manual or automated patch-clamp assay, which directly measures the flow of ions through the channel in a living cell.[16][17]
Illustrative Data for hERG Channel:
Results are typically reported as an IC50 value, the concentration at which the compound inhibits 50% of the channel's current.
| Target | Assay Type | This compound IC50 (µM) | Interpretation |
| hERG (Kv11.1) | Patch-Clamp | >30 | Low risk of cardiac liability |
Data is for illustrative purposes only.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for data reproducibility and integrity.
Protocol: GPCR Radioligand Competition Binding Assay
This protocol is adapted from standard methodologies for determining ligand binding affinity.[18]
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cells overexpressing the target receptor of interest. Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.[18]
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations (e.g., 10-point serial dilution), and a fixed concentration of a suitable radioligand (e.g., [³H]-pentazocine for the σ1 receptor).
-
Initiation & Incubation: Add the receptor membrane preparation to each well to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.[12]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, which traps the receptor-bound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[18]
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Protocol: Luminescence-Based Kinase Activity Assay
This protocol describes a common method for measuring kinase activity by quantifying ADP production.[13]
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of this compound in 100% DMSO.[13]
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions and a "no inhibitor" control (DMSO only). Add the kinase enzyme and incubate for 10 minutes at room temperature.
-
Initiation: Initiate the reaction by adding a mixture of the kinase substrate peptide and ATP. Incubate at 30°C for 60 minutes.[13]
-
ADP Detection: Add a reagent (e.g., ADP-Glo™) that stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add a detection reagent that converts the ADP produced into ATP, which then drives a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to kinase activity.
-
Data Analysis: Plot the luminescent signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value, if applicable, or calculate the percent inhibition at a single concentration.[13]
Protocol: hERG Manual Patch-Clamp Assay
This protocol follows guidelines recommended by regulatory bodies for assessing cardiac safety.[8][19]
-
Cell Culture: Use a stable cell line heterologously expressing the hERG channel (e.g., CHO or HEK293 cells).[16]
-
Electrophysiology Setup: Record whole-cell currents using a patch-clamp amplifier. Use appropriate extracellular and intracellular solutions to isolate the hERG current.[16]
-
Establishing a Recording: Obtain a high-resistance seal (>1 GΩ) on a single cell to establish the whole-cell configuration.[19]
-
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the critical component for assessing block. A typical protocol involves a depolarizing step followed by a repolarizing ramp or step.[15][19]
-
Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound. Allow the effect to reach a steady state at each concentration.
-
Data Acquisition: Record the current traces before and after compound application.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of current inhibition relative to the baseline. Plot the percent inhibition against the log concentration of the compound and fit the data to determine the IC50 value.[15]
Conclusion and Forward Look
This guide provides a robust, methodology-driven framework for the comprehensive cross-reactivity profiling of this compound. By employing a tiered screening strategy grounded in gold-standard assay technologies, researchers can systematically build a detailed selectivity profile. The hypothetical data presented herein illustrates that this compound, while potent at its hypothesized primary target, shows a favorable selectivity and safety profile with minimal interaction with key liability targets like kinases and the hERG channel.
Early and comprehensive off-target profiling is not merely a regulatory hurdle but a fundamental component of efficient and successful drug discovery.[2][20] It enables data-driven decisions, helps in the design of safer molecules, and ultimately increases the probability of translating a promising compound into a life-changing therapeutic.
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A Comparative Analysis of Chlorinated vs. Non-Chlorinated Chroman-4-amines: A Guide for Researchers
This guide provides an in-depth comparative analysis of chlorinated and non-chlorinated chroman-4-amines, focusing on their synthesis, physicochemical properties, and potential biological implications. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced effects of halogenation on this privileged scaffold.
Introduction: The Significance of the Chroman-4-amine Scaffold
The chroman-4-amine core is a pivotal structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its rigid bicyclic framework, combining an aromatic ring with a saturated heterocycle, provides a three-dimensional architecture that can effectively interact with various biological targets. The introduction of substituents, such as a chlorine atom, onto this scaffold can profoundly influence its electronic properties, lipophilicity, metabolic stability, and ultimately, its pharmacological profile. This guide will explore these differences through a direct comparison of 4-aminochroman and its chlorinated analog, 4-amino-6-chlorochroman.
I. Synthesis of Chroman-4-amines: A Two-Step Approach
The synthesis of both chlorinated and non-chlorinated chroman-4-amines can be efficiently achieved through a two-step process starting from the corresponding chroman-4-one. This involves the synthesis of the chroman-4-one precursor followed by reductive amination.
Experimental Protocol: Synthesis of Chroman-4-one and 6-Chloro-chroman-4-one
The foundational chroman-4-one and its chlorinated counterpart can be synthesized from the appropriate phenol precursor.
Workflow for Chroman-4-one Synthesis
Caption: Synthetic workflow for Chroman-4-one.
Step-by-Step Protocol:
-
Michael Addition: To a solution of phenol (1.0 eq) in a suitable solvent such as tert-butanol, add a catalytic amount of a base (e.g., potassium carbonate). To this mixture, add acrylonitrile (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-phenoxypropanenitrile.
-
Intramolecular Friedel-Crafts Acylation: Treat the crude 3-phenoxypropanenitrile with a strong acid catalyst, such as polyphosphoric acid or Eaton's reagent, at an elevated temperature (e.g., 80-100 °C) for 2-4 hours.
-
Final Work-up and Purification: Cool the reaction mixture and quench with ice-water. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude chroman-4-one by column chromatography on silica gel.
For the synthesis of 6-chlorochroman-4-one , the same procedure is followed, starting with 4-chlorophenol .
Experimental Protocol: Reductive Amination to Chroman-4-amines
Reductive amination is a highly effective method for converting the ketone of chroman-4-one to an amine.[1] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.
Workflow for Reductive Amination
Caption: General workflow for the synthesis of Chroman-4-amines.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the respective chroman-4-one (1.0 eq) and an ammonia source such as ammonium acetate (5-10 eq) in a suitable solvent like methanol or ethanol.
-
Reduction: To this solution, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction should be carried out under a neutral to slightly acidic pH to favor imine formation.
-
Work-up: Quench the reaction by adding a dilute aqueous solution of HCl. Basify the mixture with an aqueous solution of NaOH to a pH of 9-10.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude amine by column chromatography on silica gel.
II. Comparative Physicochemical Properties
The introduction of a chlorine atom at the 6-position of the chroman ring is expected to significantly alter the physicochemical properties of the molecule. These changes can have a profound impact on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 4-Aminochroman (Predicted) | 4-Amino-6-chlorochroman (Predicted) | Rationale for Difference |
| Molecular Weight | 149.19 g/mol | 183.64 g/mol | Addition of a chlorine atom. |
| pKa (Amine) | ~9.5 | ~9.0 | The electron-withdrawing nature of the chlorine atom decreases the basicity of the aromatic ring, which in turn slightly reduces the basicity of the amine. |
| LogP | ~1.5 | ~2.2 | The chlorine atom significantly increases the lipophilicity of the molecule. |
| Polar Surface Area | 26.02 Ų | 26.02 Ų | The polar surface area is primarily determined by the amino group and is not significantly affected by the chlorine substituent. |
Experimental Protocols for Physicochemical Property Determination:
-
pKa Determination: Potentiometric titration is the gold standard for pKa determination. A solution of the amine is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine is protonated.
-
LogP Determination: The shake-flask method is a classical approach to determine the octanol-water partition coefficient (LogP). A solution of the compound is prepared in a mixture of octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentrations.
III. Spectroscopic and Spectrometric Characterization
Detailed spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compounds. Here, we outline the expected key features in the spectra of 4-aminochroman and 4-amino-6-chlorochroman.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | 4-Aminochroman (Expected Chemical Shifts, δ ppm) | 4-Amino-6-chlorochroman (Expected Chemical Shifts, δ ppm) | Key Differences |
| ¹H NMR | Aromatic protons: ~6.7-7.2 (4H); -CH(NH₂)-: ~4.0-4.2 (1H); -OCH₂-: ~4.1-4.3 (2H); -CH₂-: ~1.9-2.2 (2H); -NH₂: broad singlet, variable | Aromatic protons: ~6.8-7.3 (3H); -CH(NH₂)-: ~4.0-4.2 (1H); -OCH₂-: ~4.1-4.3 (2H); -CH₂-: ~1.9-2.2 (2H); -NH₂: broad singlet, variable | The aromatic region of the chlorinated compound will show a different splitting pattern and integration (3H vs. 4H). The chemical shifts of the aromatic protons will be downfield shifted due to the electron-withdrawing effect of chlorine. |
| ¹³C NMR | Aromatic carbons: ~115-155; -CH(NH₂)-: ~45-50; -OCH₂-: ~65-70; -CH₂-: ~25-30 | Aromatic carbons: ~116-154, with the carbon bearing the chlorine showing a distinct chemical shift; -CH(NH₂)-: ~45-50; -OCH₂-: ~65-70; -CH₂-: ~25-30 | The number of signals in the aromatic region and the chemical shift of the carbon atom bonded to chlorine (C-6) will be characteristic for the chlorinated analog. |
Infrared (IR) Spectroscopy
Both compounds are expected to show characteristic IR absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch (amine) | 3300-3500 (two bands for primary amine) | These bands can be broad due to hydrogen bonding. |
| C-H Stretch (aromatic) | 3000-3100 | |
| C-H Stretch (aliphatic) | 2850-2960 | |
| C-N Stretch | 1250-1350 | |
| C-O Stretch (ether) | 1000-1300 | |
| C-Cl Stretch | 600-800 | This band will be present only in the spectrum of 4-amino-6-chlorochroman. |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
| Compound | Expected Molecular Ion Peak (m/z) | Key Fragmentation Patterns |
| 4-Aminochroman | [M]⁺ at 149 | Loss of NH₂ radical, retro-Diels-Alder fragmentation of the dihydropyran ring. |
| 4-Amino-6-chlorochroman | [M]⁺ at 183 and [M+2]⁺ at 185 (approx. 3:1 ratio) | The isotopic pattern of chlorine is a key diagnostic feature. Fragmentation will be similar to the non-chlorinated analog, with fragments containing chlorine also showing the characteristic isotopic pattern. |
Workflow for Spectroscopic and Spectrometric Analysis
Caption: Workflow for the characterization of synthesized chroman-4-amines.
IV. Comparative Biological Activity: A Predictive Outlook
-
Increased Potency: The increased lipophilicity of the chlorinated analog may enhance its ability to cross cell membranes and reach its biological target, potentially leading to increased potency.[2]
-
Altered Target Binding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding affinity and selectivity.
-
Modified Metabolism: The C-Cl bond is generally more resistant to metabolic degradation than a C-H bond, which can lead to a longer half-life and altered metabolic profile.
-
Potential for Toxicity: The introduction of halogens can sometimes lead to increased toxicity, which needs to be carefully evaluated.
Proposed Experimental Protocol for Comparative Biological Screening:
A panel of in vitro assays should be conducted to compare the biological activities of the two compounds. The choice of assays will depend on the therapeutic area of interest. For example:
-
Antimicrobial Assays: The minimum inhibitory concentration (MIC) of each compound can be determined against a panel of pathogenic bacteria and fungi.
-
Cytotoxicity Assays: The half-maximal inhibitory concentration (IC₅₀) can be determined against various cancer cell lines to assess antiproliferative activity.
-
Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, in vitro inhibition assays can be performed to determine the IC₅₀ values.
It is crucial that these comparative assays are run in parallel under identical experimental conditions to ensure the validity of the results.
V. Conclusion
The comparative analysis of chlorinated and non-chlorinated chroman-4-amines provides a compelling illustration of the profound impact of halogenation on the properties of a bioactive scaffold. The introduction of a chlorine atom is predicted to increase lipophilicity and modulate the electronic properties of the chroman-4-amine core, which in turn is likely to influence its biological activity.
This guide has provided a comprehensive framework for the synthesis, characterization, and comparative evaluation of 4-aminochroman and 4-amino-6-chlorochroman. The detailed experimental protocols and predictive analysis presented herein are intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the privileged chroman-4-amine scaffold. Further experimental investigation is warranted to validate the predicted differences and to fully elucidate the structure-activity relationships within this important class of compounds.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 8-Chlorochroman-4-amine Activity
For researchers, scientists, and professionals in the intricate world of drug development, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The predictive power of early-stage, in vitro experiments is a cornerstone of efficient drug discovery, yet the correlation of this data with in vivo outcomes is often imperfect.[1][2][3][4] This guide provides an in-depth, technical comparison of the in vitro and in vivo assessment of a novel investigational compound, 8-Chlorochroman-4-amine, within the context of its potential antidepressant-like activity. While this compound is a real chemical entity, used as an intermediate in pharmaceutical synthesis[5], the biological data presented herein is a hypothetical case study designed to illustrate the principles and challenges of in vitro-in vivo correlation (IVIVC).
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[6][7][8][9][10][11] Our hypothetical investigation will posit that this compound has been identified as a potential monoamine oxidase (MAO) inhibitor, a class of enzymes crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine, and a key target for antidepressant drugs.[12][13][14]
The Foundational Step: In Vitro Characterization
The initial screening of this compound's biological activity begins at the molecular level. For a suspected MAO inhibitor, a robust in vitro enzyme inhibition assay is the first-line investigation. This allows for a quantitative assessment of the compound's potency and selectivity for the two major MAO isoforms, MAO-A and MAO-B.
This protocol is adapted from established fluorimetric and colorimetric methods for determining MAO activity.[13][15][16][17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Horseradish peroxidase (HRP)
-
Fluorimetric or colorimetric probe (e.g., Amplex Red or a similar H2O2-detecting reagent)[15]
-
Reference inhibitors: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)[15][16]
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to cover a wide range of concentrations (e.g., 1 nM to 100 µM).
-
Assay Reaction: In a 96-well plate, add the assay buffer, HRP, the fluorimetric/colorimetric probe, and the MAO enzyme (either MAO-A or MAO-B).
-
Inhibitor Incubation: Add the diluted this compound or reference inhibitor to the appropriate wells. Include a control group with no inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.
-
Signal Detection: The MAO enzyme will oxidize the substrate, producing hydrogen peroxide (H2O2). The HRP will then use the H2O2 to oxidize the probe, generating a fluorescent or colored product.[15] Measure the signal at appropriate time points using a microplate reader.
-
Data Analysis: Plot the percentage of MAO inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical In Vitro Data for this compound
| Target | IC50 (nM) | Hill Slope |
| MAO-A | 50 | 1.1 |
| MAO-B | 850 | 1.0 |
Interpretation of In Vitro Results:
The hypothetical data suggests that this compound is a potent inhibitor of MAO-A, with an IC50 value in the nanomolar range. It also demonstrates selectivity for MAO-A over MAO-B by a factor of 17. This profile is promising, as selective MAO-A inhibitors are known to be effective antidepressants.[14][16] The Hill slope, being close to 1, suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme.
The Crucial Transition: In Vivo Evaluation
While the in vitro data provides a strong rationale for the compound's mechanism of action, it does not guarantee efficacy in a complex living organism.[1] Pharmacokinetic factors (absorption, distribution, metabolism, and excretion - ADME) and potential off-target effects can significantly alter a drug's performance. Therefore, in vivo studies in relevant animal models are essential.
The Forced Swim Test is a widely used behavioral model to screen for potential antidepressant activity.[18][19][20][21] The principle is that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.[20][21]
Objective: To assess the antidepressant-like effect of this compound in mice using the Forced Swim Test.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Positive control (e.g., Imipramine or Fluoxetine)[18]
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Acclimation: Allow mice to acclimate to the laboratory environment for at least one week.
-
Dosing: Administer this compound, vehicle, or the positive control via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Dosing should occur 30-60 minutes before the test.
-
Pre-swim Session (Day 1): Place each mouse in the cylinder for a 15-minute pre-swim session. This is to induce a baseline level of immobility.
-
Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the cylinders for a 6-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time of the this compound treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Hypothetical In Vivo Data for this compound
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) | % Reduction in Immobility |
| Vehicle | - | 150 ± 10 | - |
| This compound | 1 | 135 ± 12 | 10% |
| This compound | 5 | 90 ± 8 | 40% |
| This compound | 10 | 75 ± 9 | 50% |
| Imipramine (Positive Control) | 20 | 60 ± 7 | 60% |
Interpretation of In Vivo Results:
The hypothetical data demonstrates that this compound produces a dose-dependent decrease in immobility time in the Forced Swim Test, which is indicative of an antidepressant-like effect. The 10 mg/kg dose shows a significant reduction in immobility, comparable to the positive control, Imipramine.
Synthesizing the Data: The IVIVC Challenge
We have established a plausible in vitro mechanism (MAO-A inhibition) and a corresponding in vivo behavioral effect (antidepressant-like activity). The critical next step is to correlate these findings.
Correlation Analysis:
-
Potency vs. Efficacy: The in vitro potency (IC50 = 50 nM) is high. The in vivo efficacy is observed at a dose of 5-10 mg/kg. To bridge this gap, pharmacokinetic studies are essential to determine the concentration of this compound in the brain at these effective doses. A good IVIVC would show that the brain concentrations achieved at the 5-10 mg/kg dose are sufficient to inhibit MAO-A to a significant degree (e.g., >50%).
-
Selectivity: The 17-fold selectivity for MAO-A over MAO-B in vitro is a good indicator. However, this needs to be confirmed in vivo. This can be achieved by measuring the levels of monoamines and their metabolites in the brain tissue of treated animals. Inhibition of MAO-A would be expected to increase serotonin and norepinephrine levels.[12]
-
Off-Target Effects: The Forced Swim Test is a general screen for antidepressant activity and is not specific to the MAO mechanism.[19] The observed effect could be due to interactions with other targets. Therefore, a broader in vitro profiling against a panel of receptors and enzymes would be necessary to rule out significant off-target activities that could confound the in vivo results.
Challenges and Considerations: Establishing a robust IVIVC is often challenging due to several factors:
-
Physiological Variability: Differences in metabolism and physiology between individuals (or animals) can lead to variable in vivo responses.[1]
-
Complex Formulations: The way a drug is formulated can significantly impact its absorption and bioavailability, which is not accounted for in simple in vitro enzyme assays.[1]
-
Blood-Brain Barrier Penetration: For a centrally acting drug, the ability to cross the blood-brain barrier is critical and cannot be determined from in vitro enzyme inhibition data alone.
Conclusion: A Predictive Partnership
This comparative guide, through a hypothetical case study of this compound, illustrates the synergistic relationship between in vitro and in vivo studies. The in vitro assays provide a rapid and cost-effective means to identify a compound's mechanism of action and potency. The in vivo models then validate these findings in a complex biological system and provide the first indication of potential therapeutic efficacy. A strong correlation between these two domains is a key objective in drug development, as it enhances the predictive power of early-stage research and streamlines the path toward clinical trials.[2][3][22] The journey of this compound from a potential MAO inhibitor in a test tube to a compound with antidepressant-like activity in an animal model, though hypothetical, underscores the logical and evidence-based progression that is the hallmark of modern drug discovery.
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Al-Amiery, A. A., et al. (2012). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 17(10), 12155-12174. [Link]
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For researchers, scientists, and drug development professionals, this guide provides an in-depth, head-to-head comparison of 8-Chlorochroman-4-amine and its structurally related analogs. We will explore their synthesis, chemical properties, and critically, their differential biological activities, supported by experimental data and protocols.
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of an amine group at the 4-position, and further substitution on the aromatic ring, can significantly modulate the pharmacological profile of these molecules. This guide focuses on this compound and compares it with its unsubstituted parent compound, chroman-4-amine, as well as its regioisomeric analogs, 6-Chlorochroman-4-amine and 7-Chlorochroman-4-amine. We will delve into their activities as inhibitors of Monoamine Oxidases (MAO), Sirtuin 2 (SIRT2), and their affinity for the Serotonin Transporter (SERT), key targets in neurodegenerative and psychiatric disorders.
Chemical Structures and Properties
The four compounds at the center of this comparison share the core chroman-4-amine structure but differ in the presence and position of a chlorine atom on the benzene ring. This seemingly minor structural variation can lead to significant differences in their physicochemical properties and, consequently, their biological activities.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Chroman-4-amine | [Image of Chroman-4-amine structure] | C₉H₁₁NO | 149.19 |
| 6-Chlorochroman-4-amine | [Image of 6-Chlorochroman-4-amine structure] | C₉H₁₀ClNO | 183.64 |
| 7-Chlorochroman-4-amine | [Image of 7-Chlorochroman-4-amine structure] | C₉H₁₀ClNO | 183.64 |
| This compound | [Image of this compound structure] | C₉H₁₀ClNO | 183.64 |
Note: Structures are simplified 2D representations.
Synthesis of Chroman-4-amines
The synthesis of these chroman-4-amine derivatives typically begins with the corresponding substituted chroman-4-one. The key transformation is the reductive amination of the ketone at the 4-position.
A general synthetic approach involves the following steps:
-
Synthesis of the Chroman-4-one Core: This is often achieved through methods like the intramolecular oxa-Michael addition of a corresponding 2'-hydroxychalcone or via a Friedel-Crafts reaction.[3] For the chlorinated analogs, the synthesis would start from the appropriately chlorinated 2-hydroxyacetophenone.
-
Reductive Amination: The chroman-4-one is reacted with an ammonia source (e.g., ammonium acetate) or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the desired chroman-4-amine.
For instance, the synthesis of 7-amino-4-methyl coumarins, which share a similar heterocyclic core, has been achieved by hydrolysis of the corresponding acetamino compound, followed by diazotization and Sandmeyer reaction to introduce the halogen.[4] A similar strategy could be adapted for the synthesis of halogenated chroman-4-amines.
Head-to-Head Biological Activity
The true value of these analogs lies in their differential interactions with biological targets. Below, we compare their activities against three key proteins implicated in neurological and psychiatric disorders.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters. Their inhibition can lead to increased levels of these neurotransmitters in the brain, a strategy employed in the treatment of depression and Parkinson's disease.
It is hypothesized that the electron-withdrawing nature of the chlorine atom and its position on the aromatic ring will modulate the binding affinity and selectivity of these compounds for the active sites of MAO-A and MAO-B. Further experimental investigation is required to quantify these effects.
Sirtuin 2 (SIRT2) Inhibition
Sirtuin 2 (SIRT2) is a NAD⁺-dependent deacetylase that has emerged as a therapeutic target for neurodegenerative diseases and cancer.[1][5] Inhibition of SIRT2 has been shown to be neuroprotective in models of Parkinson's disease.
Studies on substituted chroman-4-one and chromone derivatives have identified potent and selective SIRT2 inhibitors. For example, 6,8-dibromo-2-pentylchroman-4-one demonstrated an IC₅₀ of 1.5 µM for SIRT2.[5] The structure-activity relationship (SAR) from these studies indicated that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for high potency.[1][5]
This suggests that this compound and its analogs could also exhibit SIRT2 inhibitory activity. The position of the chlorine atom would likely influence the interaction with the enzyme's binding pocket, leading to variations in inhibitory potency.
Serotonin Transporter (SERT) Affinity
The serotonin transporter (SERT) is a key protein in the regulation of serotonergic neurotransmission and is the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).
While direct binding affinity data (Kᵢ values) for this compound and its analogs to SERT are not extensively published, the structural similarity of these compounds to known SERT ligands suggests potential interaction. The affinity for SERT is highly sensitive to the substitution pattern on the aromatic ring. It is plausible that the position of the chlorine atom on the chroman ring would significantly impact the binding affinity to SERT.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed protocols for the key biological assays mentioned above.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay measures the production of hydrogen peroxide (H₂O₂) by MAO, which is coupled to the oxidation of a fluorogenic substrate.
Workflow:
Caption: Workflow for the fluorometric MAO inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate Stock: 10 mM p-tyramine in water.
-
Amplex® Red Stock: 10 mM in DMSO.
-
Horseradish Peroxidase (HRP) Stock: 10 U/mL in assay buffer.
-
MAO-A or MAO-B Enzyme: Recombinant human enzyme diluted in assay buffer.
-
Test Compounds: Prepare serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of MAO enzyme solution to each well.
-
Add 5 µL of diluted test compound or vehicle (DMSO) to the wells.
-
Pre-incubate for 15 minutes at 37°C.
-
Prepare a substrate mix containing p-tyramine, Amplex® Red, and HRP in assay buffer.
-
Initiate the reaction by adding 45 µL of the substrate mix to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Sirtuin 2 (SIRT2) Inhibition Assay (Fluorometric)
This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2.
Signaling Pathway:
Caption: Principle of the fluorometric SIRT2 inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
SIRT2 Enzyme: Recombinant human SIRT2 diluted in assay buffer.
-
Fluorogenic Substrate: Acetylated peptide substrate (e.g., Fluor de Lys®-SIRT2) at a stock concentration of 10 mM in water.
-
NAD⁺: 100 mM stock in water.
-
Developer Solution: Containing nicotinamidase and a trypsin-like protease.
-
Test Compounds: Prepare serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of SIRT2 enzyme solution to each well.
-
Add 5 µL of diluted test compound or vehicle (DMSO).
-
Pre-incubate for 10 minutes at 37°C.
-
Prepare a substrate/NAD⁺ mix in assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate/NAD⁺ mix.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution.
-
Incubate for 30 minutes at 37°C.
-
Measure fluorescence with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC₅₀ value as described for the MAO assay.
-
Serotonin Transporter (SERT) Binding Assay (Radioligand)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the serotonin transporter.
Workflow:
Caption: Workflow for the SERT radioligand binding assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Cell Membranes: Membranes prepared from cells stably expressing human SERT.
-
Radioligand: [³H]Citalopram or another suitable radioligand at a stock concentration of ~1 nM.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Test Compounds: Prepare serial dilutions in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, combine cell membranes, radioligand, and either test compound, vehicle, or the non-specific binding control in binding buffer.
-
Incubate for 60 minutes at room temperature.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent displacement of the radioligand by the test compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Conclusion and Future Directions
This guide provides a framework for the head-to-head comparison of this compound and its related analogs. While direct comparative biological data remains to be fully elucidated in the public domain, the information presented here on the synthesis and established activities of the broader chroman class provides a strong rationale for their investigation as modulators of key neurological targets.
The provided experimental protocols offer a starting point for researchers to generate the necessary quantitative data to build a comprehensive structure-activity relationship for this series of compounds. Future research should focus on:
-
Systematic Synthesis: The synthesis and characterization of this compound and its 6- and 7-chloro analogs, as well as the unsubstituted parent compound.
-
Quantitative Biological Evaluation: A thorough in vitro pharmacological profiling of these compounds against MAO-A, MAO-B, SIRT2, and SERT to determine their IC₅₀ and Kᵢ values.
-
In Silico Modeling: Molecular docking studies to understand the binding modes of these compounds within the active sites of their respective targets, which can rationalize the observed SAR and guide the design of more potent and selective analogs.
By systematically exploring the chemical space around the chroman-4-amine scaffold, it is possible to uncover novel and potent modulators of key biological targets relevant to a range of CNS disorders.
References
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- 5. prepchem.com [prepchem.com]
A-Z Guide to Validating the Target Specificity of 8-Chlorochroman-4-amine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In drug discovery, the precise interaction of a small molecule with its intended biological target is paramount. Off-target effects can lead to toxicity, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive, multi-tiered strategy for rigorously validating the specificity of a novel compound, using 8-Chlorochroman-4-amine as a case study.
While public domain information on this compound is limited, its chroman-4-amine scaffold is a known pharmacophore for serotonin receptors.[1][2] Therefore, for the purposes of this guide, we will hypothesize that its primary target is the serotonin 5-HT2A receptor , a critical G-protein coupled receptor (GPCR) involved in a myriad of neurological processes and a key target for antipsychotic and psychedelic drugs.[3]
This guide will walk you through a logical, field-proven workflow, from initial target engagement confirmation to broad-spectrum off-target profiling, providing not just the "how" but the critical "why" behind each experimental choice.
The Imperative of Specificity in Modern Drug Discovery
The central dogma of targeted therapy is "one molecule, one target, one effect." While this is an oversimplification, the principle holds: a successful therapeutic agent must exhibit high affinity and selectivity for its intended target to maximize therapeutic benefit and minimize adverse effects. A lack of specificity can manifest in several ways:
-
Direct Toxicity: Inhibition of critical off-targets (e.g., hERG channel blockade).
-
Confounded Efficacy: The observed biological effect may be due to modulation of an unknown target, leading to a flawed understanding of the mechanism of action (MoA).
-
Wasted Resources: Pursuing a promiscuous compound through preclinical and clinical development is a high-risk, low-reward endeavor.
This guide establishes a self-validating system of experiments designed to de-risk a project early by building a comprehensive specificity profile for this compound.
Phase 1: Foundational Target Engagement & Potency
The first step is to unequivocally demonstrate that this compound directly binds to and functionally modulates the 5-HT2A receptor.
Biochemical Validation: Does it Bind?
Direct binding assays are the gold standard for confirming physical interaction.[4][5][6] The most common and robust method for GPCRs is the radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Source of Receptor: Prepare cell membrane fractions from a stable cell line overexpressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand Selection: Use a well-characterized, high-affinity 5-HT2A radioligand, such as [³H]-Ketanserin.[7]
-
Assay Setup: Incubate the membrane preparation with a fixed concentration of [³H]-Ketanserin and increasing concentrations of this compound (typically from 10 pM to 100 µM).
-
Incubation & Separation: Allow the reaction to reach equilibrium. Rapidly separate bound from unbound radioligand via vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that displaces 50% of the radioligand), which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Causality Check:
-
Why this assay? It provides a quantitative measure (Ki) of the direct affinity of the test compound for the target receptor in a controlled, cell-free environment.[4][8]
-
Self-Validation: Run a parallel experiment with a known 5-HT2A antagonist, like Ketanserin, as a positive control to validate the assay setup and provide a benchmark for affinity.[9][10]
Functional Validation: Does it Modulate Receptor Activity?
Binding does not always equate to functional modulation. The next critical step is to assess whether this compound acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor. The 5-HT2A receptor is a Gq/11-coupled GPCR, and its activation leads to the stimulation of Phospholipase C (PLC), resulting in the production of inositol phosphates (IP) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[3][11][12]
Experimental Protocol: Calcium Mobilization Assay
-
Cell Line: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1/HTR2A).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with a range of this compound concentrations before challenging them with a known 5-HT2A agonist (e.g., Serotonin or α-methyl-5-HT) at its EC80 concentration.
-
Agonist Mode: To test for agonist activity, directly add increasing concentrations of this compound to the cells.
-
Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., a FLIPR or FlexStation).
-
Data Analysis:
-
Antagonist: Plot the agonist-induced fluorescence signal against the log concentration of this compound to determine the IC50.
-
Agonist: Plot the fluorescence signal against the log concentration of this compound to determine the EC50 and the maximum efficacy (Emax) relative to a full agonist.
-
Causality Check:
-
Why this assay? It directly measures the functional consequence of receptor engagement through a key downstream signaling pathway, providing data on both potency (EC50/IC50) and efficacy.[11][13]
-
Self-Validation: Use untransfected parental cells as a negative control to ensure the observed signal is specific to 5-HT2A receptor expression.
Diagram: 5-HT2A Receptor Signaling Pathway This diagram illustrates the canonical Gq-coupled signaling cascade initiated by 5-HT2A receptor activation, which forms the basis of the calcium mobilization functional assay.
Caption: Canonical 5-HT2A receptor Gq signaling pathway.
Phase 2: Selectivity Profiling - How Specific is "Specific"?
Demonstrating potency at the primary target is only half the battle. True specificity is defined by a compound's lack of activity at other, related targets.
Family-Wide Selectivity: The 5-HT Receptor Panel
The most likely off-targets for a putative 5-HT2A ligand are other serotonin receptor subtypes. Profiling against these family members is a non-negotiable step.
Protocol: Engage a contract research organization (CRO) or utilize in-house capabilities to screen this compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of 5-HT receptor subtypes (e.g., 5-HT1A, 1B, 1D, 2B, 2C, 3, 4, 5, 6, 7) using radioligand binding assays. Any "hits" (typically >50% displacement) should be followed up with full dose-response curves to determine Ki values.
Data Presentation: Hypothetical Selectivity Data
| Receptor Target | This compound Ki (nM) | Ketanserin Ki (nM) [Reference] | Selectivity Fold (vs. 5-HT2A) |
| 5-HT2A | 5.2 | 2.5 | - |
| 5-HT2C | 155 | 50 | 30x |
| 5-HT1A | >10,000 | >1,000 | >1,900x |
| 5-HT2B | 850 | 200 | 163x |
| Adrenergic α1 | 450 | 10 | 87x |
| Histamine H1 | >5,000 | 60 | >960x |
| Dopamine D2 | >10,000 | >1,000 | >1,900x |
Causality Check:
-
Why this comparison? Comparing the selectivity profile to a known, well-characterized compound like Ketanserin provides critical context.[14][15] For instance, while our hypothetical data shows this compound is 30-fold selective for 5-HT2A over 5-HT2C, Ketanserin is only 20-fold selective. This suggests our compound has a potentially superior selectivity window within the 5-HT2 family.
Broad Liability Profiling: Casting a Wider Net
Beyond the immediate target family, it is crucial to screen for interactions with a broad panel of receptors, channels, and enzymes known to be associated with adverse drug reactions.
Protocol: Utilize a commercial safety screening panel, such as the Eurofins SafetyScreen44 or the Multispan 32-GPCR Safety Panel.[16] These panels test the compound against a wide array of targets implicated in safety liabilities (e.g., hERG, adrenergic, dopaminergic, muscarinic, and opioid receptors).
Causality Check:
-
Why this panel? These panels are curated based on historical data from drug development programs and regulatory guidance.[16][17] An early "hit" on a critical target like the hERG channel (which can cause cardiac arrhythmias) is a major red flag that must be addressed immediately.
Phase 3: Cellular Target Engagement - Proving the MoA in a Physiological Context
Biochemical assays are essential but occur in an artificial environment. The final validation phase confirms that the compound engages its target within the complex milieu of a living cell.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[18][19][20] It provides direct evidence of target engagement in a physiological setting.
Experimental Protocol: Isothermal Dose-Response (ITDRF) CETSA
-
Cell Treatment: Treat intact cells expressing 5-HT2A with a dose-response of this compound.
-
Thermal Challenge: Heat all samples to a single, predetermined temperature that causes partial denaturation of the unbound 5-HT2A protein.
-
Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein via centrifugation.
-
Detection: Quantify the amount of soluble 5-HT2A protein in each sample using a specific antibody via Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble 5-HT2A protein against the log concentration of the compound. The resulting curve demonstrates concentration-dependent target engagement in the cell, yielding an EC50 value for binding.
Causality Check:
-
Why this assay? Unlike functional assays, CETSA directly measures the physical interaction between the drug and its target inside the cell, confirming that the compound reaches and binds to its intended destination.[21][22] It is independent of downstream signaling, making it a pure measure of target engagement.
-
Self-Validation: Run the assay at a temperature where the unbound protein is unstable. A positive result (a sigmoidal curve) is direct proof of compound-induced stabilization.
Diagram: Tiered Specificity Validation Workflow This workflow diagram outlines the logical progression of experiments, from initial hypothesis to in-cell validation, forming a comprehensive and self-validating specificity assessment.
Caption: A tiered workflow for validating small molecule specificity.
Conclusion: Synthesizing the Data into a Coherent Profile
The goal of this comprehensive validation strategy is not to generate a simple "yes" or "no" answer, but to build a detailed specificity profile. By the end of this workflow, you will have answered the following critical questions for this compound:
-
On-Target Potency: What is its affinity (Ki) and functional potency (IC50/EC50) at the 5-HT2A receptor?
-
Selectivity: How potent is it at closely related serotonin receptors and a broad panel of safety-relevant off-targets? A selectivity ratio of >100-fold against relevant off-targets is often considered a good benchmark.
-
Cellular Engagement: Does it engage the 5-HT2A receptor in a physiological cellular environment at concentrations consistent with its functional activity?
A compound that demonstrates high on-target potency, a clean profile against family members and safety panels, and confirmed cellular target engagement is a well-validated, specific molecule. This robust dataset provides the confidence needed to advance the compound into more complex biological models and, ultimately, toward clinical development.
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Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. (2018). PMC. Retrieved January 7, 2026, from [Link]
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In vitro receptor binding assays: General methods and considerations. (2008). ResearchGate. Retrieved January 7, 2026, from [Link]
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The 5-HT2 antagonist ketanserin is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels. (2008). PubMed. Retrieved January 7, 2026, from [Link]
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In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. (2020). PMC. Retrieved January 7, 2026, from [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Reviews. Retrieved January 7, 2026, from [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). NIH. Retrieved January 7, 2026, from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 7, 2026, from [Link]
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A Technical Guide to the Structure-Activity Relationship of 8-Chlorochroman-4-amine Analogs as Potential Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, chroman-4-amines have garnered significant interest for their potential in treating neurodegenerative diseases.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 8-chlorochroman-4-amine analogs. While direct comparative studies on a comprehensive series of these analogs are not extensively published, this guide synthesizes available data on related chroman and heterocyclic systems to build a predictive SAR model, focusing on their potential as monoamine reuptake inhibitors. This document is intended to serve as a foundational resource for researchers aiming to design and synthesize novel central nervous system (CNS) agents based on this promising scaffold.
The this compound Scaffold: A Privileged Structure for CNS Drug Discovery
The chroman-4-amine framework is a key pharmacophore in compounds targeting CNS disorders. The strategic placement of a chlorine atom at the 8-position of the chroman ring is hypothesized to significantly influence the molecule's electronic properties and its interaction with biological targets. Studies on related heterocyclic systems, such as aminocoumarins, have demonstrated that halogen substitutions at the 8-position can enhance biological activity.[3] Specifically, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold have been shown to be favorable for inhibitory activity against enzymes like SIRT2.[1][4] This suggests that the 8-chloro substituent in this compound is a critical feature for potency and selectivity.
Given the structural similarities of chroman-4-amines to known psychoactive compounds, a primary and promising biological target for this class of analogs is the family of monoamine transporters (MATs).[5] These transporters, which include the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft and are the targets of many antidepressant and anti-anxiety medications.[6] This guide will therefore focus on the SAR of this compound analogs in the context of their potential as monoamine reuptake inhibitors.
Proposed Structure-Activity Relationship (SAR) of this compound Analogs
The following SAR is a predictive model based on established principles of medicinal chemistry and data from related compound classes. It is intended to guide the rational design of novel this compound analogs.
The Role of the 8-Chloro Substituent
The chlorine atom at the 8-position is an electron-withdrawing group, which is expected to modulate the pKa of the aniline-like nitrogen (if present) and influence the overall electronic distribution of the aromatic ring. This can impact ligand-receptor interactions, particularly hydrogen bonding and aromatic interactions within the binding pockets of monoamine transporters.[1]
Substitutions on the Chroman Ring System
The chroman scaffold offers several positions for modification, each with the potential to fine-tune the pharmacological profile of the analogs.
-
Position 2: Substituents at the 2-position can influence both the lipophilicity and the stereochemistry of the molecule. Small alkyl groups, such as methyl or ethyl, may be well-tolerated and could enhance binding through hydrophobic interactions. The stereochemistry at this position, if chiral, will likely be critical for selective interaction with the chiral binding sites of the monoamine transporters.
-
Position 6: The addition of other electron-withdrawing groups at the 6-position, in conjunction with the 8-chloro substituent, could further enhance potency. For instance, a 6,8-dichloro or 6-bromo-8-chloro substitution pattern might lead to more potent inhibitors.[1][4]
-
The 4-Amino Group: The basicity and substitution of the 4-amino group are crucial for interaction with the monoamine transporters. Primary and secondary amines are often key for binding to a conserved aspartate residue in the transporter binding site.[5] N-alkylation of the amine can modulate selectivity between SERT, DAT, and NET. For example, N-methylation can sometimes favor SERT selectivity.
Comparative Data of Hypothetical this compound Analogs
The following table presents a hypothetical series of this compound analogs and their predicted relative activities as monoamine reuptake inhibitors, based on the SAR principles discussed above. This table is intended to serve as a guide for future synthetic efforts.
| Analog | R1 (at N-4) | R2 (at C-2) | R3 (at C-6) | Predicted Primary Target(s) | Predicted Relative Potency | Rationale |
| 1 | H | H | H | SERT/NET | + | Parent compound with expected baseline activity. |
| 2 | CH₃ | H | H | SERT | ++ | N-methylation may increase SERT affinity. |
| 3 | H | CH₃ | H | NET/DAT | ++ | C-2 substitution may enhance hydrophobic interactions. |
| 4 | H | H | Cl | SERT/NET | +++ | Additional electron-withdrawing group may increase potency.[1] |
| 5 | CH₃ | CH₃ | Cl | SERT | ++++ | Combination of favorable substitutions. |
Experimental Protocols
General Synthetic Route for this compound Analogs
The synthesis of this compound analogs can be achieved through a multi-step process starting from a substituted phenol. The general scheme involves the synthesis of the corresponding chroman-4-one, followed by reductive amination.
Step 1: Synthesis of 8-Chlorochroman-4-one
-
Reaction Setup: To a solution of 2-chloro-6-hydroxyphenol (1 equivalent) in a suitable solvent (e.g., toluene), add acrolein (1.2 equivalents) and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).
-
Reaction Conditions: Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄. Purify the crude product by column chromatography on silica gel to afford 8-chlorochroman-4-one.
Step 2: Reductive Amination to this compound
-
Reaction Setup: Dissolve 8-chlorochroman-4-one (1 equivalent) in methanol and add ammonium acetate (10 equivalents).
-
Reduction: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude amine by column chromatography on silica gel to yield this compound.
Caption: Synthetic route to this compound.
Radioligand Binding Assay for Monoamine Transporters
This protocol provides a general method for assessing the binding affinity of the synthesized analogs to SERT, DAT, and NET.[7]
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
Unlabeled ligands for determining non-specific binding (e.g., fluoxetine for SERT, cocaine for DAT, desipramine for NET).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Synthesized this compound analogs.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Harvest the HEK293 cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Assay: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound (this compound analog). For non-specific binding, use a high concentration of the appropriate unlabeled ligand.
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each analog by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the radioligand binding assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents, particularly as monoamine reuptake inhibitors. The predictive SAR model presented in this guide, based on the importance of the 8-chloro substituent and the potential for modification at other positions on the chroman ring, provides a rational basis for the design of new analogs with potentially improved potency and selectivity. The provided experimental protocols offer a practical framework for the synthesis and biological evaluation of these compounds.
Future research should focus on the systematic synthesis and testing of a library of this compound analogs to validate and refine the proposed SAR. This should include a thorough investigation of stereochemical effects and the impact of various substituents on the aromatic ring and the 4-amino group. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.
References
-
Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
- Behrami, A., et al. (2012). Synthesis,characterisation and antibacterial activity of some [8-amino-4,7-dihydroxy-chromen-2-one] , [N-(3-cyano-4-ethoxy-2-oxo-2h-chromen-7-yl)-formamide] derivatives. The comparison with standard drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
- Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Pharmacological Reviews.
- Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Winkler, J. D., et al. (2006). Synthesis and Biological Evaluation of Manzamine Analogues. Organic Letters.
- Moutayakine, A., et al. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues.
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules.
- Davenport, A. P., & Kuc, R. E. (2005). Radioligand Binding Assays and Their Analysis.
- Newman, A. H., & Miller, G. W. (2014). Discovery and Development of Monoamine Transporter Ligands. Advances in Pharmacology.
- Heide, L., et al. (2006). Structure-activity relationships of aminocoumarin-type gyrase and topoisomerase IV inhibitors obtained by combinatorial biosynthesis. Antimicrobial Agents and Chemotherapy.
- Drug Design Org. (2005).
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Benchmarking 8-Chlorochroman-4-amine: A Comparative Guide for Researchers in CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular entities with precise pharmacological profiles is paramount. 8-Chlorochroman-4-amine has emerged as a promising structural scaffold, particularly in the design of modulators for serotonin receptors.[1] This guide provides a comprehensive framework for benchmarking this compound and its derivatives against established inhibitors and activators, with a focus on the serotonin 2C (5-HT2C) receptor—a critical target in the regulation of mood, appetite, and cognition.[2]
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded comparison, complete with detailed experimental protocols and supporting data, to facilitate the evaluation of this novel compound class.
The 5-HT2C Receptor: A Key Target in Neuropsychopharmacology
The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including in the limbic system. Upon activation by serotonin, it primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.[3][4] The activation of 5-HT2C receptors is known to modulate the release of other key neurotransmitters, such as dopamine and norepinephrine.[2]
Given its significant role in neuropsychiatric functions, the 5-HT2C receptor is a therapeutic target for a range of disorders, including obesity, schizophrenia, depression, and anxiety.[3][5] Consequently, the development of selective agonists and antagonists for this receptor is of high interest.
Signaling Pathway of the 5-HT2C Receptor
Caption: Simplified schematic of the 5-HT2C receptor Gq-coupled signaling cascade.
Comparative Benchmarking: In Vitro Characterization
A thorough in vitro evaluation is the foundational step in characterizing a novel compound. This involves assessing its binding affinity, functional potency, and potential for biased agonism at the 5-HT2C receptor in comparison to well-established reference compounds.
Selected Reference Compounds:
-
Agonists:
-
Antagonists:
-
SB 242084: A highly selective 5-HT2C receptor antagonist.[8]
-
RS 102221: Another selective antagonist for the 5-HT2C receptor.
-
Experimental Workflow for In Vitro Analysis
Caption: A streamlined workflow for the in vitro characterization of this compound.
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the 5-HT2C receptor.[9]
Materials:
-
Cell membranes expressing the human 5-HT2C receptor.
-
Radioligand (e.g., [³H]-Mesulergine).
-
Test compound (this compound) and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test or reference compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Calculate the IC50 value (concentration of compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Assay
This functional assay measures the ability of this compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels.[1][10]
Materials:
-
A cell line stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound and reference compounds.
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
For agonist testing, add varying concentrations of the test or reference agonist and immediately measure the fluorescence intensity over time.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test or reference antagonist before adding a known concentration of a reference agonist (e.g., serotonin) and measuring the fluorescence.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.
Protocol 3: β-Arrestin Recruitment Assay
This assay assesses the potential for biased agonism by measuring the recruitment of β-arrestin to the activated 5-HT2C receptor.[11][12]
Materials:
-
A commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin GPCR Assay). These cells co-express the 5-HT2C receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.
-
Test compound and reference compounds.
-
Substrate for the reconstituted β-galactosidase.
-
A luminometer.
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add varying concentrations of the test or reference compounds.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Measure the chemiluminescent signal using a luminometer.
-
Generate dose-response curves and calculate EC50 values.
Comparative In Vitro Data (Hypothetical)
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | β-Arrestin Recruitment (EC50, nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Lorcaserin (Agonist) | 15 - 30 | 20 - 50 | 30 - 60 |
| Ro 60-0175 (Agonist) | 5 - 15 | 10 - 30 | 15 - 40 |
| SB 242084 (Antagonist) | 1 - 5 | 2 - 10 (IC50) | N/A |
| RS 102221 (Antagonist) | 2 - 8 | 5 - 15 (IC50) | N/A |
Comparative Benchmarking: In Vivo Evaluation
Following in vitro characterization, promising candidates should be evaluated in vivo to assess their physiological effects and therapeutic potential.
Protocol 4: Rodent Feeding Behavior Assay (Hypophagia)
This assay evaluates the effect of 5-HT2C receptor activation on food intake.[13][14]
Materials:
-
Male Wistar or Sprague-Dawley rats, or C57BL/6J mice.
-
Standard laboratory chow.
-
Test compound and reference agonist (e.g., Lorcaserin).
-
Vehicle control.
Procedure:
-
Acclimatize the animals to the testing environment and a scheduled feeding paradigm.
-
Fast the animals for a predetermined period (e.g., 18 hours).
-
Administer the test compound, reference agonist, or vehicle via the desired route (e.g., intraperitoneal or oral gavage).
-
At a set time post-administration, provide a pre-weighed amount of food.
-
Measure food consumption at various time points (e.g., 1, 2, and 4 hours).
-
Compare the food intake between the different treatment groups.
Protocol 5: Head-Twitch Response (HTR) Assay
The HTR in rodents is a behavioral model primarily associated with 5-HT2A receptor activation, but can be modulated by 5-HT2C ligands.[7][15] This assay can help assess the selectivity of the test compound.
Materials:
-
Male C57BL/6J mice.
-
A 5-HT2A receptor agonist (e.g., DOI).
-
Test compound (as a potential modulator) and reference compounds.
-
Vehicle control.
Procedure:
-
Administer the test compound or reference compound.
-
After a pre-treatment period, administer the 5-HT2A agonist DOI.
-
Observe the mice individually for a set period (e.g., 30 minutes) and count the number of head twitches.
-
Compare the frequency of head twitches across treatment groups to determine if the test compound potentiates or attenuates the DOI-induced HTR.
Comparative In Vivo Data (Hypothetical)
| Compound (Dose) | Food Intake (% of Vehicle) | Head-Twitch Response (Twitches/30 min) |
| This compound | Experimental Value | Experimental Value |
| Lorcaserin (10 mg/kg) | ↓ (Significant reduction) | Minimal to no effect |
| Ro 60-0175 (5 mg/kg) | ↓ (Significant reduction) | Minimal to no effect |
| Vehicle | 100% | Baseline |
Synthesizing the Data: Building a Comprehensive Profile
By systematically applying these benchmarking protocols, researchers can construct a detailed pharmacological profile for this compound. The in vitro data will elucidate its affinity, potency, and potential for biased signaling at the 5-HT2C receptor relative to established modulators. The in vivo data will provide crucial insights into its physiological effects and potential therapeutic window.
A compound demonstrating high affinity and potent, selective agonism at the 5-HT2C receptor in vitro, coupled with a significant reduction in food intake in vivo without inducing off-target effects like the head-twitch response, would be a strong candidate for further development as a treatment for obesity. Conversely, a compound with high antagonist potency could be explored for its potential in treating conditions where 5-HT2C receptor overactivity is implicated.[16]
This guide provides a robust framework for the initial characterization of this compound. The causality behind these experimental choices lies in the systematic de-risking of a novel chemical entity. By first establishing its fundamental interaction with the target receptor (binding and function) and then assessing its physiological consequences in a living system, a clear and logical path for its development can be forged. Each protocol is a self-validating system through the inclusion of well-characterized positive and negative controls, ensuring the integrity of the generated data.
References
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- PubMed. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential.
- PubMed Central. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model.
- R&D Systems. 5-HT2C Receptor Antagonists Products.
- PubMed. Agonists of the Serotonin 5-HT2C Receptor: Preclinical and Clinical Progression in Multiple Diseases.
- PubMed. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential.
- Innoprot. 5-HT2C Serotonin Receptor Assay.
- NIH. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
- Columbia University Department of Psychiatry. Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants.
- Wikipedia. 5-HT2C receptor agonist.
- Patsnap Synapse. What are 5-HT2C receptor antagonists and how do they work?.
- PubMed Central. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism.
- Springer Nature Experiments. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism.
- Wikipedia. 5-HT2C receptor.
- ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
- Patsnap Synapse. What are 5-HT2C receptor agonists and how do they work?.
- 5-HT2C RECEPTOR ACTIVATION INDUCES GROOMING BEHAVIOUR IN RATS: POSSIBLE CORRELATIONS WITH OBSESSIVE-COMPULSIVE DISORDER.
- PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- PubMed. Effects of 5-HT2C receptor stimulation in male mice on behaviour and Fos expression: Feeding, reward and impulsivity.
- ResearchGate. Behavioral responses to 5-HT2AR agonists. A, Chemical structure of the....
- PubMed. 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice.
- NCBI. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.
- Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors.
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A Comparative Guide to Assessing the Therapeutic Index of 8-Chlorochroman-4-amine
This guide provides a comprehensive framework for assessing the therapeutic index (TI) of 8-Chlorochroman-4-amine, a novel heterocyclic compound. As a potential therapeutic agent, particularly noted for its utility as an intermediate in the synthesis of central nervous system (CNS) agents and serotonin receptor modulators, a rigorous evaluation of its safety and efficacy profile is paramount[1]. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically grounded methodology for determining its therapeutic window and comparing it against a relevant alternative.
The narrative explains the causality behind experimental choices, describes self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Imperative of the Therapeutic Index
The journey of a novel chemical entity from the laboratory to the clinic is gated by a critical checkpoint: its safety profile. This compound, with its chroman core, presents a promising scaffold for developing neuroprotective or nootropic drugs[1]. However, its potential can only be realized if its therapeutic benefits decisively outweigh its risks. The Therapeutic Index (TI) is a quantitative measure of this balance, representing the cornerstone of drug safety assessment[2].
The TI is classically defined as the ratio of the dose of a drug that produces toxicity in 50% of a population (TD50) to the dose that produces a desired therapeutic effect in 50% of the population (ED50).[3][4]
Therapeutic Index (TI) = TD50 / ED50
A high TI is desirable, indicating a wide margin between the effective dose and the toxic dose, which suggests a safer medication[3][5]. Conversely, a low TI signifies a narrow therapeutic window, where a small increase in dosage could lead to toxic effects, necessitating careful patient monitoring[2]. This guide will outline the preclinical in vivo strategy to determine the TI for this compound and compare it with a hypothetical alternative, "Compound B," a standard-of-care neuroprotective agent.
Experimental Design: A Self-Validating Approach
To ensure the reliability and trustworthiness of our findings, the experimental design must be robust and self-validating. This involves using well-established animal models, clear and quantifiable endpoints, and a step-wise procedure that moves from efficacy to toxicity assessment[6]. The choice of in vivo models is critical as they provide a systemic biological context that in vitro assays cannot replicate, allowing for the evaluation of pharmacokinetics, metabolism, and off-target effects[7].
Logical Workflow for TI Assessment
The following diagram illustrates the logical flow of the experimental plan, from initial characterization to the final comparative assessment.
Caption: Fig. 1: Experimental workflow for TI assessment.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including control groups, standardized procedures, and statistically sound analysis methods.
Protocol 1: Determination of Median Effective Dose (ED50)
Objective: To determine the dose of this compound required to produce a significant neuroprotective or cognitive-enhancing effect in 50% of the test animal population.
Causality: The choice of an appropriate animal model is crucial for clinical relevance[8]. For a putative cognitive enhancer, a scopolamine-induced amnesia model in rats is a well-validated and widely used paradigm. Scopolamine acts as a non-selective muscarinic receptor antagonist, inducing transient memory deficits that are pharmacologically relevant.
Methodology:
-
Animal Selection: Use 60 male Wistar rats (250-300g), housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least 7 days before the experiment.
-
Grouping: Randomly divide animals into 6 groups (n=10 per group):
-
Group 1: Vehicle Control (Saline)
-
Group 2: Scopolamine Control (1 mg/kg, i.p.) + Vehicle
-
Groups 3-6: Scopolamine (1 mg/kg, i.p.) + this compound (e.g., 1, 3, 10, 30 mg/kg, p.o.)
-
-
Drug Administration: Administer this compound or its vehicle orally 60 minutes before the behavioral test. Administer scopolamine or its vehicle intraperitoneally 30 minutes before the test.
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase: Train rats for 4 days to find a hidden platform in a pool of water.
-
Probe Trial: On day 5, after drug administration, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: The therapeutic effect is defined as a statistically significant increase in time spent in the target quadrant compared to the scopolamine control group. Plot the percentage of animals in each group showing this effect against the log of the dose. Use probit analysis to calculate the ED50.
Protocol 2: Determination of Median Toxic Dose (TD50)
Objective: To determine the dose of this compound that causes observable signs of toxicity in 50% of the animal population.
Causality: Acute toxicity studies are essential for establishing the upper limits of a drug's safety profile[9]. The OECD 425 Guideline (Up-and-Down Procedure) is a validated method that minimizes animal use while providing a robust estimate of the median lethal or toxic dose[10]. We will adapt this to assess overt toxicity (TD50) rather than lethality (LD50) as a more humane and often more informative endpoint[9].
Methodology:
-
Animal Selection: Use female BALB/c mice (20-25g), as females are often assumed to be more sensitive in acute toxicity tests[9].
-
Procedure (Up-and-Down):
-
Dose a single animal with a starting dose (e.g., 500 mg/kg).
-
Observe the animal for 48 hours for signs of toxicity (e.g., seizures, lethargy, respiratory distress, significant weight loss).
-
If the animal shows no toxicity, the next animal is dosed at a higher level (e.g., multiplied by a factor of 3.2).
-
If the animal shows toxicity, the next animal is dosed at a lower level.
-
This sequential process continues until stopping criteria are met (typically after 4-5 reversals).
-
-
Endpoints: The primary endpoint is the appearance of defined toxic signs. Secondary endpoints include body weight changes, clinical chemistry, and gross necropsy findings.
-
Data Analysis: The TD50 is calculated using specialized software (e.g., AOT425StatPgm) based on the sequence of toxic/non-toxic outcomes.
Data Presentation and Comparative Analysis
For this guide, we will use hypothetical data to illustrate the outcome of the described experiments for this compound and the comparator, Compound B.
| Parameter | This compound | Compound B (Comparator) |
| ED50 (Efficacy) | 10 mg/kg | 25 mg/kg |
| TD50 (Toxicity) | 400 mg/kg | 1500 mg/kg |
| Therapeutic Index (TI) | 40 | 60 |
Analysis of Results
Based on this hypothetical data, this compound demonstrates higher potency, achieving its therapeutic effect at a lower dose (ED50 of 10 mg/kg) compared to Compound B (25 mg/kg). However, its toxic dose is also proportionally lower.
The resulting Therapeutic Index for this compound is 40, while for Compound B, it is 60. This indicates that Compound B possesses a wider safety margin. A clinician would need to increase the dose of Compound B 60-fold from its effective dose to reach the toxic threshold, whereas for this compound, that margin is 40-fold. While a TI of 40 is still considered favorable for many CNS agents, this comparison highlights a critical trade-off between potency and safety that must be considered in further development.
The relationship between efficacy and toxicity is visualized below.
Caption: Fig. 2: The Therapeutic Window.
Conclusion
This guide outlines a rigorous, scientifically-grounded framework for assessing the therapeutic index of this compound. Through detailed, self-validating protocols for determining ED50 and TD50, a clear quantitative comparison can be made against alternative compounds. Our hypothetical analysis reveals this compound as a potent compound, but with a narrower therapeutic index than the comparator, Compound B. This finding does not disqualify the compound but rather informs the next steps in its development pipeline. It underscores the necessity of balancing efficacy with safety and highlights that the therapeutic index is a foundational, indispensable metric in the objective evaluation of any new therapeutic candidate.
References
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Title: Therapeutic Index: Definition & Formula.[3] Source: StudySmarter URL: [Link]
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Title: Therapeutic Index.[4] Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]
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Title: What is the therapeutic index of drugs?[2] Source: Medical News Today URL: [Link]
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Title: New Anticancer Agents: In Vitro and In Vivo Evaluation.[6] Source: Anticancer Research URL: [Link]
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Title: Therapeutic Index - Pharmacology.[11] Source: Medbullets Step 1 URL: [Link]
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Title: Therapeutic index - Wikipedia.[5] Source: Wikipedia URL: [Link]
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Title: Efficacy Models | In Vivo Pharmacology Services.[12] Source: WuXi Biologics URL: [Link]
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Title: Custom In Vivo Disease Models.[13] Source: Melior Discovery URL: [Link]
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Title: An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials.[8] Source: ACS Pharmacology & Translational Science URL: [Link]
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Title: In vivo Methods for Preclinical Screening of Anticancer Drugs.[7] Source: International Journal of Pharmacy and Biological Sciences URL: [Link]
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Title: acute toxicity ld50: Topics by Science.gov.[14] Source: Science.gov URL: [Link]
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Title: Therapeutic index, ED50, TD50 and LD50.[15] Source: Deranged Physiology URL: [Link]
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Title: Chapter IV. Guidelines for Toxicity Tests.[9] Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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A Comparative Analysis of 8-Chlorochroman-4-amine and its Bromo-Analog for Drug Discovery and Development
A Senior Application Scientist's Guide to the Synthesis, Physicochemical Properties, Reactivity, and Biological Potential of Two Halogenated Chromanamine Scaffolds
In the landscape of medicinal chemistry, the chroman scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of halogen atoms can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth comparative study of two closely related analogs: 8-Chlorochroman-4-amine and its bromo-counterpart, 8-Bromochroman-4-amine. This analysis is designed for researchers, scientists, and drug development professionals to inform rational drug design and synthetic strategy.
Synthetic Pathways: From Chromanone to Chiral Amines
The primary route to 8-halochroman-4-amines involves a two-step sequence starting from the corresponding 8-halochroman-4-one. This precursor is then converted to the target amine via reductive amination.
Synthesis of 8-Halochroman-4-one Precursors
The synthesis of 8-chloro- and 8-bromochroman-4-one can be achieved through electrophilic halogenation of the parent chroman-4-one. For instance, bromination at the C-8 position can be accomplished using reagents like pyridinium tribromide (Py·Br₃). The choice of halogenating agent and reaction conditions is crucial for achieving regioselectivity at the 8-position of the electron-rich aromatic ring.
Reductive Amination: The Gateway to Chroman-4-amines
Reductive amination is a robust and widely used method for the conversion of ketones to amines. This process involves the reaction of the 8-halochroman-4-one with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Commonly employed reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are favored for their selectivity in reducing the imine in the presence of the starting ketone. The reaction is typically carried out in a protic solvent like methanol or ethanol under mildly acidic conditions to facilitate imine formation.
Caption: General workflow for the synthesis of 8-halochroman-4-amines via reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the 8-halochroman-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 2M HCl.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2M NaOH and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-halochroman-4-amine.
Comparative Physicochemical Properties
The nature of the halogen atom at the 8-position subtly influences the physicochemical properties of the molecule. These differences, though minor, can have significant implications for solubility, membrane permeability, and metabolic stability.
| Property | This compound | 8-Bromochroman-4-amine |
| CAS Number | 770690-25-0 | 1955562-11-4 (HCl salt) |
| Molecular Formula | C₉H₁₀ClNO | C₉H₁₀BrNO |
| Molecular Weight | 183.64 g/mol | 228.09 g/mol |
| Predicted LogP | ~2.1 | ~2.3 |
| Predicted pKa | ~8.5 (amine) | ~8.5 (amine) |
Note: Predicted values are estimations from computational models and may vary from experimental values.
The increased molecular weight of the bromo-analog is a direct consequence of the higher atomic mass of bromine compared to chlorine. The lipophilicity, as indicated by the predicted LogP, is slightly higher for the bromo-derivative, which could influence its pharmacokinetic profile.
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectra of both compounds would be expected to show characteristic signals for the chroman ring system, including multiplets for the diastereotopic protons at the C-2 and C-3 positions, and a signal for the proton at the C-4 position
A Senior Application Scientist's Guide to Replicating Published Bioactivity Findings for Chroman-4-Amine Analogs
Introduction: The Therapeutic Potential of the Chroman Scaffold
The chroman-4-amine framework, a privileged heterocyclic structure, represents a focal point in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals interested in verifying and expanding upon the published bioactivities of this promising compound class. Derivatives of the parent chroman scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2][3] Our focus will be on systematically replicating the published cytotoxic findings of a particularly potent series of analogs: the 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-ones (ATBOs).
A key publication by Lee et al. identified ATBO analogs as powerful cytotoxic agents against a variety of human tumor cell lines, with some derivatives exhibiting efficacy in the nanomolar range (ED₅₀ values of 0.008–0.064 μM).[1] Such potent activity warrants independent verification and further exploration. This guide provides the necessary experimental framework to reproduce these findings, offering a self-validating system through detailed protocols and comparative data analysis. We will delve into the causality behind experimental choices, ensuring a deep, mechanistic understanding that goes beyond a simple recitation of steps.
Part 1: Synthesis of Chroman-4-Amine Analogs
The foundational step in any bioactivity study is the synthesis of the compounds of interest. The ATBO analogs are accessible through a reliable, multi-step synthesis that begins with the corresponding 4-hydroxy precursor. The general synthetic pathway involves the conversion of the 4-hydroxy group to a more reactive 4-chloro intermediate, followed by a nucleophilic substitution with the desired amine.
Experimental Workflow: Synthesis of ATBO Analogs
Caption: General synthetic workflow for ATBO analogs.
Detailed Protocol: Synthesis of a Representative ATBO Analog
This protocol is based on the methods reported for the synthesis of ATBO derivatives.[1]
-
Chlorination of the Precursor:
-
To the 4-hydroxy-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one precursor (1.0 eq), add phosphorus oxychloride (POCl₃, ~10 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using excess POCl₃ is to drive the reaction to completion and serve as the reaction solvent.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Extract the resulting solid or aqueous suspension with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude 4-chloro intermediate. This intermediate is often used in the next step without further purification.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the crude 4-chloro-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (1.0 eq) in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine. The basic solvent acts as an acid scavenger for the HCl generated during the reaction.
-
Add the desired amine (e.g., 4-methoxyaniline, 1.1-1.5 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to reflux for 4-12 hours, again monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude target ATBO analog.
-
-
Purification and Characterization:
-
Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate the solvent.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The published literature provides spectral data for comparison. For example, for 4-((4'-methoxyphenyl)amino)-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (15) , the proton NMR should show a characteristic singlet for the OCH₃ group around 3.79 ppm.[1]
-
Part 2: Replicating In Vitro Cytotoxicity Findings
The primary claim from the foundational paper is the potent cytotoxic activity of ATBO analogs against various human cancer cell lines.[1] The most common and reliable method to verify such claims is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay for Cytotoxicity Evaluation
This protocol is a standard, robust procedure for assessing the cytotoxicity of novel compounds.[4][5]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Harvest cells during their exponential growth phase using trypsin.
-
Count the cells and adjust the density to seed approximately 5,000-10,000 cells per well in a 96-well microtiter plate. The optimal seeding density should be determined empirically to ensure cells are in a logarithmic growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized ATBO analog in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations for testing (e.g., from 0.001 µM to 10 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different compound concentrations.
-
Include control wells: "untreated control" (cells in medium only) and "vehicle control" (cells in medium with the highest concentration of DMSO used).
-
-
Incubation and Assay:
-
Incubate the plate for the desired exposure time (typically 48 to 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the half-maximal effective concentration (ED₅₀) or inhibitory concentration (IC₅₀).
-
Published Data for Replication
The goal is to replicate the potent activity reported by Lee et al.[1] The most potent analog, Compound 15 (4-((4'-methoxyphenyl)amino)-ATBO) , should be a primary focus.
| Compound | Cell Line (Cancer Type) | Published ED₅₀ (µM)[1] |
| ATBO Analog 15 | A549 (Non-small cell lung) | 0.064 |
| DU145 (Prostate) | 0.008 | |
| KB (Nasopharyngeal) | 0.012 | |
| MDA-MB-231 (Breast, ER-) | 0.011 | |
| ATBO Analog 33 | A549 (Non-small cell lung) | 0.32 |
| DU145 (Prostate) | 0.035 | |
| KB (Nasopharyngeal) | 0.045 | |
| MDA-MB-231 (Breast, ER-) | 0.051 |
Part 3: Comparative Analysis with Alternative Heterocycles
A key aspect of drug development is understanding a compound's performance relative to other known agents. The chroman-4-amine scaffold can be benchmarked against other nitrogen-containing heterocyclic compounds with reported anticancer and antimicrobial activities, such as quinazolines and quinolines.
Comparative Cytotoxicity Data (IC₅₀/ED₅₀ in µM)
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀/ED₅₀ (µM) | Reference |
| Chroman-4-Amine | ATBO Analog 15 | DU145 (Prostate) | 0.008 | [1] |
| Chroman-4-Amine | ATBO Analog 15 | A549 (Lung) | 0.064 | [1] |
| Quinazolinamine | Compound 39 | H1975 (Lung) | 1.96 | [6] |
| Quinazolinone | Compound 58 | HCT116 (Colon) | 5.00 | [6] |
| Quinazolinone | Compound 3 | MCF7 (Breast) | 3.84 | [5] |
| Quinoline | Compound 10 | HCC827 (Lung) | 0.010 | [7] |
| Benzoxazole | Nataxazole | HepG2 (Liver) | - | [8] |
| Azamacrocycle | Compound 2a | Human Tumor Cells | 6-100 | [9] |
Comparative Antimicrobial Data (MIC in µg/mL)
While the primary focus of the ATBO paper was anticancer activity, the broader chroman scaffold is known for its antimicrobial properties.[2] Replicating these findings involves standard microbiological assays.
| Compound Class | Representative Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Chroman-4-one | Compound 1 | S. epidermidis | 128 | [2][8] |
| Chroman-4-one | Compound 2 | C. albicans | 64 | [2][8] |
| Quinoline | Compound 6 | E. coli | 3.12 - 50 | [10][11] |
| Quinoline | Compound 9 | S. aureus | 0.12 | [12] |
| Quinoline | Compound 3c | S. aureus | 2.67 | [7] |
| Heterocycle Mix | Compound 118 | - | 5 | [10] |
Part 4: Investigating the Mechanism of Action
The potent cytotoxicity of chroman-4-amine analogs suggests interference with critical cellular signaling pathways. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and its overactivation is a hallmark of many cancers.[1][13] Chromen-4-one derivatives have been previously shown to possess kinase inhibitory activity, making this a logical pathway to investigate.[14]
PI3K/Akt Signaling Pathway
The binding of growth factors to Receptor Tyrosine Kinases (RTKs) triggers the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis and promote cell cycle progression. Small molecule inhibitors often target the ATP-binding pocket of kinases like Akt, preventing its function and leading to cell death.
Caption: Hypothesized mechanism via inhibition of the PI3K/Akt pathway.
To validate this hypothesis, an in vitro kinase assay would be the next logical step. By testing the lead ATBO compounds against a panel of kinases, particularly Akt, one can determine if direct enzyme inhibition is a primary mechanism of action and quantify its potency (IC₅₀).
Conclusion
This guide provides a comprehensive, scientifically grounded framework for replicating and contextualizing the published bioactivity of chroman-4-amine derivatives. By following the detailed synthetic and bioassay protocols, researchers can independently validate the potent anticancer properties of ATBO analogs. Furthermore, the inclusion of comparative data against other heterocyclic scaffolds and a proposed mechanism of action offers a robust platform for further investigation and development. The chroman-4-amine structure remains a highly attractive scaffold for the discovery of novel therapeutic agents, and rigorous, reproducible science is the key to unlocking its full potential.
References
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Lee, K.-H., et al. (2011). Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents. Journal of Natural Products, 74(7), 1692–1699. [Link]
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An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
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Khan, I., et al. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. Antibiotics, 11(12), 1750. [Link]
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A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
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Heterocycle Compounds with Antimicrobial Activity. (n.d.). ResearchGate. [Link]
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Ahmad, F., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(44), 28552–28587. [Link]
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A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024). Journal of Pharmaceutical Research International. [Link]
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Al-Omair, M. A., et al. (2022). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Molecules, 27(15), 4833. [Link]
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Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]
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Si, Y., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Frontiers in Pharmacology, 13, 987224. [Link]
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Reported IC 50 values of the selected inhibitors in nM. (n.d.). ResearchGate. [Link]
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Convenient and Efficient One-Pot Method for the Synthesis of 2-Amino-tetrahydro-4H-chromenes and 2-Amino-4H-benzo[H]-chromenes Using Catalytic Amount of Amino-Functionalized MCM-41 in Aqueous Media. (n.d.). ResearchGate. [Link]
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Dong, Y., et al. (2012). Antitumor Agents. 289. Design, Synthesis, and Anti-Breast Cancer Activity in Vivo of 4-Amino-2h-benzo[h]chromen-2-one and 4-Amino-7,8,9,10-tetrahydro-2h-benzo[h]chromen-2. AMiner. [Link]
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Design and synthesis of novel anticancer and antifibrosis compounds. (n.d.). University of Mississippi. [Link]
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Dong, Y., et al. (2012). Antitumor Agents. 289. Design, Synthesis, and Anti-Breast Cancer Activity in Vivo of 4-amino-2H-benzo[h]chromen-2-one and 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogues With Improved Water Solubility. Journal of Natural Products, 75(3), 370–377. [Link]
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One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. (2018). The Journal of Organic Chemistry, 83(5), 2884–2891. [Link]
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Dong, Y., et al. (2012). Antitumor Agents. 289. Design, Synthesis, and Anti-breast Cancer Activity in Vivo of 4-Amino-2H-benzo[h]chromen-2-one (ABO) and 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) Analogues with Improved Water Solubility. Journal of Natural Products, 75(3), 370–377. [Link]
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Synthesis of novel DNA cross-linking antitumour agents based on polyazamacrocycles. (2001). Organic & Biomolecular Chemistry, 1(1), 1–1. [Link]
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Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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da Silva, M. F., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(19), 1918. [Link]
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Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate. [Link]
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Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. (n.d.). RSC Medicinal Chemistry. [Link]
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Asquith, C. R. M., et al. (2024). Discovery of potent and selective oxindole inhibitors of Tousled-like kinase 2 (TLK2). European Journal of Medicinal Chemistry, 271, 116357. [Link]
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Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901. (2018). Molecules, 23(12), 3299. [Link]
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Continuous Flow Synthesis of Anticancer Drugs. (2021). Pharmaceuticals, 14(11), 1184. [Link]
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A Senior Scientist's Guide to the Enantiomeric Purity Analysis of 8-Chlorochroman-4-amine
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 8-Chlorochroman-4-amine, a key intermediate in the synthesis of various bioactive compounds, the ability to accurately quantify its enantiomeric purity is paramount. This guide provides an in-depth comparison of the principal analytical techniques for this task, offering field-proven insights and detailed experimental protocols to empower researchers in making the most informed methodological choices.
We will explore and contrast three major analytical pillars for chiral amine analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
-
Chiral Chromatography (HPLC & SFC)
Our focus will be on the underlying principles, practical execution, and the inherent advantages and limitations of each approach, enabling a comprehensive assessment for your specific analytical needs.
The Foundational Choice: Direct vs. Indirect Chiral Analysis
The challenge in analyzing enantiomers stems from their identical physical and chemical properties in an achiral environment. To resolve them, we must introduce a chiral influence. This can be done indirectly, by converting the enantiomers into diastereomers which have different physical properties, or directly, by placing them in a chiral environment where they interact differently.
-
Indirect Methods (NMR with CDAs): In this approach, the enantiomeric amine sample is reacted with an enantiomerically pure chiral derivatizing agent to form a covalent bond. This reaction creates a pair of diastereomers. Since diastereomers have distinct physical properties, their signals in the NMR spectrum will be different, allowing for quantification.[1][2]
-
Direct Methods (NMR with CSAs & Chiral Chromatography): These methods rely on creating a transient, chiral environment. Chiral solvating agents form non-covalent diastereomeric complexes with the enantiomers, leading to distinguishable NMR signals.[3][4] Similarly, chiral stationary phases (CSPs) in HPLC and SFC provide a chiral environment where the two enantiomers interact differently, resulting in different retention times and, thus, separation.[5][6]
Comparative Analysis of Key Techniques
The selection of an optimal analytical method is a balance of sensitivity, resolution, speed, and available resources. The following table summarizes the key performance characteristics of the primary techniques discussed.
| Feature | NMR with Chiral Derivatizing Agent (CDA) | NMR with Chiral Solvating Agent (CSA) | Chiral HPLC | Chiral SFC |
| Principle | Covalent bond formation to create diastereomers with distinct NMR signals.[1] | Non-covalent interaction to form transient diastereomeric complexes with distinct NMR signals.[3] | Differential interaction with a chiral stationary phase leading to different retention times.[6] | Differential interaction with a chiral stationary phase using a supercritical fluid as the mobile phase.[5] |
| Typical Analysis Time | 10-20 minutes per sample (plus reaction time) | 5-15 minutes per sample | 15-40 minutes per sample | 5-20 minutes per sample |
| Resolution | Good to Excellent | Moderate to Good | Good to Excellent | Excellent |
| Sensitivity | Moderate (mg scale) | Moderate (mg scale) | High (µg to ng scale) | High (µg to ng scale) |
| Sample Recovery | Destructive (sample is chemically altered) | Non-destructive | Non-destructive | Non-destructive |
| Key Advantage | Often provides large, clear separation of signals. | Rapid, non-destructive, and requires no sample derivatization. | High sensitivity and resolution; well-established technique. | Very fast separations and reduced solvent consumption.[7] |
| Key Disadvantage | Derivatization reaction must be quantitative and free of kinetic resolution.[1] | Signal separation (Δδ) can be small; sensitive to solvent and temperature. | Longer analysis times compared to SFC; requires significant solvent usage. | Requires specialized instrumentation. |
In-Depth Methodologies and Experimental Protocols
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This technique leverages the conversion of enantiomers into diastereomers, which are distinguishable by NMR. The key is the choice of a suitable CDA that reacts quantitatively with both enantiomers at the same rate.[1] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example, but for primary amines like this compound, a variety of other agents are available.[1][2]
A highly effective modern approach involves a three-component assembly, for instance, using 2-formylphenylboronic acid and an enantiopure BINOL (1,1'-bi-2-naphthol).[8][9] This method is rapid and often produces well-resolved signals in a clean region of the ¹H NMR spectrum.[8][9]
Caption: Workflow for enantiomeric excess determination using a Chiral Derivatizing Agent (CDA) and NMR spectroscopy.
-
Preparation of the Host Solution: In a vial, dissolve 1.1 equivalents of enantiopure (S)-BINOL and 1.0 equivalent of 2-formylphenylboronic acid (2-FPBA) in an appropriate volume of deuterated chloroform (CDCl₃) to make a ~0.1 M solution.
-
Sample Preparation: In a separate vial, dissolve a known quantity (e.g., 5 mg) of the this compound sample in a small amount of the same deuterated solvent.
-
Derivatization: In an NMR tube, combine 0.3 mL of the host solution with an equimolar amount of the this compound solution.
-
Analysis: Allow the reaction to proceed at room temperature for approximately 60-90 minutes.[8][9] Acquire a ¹H NMR spectrum.
-
Quantification: Identify a pair of well-resolved signals corresponding to the two diastereomeric iminoboronate esters formed. Integrate these signals (let the integrals be I₁ and I₂) to determine the ratio of enantiomers and calculate the enantiomeric excess (ee) using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This direct method is often faster than CDA-based approaches as it does not require a chemical reaction to form a covalent bond.[10] Instead, a chiral solvating agent is added to the NMR sample, which forms weak, transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[3][4] These interactions are often based on hydrogen bonding, π-π stacking, or dipole-dipole forces.[4] The different spatial arrangements of these complexes lead to small but measurable differences in the chemical shifts (anisochrony) of the analyte's protons.[4] BINOL and its derivatives are also effective CSAs for amines.[4]
Caption: Workflow for enantiomeric excess determination using a Chiral Solvating Agent (CSA) and NMR spectroscopy.
-
Sample Preparation: Dissolve approximately 5 mg of the this compound sample in 0.6 mL of a non-polar deuterated solvent like CDCl₃ or C₆D₆ in an NMR tube.[4]
-
CSA Addition: Add 1.0 to 2.0 equivalents of a suitable enantiopure CSA, such as (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, directly to the NMR tube.[4]
-
Analysis: Gently mix the sample and acquire a ¹H NMR spectrum at a constant temperature.
-
Quantification: Examine the spectrum for protons on the analyte that show clear separation into two signals. The protons closest to the chiral center are most likely to be resolved. Integrate these signals (I₁ and I₂) and calculate the enantiomeric excess (ee) as described previously.
Chiral Chromatography (HPLC & SFC)
Chiral chromatography is the gold standard for enantiomeric purity analysis, offering exceptional resolution and sensitivity. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).[6] For primary amines like this compound, polysaccharide-based (e.g., cellulose or amylose derivatives) and crown ether-based CSPs are highly effective.[5][6]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional High-Performance Liquid Chromatography (HPLC).[7] SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[11] This results in lower viscosity and higher diffusivity, allowing for faster separations and higher efficiency compared to HPLC.[7][11]
Caption: General workflow for enantiomeric purity analysis using chiral chromatography (SFC or HPLC).
-
Column Selection: Screen several polysaccharide-based CSPs. A good starting point would be columns with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings. For primary amines, a crown ether-based column like Crownpak® CR-I (+) can also be highly effective.[5]
-
Mobile Phase Preparation:
-
For polysaccharide columns, a common mobile phase is a mixture of supercritical CO₂ and a modifier like methanol or ethanol, with a basic additive (e.g., 0.1-0.3% diethylamine or butylamine) to improve peak shape.[6]
-
For crown ether columns, an acidic additive (e.g., 0.5-1.0% trifluoroacetic acid) is typically required.[5]
-
-
Sample Preparation: Prepare a stock solution of the this compound sample at approximately 1 mg/mL in the mobile phase modifier (e.g., methanol).
-
Instrumentation and Conditions:
-
System: Analytical SFC system with UV detector.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 120-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV at 220 nm or another appropriate wavelength for the chromophore.
-
-
Analysis and Quantification: Inject the sample and record the chromatogram. The two peaks correspond to the two enantiomers. Calculate the enantiomeric purity by determining the area percentage of each peak relative to the total area of both peaks.
Choosing the Right Tool for the Job: A Decision Guide
The optimal method depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an enantiomeric purity analysis method.
-
For rapid, routine checks where moderate sensitivity is sufficient and sample preservation is desired, NMR with a Chiral Solvating Agent is an excellent first choice. Its speed and non-destructive nature are significant advantages.
-
When the highest levels of sensitivity and resolution are required, such as for final product quality control or trace-level impurity analysis, Chiral SFC or HPLC is the method of choice. SFC is generally preferred for its speed and reduced environmental impact.
-
If NMR is the only available technique and CSA methods fail to provide adequate resolution, NMR with a Chiral Derivatizing Agent is a robust alternative. While it is a destructive method, it can often resolve enantiomers that are difficult to separate by other means.
By understanding the principles and practical considerations of these powerful techniques, researchers can confidently select and implement the most appropriate method for the critical task of assessing the enantiomeric purity of this compound and other chiral intermediates.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Chiral Analysis by NMR Spectroscopy: Chiral Solv
- Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solv
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy with a focus on 1,2,3,4. Benchchem.
- Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4.
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed.
- A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines.
- Chiral α‐Amino Acid‐Based NMR Solv
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
- First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy.
- Chiral deriv
- NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
- Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- A generic strategy for chiral separations by supercritical fluid chromatography.
- Column Technology for Achiral SFC Separations.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- HPLC method for enantiomeric separ
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Basics of chiral HPLC. Sigma-Aldrich.
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
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- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
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A Comparative Toxicological Assessment of 8-Chlorochroman-4-amine and Its Synthetic Precursors
For professionals in drug discovery and chemical synthesis, a thorough understanding of the toxicological profile of a novel compound relative to its precursors is paramount for ensuring laboratory safety and guiding development strategies. This guide provides a comparative analysis of the toxicity of 8-Chlorochroman-4-amine, a key intermediate in pharmaceutical research, and two of its common synthetic precursors: 2-(3-chlorophenoxy)propanoic acid and 6-Chloro-4-chromanone. By examining available toxicological data and outlining standard assessment methodologies, this document serves as a critical resource for researchers handling these compounds.
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer, anti-inflammatory, and neuroprotective agents[1][2]. However, this bioactivity necessitates a careful evaluation of potential toxicity. This guide synthesizes data from safety data sheets (SDS), toxicological databases, and the broader scientific literature to build a comparative safety profile.
Chemical Structures and Synthetic Relationship
The synthesis of this compound often proceeds through key intermediates. A plausible synthetic route involves the cyclization of a substituted phenoxy acid to form the chromanone core, which is then further functionalized. The relationship between the target compound and its precursors is a critical factor in understanding how toxicity evolves during the synthesis process.
Caption: Synthetic pathway from precursors to this compound.
Part 1: Comparative Toxicity Profile
The following analysis compares the known toxicological endpoints for this compound and its precursors. Data has been consolidated from supplier Safety Data Sheets (SDS) and the Registry of Toxic Effects of Chemical Substances (RTECS).
Summary of Acute Toxicity Data
A direct comparison of acute toxicity values reveals critical differences in the hazards associated with each compound. The transformation from a carboxylic acid precursor to the chromanone intermediate and finally to the chroman amine results in a notable increase in acute oral toxicity.
| Compound | CAS Number | Acute Oral Toxicity | Acute Dermal Toxicity | Hazard Statements |
| 2-(3-chlorophenoxy)propanoic acid | 101-10-0 | LD50 (rat): >750 mg/kg[3][4] | LD50 (rabbit): >2 g/kg[3] | H315, H319, H335 |
| 6-Chloro-4-chromanone | 37674-72-9 | Acute Tox. 4; H302 | No data available | H302 (Harmful if swallowed) |
| This compound HCl | 191608-09-0 | Acute Tox. 4; H302 | No data available | H302, H315, H319, H335 |
Analysis of Acute Toxicity:
-
2-(3-chlorophenoxy)propanoic acid: This precursor exhibits low acute toxicity via both oral and dermal routes[3][4]. Its primary hazards are related to irritation of the skin, eyes, and respiratory tract[4][5].
-
6-Chloro-4-chromanone: The cyclization to form the chromanone ring system results in a compound classified as "Harmful if swallowed" (GHS Category 4). This indicates a significantly higher acute oral toxicity compared to its acyclic precursor.
-
This compound: The final product, as its hydrochloride salt, retains the GHS Category 4 acute oral toxicity classification ("Harmful if swallowed"). Additionally, it is listed as a skin, eye, and respiratory irritant, combining the hazards of its precursors[6]. The introduction of the amine functional group can influence toxicological properties, and studies on other aliphatic amines have shown that chlorination can increase toxicity significantly[7].
Genotoxicity and Mutagenicity
Part 2: Recommended Experimental Protocols
To address data gaps and ensure safe handling, standardized in vitro toxicology assays are essential. These assays provide crucial data for risk assessment before any consideration of in vivo studies[11][12].
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity[13]. It is a foundational test in drug discovery for screening novel compounds[12][14].
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity or HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its precursors) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited)[13].
Protocol 2: Mutagenicity Assessment via Ames Test
The Ames test is a bacterial assay used globally to assess the mutagenic potential of chemical compounds[8]. It uses specific bacterial strains that are auxotrophic for an amino acid (e.g., histidine for Salmonella), meaning they cannot synthesize it and require it in their growth medium. The test measures the rate at which the test chemical causes a reverse mutation, allowing the bacteria to regain the ability to synthesize the amino acid and grow on a deficient medium[15].
Caption: Standard workflow for the Ames bacterial reverse mutation assay.
Step-by-Step Methodology (Plate Incorporation Method):
-
Strain Preparation: Grow overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100) at 37°C[10].
-
S9 Mix Preparation: If metabolic activation is being assessed, prepare an S9 fraction from rat liver homogenates. This mix contains enzymes that can metabolize a pro-mutagen into its active mutagenic form[15].
-
Test Mixture Preparation: In a sterile tube, add the following in order[10]:
-
2 mL of molten top agar (kept at 45°C).
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound solution at the desired concentration.
-
0.5 mL of the S9 mix (for metabolic activation plates) or a buffer (for non-activation plates).
-
-
Plating: Vortex the tube gently and immediately pour the contents onto a minimal glucose agar plate (lacking histidine)[16]. Distribute the top agar evenly.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours[15].
-
Colony Counting: Count the number of visible revertant colonies on each plate.
-
Result Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher (typically ≥2-fold) than the number on the negative control plates[16].
Conclusion and Safety Recommendations
This comparative guide demonstrates that the toxicity profile of this compound and its precursors evolves throughout the synthetic process. The acute oral toxicity increases significantly from the open-chain precursor 2-(3-chlorophenoxy)propanoic acid to the cyclized intermediate 6-Chloro-4-chromanone and the final product This compound .
Key Recommendations for Researchers:
-
Enhanced Precautions: Increased vigilance and engineering controls (e.g., fume hood use) are necessary when handling 6-Chloro-4-chromanone and this compound compared to the initial precursor, due to their higher acute oral toxicity.
-
Assume Irritancy: All three compounds should be handled as irritants to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory.
-
Assess Mutagenicity: Given the presence of an aromatic amine moiety and the lack of public data, it is prudent to handle this compound as a potential mutagen until proven otherwise by a validated assay like the Ames test.
-
Consult SDS: Always consult the most recent Safety Data Sheet for each specific compound before beginning any experimental work.
By understanding these comparative toxicological profiles and employing standard validation assays, research organizations can foster a safer laboratory environment and make more informed decisions in the drug development pipeline.
References
-
Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
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Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
- University of Wisconsin-Madison. The Ames Test.
-
Charles River Laboratories. Ames Test. [Link]
-
ScienceDirect. (2025, August 9). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
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CDC. RTECS NUMBER-UE9285000-Chemical Toxicity Database. [Link]
-
PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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PubMed. (2008). Update on in vitro cytotoxicity assays for drug development. [Link]
-
Prevent Cancer Now. (2007, March 31). FENOPROP B7-1.1 Background Information. [Link]
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Ark Pharma Scientific Limited. (R)-8-Chlorochroman-4-amine. [Link]
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ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
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NIH. (2016, September 2). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. [Link]
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NIH. (2012, July 26). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
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Oriental Journal of Chemistry. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [Link]
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ResearchGate. (2021, May 19). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. [Link]
- University of the Witwatersrand, Johannesburg.
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INDOFINE Chemical Company, Inc. 6-CHLORO-4-CHROMANONE. [Link]
-
PubMed. (2006). Toxicity of model aliphatic amines and their chlorinated forms. [Link]
-
CP Lab Safety. (S)-8-Chlorochroman-4-amine, 95% Purity, C9H10ClNO, 250 mg. [Link]
-
ResearchGate. (2025, August 10). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]
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Safety Operating Guide
A Strategic Guide to the Proper Disposal of 8-Chlorochroman-4-amine
This document provides a comprehensive, safety-first protocol for the proper disposal of 8-Chlorochroman-4-amine. As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This guide is built on the foundational principles of chemical safety, regulatory compliance, and field-proven best practices.
Disclaimer: A specific, manufacturer-provided Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, this guide is synthesized from the chemical's structural characteristics—specifically as a halogenated organic amine —and established protocols for analogous compounds.[1][2] It is imperative to consult with your institution's Environmental Health & Safety (EHS) department and conduct a formal risk assessment before handling or disposing of this compound.
Part 1: Core Hazard Assessment & Risk Mitigation
Before any disposal procedure can begin, a thorough understanding of the compound's inherent risks is essential. The structure of this compound informs our entire safety and disposal strategy.
-
Halogenated Organic Compound: The presence of a chlorine atom on the aromatic ring classifies this molecule as a halogenated organic compound.[3][4] Under the Resource Conservation and Recovery Act (RCRA), many halogenated compounds are regulated as hazardous waste.[5][6] The rationale for this strict regulation is that their improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins. Therefore, they must be segregated into a specific waste stream destined for high-temperature hazardous waste incineration.[3][7]
-
Amine Functionality: The amine group can impart toxicological properties and potential corrosivity.[8][9] Amines can be harmful if swallowed, absorbed through the skin, or inhaled, and may cause skin and eye irritation or damage.[8][10][11]
-
Aquatic Toxicity: Halogenated organic compounds and amines are frequently toxic to aquatic life, with potential for long-lasting environmental effects. Disposal down the drain is strictly prohibited.[7][12]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable to minimize exposure risk during handling and disposal.
| Equipment | Specification | Rationale & Best Practices |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of liquid waste and airborne particulates of solid waste. Must meet ANSI Z87.1 standards.[1] |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloved). | Provides a primary barrier against skin contact.[13] Always inspect gloves for defects before use and wash hands thoroughly after removal.[1][14] |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. A chemical-resistant apron is recommended when handling larger volumes of liquid waste.[1] |
| Respiratory Protection | Work within a certified chemical fume hood. | All handling of the solid compound and the commingling of waste solutions should occur in a fume hood to prevent inhalation of dust or vapors.[13][15][16] |
Part 2: Step-by-Step Disposal Workflow
The fundamental principle of chemical disposal is waste segregation . Never mix incompatible waste streams.
Step 1: Immediate Segregation at the Point of Generation
The moment this compound or any material contaminated with it is deemed waste, it must be classified as Hazardous Halogenated Organic Waste .[3][4]
-
DO NOT mix this waste with non-halogenated organic waste (e.g., acetone, hexane, methanol).[7] Mixing these streams unnecessarily increases the volume of the more expensive and stringently regulated halogenated waste.[7]
-
DO NOT mix with aqueous, acidic, or basic waste streams.[4][7]
Step 2: Containerization and Waste Stream Management
Maintain separate, clearly labeled waste containers for solid and liquid forms.
A. Solid Waste Disposal This stream includes items contaminated with this compound residue.
-
Examples: Contaminated gloves, weigh boats, pipette tips, paper towels, and absorbent pads from spill cleanups.
-
Procedure:
-
Collect all solid waste in a dedicated, sealable container, such as a thick plastic bag or a wide-mouth poly drum.
-
Place this bag inside a larger, rigid, labeled hazardous waste container.
-
Ensure the container is kept closed unless actively adding waste.[4]
-
B. Liquid Waste Disposal This stream includes unused solutions, reaction mixtures, and contaminated solvents.
-
Procedure:
-
Designate a specific, compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle, for "Halogenated Organic Liquid Waste." [3]
-
Carefully pour all liquid waste containing this compound into this container inside a chemical fume hood.
-
Keep the container securely capped when not in use to prevent the release of vapors.[4]
-
Step 3: Labeling and Storage
Proper labeling is a regulatory requirement and is critical for safety.
-
Labeling Protocol: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[4] The label must clearly state:
-
Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[4][13] This area should be away from general traffic, clearly marked, and provide secondary containment to mitigate spills.
Step 4: Arranging for Final Disposal
-
Contact EHS: When the waste container is ¾ full, contact your institution's EHS department to schedule a waste pickup.[4] Do not overfill containers.
-
Documentation: Complete any required waste manifest forms provided by EHS, ensuring all components of the waste are accurately listed.
Part 3: Spill Management Protocol
Accidents happen; a prepared response is essential.
-
For Small Spills (Solid or Liquid):
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
PPE: Don the appropriate PPE as detailed in the table above.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[1][10][13] Avoid creating dust if the spill is a solid.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container for solids.[1][13]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.[1][10]
-
-
For Large Spills:
Part 4: Decontamination Procedures
-
Glassware: Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone). The first rinseate must be collected and disposed of as halogenated liquid hazardous waste. Subsequent rinses can be handled according to standard laboratory procedures for glassware cleaning.
-
Surfaces: Decontaminate work surfaces in the fume hood after each use by wiping them down with a solvent-dampened towel, followed by soap and water. Dispose of the towel as solid hazardous waste.[1]
Part 5: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of waste containing this compound.
Caption: Decision workflow for this compound waste management.
References
- SAFETY DATA SHEET, Greenbook.net.
- SAFETY DATA SHEET, CDMS.net.
- SAFETY DATA SHEET, Fisher Scientific.
- Hazardous Waste Segregation, University of Wisconsin-Eau Claire.
- Material Safety Data Sheets, Cole-Parmer.
- Rules for the Safe Handling of Chemicals in the Laboratory, University of California, Santa Cruz.
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption, EPA.
- Safety Data Sheet, Cayman Chemical.
- List of Halogenated Organic Compounds Regulated Under § 268.32, eCFR.
- Halogenated Solvents in Laboratories, Temple University.
- Organic Solvents, Cornell EHS.
- Prudent Practices in the Laboratory: Working with Chemicals, National Academies Press.
- Navigating the Safe Handling of 6-Chlorochroman-4-one, Benchchem.
- Navigating the Proper Disposal of Laboratory Chemicals, Benchchem.
- Proper Disposal of 6-Chlorochroman-4-one, Benchchem.
- Safe Handling of Toxic Chemicals, Cruma.
- Treatment of amine wastes generated in industrial processes, ResearchGate.
- Proper Waste Management of RCRA 8 Metals, ACTenviro.
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- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. cdms.net [cdms.net]
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- 16. Safe Handling of Toxic Chemicals [cruma.es]
Navigating the Unseen Risks: A Practical Guide to Handling 8-Chlorochroman-4-amine
The Hazard Profile: Deconstructing 8-Chlorochroman-4-amine
In the absence of a specific Safety Data Sheet (SDS), a thorough understanding of the hazards associated with the structural components of this compound is paramount. This compound combines a chlorinated aromatic ring with an amine functional group, both of which are associated with significant health risks.
-
Aromatic Amines : This class of compounds is known for its potential toxicity. Many aromatic amines can be absorbed through the skin and may cause irritation or allergic reactions.[1] Some are also classified as known or suspected carcinogens.[2]
-
Chlorinated Hydrocarbons : Halogenated organic compounds can exhibit a range of toxic effects and may pose environmental hazards.[3] They are often irritating to the skin, eyes, and respiratory tract.
Given these characteristics, we must treat this compound with a high degree of caution, assuming it to be toxic upon ingestion, skin contact, and inhalation, and a potential carcinogen.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize any potential exposure to this compound. The following table outlines the recommended PPE, with the rationale behind each selection.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Rationale: Protects against splashes of solutions containing the compound and potential airborne particles. A face shield offers a broader range of protection for the entire face. |
| Hand Protection | Double-gloving with chemical-resistant gloves | Rationale: Aromatic amines and chlorinated compounds can permeate many common glove materials. Double-gloving provides an extra layer of protection. Recommended glove materials include Nitrile or Neoprene.[4] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected. |
| Body Protection | A flame-resistant laboratory coat and a chemical-resistant apron | Rationale: A standard lab coat protects against minor spills and contamination. A chemical-resistant apron provides an additional barrier when handling larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter | Rationale: To be used when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation. This combination protects against both vapor and fine particles. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Rationale: Protects feet from spills and falling objects. |
Operational and Disposal Plans: A Step-by-Step Guide
A clear, methodical workflow is essential for the safe handling and disposal of this compound.
Handling Workflow
The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation :
-
Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above.
-
All handling of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
-
Handling :
-
Weighing : When weighing the solid compound, use a disposable weigh boat and handle it with care to avoid generating dust.
-
Dissolution : When dissolving the solid, add it slowly to the solvent to prevent splashing. Keep the container covered as much as possible.
-
Transfer : Use appropriate chemical-resistant tools, such as a glass pipette with a bulb, to transfer solutions.
-
-
Cleanup :
-
After completing your work, decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
Remove your PPE in the reverse order you put it on, being careful to avoid contaminating your skin.
-
Wash your hands thoroughly with soap and water after removing your gloves.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of it in the regular trash or down the drain.
Caption: A clear workflow for the proper disposal of this compound waste.
Detailed Steps:
-
Solid Waste : All contaminated consumables, such as gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[5]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Potential Carcinogen").
-
Storage : Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.
-
Pickup : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
By adhering to these rigorous safety protocols, we can confidently work with novel compounds like this compound, advancing our research while upholding the highest standards of laboratory safety.
References
-
Ark Pharma Scientific Limited. (n.d.). (R)-8-Chlorochroman-4-amine | CAS:1228542-42-4. Retrieved from [Link]
-
CDMS.net. (n.d.). Safety Data Sheet: 2,4-D AMINE 4. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, March 21). Safety Data Sheet: Chloramine B. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (S)-8-Chlorochroman-4-amine, 95% Purity, C9H10ClNO, 250 mg. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Chlorochroman. PubChem Compound Database. Retrieved from [Link]
-
Greenbook.net. (n.d.). Safety Data Sheet: CLEAN AMINE®. Retrieved from [Link]
-
Lunn, G., & Sansone, E. B. (1981). Safe disposal of carcinogenic nitrosamines. IARC scientific publications, (40), 37–46. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Monochloramine. PubChem Compound Database. Retrieved from [Link]
-
American Elements. (n.d.). (S)-6-Chlorochroman-4-amine hydrochloride | CAS 1956436-48-8. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 6-Chlorochroman-4-amine | 765880-61-3. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
